Angiotensin Ii
Beschreibung
This compound is under investigation for the treatment of Sepsis, Septic Shock, Diabetes Mellitus, and Acute Renal Failure. This compound has been investigated for the treatment, basic science, and diagnostic of Hypertension, Renin Angiotensin System, and Idiopathic Membranous Nephropathy. As of December 21, 2017 the FDA approved La Jolla Pharmaceutical's Giapreza (this compound) Injection for Intravenouse Infusion for the indication of acting as a vasoconstrictor to increase blood pressure in adults with septic or other distributive shock. The novelty of the medication lies in the fact that it is the first and only use of synthetic human this compound to help maintain body blood pressure. Shock is the inability to maintain blood flow to vital tissues and the potential resultant organ failure and death within hours, no matter young or o ld. As distributive shock is the most common type of shock in the inpatient setting and affects up to one third of patients in the intensive care unit, the FDA determined that there is a need for treatment options for critically ill hypotensive patients who do not adequately respond to currently available therapies.
This compound is a Vasoconstrictor. The physiologic effect of this compound is by means of Vasoconstriction.
Therapeutic this compound is a synthetic form of the endogenous this compound, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure, that may be used for the treatment of septic or other distributive shock. Upon administration, therapeutic this compound binds to this compound type 1 receptor on vascular smooth muscle cells which leads to Ca2+/calmodulin-dependent phosphorylation of myosin. This causes smooth muscle contraction and results in vasoconstriction and an increase in blood pressure. Therapeutic this compound also increases blood pressure by stimulating the release of the steroid hormone aldosterone, which regulates the renal absorption of water and sodium.
This compound is a Protein drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 4 approved and 4 investigational indications.
An octapeptide that is a potent but labile vasoconstrictor. It is produced from angiotensin I after the removal of two amino acids at the C-terminal by ANGIOTENSIN CONVERTING ENZYME. The amino acid in position 5 varies in different species. To block VASOCONSTRICTION and HYPERTENSION effect of this compound, patients are often treated with ACE INHIBITORS or with this compound TYPE 1 RECEPTOR BLOCKERS.
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGUSIXMZVURDU-JZXHSEFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H71N13O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196288 | |
| Record name | Angiotensin II Human | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1046.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Angiotensin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4474-91-3, 11128-99-7 | |
| Record name | Angiotensin II [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angiotensin II | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11842 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Angiotensin II Human | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Angiotensin II | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Angiotensin II Signaling Pathways in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is the primary effector peptide of the Renin-Angiotensin System (RAS) and a critical regulator of cardiovascular homeostasis. Its actions are implicated in the pathophysiology of a multitude of cardiovascular diseases, including hypertension, cardiac hypertrophy, fibrosis, and atherosclerosis. Ang II exerts its pleiotropic effects by binding to two main G protein-coupled receptors (GPCRs): the this compound Type 1 Receptor (AT1R) and the this compound Type 2 Receptor (AT2R). While the AT1R is known to mediate most of the classical pathological effects of Ang II, the AT2R often counteracts these actions. A comprehensive understanding of the intricate signaling pathways initiated by these receptors is paramount for the development of novel and targeted therapeutic strategies. This guide provides a detailed technical overview of the core this compound signaling pathways in the context of cardiovascular disease, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.
Core this compound Signaling Receptors
The physiological and pathological effects of this compound are predominantly mediated by its interaction with two distinct receptor subtypes, AT1R and AT2R, which belong to the G protein-coupled receptor superfamily.[1]
-
This compound Type 1 Receptor (AT1R): The AT1R is widely expressed in cardiovascular tissues, including vascular smooth muscle cells, endothelial cells, cardiomyocytes, and fibroblasts.[2] The majority of the well-characterized cardiovascular effects of Ang II, such as vasoconstriction, inflammation, cellular proliferation, and fibrosis, are mediated through the activation of the AT1R.[1][2]
-
This compound Type 2 Receptor (AT2R): The AT2R is highly expressed during fetal development and its expression is low in most adult tissues. However, its expression can be upregulated in pathological conditions such as vascular injury and myocardial infarction.[3] The AT2R often mediates effects that oppose those of the AT1R, including vasodilation, anti-inflammatory responses, and apoptosis.
Quantitative Data on this compound Signaling
The following tables summarize key quantitative parameters related to this compound receptor binding and signaling in cardiovascular contexts. These values are compiled from various studies and experimental systems and should be considered as representative examples.
| Ligand | Receptor | Cell Type/Tissue | Binding Affinity (Kd) | Maximum Binding (Bmax) | Reference |
| 125I-[Sar1,Ile8]Ang II | AT1R | Human Left Ventricle | 0.42 ± 0.09 nM | Not Specified | |
| Valsartan | AT1R | - | Not Specified | 0.33 ± 0.01 pmol/mg protein | |
| This compound | AT1R | - | Not Specified | 0.44 ± 0.08 pmol/mg protein |
| Agonist | Receptor/Pathway | Cell Type | EC50 | Reference |
| This compound | SIF B induction | Neonatal Rat Cardiac Myocytes | 40 nM | |
| PGF2α | β-arrestin 2 recruitment to AT1R-Venus/FP-WT dimer | HEK 293 | 7.2 x 10-9 ± 6.9 x 10-10 M | |
| Cloprostenol | β-arrestin 2 recruitment to AT1R-Venus/FP-WT dimer | HEK 293 | 1.8 x 10-10 ± 5.2 x 10-11 M |
| Stimulus | Downstream Effect | Cell Type/Model | Fold Change/Effect | Time Point | Reference |
| This compound | Stat5 Tyrosine Phosphorylation | Neonatal Rat Ventricular Myocytes | 2-3 fold increase over control | 30-60 min | |
| This compound | Stat5 Transcription Complex Formation | Neonatal Rat Ventricular Myocytes | 1.5-10 fold increase | Not Specified | |
| This compound | Stat1 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 5-fold increase over control | 5 min (sustained for 60 min) | |
| This compound | Stat3 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 3-fold increase over control | 5 min (sustained for 60 min) | |
| This compound | Jak2 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 8-fold increase over control | 5 min | |
| This compound (1 µM) | RhoA Activity in SHR cells | Preglomerular Vascular Smooth Muscle Cells | 9.0 ± 2 fold increase | Not Specified | |
| This compound (1 µM) | RhoA Activity in WKY cells | Preglomerular Vascular Smooth Muscle Cells | 2.0 ± 0.50 fold increase | Not Specified | |
| This compound | ERK1/2 Activation | Control siRNA-transfected cells | 20-30 fold over basal | Peak at 10 min | |
| This compound | ROS Production (DCF fluorescence) | Vascular Smooth Muscle Cells | 2.6-fold increase | 2 hours | |
| This compound Infusion | Vascular ROS Production in PparaΔSMC mice | Mouse Aorta | 41.8 ± 3.8% (DHE positive area) | Not Specified | |
| This compound Infusion | Vascular ROS Production in Pparafl/fl mice | Mouse Aorta | 23.7 ± 4.5% (DHE positive area) | Not Specified | |
| This compound | NFATc4 Nuclear Translocation | Mouse Heart | 66% mean increase | 48 hours |
This compound Signaling Pathways
This compound initiates a complex network of intracellular signaling cascades upon binding to its receptors. These can be broadly categorized into G protein-dependent and G protein-independent pathways.
AT1 Receptor G Protein-Dependent Signaling
The AT1R couples to several heterotrimeric G proteins, primarily Gαq/11, Gα12/13, and Gαi.
Activation of Gαq/11 is a canonical signaling pathway for the AT1R, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade is central to many of the acute effects of Ang II, including vasoconstriction and cardiac contractility. Downstream of PKC and Ca2+, a number of other kinases are activated, including the mitogen-activated protein kinase (MAPK) family (ERK, JNK, p38).
The AT1R also couples to Gα12/13, which activates the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase (ROCK), which plays a crucial role in vascular smooth muscle cell contraction, migration, and proliferation, as well as in cardiac fibrosis.
AT1 Receptor G Protein-Independent Signaling: The Role of β-Arrestin
In addition to canonical G protein signaling, the AT1R can signal through a G protein-independent pathway involving β-arrestins. Upon agonist binding, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin 1 and 2. β-arrestin binding not only desensitizes G protein signaling and promotes receptor internalization but also initiates a second wave of signaling. β-arrestin can act as a scaffold for various signaling molecules, including components of the MAPK cascade (e.g., ERK1/2), leading to sustained activation of these pathways. This β-arrestin-mediated signaling has been implicated in both protective and pathological cardiac remodeling.
Other Important AT1R Signaling Pathways
-
JAK/STAT Pathway: Ang II can activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is involved in cell growth, differentiation, and inflammation. In cardiomyocytes, Ang II has been shown to induce the phosphorylation of JAK2, Tyk2, STAT1, and STAT3.
-
Transactivation of Receptor Tyrosine Kinases: The AT1R can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of downstream growth-promoting pathways like the Ras-Raf-MEK-ERK cascade.
-
Reactive Oxygen Species (ROS) Production: A critical component of Ang II signaling is the activation of NADPH oxidases, leading to the production of reactive oxygen species (ROS). ROS act as second messengers, contributing to many of the pathological effects of Ang II, including inflammation, hypertrophy, and fibrosis.
AT2 Receptor Signaling
The signaling pathways of the AT2R are less well-defined than those of the AT1R but are generally considered to be counter-regulatory. The AT2R is thought to exert its effects through several mechanisms:
-
Activation of Phosphatases: The AT2R can activate various protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules activated by the AT1R.
-
Bradykinin (B550075)/Nitric Oxide/cGMP Pathway: AT2R stimulation can lead to the production of bradykinin and nitric oxide (NO), resulting in vasodilation. This pathway involves the activation of endothelial nitric oxide synthase (eNOS).
-
Inhibition of Cell Growth and Induction of Apoptosis: The AT2R is generally considered to have anti-proliferative and pro-apoptotic effects, thereby counteracting the growth-promoting effects of the AT1R.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate this compound signaling pathways.
Western Blotting for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2, a key downstream kinase in Ang II signaling, by Western blotting.
1. Cell Culture and Treatment:
-
Culture cardiovascular cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes) to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) of AT1R and Interacting Proteins
This protocol is used to investigate the interaction between the AT1R and other proteins, such as β-arrestin.
1. Cell Lysis:
-
Lyse cells expressing the proteins of interest in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
2. Pre-clearing:
-
Incubate the lysate with Protein A/G agarose (B213101) beads for 1-2 hours at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., AT1R) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
5. Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
6. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., β-arrestin).
Measurement of NADPH Oxidase Activity
This protocol outlines a common method to measure Ang II-induced NADPH oxidase activity, a key source of ROS.
1. Cell/Tissue Preparation:
-
Isolate vascular smooth muscle cells or homogenize cardiovascular tissue.
2. Assay Reaction:
-
Incubate the cell lysate or tissue homogenate in a buffer containing NADPH as the substrate and a detection reagent such as lucigenin (B191737) or dihydroethidium (B1670597) (DHE).
-
Stimulate the reaction with this compound.
3. Detection:
-
Measure the chemiluminescence (for lucigenin) or fluorescence (for DHE) over time using a plate reader or microscope. The signal intensity is proportional to the rate of superoxide (B77818) production.
4. Data Analysis:
-
Calculate the rate of NADPH oxidase activity and compare the results between control and Ang II-treated samples.
Histological Assessment of Cardiac Fibrosis
This protocol describes the use of Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition in cardiac tissue, a hallmark of fibrosis.
1. Tissue Preparation:
-
Fix the heart tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount them on glass slides.
2. Staining:
-
Masson's Trichrome: Deparaffinize and rehydrate the tissue sections. Stain with Weigert's iron hematoxylin, then with Biebrich scarlet-acid fuchsin, and finally with aniline (B41778) blue. Collagen will stain blue, nuclei will be black, and the myocardium will be red.
-
Picrosirius Red: Deparaffinize and rehydrate the sections. Stain with a solution of Picrosirius red. Collagen fibers will appear red, and the myocardium yellow.
3. Imaging and Quantification:
-
Image the stained sections using a light microscope.
-
Quantify the fibrotic area (blue or red staining) as a percentage of the total tissue area using image analysis software.
Conclusion
The signaling pathways activated by this compound are complex and multifaceted, playing a central role in the development and progression of cardiovascular disease. A thorough understanding of these pathways, from receptor activation to downstream cellular responses, is crucial for identifying novel therapeutic targets. This guide has provided a comprehensive overview of the key signaling cascades, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals in the field of cardiovascular medicine. The continued exploration of these pathways will undoubtedly lead to more effective treatments for the millions of individuals affected by cardiovascular disease.
References
An In-depth Technical Guide to Angiotensin II Signaling Pathways in Cardiovascular Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is the primary effector peptide of the Renin-Angiotensin System (RAS) and a critical regulator of cardiovascular homeostasis. Its actions are implicated in the pathophysiology of a multitude of cardiovascular diseases, including hypertension, cardiac hypertrophy, fibrosis, and atherosclerosis. Ang II exerts its pleiotropic effects by binding to two main G protein-coupled receptors (GPCRs): the this compound Type 1 Receptor (AT1R) and the this compound Type 2 Receptor (AT2R). While the AT1R is known to mediate most of the classical pathological effects of Ang II, the AT2R often counteracts these actions. A comprehensive understanding of the intricate signaling pathways initiated by these receptors is paramount for the development of novel and targeted therapeutic strategies. This guide provides a detailed technical overview of the core this compound signaling pathways in the context of cardiovascular disease, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades.
Core this compound Signaling Receptors
The physiological and pathological effects of this compound are predominantly mediated by its interaction with two distinct receptor subtypes, AT1R and AT2R, which belong to the G protein-coupled receptor superfamily.[1]
-
This compound Type 1 Receptor (AT1R): The AT1R is widely expressed in cardiovascular tissues, including vascular smooth muscle cells, endothelial cells, cardiomyocytes, and fibroblasts.[2] The majority of the well-characterized cardiovascular effects of Ang II, such as vasoconstriction, inflammation, cellular proliferation, and fibrosis, are mediated through the activation of the AT1R.[1][2]
-
This compound Type 2 Receptor (AT2R): The AT2R is highly expressed during fetal development and its expression is low in most adult tissues. However, its expression can be upregulated in pathological conditions such as vascular injury and myocardial infarction.[3] The AT2R often mediates effects that oppose those of the AT1R, including vasodilation, anti-inflammatory responses, and apoptosis.
Quantitative Data on this compound Signaling
The following tables summarize key quantitative parameters related to this compound receptor binding and signaling in cardiovascular contexts. These values are compiled from various studies and experimental systems and should be considered as representative examples.
| Ligand | Receptor | Cell Type/Tissue | Binding Affinity (Kd) | Maximum Binding (Bmax) | Reference |
| 125I-[Sar1,Ile8]Ang II | AT1R | Human Left Ventricle | 0.42 ± 0.09 nM | Not Specified | |
| Valsartan | AT1R | - | Not Specified | 0.33 ± 0.01 pmol/mg protein | |
| This compound | AT1R | - | Not Specified | 0.44 ± 0.08 pmol/mg protein |
| Agonist | Receptor/Pathway | Cell Type | EC50 | Reference |
| This compound | SIF B induction | Neonatal Rat Cardiac Myocytes | 40 nM | |
| PGF2α | β-arrestin 2 recruitment to AT1R-Venus/FP-WT dimer | HEK 293 | 7.2 x 10-9 ± 6.9 x 10-10 M | |
| Cloprostenol | β-arrestin 2 recruitment to AT1R-Venus/FP-WT dimer | HEK 293 | 1.8 x 10-10 ± 5.2 x 10-11 M |
| Stimulus | Downstream Effect | Cell Type/Model | Fold Change/Effect | Time Point | Reference |
| This compound | Stat5 Tyrosine Phosphorylation | Neonatal Rat Ventricular Myocytes | 2-3 fold increase over control | 30-60 min | |
| This compound | Stat5 Transcription Complex Formation | Neonatal Rat Ventricular Myocytes | 1.5-10 fold increase | Not Specified | |
| This compound | Stat1 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 5-fold increase over control | 5 min (sustained for 60 min) | |
| This compound | Stat3 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 3-fold increase over control | 5 min (sustained for 60 min) | |
| This compound | Jak2 Tyrosine Phosphorylation | Neonatal Rat Cardiac Myocytes | 8-fold increase over control | 5 min | |
| This compound (1 µM) | RhoA Activity in SHR cells | Preglomerular Vascular Smooth Muscle Cells | 9.0 ± 2 fold increase | Not Specified | |
| This compound (1 µM) | RhoA Activity in WKY cells | Preglomerular Vascular Smooth Muscle Cells | 2.0 ± 0.50 fold increase | Not Specified | |
| This compound | ERK1/2 Activation | Control siRNA-transfected cells | 20-30 fold over basal | Peak at 10 min | |
| This compound | ROS Production (DCF fluorescence) | Vascular Smooth Muscle Cells | 2.6-fold increase | 2 hours | |
| This compound Infusion | Vascular ROS Production in PparaΔSMC mice | Mouse Aorta | 41.8 ± 3.8% (DHE positive area) | Not Specified | |
| This compound Infusion | Vascular ROS Production in Pparafl/fl mice | Mouse Aorta | 23.7 ± 4.5% (DHE positive area) | Not Specified | |
| This compound | NFATc4 Nuclear Translocation | Mouse Heart | 66% mean increase | 48 hours |
This compound Signaling Pathways
This compound initiates a complex network of intracellular signaling cascades upon binding to its receptors. These can be broadly categorized into G protein-dependent and G protein-independent pathways.
AT1 Receptor G Protein-Dependent Signaling
The AT1R couples to several heterotrimeric G proteins, primarily Gαq/11, Gα12/13, and Gαi.
Activation of Gαq/11 is a canonical signaling pathway for the AT1R, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade is central to many of the acute effects of Ang II, including vasoconstriction and cardiac contractility. Downstream of PKC and Ca2+, a number of other kinases are activated, including the mitogen-activated protein kinase (MAPK) family (ERK, JNK, p38).
The AT1R also couples to Gα12/13, which activates the small GTPase RhoA. Activated RhoA, in turn, activates Rho-kinase (ROCK), which plays a crucial role in vascular smooth muscle cell contraction, migration, and proliferation, as well as in cardiac fibrosis.
AT1 Receptor G Protein-Independent Signaling: The Role of β-Arrestin
In addition to canonical G protein signaling, the AT1R can signal through a G protein-independent pathway involving β-arrestins. Upon agonist binding, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin 1 and 2. β-arrestin binding not only desensitizes G protein signaling and promotes receptor internalization but also initiates a second wave of signaling. β-arrestin can act as a scaffold for various signaling molecules, including components of the MAPK cascade (e.g., ERK1/2), leading to sustained activation of these pathways. This β-arrestin-mediated signaling has been implicated in both protective and pathological cardiac remodeling.
Other Important AT1R Signaling Pathways
-
JAK/STAT Pathway: Ang II can activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is involved in cell growth, differentiation, and inflammation. In cardiomyocytes, Ang II has been shown to induce the phosphorylation of JAK2, Tyk2, STAT1, and STAT3.
-
Transactivation of Receptor Tyrosine Kinases: The AT1R can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of downstream growth-promoting pathways like the Ras-Raf-MEK-ERK cascade.
-
Reactive Oxygen Species (ROS) Production: A critical component of Ang II signaling is the activation of NADPH oxidases, leading to the production of reactive oxygen species (ROS). ROS act as second messengers, contributing to many of the pathological effects of Ang II, including inflammation, hypertrophy, and fibrosis.
AT2 Receptor Signaling
The signaling pathways of the AT2R are less well-defined than those of the AT1R but are generally considered to be counter-regulatory. The AT2R is thought to exert its effects through several mechanisms:
-
Activation of Phosphatases: The AT2R can activate various protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate signaling molecules activated by the AT1R.
-
Bradykinin/Nitric Oxide/cGMP Pathway: AT2R stimulation can lead to the production of bradykinin and nitric oxide (NO), resulting in vasodilation. This pathway involves the activation of endothelial nitric oxide synthase (eNOS).
-
Inhibition of Cell Growth and Induction of Apoptosis: The AT2R is generally considered to have anti-proliferative and pro-apoptotic effects, thereby counteracting the growth-promoting effects of the AT1R.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate this compound signaling pathways.
Western Blotting for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK1/2, a key downstream kinase in Ang II signaling, by Western blotting.
1. Cell Culture and Treatment:
-
Culture cardiovascular cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes) to 80-90% confluency.
-
Serum-starve the cells for 18-24 hours to reduce basal ERK phosphorylation.
-
Treat the cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30, 60 minutes).
2. Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) of AT1R and Interacting Proteins
This protocol is used to investigate the interaction between the AT1R and other proteins, such as β-arrestin.
1. Cell Lysis:
-
Lyse cells expressing the proteins of interest in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet debris and collect the supernatant.
2. Pre-clearing:
-
Incubate the lysate with Protein A/G agarose beads for 1-2 hours at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., AT1R) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
5. Elution:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
6. Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., β-arrestin).
Measurement of NADPH Oxidase Activity
This protocol outlines a common method to measure Ang II-induced NADPH oxidase activity, a key source of ROS.
1. Cell/Tissue Preparation:
-
Isolate vascular smooth muscle cells or homogenize cardiovascular tissue.
2. Assay Reaction:
-
Incubate the cell lysate or tissue homogenate in a buffer containing NADPH as the substrate and a detection reagent such as lucigenin or dihydroethidium (DHE).
-
Stimulate the reaction with this compound.
3. Detection:
-
Measure the chemiluminescence (for lucigenin) or fluorescence (for DHE) over time using a plate reader or microscope. The signal intensity is proportional to the rate of superoxide production.
4. Data Analysis:
-
Calculate the rate of NADPH oxidase activity and compare the results between control and Ang II-treated samples.
Histological Assessment of Cardiac Fibrosis
This protocol describes the use of Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition in cardiac tissue, a hallmark of fibrosis.
1. Tissue Preparation:
-
Fix the heart tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount them on glass slides.
2. Staining:
-
Masson's Trichrome: Deparaffinize and rehydrate the tissue sections. Stain with Weigert's iron hematoxylin, then with Biebrich scarlet-acid fuchsin, and finally with aniline blue. Collagen will stain blue, nuclei will be black, and the myocardium will be red.
-
Picrosirius Red: Deparaffinize and rehydrate the sections. Stain with a solution of Picrosirius red. Collagen fibers will appear red, and the myocardium yellow.
3. Imaging and Quantification:
-
Image the stained sections using a light microscope.
-
Quantify the fibrotic area (blue or red staining) as a percentage of the total tissue area using image analysis software.
Conclusion
The signaling pathways activated by this compound are complex and multifaceted, playing a central role in the development and progression of cardiovascular disease. A thorough understanding of these pathways, from receptor activation to downstream cellular responses, is crucial for identifying novel therapeutic targets. This guide has provided a comprehensive overview of the key signaling cascades, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals in the field of cardiovascular medicine. The continued exploration of these pathways will undoubtedly lead to more effective treatments for the millions of individuals affected by cardiovascular disease.
References
Role of Angiotensin II in regulating cardiac contractility
An In-depth Technical Guide on the Role of Angiotensin II in Regulating Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Ang II) is a pleiotropic octapeptide hormone that plays a pivotal role in cardiovascular homeostasis. Beyond its well-documented effects on vascular tone and fluid balance, Ang II directly modulates cardiac contractility through complex intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates cardiomyocyte function, with a focus on the signaling pathways, quantitative effects on contractility, and the experimental methodologies used to elucidate these processes. The information is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular research and therapeutics.
Introduction
This compound is the primary effector molecule of the renin-angiotensin system (RAS) and is integral to the pathophysiology of cardiovascular diseases such as hypertension and heart failure.[1][2] Its actions are mediated through two main G-protein coupled receptors: the this compound Type 1 Receptor (AT1R) and the this compound Type 2 Receptor (AT2R).[3][4][5] While both receptors are present in cardiac tissue, the AT1R is predominantly responsible for the acute inotropic effects and the long-term hypertrophic and fibrotic changes associated with Ang II. The AT2R often counteracts the effects of AT1R activation, contributing to a nuanced and complex regulatory network. This guide will delve into the core signaling pathways and their quantitative impact on the contractile machinery of the heart.
This compound Receptor Signaling Pathways in Cardiomyocytes
The binding of this compound to its receptors on the cardiomyocyte membrane initiates a cascade of intracellular events that ultimately modulate cardiac contractility. The predominant pathway for the direct inotropic effects of Ang II is mediated by the AT1 receptor coupled to the Gq/11 family of G-proteins.
AT1 Receptor-Mediated Signaling
The canonical AT1R signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytosol and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial rise in intracellular Ca²⁺ contributes to the activation of the contractile apparatus.
-
DAG and Protein Kinase C (PKC) Activation : DAG remains in the cell membrane and, in conjunction with the initial Ca²⁺ release, activates Protein Kinase C (PKC). Activated PKC has multiple downstream targets that influence cardiac contractility, including ion channels and contractile proteins. For instance, PKC can phosphorylate the L-type calcium channel, modulating Ca²⁺ entry into the cell.
-
Reactive Oxygen Species (ROS) Production : Ang II stimulation of the AT1R also leads to the activation of NADPH oxidase, resulting in the production of reactive oxygen species (ROS). ROS can further modulate signaling pathways, including those involving PKC and mitogen-activated protein kinases (MAPKs), contributing to both acute contractile responses and long-term remodeling.
AT2 Receptor-Mediated Signaling
The role of the AT2 receptor in cardiac contractility is less defined and often appears to counteract the effects of the AT1 receptor. AT2R activation has been associated with vasodilation and anti-proliferative effects. Some studies suggest that AT2R stimulation can lead to the activation of protein phosphatases, which would oppose the kinase activities stimulated by AT1R. The balance between AT1R and AT2R expression and signaling is crucial in determining the overall cardiac response to this compound.
Quantitative Effects of this compound on Cardiac Contractility
The direct inotropic effect of this compound on the myocardium can be variable and is influenced by factors such as species, cardiac region (atria vs. ventricle), and the underlying physiological or pathological state of the heart.
| Parameter | Species/Model | This compound Concentration | Observed Effect | Reference |
| Peak Developed Force | Human Atrial Myocardium | Optimal concentrations | Increase from 15.4 ± 2.1 to 20.5 ± 3.3 mN/mm² | |
| Peak Developed Force | Human Ventricular Myocardium | Not specified | No significant effect | |
| Developed Tension | Hypertrophied Rat Papillary Muscle | 10⁻⁶ M | Significant decline from 8.4 ± 1.1 to 6.8 ± 1.7 mN/mm² | |
| Peak Systolic [Ca²⁺]i | Normal Rat Papillary Muscle | 10⁻⁶ M | Reduction from 0.56 ± 0.03 to 0.48 ± 0.04 µM | |
| Peak Systolic [Ca²⁺]i | Hypertrophied Rat Papillary Muscle | 10⁻⁶ M | Significant decline from 0.51 ± 0.02 to 0.44 ± 0.01 µM | |
| Inward Calcium Current (ICa) | Rat Ventricular Myocytes (intracellular dialysis) | 10⁻⁸ mmol/L | Reduced by 35 ± 5.5% | |
| Contractility | Rat Cardiomyocytes | 1 µM | 24.6 ± 5% reduction (Negative Inotropic Effect) | |
| Intracellular Free Ca²⁺ | SHR Cardiomyocytes | 10⁻¹² to 10⁻⁷ mol/L | Significant dose-dependent increase | |
| Intracellular Free Ca²⁺ | Wistar-Kyoto Rat Cardiomyocytes | 10⁻¹² to 10⁻⁷ mol/L | No effect |
Experimental Protocols
The investigation of this compound's effects on cardiac contractility relies on a variety of specialized experimental techniques.
Isolation of Adult Cardiomyocytes
This is a fundamental procedure for in vitro studies of cardiac function at the cellular level.
Objective: To obtain viable, rod-shaped cardiomyocytes from adult mammalian hearts.
General Protocol:
-
Heart Excision: The animal (e.g., rat, mouse, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold, oxygenated buffer.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Calcium-Free Perfusion: The heart is initially perfused with a calcium-free buffer to wash out the blood and stop contractions.
-
Enzymatic Digestion: The perfusate is switched to a solution containing digestive enzymes, typically collagenase and sometimes protease, to break down the extracellular matrix.
-
Dissociation and Filtration: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes. The cell suspension is then filtered to remove undigested tissue.
-
Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to prevent calcium paradox and ensure cell viability.
-
Cell Collection: The cells are allowed to settle by gravity or gentle centrifugation, and the resulting pellet of cardiomyocytes is resuspended in an appropriate culture or experimental medium.
Measurement of Cardiomyocyte Contractility
Several methods are employed to quantify the contractile function of isolated cardiomyocytes.
A. Video-Based Edge Detection:
-
Principle: This technique uses a high-speed camera mounted on a microscope to record the changes in cell length during contraction and relaxation.
-
Procedure:
-
Isolated cardiomyocytes are placed in a chamber on the microscope stage and superfused with a physiological buffer.
-
The cells are paced with electrical field stimulation to ensure a regular contraction rate.
-
A video camera captures the cell shortening, and specialized software tracks the cell edges to measure the extent and velocity of contraction and relaxation.
-
B. Calcium Transient Measurement:
-
Principle: This method uses fluorescent calcium indicators (e.g., Fura-2, Indo-1) to measure changes in intracellular calcium concentration, which are tightly coupled to contraction.
-
Procedure:
-
Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye.
-
The cells are excited with light of specific wavelengths, and the emitted fluorescence is recorded using a photometer or a camera.
-
The ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity is used to calculate the intracellular calcium concentration.
-
Patch-Clamp Electrophysiology
This technique is used to measure the activity of ion channels, such as the L-type calcium channel, which are critical for cardiac contractility.
Objective: To measure the inward calcium current (ICa) in single cardiomyocytes.
Whole-Cell Configuration Protocol:
-
A glass micropipette with a very fine tip is filled with an intracellular-like solution and brought into contact with the surface of a single cardiomyocyte.
-
A tight seal (a "giga-seal") is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell interior.
-
The voltage across the cell membrane is clamped at a specific potential, and the resulting current flow through the ion channels is measured.
-
To study the effect of intracellular this compound, the peptide can be included in the pipette solution to dialyze into the cell.
Conclusion
This compound exerts a complex and multifaceted influence on cardiac contractility. The primary signaling pathway involves the AT1 receptor, Gq-protein activation, and the subsequent generation of IP3 and DAG, leading to increased intracellular calcium and activation of PKC. The quantitative effects of Ang II on contractility are context-dependent, varying with species, cardiac chamber, and the health of the myocardium. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is crucial for the development of novel therapeutic strategies targeting the renin-angiotensin system in cardiovascular disease. The interplay between the pro-contractile and hypertrophic signals of the AT1R and the counter-regulatory actions of the AT2R remains a key area of investigation for future drug development.
References
- 1. Molecular mechanisms of this compound in modulating cardiac function: intracardiac effects and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Role of angiotensin AT1, and AT2 receptors in cardiac hypertrophy and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound receptor subtypes and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Role of Angiotensin II in regulating cardiac contractility
An In-depth Technical Guide on the Role of Angiotensin II in Regulating Cardiac Contractility
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Ang II) is a pleiotropic octapeptide hormone that plays a pivotal role in cardiovascular homeostasis. Beyond its well-documented effects on vascular tone and fluid balance, Ang II directly modulates cardiac contractility through complex intracellular signaling cascades. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates cardiomyocyte function, with a focus on the signaling pathways, quantitative effects on contractility, and the experimental methodologies used to elucidate these processes. The information is tailored for researchers, scientists, and drug development professionals engaged in cardiovascular research and therapeutics.
Introduction
This compound is the primary effector molecule of the renin-angiotensin system (RAS) and is integral to the pathophysiology of cardiovascular diseases such as hypertension and heart failure.[1][2] Its actions are mediated through two main G-protein coupled receptors: the this compound Type 1 Receptor (AT1R) and the this compound Type 2 Receptor (AT2R).[3][4][5] While both receptors are present in cardiac tissue, the AT1R is predominantly responsible for the acute inotropic effects and the long-term hypertrophic and fibrotic changes associated with Ang II. The AT2R often counteracts the effects of AT1R activation, contributing to a nuanced and complex regulatory network. This guide will delve into the core signaling pathways and their quantitative impact on the contractile machinery of the heart.
This compound Receptor Signaling Pathways in Cardiomyocytes
The binding of this compound to its receptors on the cardiomyocyte membrane initiates a cascade of intracellular events that ultimately modulate cardiac contractility. The predominant pathway for the direct inotropic effects of Ang II is mediated by the AT1 receptor coupled to the Gq/11 family of G-proteins.
AT1 Receptor-Mediated Signaling
The canonical AT1R signaling pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytosol and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This initial rise in intracellular Ca²⁺ contributes to the activation of the contractile apparatus.
-
DAG and Protein Kinase C (PKC) Activation : DAG remains in the cell membrane and, in conjunction with the initial Ca²⁺ release, activates Protein Kinase C (PKC). Activated PKC has multiple downstream targets that influence cardiac contractility, including ion channels and contractile proteins. For instance, PKC can phosphorylate the L-type calcium channel, modulating Ca²⁺ entry into the cell.
-
Reactive Oxygen Species (ROS) Production : Ang II stimulation of the AT1R also leads to the activation of NADPH oxidase, resulting in the production of reactive oxygen species (ROS). ROS can further modulate signaling pathways, including those involving PKC and mitogen-activated protein kinases (MAPKs), contributing to both acute contractile responses and long-term remodeling.
AT2 Receptor-Mediated Signaling
The role of the AT2 receptor in cardiac contractility is less defined and often appears to counteract the effects of the AT1 receptor. AT2R activation has been associated with vasodilation and anti-proliferative effects. Some studies suggest that AT2R stimulation can lead to the activation of protein phosphatases, which would oppose the kinase activities stimulated by AT1R. The balance between AT1R and AT2R expression and signaling is crucial in determining the overall cardiac response to this compound.
Quantitative Effects of this compound on Cardiac Contractility
The direct inotropic effect of this compound on the myocardium can be variable and is influenced by factors such as species, cardiac region (atria vs. ventricle), and the underlying physiological or pathological state of the heart.
| Parameter | Species/Model | This compound Concentration | Observed Effect | Reference |
| Peak Developed Force | Human Atrial Myocardium | Optimal concentrations | Increase from 15.4 ± 2.1 to 20.5 ± 3.3 mN/mm² | |
| Peak Developed Force | Human Ventricular Myocardium | Not specified | No significant effect | |
| Developed Tension | Hypertrophied Rat Papillary Muscle | 10⁻⁶ M | Significant decline from 8.4 ± 1.1 to 6.8 ± 1.7 mN/mm² | |
| Peak Systolic [Ca²⁺]i | Normal Rat Papillary Muscle | 10⁻⁶ M | Reduction from 0.56 ± 0.03 to 0.48 ± 0.04 µM | |
| Peak Systolic [Ca²⁺]i | Hypertrophied Rat Papillary Muscle | 10⁻⁶ M | Significant decline from 0.51 ± 0.02 to 0.44 ± 0.01 µM | |
| Inward Calcium Current (ICa) | Rat Ventricular Myocytes (intracellular dialysis) | 10⁻⁸ mmol/L | Reduced by 35 ± 5.5% | |
| Contractility | Rat Cardiomyocytes | 1 µM | 24.6 ± 5% reduction (Negative Inotropic Effect) | |
| Intracellular Free Ca²⁺ | SHR Cardiomyocytes | 10⁻¹² to 10⁻⁷ mol/L | Significant dose-dependent increase | |
| Intracellular Free Ca²⁺ | Wistar-Kyoto Rat Cardiomyocytes | 10⁻¹² to 10⁻⁷ mol/L | No effect |
Experimental Protocols
The investigation of this compound's effects on cardiac contractility relies on a variety of specialized experimental techniques.
Isolation of Adult Cardiomyocytes
This is a fundamental procedure for in vitro studies of cardiac function at the cellular level.
Objective: To obtain viable, rod-shaped cardiomyocytes from adult mammalian hearts.
General Protocol:
-
Heart Excision: The animal (e.g., rat, mouse, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold, oxygenated buffer.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
-
Calcium-Free Perfusion: The heart is initially perfused with a calcium-free buffer to wash out the blood and stop contractions.
-
Enzymatic Digestion: The perfusate is switched to a solution containing digestive enzymes, typically collagenase and sometimes protease, to break down the extracellular matrix.
-
Dissociation and Filtration: The digested ventricular tissue is minced and gently agitated to release individual cardiomyocytes. The cell suspension is then filtered to remove undigested tissue.
-
Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to prevent calcium paradox and ensure cell viability.
-
Cell Collection: The cells are allowed to settle by gravity or gentle centrifugation, and the resulting pellet of cardiomyocytes is resuspended in an appropriate culture or experimental medium.
Measurement of Cardiomyocyte Contractility
Several methods are employed to quantify the contractile function of isolated cardiomyocytes.
A. Video-Based Edge Detection:
-
Principle: This technique uses a high-speed camera mounted on a microscope to record the changes in cell length during contraction and relaxation.
-
Procedure:
-
Isolated cardiomyocytes are placed in a chamber on the microscope stage and superfused with a physiological buffer.
-
The cells are paced with electrical field stimulation to ensure a regular contraction rate.
-
A video camera captures the cell shortening, and specialized software tracks the cell edges to measure the extent and velocity of contraction and relaxation.
-
B. Calcium Transient Measurement:
-
Principle: This method uses fluorescent calcium indicators (e.g., Fura-2, Indo-1) to measure changes in intracellular calcium concentration, which are tightly coupled to contraction.
-
Procedure:
-
Cardiomyocytes are loaded with a calcium-sensitive fluorescent dye.
-
The cells are excited with light of specific wavelengths, and the emitted fluorescence is recorded using a photometer or a camera.
-
The ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity is used to calculate the intracellular calcium concentration.
-
Patch-Clamp Electrophysiology
This technique is used to measure the activity of ion channels, such as the L-type calcium channel, which are critical for cardiac contractility.
Objective: To measure the inward calcium current (ICa) in single cardiomyocytes.
Whole-Cell Configuration Protocol:
-
A glass micropipette with a very fine tip is filled with an intracellular-like solution and brought into contact with the surface of a single cardiomyocyte.
-
A tight seal (a "giga-seal") is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the entire cell interior.
-
The voltage across the cell membrane is clamped at a specific potential, and the resulting current flow through the ion channels is measured.
-
To study the effect of intracellular this compound, the peptide can be included in the pipette solution to dialyze into the cell.
Conclusion
This compound exerts a complex and multifaceted influence on cardiac contractility. The primary signaling pathway involves the AT1 receptor, Gq-protein activation, and the subsequent generation of IP3 and DAG, leading to increased intracellular calcium and activation of PKC. The quantitative effects of Ang II on contractility are context-dependent, varying with species, cardiac chamber, and the health of the myocardium. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed herein, is crucial for the development of novel therapeutic strategies targeting the renin-angiotensin system in cardiovascular disease. The interplay between the pro-contractile and hypertrophic signals of the AT1R and the counter-regulatory actions of the AT2R remains a key area of investigation for future drug development.
References
- 1. Molecular mechanisms of this compound in modulating cardiac function: intracardiac effects and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Role of angiotensin AT1, and AT2 receptors in cardiac hypertrophy and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound receptor subtypes and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Angiotensin II Receptor Subtypes AT1 vs. AT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and adrenal function. Its primary effector, Angiotensin II (Ang II), exerts its pleiotropic effects by binding to two major G protein-coupled receptors: the this compound type 1 receptor (AT1R) and the this compound type 2 receptor (AT2R). While both receptors bind Ang II with high affinity, they are encoded by different genes, share only about 30-34% sequence homology, and often mediate opposing physiological effects.[1][2] Understanding the distinct functions and signaling pathways of these two receptor subtypes is paramount for the development of targeted therapeutics for a range of cardiovascular and related diseases. This technical guide provides a comprehensive overview of the core differences between AT1R and AT2R, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling cascades.
Core Functions and Physiological Effects
The AT1 receptor is responsible for the majority of the well-known physiological and pathophysiological actions of this compound.[3] Conversely, the AT2 receptor often counteracts the effects of AT1R activation, playing a protective role in various tissues.[4]
Table 1: Comparison of Core Functions of AT1 and AT2 Receptors
| Feature | AT1 Receptor | AT2 Receptor |
| Primary Functions | Vasoconstriction, aldosterone (B195564) secretion, sodium and water retention, cell proliferation, inflammation, oxidative stress.[3] | Vasodilation, anti-proliferation, apoptosis, anti-inflammatory effects, tissue regeneration. |
| Cardiovascular Effects | Increases blood pressure, promotes cardiac hypertrophy and fibrosis. | Lowers blood pressure (often unmasked by AT1R blockade), reduces cardiac hypertrophy and fibrosis. |
| Renal Effects | Promotes sodium and water reabsorption, decreases renal blood flow. | Promotes natriuresis and diuresis. |
| Cellular Effects | Stimulates cell growth, proliferation, and migration. | Inhibits cell growth, promotes differentiation and apoptosis. |
Quantitative Data on Receptor Function
The following tables summarize key quantitative data that highlight the differential functions of AT1 and AT2 receptors.
Table 2: Ligand Binding Affinities
| Ligand | Receptor | Affinity (Kd/Ki) | Species/System |
| This compound | AT1 | Nanomolar range | Human/Rat |
| This compound | AT2 | Nanomolar range | Human/Rat |
| Losartan (AT1 Antagonist) | AT1 | ~10-20 nM | Rat |
| PD123319 (AT2 Antagonist) | AT2 | ~10-50 nM | Rat |
Note: Specific affinities can vary depending on the experimental system and conditions.
Table 3: Physiological and Cellular Responses
| Parameter | Receptor Action | Quantitative Effect | Experimental Model |
| Blood Pressure | AT1R Blockade (e.g., Losartan) | Significant reduction in systolic and diastolic blood pressure. | Spontaneously Hypertensive Rats (SHRs) |
| Blood Pressure | AT2R Knockout | ~10 mmHg higher blood pressure compared to wild-type mice. | AT2R Knockout Mice |
| Vasodilation | AT2R Agonist (C21) | Dose-dependent vasorelaxation in isolated arteries. | Mouse Aortic and Mesenteric Vessels |
| Vasodilation | Ang II + AT1R Blockade | ~30% increase in diameter of preconstricted rabbit afferent arterioles. | Rabbit Afferent Arterioles |
| Cell Proliferation | Ang II (via AT1R) | Stimulation of cell growth. | CHO-ACE cells |
| Cell Viability | Ang II (10⁻⁹ M) | 12-32% decrease in viability after 6-48h. | NRK-52E cells |
| ERK Phosphorylation | Ang II (via AT1R) | Fold increase varies depending on cell type and conditions. | Various cell lines |
| Protein Phosphatase 2A (PP2A) Activity | Ang II (via AT2R) | Concentration-dependent increase. | Rat Hypothalamic/Brainstem Neurons |
Signaling Pathways
The divergent functions of AT1R and AT2R stem from their coupling to distinct intracellular signaling cascades.
AT1 Receptor Signaling
The AT1 receptor primarily couples to Gq/11, Gi, and G12/13 proteins, initiating a cascade of events that lead to its characteristic physiological effects. A key pathway involves the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in smooth muscle contraction, cell growth, and inflammation. Furthermore, AT1R can signal independently of G proteins through β-arrestin, which can also lead to the activation of kinases like ERK.
AT2 Receptor Signaling
In contrast to AT1R, the AT2 receptor often signals through Gαi/o proteins, leading to the activation of various protein phosphatases, such as protein phosphatase 2A (PP2A) and SHP-1. These phosphatases can dephosphorylate and inactivate downstream effectors of the AT1R pathway, such as ERK, thereby inhibiting cell growth. Additionally, AT2R activation is linked to the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) pathway, which promotes vasodilation.
Experimental Protocols
Radioligand Binding Assay for this compound Receptors
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of radiolabeled ligands to AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing AT1R or AT2R
-
Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]this compound)
-
Unlabeled this compound (for non-specific binding)
-
AT1R antagonist (e.g., Losartan)
-
AT2R antagonist (e.g., PD123319)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + excess unlabeled this compound.
-
Competition Binding (for Ki determination): Cell membranes + radioligand + increasing concentrations of the competitor (e.g., Losartan or PD123319).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of the radioligand and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration ([Ca²⁺]i) following AT1R activation.
Materials:
-
Cells expressing AT1R (e.g., HEK293-AT1R)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or similar physiological buffer
-
This compound
-
AT1R antagonist (e.g., Losartan)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
-
Washing: Gently wash the cells with HBSS to remove excess extracellular dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for a short period.
-
Inject this compound (at various concentrations) into the wells and immediately begin recording the fluorescence signal over time.
-
For antagonist studies, pre-incubate the cells with the antagonist (e.g., Losartan) before adding this compound.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in [Ca²⁺]i.
-
Calculate the peak response and the area under the curve for each condition.
-
Plot dose-response curves to determine the EC50 of this compound.
-
Conclusion
The this compound type 1 and type 2 receptors represent a classic example of receptor subtype-mediated functional antagonism. While AT1R activation is largely associated with the detrimental effects of this compound in cardiovascular disease, AT2R signaling often provides a counter-regulatory, protective influence. A thorough understanding of their distinct signaling pathways and physiological roles, supported by robust quantitative data and well-defined experimental methodologies, is essential for the continued development of novel and more effective therapies targeting the renin-angiotensin system. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this critical field of study.
References
Angiotensin II Receptor Subtypes AT1 vs. AT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and adrenal function. Its primary effector, Angiotensin II (Ang II), exerts its pleiotropic effects by binding to two major G protein-coupled receptors: the this compound type 1 receptor (AT1R) and the this compound type 2 receptor (AT2R). While both receptors bind Ang II with high affinity, they are encoded by different genes, share only about 30-34% sequence homology, and often mediate opposing physiological effects.[1][2] Understanding the distinct functions and signaling pathways of these two receptor subtypes is paramount for the development of targeted therapeutics for a range of cardiovascular and related diseases. This technical guide provides a comprehensive overview of the core differences between AT1R and AT2R, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling cascades.
Core Functions and Physiological Effects
The AT1 receptor is responsible for the majority of the well-known physiological and pathophysiological actions of this compound.[3] Conversely, the AT2 receptor often counteracts the effects of AT1R activation, playing a protective role in various tissues.[4]
Table 1: Comparison of Core Functions of AT1 and AT2 Receptors
| Feature | AT1 Receptor | AT2 Receptor |
| Primary Functions | Vasoconstriction, aldosterone secretion, sodium and water retention, cell proliferation, inflammation, oxidative stress.[3] | Vasodilation, anti-proliferation, apoptosis, anti-inflammatory effects, tissue regeneration. |
| Cardiovascular Effects | Increases blood pressure, promotes cardiac hypertrophy and fibrosis. | Lowers blood pressure (often unmasked by AT1R blockade), reduces cardiac hypertrophy and fibrosis. |
| Renal Effects | Promotes sodium and water reabsorption, decreases renal blood flow. | Promotes natriuresis and diuresis. |
| Cellular Effects | Stimulates cell growth, proliferation, and migration. | Inhibits cell growth, promotes differentiation and apoptosis. |
Quantitative Data on Receptor Function
The following tables summarize key quantitative data that highlight the differential functions of AT1 and AT2 receptors.
Table 2: Ligand Binding Affinities
| Ligand | Receptor | Affinity (Kd/Ki) | Species/System |
| This compound | AT1 | Nanomolar range | Human/Rat |
| This compound | AT2 | Nanomolar range | Human/Rat |
| Losartan (AT1 Antagonist) | AT1 | ~10-20 nM | Rat |
| PD123319 (AT2 Antagonist) | AT2 | ~10-50 nM | Rat |
Note: Specific affinities can vary depending on the experimental system and conditions.
Table 3: Physiological and Cellular Responses
| Parameter | Receptor Action | Quantitative Effect | Experimental Model |
| Blood Pressure | AT1R Blockade (e.g., Losartan) | Significant reduction in systolic and diastolic blood pressure. | Spontaneously Hypertensive Rats (SHRs) |
| Blood Pressure | AT2R Knockout | ~10 mmHg higher blood pressure compared to wild-type mice. | AT2R Knockout Mice |
| Vasodilation | AT2R Agonist (C21) | Dose-dependent vasorelaxation in isolated arteries. | Mouse Aortic and Mesenteric Vessels |
| Vasodilation | Ang II + AT1R Blockade | ~30% increase in diameter of preconstricted rabbit afferent arterioles. | Rabbit Afferent Arterioles |
| Cell Proliferation | Ang II (via AT1R) | Stimulation of cell growth. | CHO-ACE cells |
| Cell Viability | Ang II (10⁻⁹ M) | 12-32% decrease in viability after 6-48h. | NRK-52E cells |
| ERK Phosphorylation | Ang II (via AT1R) | Fold increase varies depending on cell type and conditions. | Various cell lines |
| Protein Phosphatase 2A (PP2A) Activity | Ang II (via AT2R) | Concentration-dependent increase. | Rat Hypothalamic/Brainstem Neurons |
Signaling Pathways
The divergent functions of AT1R and AT2R stem from their coupling to distinct intracellular signaling cascades.
AT1 Receptor Signaling
The AT1 receptor primarily couples to Gq/11, Gi, and G12/13 proteins, initiating a cascade of events that lead to its characteristic physiological effects. A key pathway involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in smooth muscle contraction, cell growth, and inflammation. Furthermore, AT1R can signal independently of G proteins through β-arrestin, which can also lead to the activation of kinases like ERK.
AT2 Receptor Signaling
In contrast to AT1R, the AT2 receptor often signals through Gαi/o proteins, leading to the activation of various protein phosphatases, such as protein phosphatase 2A (PP2A) and SHP-1. These phosphatases can dephosphorylate and inactivate downstream effectors of the AT1R pathway, such as ERK, thereby inhibiting cell growth. Additionally, AT2R activation is linked to the bradykinin-nitric oxide (NO)-cyclic GMP (cGMP) pathway, which promotes vasodilation.
Experimental Protocols
Radioligand Binding Assay for this compound Receptors
This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of radiolabeled ligands to AT1 and AT2 receptors.
Materials:
-
Cell membranes expressing AT1R or AT2R
-
Radioligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]this compound)
-
Unlabeled this compound (for non-specific binding)
-
AT1R antagonist (e.g., Losartan)
-
AT2R antagonist (e.g., PD123319)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes + radioligand.
-
Non-specific Binding: Cell membranes + radioligand + excess unlabeled this compound.
-
Competition Binding (for Ki determination): Cell membranes + radioligand + increasing concentrations of the competitor (e.g., Losartan or PD123319).
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding against the concentration of the radioligand and use non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration ([Ca²⁺]i) following AT1R activation.
Materials:
-
Cells expressing AT1R (e.g., HEK293-AT1R)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) or similar physiological buffer
-
This compound
-
AT1R antagonist (e.g., Losartan)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium dye (e.g., 5 µM Fura-2 AM) and Pluronic F-127 (to aid dye solubilization) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
-
Washing: Gently wash the cells with HBSS to remove excess extracellular dye.
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Establish a baseline fluorescence reading for a short period.
-
Inject this compound (at various concentrations) into the wells and immediately begin recording the fluorescence signal over time.
-
For antagonist studies, pre-incubate the cells with the antagonist (e.g., Losartan) before adding this compound.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in [Ca²⁺]i.
-
Calculate the peak response and the area under the curve for each condition.
-
Plot dose-response curves to determine the EC50 of this compound.
-
Conclusion
The this compound type 1 and type 2 receptors represent a classic example of receptor subtype-mediated functional antagonism. While AT1R activation is largely associated with the detrimental effects of this compound in cardiovascular disease, AT2R signaling often provides a counter-regulatory, protective influence. A thorough understanding of their distinct signaling pathways and physiological roles, supported by robust quantitative data and well-defined experimental methodologies, is essential for the continued development of novel and more effective therapies targeting the renin-angiotensin system. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing this critical field of study.
References
The Genesis of a Key Physiological Regulator: A Technical History of the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS), a cornerstone of cardiovascular and renal physiology, has a rich and intricate history of discovery that spans over a century. This technical guide delves into the pivotal experiments and discoveries that unraveled the complexities of this vital hormonal cascade, providing researchers and drug development professionals with a detailed understanding of its core components and their historical context. From the initial observation of a pressor substance in the kidney to the development of targeted therapeutics, this document traces the scientific journey that has saved countless lives.
A Century of Discovery: Unraveling the Renin-Angiotensin System
The story of the RAS begins in 1898 with the seminal work of Robert Tigerstedt and Per Bergman at the Karolinska Institute in Stockholm.[1][2][3][4][5] They discovered that extracts from the rabbit kidney cortex, when injected intravenously into other rabbits, caused a significant increase in blood pressure. They named this pressor substance "renin." Their meticulous experiments, though initially met with skepticism, laid the foundation for all subsequent research in the field.
For nearly four decades, the significance of renin remained largely unrecognized. The next major breakthrough came in 1934 from the work of Harry Goldblatt , an American pathologist. He demonstrated that constricting the renal arteries in dogs, thereby inducing renal ischemia, led to sustained hypertension. This landmark experiment provided a crucial link between the kidneys and high blood pressure, reigniting interest in the pressor substance discovered by Tigerstedt and Bergman.
Following Goldblatt's discovery, two independent research groups, one led by Irvine Page in the United States and the other by Eduardo Braun-Menéndez in Argentina, embarked on a quest to isolate and characterize the pressor agent responsible for renal hypertension. In 1939 , both groups independently reported the discovery of a new substance. Page's group named it "angiotonin," while Braun-Menéndez's team called it "hypertensin." They both demonstrated that renin was an enzyme that acted on a plasma protein to produce this potent vasoconstrictor. It wasn't until 1958 that the two groups agreed on the unified name "angiotensin."
The next crucial piece of the puzzle was uncovered in the mid-1950s by Leonard T. Skeggs , who discovered the angiotensin-converting enzyme (ACE) . He and his colleagues showed that angiotensin I, the initial product of renin's action, was converted to the more potent angiotensin II by this enzyme, which they found in high concentrations in the lungs.
The elucidation of the complete renin-angiotensin-aldosterone system (RAAS) pathway followed, with the discovery of aldosterone (B195564) and its regulation by this compound. This understanding paved the way for therapeutic interventions. A pivotal moment in the therapeutic application of this knowledge came with the work of Sir John Vane in the 1970s. His research on the venom of the Brazilian pit viper, Bothrops jararaca, led to the discovery of peptides that inhibited ACE. This groundbreaking work directly led to the development of the first ACE inhibitor, captopril, revolutionizing the treatment of hypertension and heart failure.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of the renin-angiotensin system.
Tigerstedt and Bergman's Discovery of Renin (1898)
Objective: To investigate the effect of kidney extracts on arterial blood pressure.
Methodology:
-
Animal Model: Rabbits.
-
Preparation of Renal Extract:
-
The renal cortex was dissected from a freshly excised rabbit kidney.
-
The cortical tissue was minced and then ground with sand in a mortar.
-
The resulting pulp was suspended in a cold 0.9% sodium chloride solution (saline).
-
The mixture was then filtered through a cheesecloth to obtain a crude extract.
-
-
Experimental Procedure:
-
A recipient rabbit was anesthetized.
-
A cannula was inserted into the carotid artery and connected to a mercury manometer to record blood pressure.
-
A known volume of the renal extract was injected intravenously into the jugular vein.
-
Blood pressure was recorded before, during, and after the injection.
-
-
Controls: Extracts from other organs (e.g., liver, spleen) were prepared and injected using the same procedure to ensure the pressor effect was specific to the kidney. The effect of boiled renal extract was also tested to determine the heat lability of the active substance.
Goldblatt's Induction of Experimental Hypertension (1934)
Objective: To determine if renal ischemia is a direct cause of persistent hypertension.
Methodology:
-
Animal Model: Dogs.
-
Surgical Procedure:
-
The dog was anesthetized, and a sterile surgical procedure was performed.
-
The renal arteries were carefully exposed.
-
An adjustable silver clamp, designed by Goldblatt, was placed around one or both renal arteries.
-
The clamp was tightened to a degree that partially occluded the artery, reducing blood flow to the kidney without causing complete blockage.
-
The incision was closed, and the animal was allowed to recover.
-
-
Blood Pressure Measurement:
-
Systolic blood pressure was measured in the conscious dog using the cuff method on the femoral artery.
-
Measurements were taken periodically before and after the renal artery constriction to monitor for changes in blood pressure.
-
-
Experimental Groups:
-
One-kidney, one-clip (1K1C): One renal artery was constricted, and the contralateral kidney was removed.
-
Two-kidney, one-clip (2K1C): One renal artery was constricted, while the other kidney remained untouched.
-
Control: Sham surgery was performed without constricting the renal arteries.
-
Page's Isolation of Angiotonin (1940)
Objective: To isolate and purify the pressor substance produced by the interaction of renin and a plasma component.
Methodology:
-
Starting Materials:
-
Renin: Prepared from pig kidneys.
-
Renin-activator (Angiotensinogen): Obtained from ox serum.
-
-
Purification of Renin-activator:
-
Ox serum was treated with potassium phosphate (B84403) to precipitate inactive substances.
-
The concentration of potassium phosphate was then increased to precipitate the active renin-activator.
-
The precipitate was collected and dialyzed.
-
-
Production of Angiotonin:
-
The purified renin and renin-activator were incubated together at 38°C for 10-20 minutes.
-
-
Purification of Angiotonin:
-
The reaction mixture was treated with alcohol to precipitate proteins.
-
The supernatant, containing the heat-stable angiotonin, was further purified by forming crystalline salts with oxalic and picric acids.
-
-
Bioassay: The pressor activity of the purified fractions was tested by intravenous injection into anesthetized animals (e.g., cats, dogs) and measuring the rise in arterial blood pressure. The vasoconstrictor effect was also tested on isolated rabbit ear preparations.
Braun-Menéndez's Isolation of Hypertensin (1939)
Objective: To isolate and characterize the pressor substance from the venous blood of ischemic kidneys.
Methodology:
-
Animal Model: Dogs.
-
Induction of Renal Ischemia: The renal artery of a dog was partially clamped to induce ischemia.
-
Collection of Blood: Blood was collected from the renal vein of the ischemic kidney.
-
Extraction of Hypertensin:
-
The collected venous blood was mixed with 70% acetone (B3395972) to precipitate proteins.
-
The acetone was then evaporated, and the remaining aqueous solution contained the active pressor substance, hypertensin.
-
-
Purification: Further purification was achieved by precipitating the active substance from a dry preparation with glacial acetic acid and ether.
-
Bioassay: The pressor effect of the extracted substance was tested by injecting it into nephrectomized dogs and measuring the increase in blood pressure. The vasoconstrictor activity was also assessed using the Läwen-Trendelenburg preparation (perfused frog hind limbs).
Skeggs' Discovery of Angiotensin-Converting Enzyme (1956)
Objective: To identify the enzyme responsible for the conversion of angiotensin I to this compound.
Methodology:
-
Source of Enzyme: Horse plasma.
-
Purification of the Converting Enzyme:
-
The enzyme was partially purified from horse plasma using ammonium (B1175870) sulfate (B86663) fractionation and isoelectric precipitation.
-
-
Substrate: Purified angiotensin I (referred to as hypertensin I at the time).
-
Enzyme Activity Assay:
-
The purified converting enzyme was incubated with angiotensin I.
-
The reaction product, this compound (hypertensin II), was assayed for its vasoconstrictor activity.
-
-
Bioassay for this compound: The vasoconstrictor potency of the reaction product was tested on isolated, perfused rat kidneys. This compound was found to be a potent vasoconstrictor, while angiotensin I was not.
Vane's Bioassay for ACE Inhibition (1970s)
Objective: To identify and characterize inhibitors of angiotensin-converting enzyme.
Methodology:
-
Technique: The "blood-bathed organ cascade" bioassay.
-
Experimental Setup:
-
An experimental animal (e.g., a dog) was anesthetized.
-
Blood was continuously drawn from an artery and superfused over a series of isolated organ tissues that are sensitive to different vasoactive substances. These tissues included strips of rabbit aorta, rat colon, and chick rectum.
-
The contractions or relaxations of these tissues were recorded, providing a real-time measurement of the levels of various hormones in the blood.
-
-
Procedure for ACE Inhibition:
-
Angiotensin I was infused upstream of the lungs. The conversion of angiotensin I to this compound in the pulmonary circulation would cause a characteristic contraction of the rabbit aorta strip.
-
A potential ACE inhibitor (e.g., a peptide from snake venom) was then infused.
-
Inhibition of ACE was observed as a reduction or abolition of the this compound-mediated contraction of the rabbit aorta strip in response to the angiotensin I infusion.
-
-
Quantitative Analysis: The degree of inhibition was quantified by comparing the magnitude of the tissue response to angiotensin I before and after the administration of the inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal experiments in the discovery of the renin-angiotensin system.
Table 1: Tigerstedt and Bergman's Renin Experiment (1898)
| Parameter | Observation | Reference |
| Animal Model | Rabbit | |
| Substance Injected | Cold-water extract of rabbit renal cortex | |
| Route of Administration | Intravenous (jugular vein) | |
| Blood Pressure Change | ~50% increase (from 62-67 mmHg to 100 mmHg) | |
| Onset of Action | Within ~80 seconds |
Table 2: Goldblatt's Experimental Hypertension in Dogs (1934)
| Experimental Model | Observation | Reference |
| Two-Kidney, One-Clip (2K1C) | Persistent elevation of systolic blood pressure | |
| One-Kidney, One-Clip (1K1C) | More severe and sustained hypertension | |
| Control (Sham operation) | No significant change in blood pressure |
Table 3: Properties of Angiotonin and Hypertensin
| Property | Angiotonin (Page) | Hypertensin (Braun-Menéndez) | Reference |
| Nature | Heat-stable pressor substance | Pressor agent from renal venous blood | |
| Solubility | Water and alcohol soluble | Soluble in aqueous solutions | |
| Stability | Acid-stable, alkali-labile | ||
| Bioassay | Vasoconstriction in rabbit ear, pressor effect in cats/dogs | Vasoconstriction in Läwen-Trendelenburg prep, pressor effect in nephrectomized dogs |
Table 4: Skeggs' Angiotensin-Converting Enzyme Discovery
| Parameter | Observation | Reference |
| Substrate | Angiotensin I (Hypertensin I) | |
| Enzyme Source | Horse Plasma | |
| Product | This compound (Hypertensin II) | |
| Bioassay | Isolated, perfused rat kidneys | |
| Activity of Angiotensin I | Inactive as a vasoconstrictor in the bioassay | |
| Activity of this compound | Potent vasoconstrictor |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Caption: Workflow of Goldblatt's experimental induction of hypertension.
Caption: Sir John Vane's blood-bathed organ cascade bioassay for ACE inhibition.
References
The Genesis of a Key Physiological Regulator: A Technical History of the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS), a cornerstone of cardiovascular and renal physiology, has a rich and intricate history of discovery that spans over a century. This technical guide delves into the pivotal experiments and discoveries that unraveled the complexities of this vital hormonal cascade, providing researchers and drug development professionals with a detailed understanding of its core components and their historical context. From the initial observation of a pressor substance in the kidney to the development of targeted therapeutics, this document traces the scientific journey that has saved countless lives.
A Century of Discovery: Unraveling the Renin-Angiotensin System
The story of the RAS begins in 1898 with the seminal work of Robert Tigerstedt and Per Bergman at the Karolinska Institute in Stockholm.[1][2][3][4][5] They discovered that extracts from the rabbit kidney cortex, when injected intravenously into other rabbits, caused a significant increase in blood pressure. They named this pressor substance "renin." Their meticulous experiments, though initially met with skepticism, laid the foundation for all subsequent research in the field.
For nearly four decades, the significance of renin remained largely unrecognized. The next major breakthrough came in 1934 from the work of Harry Goldblatt , an American pathologist. He demonstrated that constricting the renal arteries in dogs, thereby inducing renal ischemia, led to sustained hypertension. This landmark experiment provided a crucial link between the kidneys and high blood pressure, reigniting interest in the pressor substance discovered by Tigerstedt and Bergman.
Following Goldblatt's discovery, two independent research groups, one led by Irvine Page in the United States and the other by Eduardo Braun-Menéndez in Argentina, embarked on a quest to isolate and characterize the pressor agent responsible for renal hypertension. In 1939 , both groups independently reported the discovery of a new substance. Page's group named it "angiotonin," while Braun-Menéndez's team called it "hypertensin." They both demonstrated that renin was an enzyme that acted on a plasma protein to produce this potent vasoconstrictor. It wasn't until 1958 that the two groups agreed on the unified name "angiotensin."
The next crucial piece of the puzzle was uncovered in the mid-1950s by Leonard T. Skeggs , who discovered the angiotensin-converting enzyme (ACE) . He and his colleagues showed that angiotensin I, the initial product of renin's action, was converted to the more potent angiotensin II by this enzyme, which they found in high concentrations in the lungs.
The elucidation of the complete renin-angiotensin-aldosterone system (RAAS) pathway followed, with the discovery of aldosterone and its regulation by this compound. This understanding paved the way for therapeutic interventions. A pivotal moment in the therapeutic application of this knowledge came with the work of Sir John Vane in the 1970s. His research on the venom of the Brazilian pit viper, Bothrops jararaca, led to the discovery of peptides that inhibited ACE. This groundbreaking work directly led to the development of the first ACE inhibitor, captopril, revolutionizing the treatment of hypertension and heart failure.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments that were instrumental in the discovery and characterization of the renin-angiotensin system.
Tigerstedt and Bergman's Discovery of Renin (1898)
Objective: To investigate the effect of kidney extracts on arterial blood pressure.
Methodology:
-
Animal Model: Rabbits.
-
Preparation of Renal Extract:
-
The renal cortex was dissected from a freshly excised rabbit kidney.
-
The cortical tissue was minced and then ground with sand in a mortar.
-
The resulting pulp was suspended in a cold 0.9% sodium chloride solution (saline).
-
The mixture was then filtered through a cheesecloth to obtain a crude extract.
-
-
Experimental Procedure:
-
A recipient rabbit was anesthetized.
-
A cannula was inserted into the carotid artery and connected to a mercury manometer to record blood pressure.
-
A known volume of the renal extract was injected intravenously into the jugular vein.
-
Blood pressure was recorded before, during, and after the injection.
-
-
Controls: Extracts from other organs (e.g., liver, spleen) were prepared and injected using the same procedure to ensure the pressor effect was specific to the kidney. The effect of boiled renal extract was also tested to determine the heat lability of the active substance.
Goldblatt's Induction of Experimental Hypertension (1934)
Objective: To determine if renal ischemia is a direct cause of persistent hypertension.
Methodology:
-
Animal Model: Dogs.
-
Surgical Procedure:
-
The dog was anesthetized, and a sterile surgical procedure was performed.
-
The renal arteries were carefully exposed.
-
An adjustable silver clamp, designed by Goldblatt, was placed around one or both renal arteries.
-
The clamp was tightened to a degree that partially occluded the artery, reducing blood flow to the kidney without causing complete blockage.
-
The incision was closed, and the animal was allowed to recover.
-
-
Blood Pressure Measurement:
-
Systolic blood pressure was measured in the conscious dog using the cuff method on the femoral artery.
-
Measurements were taken periodically before and after the renal artery constriction to monitor for changes in blood pressure.
-
-
Experimental Groups:
-
One-kidney, one-clip (1K1C): One renal artery was constricted, and the contralateral kidney was removed.
-
Two-kidney, one-clip (2K1C): One renal artery was constricted, while the other kidney remained untouched.
-
Control: Sham surgery was performed without constricting the renal arteries.
-
Page's Isolation of Angiotonin (1940)
Objective: To isolate and purify the pressor substance produced by the interaction of renin and a plasma component.
Methodology:
-
Starting Materials:
-
Renin: Prepared from pig kidneys.
-
Renin-activator (Angiotensinogen): Obtained from ox serum.
-
-
Purification of Renin-activator:
-
Ox serum was treated with potassium phosphate to precipitate inactive substances.
-
The concentration of potassium phosphate was then increased to precipitate the active renin-activator.
-
The precipitate was collected and dialyzed.
-
-
Production of Angiotonin:
-
The purified renin and renin-activator were incubated together at 38°C for 10-20 minutes.
-
-
Purification of Angiotonin:
-
The reaction mixture was treated with alcohol to precipitate proteins.
-
The supernatant, containing the heat-stable angiotonin, was further purified by forming crystalline salts with oxalic and picric acids.
-
-
Bioassay: The pressor activity of the purified fractions was tested by intravenous injection into anesthetized animals (e.g., cats, dogs) and measuring the rise in arterial blood pressure. The vasoconstrictor effect was also tested on isolated rabbit ear preparations.
Braun-Menéndez's Isolation of Hypertensin (1939)
Objective: To isolate and characterize the pressor substance from the venous blood of ischemic kidneys.
Methodology:
-
Animal Model: Dogs.
-
Induction of Renal Ischemia: The renal artery of a dog was partially clamped to induce ischemia.
-
Collection of Blood: Blood was collected from the renal vein of the ischemic kidney.
-
Extraction of Hypertensin:
-
The collected venous blood was mixed with 70% acetone to precipitate proteins.
-
The acetone was then evaporated, and the remaining aqueous solution contained the active pressor substance, hypertensin.
-
-
Purification: Further purification was achieved by precipitating the active substance from a dry preparation with glacial acetic acid and ether.
-
Bioassay: The pressor effect of the extracted substance was tested by injecting it into nephrectomized dogs and measuring the increase in blood pressure. The vasoconstrictor activity was also assessed using the Läwen-Trendelenburg preparation (perfused frog hind limbs).
Skeggs' Discovery of Angiotensin-Converting Enzyme (1956)
Objective: To identify the enzyme responsible for the conversion of angiotensin I to this compound.
Methodology:
-
Source of Enzyme: Horse plasma.
-
Purification of the Converting Enzyme:
-
The enzyme was partially purified from horse plasma using ammonium sulfate fractionation and isoelectric precipitation.
-
-
Substrate: Purified angiotensin I (referred to as hypertensin I at the time).
-
Enzyme Activity Assay:
-
The purified converting enzyme was incubated with angiotensin I.
-
The reaction product, this compound (hypertensin II), was assayed for its vasoconstrictor activity.
-
-
Bioassay for this compound: The vasoconstrictor potency of the reaction product was tested on isolated, perfused rat kidneys. This compound was found to be a potent vasoconstrictor, while angiotensin I was not.
Vane's Bioassay for ACE Inhibition (1970s)
Objective: To identify and characterize inhibitors of angiotensin-converting enzyme.
Methodology:
-
Technique: The "blood-bathed organ cascade" bioassay.
-
Experimental Setup:
-
An experimental animal (e.g., a dog) was anesthetized.
-
Blood was continuously drawn from an artery and superfused over a series of isolated organ tissues that are sensitive to different vasoactive substances. These tissues included strips of rabbit aorta, rat colon, and chick rectum.
-
The contractions or relaxations of these tissues were recorded, providing a real-time measurement of the levels of various hormones in the blood.
-
-
Procedure for ACE Inhibition:
-
Angiotensin I was infused upstream of the lungs. The conversion of angiotensin I to this compound in the pulmonary circulation would cause a characteristic contraction of the rabbit aorta strip.
-
A potential ACE inhibitor (e.g., a peptide from snake venom) was then infused.
-
Inhibition of ACE was observed as a reduction or abolition of the this compound-mediated contraction of the rabbit aorta strip in response to the angiotensin I infusion.
-
-
Quantitative Analysis: The degree of inhibition was quantified by comparing the magnitude of the tissue response to angiotensin I before and after the administration of the inhibitor.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal experiments in the discovery of the renin-angiotensin system.
Table 1: Tigerstedt and Bergman's Renin Experiment (1898)
| Parameter | Observation | Reference |
| Animal Model | Rabbit | |
| Substance Injected | Cold-water extract of rabbit renal cortex | |
| Route of Administration | Intravenous (jugular vein) | |
| Blood Pressure Change | ~50% increase (from 62-67 mmHg to 100 mmHg) | |
| Onset of Action | Within ~80 seconds |
Table 2: Goldblatt's Experimental Hypertension in Dogs (1934)
| Experimental Model | Observation | Reference |
| Two-Kidney, One-Clip (2K1C) | Persistent elevation of systolic blood pressure | |
| One-Kidney, One-Clip (1K1C) | More severe and sustained hypertension | |
| Control (Sham operation) | No significant change in blood pressure |
Table 3: Properties of Angiotonin and Hypertensin
| Property | Angiotonin (Page) | Hypertensin (Braun-Menéndez) | Reference |
| Nature | Heat-stable pressor substance | Pressor agent from renal venous blood | |
| Solubility | Water and alcohol soluble | Soluble in aqueous solutions | |
| Stability | Acid-stable, alkali-labile | ||
| Bioassay | Vasoconstriction in rabbit ear, pressor effect in cats/dogs | Vasoconstriction in Läwen-Trendelenburg prep, pressor effect in nephrectomized dogs |
Table 4: Skeggs' Angiotensin-Converting Enzyme Discovery
| Parameter | Observation | Reference |
| Substrate | Angiotensin I (Hypertensin I) | |
| Enzyme Source | Horse Plasma | |
| Product | This compound (Hypertensin II) | |
| Bioassay | Isolated, perfused rat kidneys | |
| Activity of Angiotensin I | Inactive as a vasoconstrictor in the bioassay | |
| Activity of this compound | Potent vasoconstrictor |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.
Caption: Workflow of Goldblatt's experimental induction of hypertension.
Caption: Sir John Vane's blood-bathed organ cascade bioassay for ACE inhibition.
References
The Dichotomous Role of Angiotensin II in Neuronal Development and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II), the primary effector of the renin-angiotensin system (RAS), is well-established as a potent regulator of cardiovascular homeostasis. However, a growing body of evidence reveals its multifaceted and often contradictory roles within the central nervous system, particularly in the intricate processes of neuronal development and migration. This technical guide synthesizes current research on the impact of Ang II on neural stem cell proliferation, survival, differentiation, and migration. It details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols to facilitate further investigation in this critical area of neuroscience and drug development.
Introduction
The development of the central nervous system is a highly orchestrated process involving the precise regulation of neural stem cell (NSC) fate, including proliferation, differentiation into neurons and glia, and migration to their final destinations. The renin-angiotensin system, once thought to be primarily involved in peripheral functions, is now recognized as having a significant presence and role within the brain. This compound, through its interaction with its two main receptors, this compound type 1 receptor (AT1R) and this compound type 2 receptor (AT2R), exerts a profound and often dichotomous influence on these developmental processes. Understanding the intricate signaling cascades initiated by Ang II in the developing brain is crucial for elucidating fundamental neurodevelopmental mechanisms and for identifying potential therapeutic targets for neurological disorders. This guide provides an in-depth examination of the current state of knowledge regarding Ang II's impact on neuronal development and migration.
This compound and Neuronal Development
This compound plays a dual role in neuronal development, influencing cell proliferation, apoptosis, and differentiation through the differential activation of its AT1 and AT2 receptors.
Neural Stem Cell Proliferation
Ang II has been shown to modulate the proliferation of neural stem cells, a critical step in neurogenesis. Research indicates that this effect is primarily mediated by the AT2R.
-
AT2R-Mediated Proliferation: Treatment of rat hippocampal NSCs with Ang II leads to a concentration-dependent increase in cell proliferation. This proliferative effect is significantly suppressed by a specific AT2R antagonist, but not by an AT1R antagonist, highlighting the key role of the AT2 receptor in this process[1][2]. The AT2R agonist, CGP42112A, mimics the proliferative effect of Ang II[3].
-
Signaling Pathway: The proliferative signal initiated by Ang II-AT2R activation is transmitted through the extracellular signal-regulated kinase (ERK) and Akt signaling pathways. Ang II stimulates the phosphorylation of both ERK and Akt in NSCs[1][2]. Inhibition of the MEK/ERK pathway, but not the PI3K/Akt pathway, blocks Ang II-induced NSC proliferation. Downstream of ERK activation, Ang II stimulation leads to a decrease in the expression of KV1.2 and KV3.1 potassium channels and a subsequent blockage of K+ currents, which is a necessary step for the increased proliferation. In some contexts, the proliferative effects of Ang II have also been linked to NADPH oxidase 4 (Nox4)-generated superoxide (B77818).
Neuronal Apoptosis
In contrast to its role in proliferation, Ang II, primarily through its AT1R, can also induce apoptosis in neuronal cells, a process essential for the proper sculpting of the nervous system.
-
AT1R-Mediated Apoptosis: In adult hippocampal neural stem cells (HCNs), Ang II treatment decreases cell proliferation in a dose- and time-dependent manner and induces apoptotic death. This pro-apoptotic effect is attenuated by AT1R blockers (ARBs) like Losartan, but not by AT2R antagonists.
-
Signaling Pathway: The apoptotic signaling cascade initiated by Ang II-AT1R activation involves mitochondrial dysfunction and oxidative stress. Ang II increases mitochondrial reactive oxygen species (ROS) levels, which in turn activates AMP-activated protein kinase (AMPK) and the downstream peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), leading to apoptosis. In dopaminergic neuronal cell lines, Ang II-induced apoptosis is also mediated by AT1R and involves NADPH oxidase-dependent oxidative stress. Another identified pathway involves the AT1R/GSK-3β/mTOR signaling cascade in neuronal apoptosis following hypoxic-ischemic encephalopathy.
Neuronal Differentiation and Neurite Outgrowth
This compound, predominantly through the AT2R, promotes neuronal differentiation and neurite outgrowth, processes fundamental to the formation of functional neural circuits.
-
AT2R-Mediated Differentiation and Neurite Outgrowth: Stimulation of AT2R in various neuronal cell lines, such as PC12W and NG108-15, and in primary cultures of cerebellar and dorsal root ganglia neurons, enhances neurite elongation and neuronal differentiation. This is often accompanied by an increase in the expression of neuronal markers like βIII-tubulin and microtubule-associated proteins (MAPs) such as MAP2 and tau. Interestingly, in some cellular contexts, the effects of AT2R on differentiation are counteracted by AT1R activation. In human neuroblastoma cells, Ang II treatment leads to an increase in MAP2 levels, suggesting a role in differentiation.
This compound and Neuronal Migration
The migration of newly born neurons to their correct locations is a critical event in brain development. Emerging evidence suggests that this compound, via its AT2 receptor, also plays a role in this dynamic process.
-
AT2R-Mediated Neuronal Migration: In microexplant cultures of the cerebellum, activation of the AT2R by Ang II induces the migration of cells from the edge of the microexplant towards the periphery. This effect is mimicked by an AT2R agonist and blocked by an AT2R antagonist, while an AT1R antagonist potentiates the migratory effect, suggesting an inhibitory role for the AT1R in this context. The migration is associated with an increased expression of neuron-specific βIII-tubulin and the microtubule-associated proteins tau and MAP2, indicating a potential role for cytoskeletal rearrangements in this process.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound on neuronal development.
Table 1: Effect of this compound on Neural Stem Cell Proliferation
| Cell Type | Ang II Concentration | Incubation Time | Effect on Proliferation | Key Findings | Reference |
| Rat Hippocampal NSCs | 0.01 µM | 48 h | 12% increase | Concentration-dependent increase in proliferation. | |
| 0.1 µM | 48 h | 35% increase | |||
| 1 µM | 48 h | 54% increase | |||
| 10 µM | 48 h | 36% increase | |||
| 100 µM | 48 h | 43% increase | |||
| 1 µM | 48 h | Proliferation blocked by AT2R antagonist (PD123319) | Effect is mediated by AT2R. | ||
| C17.2 murine NSC line | 100 nM | 12 h | Doubling of cell number | Proliferation is preceded by an increase in superoxide levels. |
Table 2: Effect of this compound on Neuronal Apoptosis
| Cell Type | Ang II Concentration | Incubation Time | Effect on Apoptosis | Key Findings | Reference |
| Adult Rat Hippocampal NSCs | 1 µM | 48 h | Significant increase in apoptotic death | Effect attenuated by AT1R blocker (Losartan). | |
| 1 µM | 48 h | Annexin V+ cells: 26.79% (vs. control) | Apoptosis reduced to 10.11% with Losartan pretreatment. | ||
| CATH.a dopaminergic cells | Dose-dependent | - | Increased apoptosis | Mediated by AT1R and NADPH oxidase-dependent oxidative stress. |
Table 3: Effect of this compound on Neurite Outgrowth
| Cell Type | Ang II Concentration | Incubation Time | Effect on Neurite Outgrowth | Key Findings | Reference |
| NG108-15 cells | 100 nM | 3 days | Induces neurite outgrowth | Mediated by AT2R; associated with increased polymerized tubulin and MAP2c. | |
| SH-SY5Y neuroblastoma cells | 0.1 µM | 3 days | ~2-fold increase in neurite outgrowth | Mediated by AT2R. |
Signaling Pathways
The diverse effects of this compound on neuronal development are orchestrated by distinct signaling pathways initiated by the activation of either AT1 or AT2 receptors.
AT2R-Mediated Proliferation and Migration Pathway
Activation of the AT2 receptor by this compound in neural stem cells triggers a signaling cascade that promotes proliferation and migration.
Caption: AT2R signaling cascade promoting NSC proliferation and neuronal migration.
AT1R-Mediated Apoptosis Pathway
Conversely, this compound binding to the AT1 receptor can initiate signaling pathways leading to neuronal apoptosis, primarily through the generation of oxidative stress.
Caption: AT1R signaling cascade leading to neuronal apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the effects of this compound on neuronal development and migration.
Neural Stem Cell Culture and Proliferation Assay
This protocol describes the isolation and culture of neural stem cells and a method to assess their proliferation in response to this compound.
Caption: Workflow for NSC culture and proliferation assay.
Detailed Protocol:
-
NSC Isolation and Culture:
-
Dissect hippocampi from embryonic day 14-16 Sprague-Dawley rat brains in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Culture the cells in serum-free NSC medium supplemented with Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) to form neurospheres.
-
For monolayer cultures, dissociate the neurospheres and plate the cells on culture dishes coated with poly-L-ornithine and laminin.
-
-
This compound Treatment:
-
Once the NSC monolayer is established, treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48 hours.
-
For receptor antagonist studies, pre-incubate the cells with an AT1R antagonist (e.g., Losartan) or an AT2R antagonist (e.g., PD123319) for 1 hour before adding this compound.
-
-
BrdU Proliferation Assay:
-
During the final 4 hours of this compound treatment, add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and treat with DNase to expose the incorporated BrdU.
-
Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
-
Western Blot Analysis of Signaling Proteins
This protocol details the procedure for analyzing the phosphorylation status of key signaling proteins like ERK and Akt in response to this compound treatment.
Detailed Protocol:
-
Protein Extraction:
-
Culture and treat NSCs with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Neuronal Migration Assay (Boyden Chamber)
This protocol provides a general framework for a Boyden chamber assay, which can be adapted to study the effect of this compound on neuronal migration.
Caption: Workflow for a Boyden chamber neuronal migration assay.
Detailed Protocol:
-
Cell Preparation:
-
Isolate neurons from the desired brain region (e.g., cerebellum from postnatal day 3 rats for microexplant-derived cells).
-
Prepare a single-cell suspension in a serum-free migration medium.
-
-
Assay Setup:
-
Place Boyden chamber inserts with a suitable pore size (e.g., 8 µm) into the wells of a 24-well plate.
-
Add medium containing this compound (as the chemoattractant) to the lower chamber.
-
Add the neuronal cell suspension to the upper chamber of the insert.
-
-
Migration and Analysis:
-
Incubate the plate for a suitable duration (e.g., 4-24 hours) to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a nuclear stain like DAPI.
-
Image multiple fields of the membrane and count the number of migrated cells.
-
Compare the number of migrated cells in the this compound-treated groups to the control group.
-
Immunofluorescence Staining of Migrated Neurons
This protocol can be used to visualize cytoskeletal components in migrated neurons.
Detailed Protocol:
-
Cell Fixation and Permeabilization:
-
After the migration assay, fix the cells on the membrane with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against neuronal markers (e.g., βIII-tubulin) or microtubule-associated proteins (e.g., MAP2, tau) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mount the membrane on a slide with a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the stained cells using a confocal or fluorescence microscope to assess the expression and localization of the target proteins in the migrated neurons.
-
Conclusion and Future Directions
This compound exerts a complex and context-dependent influence on neuronal development and migration. The AT2 receptor primarily mediates proliferative and migratory signals, often through the ERK pathway, and promotes neuronal differentiation. In contrast, the AT1 receptor is largely associated with pro-apoptotic effects, driven by oxidative stress. This dichotomy highlights the intricate balance of the brain renin-angiotensin system in shaping the developing nervous system.
For drug development professionals, these findings present both opportunities and challenges. Targeting the AT2 receptor with selective agonists could offer novel therapeutic strategies for promoting neurogenesis and repair in the context of neurodegenerative diseases or brain injury. Conversely, the development of brain-penetrant AT1R antagonists may provide neuroprotective benefits by mitigating neuronal apoptosis.
Future research should focus on elucidating the in vivo relevance of these findings using animal models of neurodevelopmental and neurodegenerative disorders. Further investigation into the downstream effectors of Ang II signaling, particularly those involved in cytoskeletal dynamics during neuronal migration, will be crucial for a complete understanding of its role in brain development. A deeper comprehension of the crosstalk between AT1R and AT2R signaling will also be essential for the design of effective and specific therapeutic interventions targeting the brain's renin-angiotensin system.
References
- 1. How does angiotensin AT2 receptor activation help neuronal differentiation and improve neuronal pathological situations? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increased neuronal stem cell proliferation: role of AT2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Increased Neuronal Stem Cell Proliferation: Role of AT2R - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Angiotensin II in Neuronal Development and Migration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II), the primary effector of the renin-angiotensin system (RAS), is well-established as a potent regulator of cardiovascular homeostasis. However, a growing body of evidence reveals its multifaceted and often contradictory roles within the central nervous system, particularly in the intricate processes of neuronal development and migration. This technical guide synthesizes current research on the impact of Ang II on neural stem cell proliferation, survival, differentiation, and migration. It details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols to facilitate further investigation in this critical area of neuroscience and drug development.
Introduction
The development of the central nervous system is a highly orchestrated process involving the precise regulation of neural stem cell (NSC) fate, including proliferation, differentiation into neurons and glia, and migration to their final destinations. The renin-angiotensin system, once thought to be primarily involved in peripheral functions, is now recognized as having a significant presence and role within the brain. This compound, through its interaction with its two main receptors, this compound type 1 receptor (AT1R) and this compound type 2 receptor (AT2R), exerts a profound and often dichotomous influence on these developmental processes. Understanding the intricate signaling cascades initiated by Ang II in the developing brain is crucial for elucidating fundamental neurodevelopmental mechanisms and for identifying potential therapeutic targets for neurological disorders. This guide provides an in-depth examination of the current state of knowledge regarding Ang II's impact on neuronal development and migration.
This compound and Neuronal Development
This compound plays a dual role in neuronal development, influencing cell proliferation, apoptosis, and differentiation through the differential activation of its AT1 and AT2 receptors.
Neural Stem Cell Proliferation
Ang II has been shown to modulate the proliferation of neural stem cells, a critical step in neurogenesis. Research indicates that this effect is primarily mediated by the AT2R.
-
AT2R-Mediated Proliferation: Treatment of rat hippocampal NSCs with Ang II leads to a concentration-dependent increase in cell proliferation. This proliferative effect is significantly suppressed by a specific AT2R antagonist, but not by an AT1R antagonist, highlighting the key role of the AT2 receptor in this process[1][2]. The AT2R agonist, CGP42112A, mimics the proliferative effect of Ang II[3].
-
Signaling Pathway: The proliferative signal initiated by Ang II-AT2R activation is transmitted through the extracellular signal-regulated kinase (ERK) and Akt signaling pathways. Ang II stimulates the phosphorylation of both ERK and Akt in NSCs[1][2]. Inhibition of the MEK/ERK pathway, but not the PI3K/Akt pathway, blocks Ang II-induced NSC proliferation. Downstream of ERK activation, Ang II stimulation leads to a decrease in the expression of KV1.2 and KV3.1 potassium channels and a subsequent blockage of K+ currents, which is a necessary step for the increased proliferation. In some contexts, the proliferative effects of Ang II have also been linked to NADPH oxidase 4 (Nox4)-generated superoxide.
Neuronal Apoptosis
In contrast to its role in proliferation, Ang II, primarily through its AT1R, can also induce apoptosis in neuronal cells, a process essential for the proper sculpting of the nervous system.
-
AT1R-Mediated Apoptosis: In adult hippocampal neural stem cells (HCNs), Ang II treatment decreases cell proliferation in a dose- and time-dependent manner and induces apoptotic death. This pro-apoptotic effect is attenuated by AT1R blockers (ARBs) like Losartan, but not by AT2R antagonists.
-
Signaling Pathway: The apoptotic signaling cascade initiated by Ang II-AT1R activation involves mitochondrial dysfunction and oxidative stress. Ang II increases mitochondrial reactive oxygen species (ROS) levels, which in turn activates AMP-activated protein kinase (AMPK) and the downstream peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α), leading to apoptosis. In dopaminergic neuronal cell lines, Ang II-induced apoptosis is also mediated by AT1R and involves NADPH oxidase-dependent oxidative stress. Another identified pathway involves the AT1R/GSK-3β/mTOR signaling cascade in neuronal apoptosis following hypoxic-ischemic encephalopathy.
Neuronal Differentiation and Neurite Outgrowth
This compound, predominantly through the AT2R, promotes neuronal differentiation and neurite outgrowth, processes fundamental to the formation of functional neural circuits.
-
AT2R-Mediated Differentiation and Neurite Outgrowth: Stimulation of AT2R in various neuronal cell lines, such as PC12W and NG108-15, and in primary cultures of cerebellar and dorsal root ganglia neurons, enhances neurite elongation and neuronal differentiation. This is often accompanied by an increase in the expression of neuronal markers like βIII-tubulin and microtubule-associated proteins (MAPs) such as MAP2 and tau. Interestingly, in some cellular contexts, the effects of AT2R on differentiation are counteracted by AT1R activation. In human neuroblastoma cells, Ang II treatment leads to an increase in MAP2 levels, suggesting a role in differentiation.
This compound and Neuronal Migration
The migration of newly born neurons to their correct locations is a critical event in brain development. Emerging evidence suggests that this compound, via its AT2 receptor, also plays a role in this dynamic process.
-
AT2R-Mediated Neuronal Migration: In microexplant cultures of the cerebellum, activation of the AT2R by Ang II induces the migration of cells from the edge of the microexplant towards the periphery. This effect is mimicked by an AT2R agonist and blocked by an AT2R antagonist, while an AT1R antagonist potentiates the migratory effect, suggesting an inhibitory role for the AT1R in this context. The migration is associated with an increased expression of neuron-specific βIII-tubulin and the microtubule-associated proteins tau and MAP2, indicating a potential role for cytoskeletal rearrangements in this process.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on the effects of this compound on neuronal development.
Table 1: Effect of this compound on Neural Stem Cell Proliferation
| Cell Type | Ang II Concentration | Incubation Time | Effect on Proliferation | Key Findings | Reference |
| Rat Hippocampal NSCs | 0.01 µM | 48 h | 12% increase | Concentration-dependent increase in proliferation. | |
| 0.1 µM | 48 h | 35% increase | |||
| 1 µM | 48 h | 54% increase | |||
| 10 µM | 48 h | 36% increase | |||
| 100 µM | 48 h | 43% increase | |||
| 1 µM | 48 h | Proliferation blocked by AT2R antagonist (PD123319) | Effect is mediated by AT2R. | ||
| C17.2 murine NSC line | 100 nM | 12 h | Doubling of cell number | Proliferation is preceded by an increase in superoxide levels. |
Table 2: Effect of this compound on Neuronal Apoptosis
| Cell Type | Ang II Concentration | Incubation Time | Effect on Apoptosis | Key Findings | Reference |
| Adult Rat Hippocampal NSCs | 1 µM | 48 h | Significant increase in apoptotic death | Effect attenuated by AT1R blocker (Losartan). | |
| 1 µM | 48 h | Annexin V+ cells: 26.79% (vs. control) | Apoptosis reduced to 10.11% with Losartan pretreatment. | ||
| CATH.a dopaminergic cells | Dose-dependent | - | Increased apoptosis | Mediated by AT1R and NADPH oxidase-dependent oxidative stress. |
Table 3: Effect of this compound on Neurite Outgrowth
| Cell Type | Ang II Concentration | Incubation Time | Effect on Neurite Outgrowth | Key Findings | Reference |
| NG108-15 cells | 100 nM | 3 days | Induces neurite outgrowth | Mediated by AT2R; associated with increased polymerized tubulin and MAP2c. | |
| SH-SY5Y neuroblastoma cells | 0.1 µM | 3 days | ~2-fold increase in neurite outgrowth | Mediated by AT2R. |
Signaling Pathways
The diverse effects of this compound on neuronal development are orchestrated by distinct signaling pathways initiated by the activation of either AT1 or AT2 receptors.
AT2R-Mediated Proliferation and Migration Pathway
Activation of the AT2 receptor by this compound in neural stem cells triggers a signaling cascade that promotes proliferation and migration.
Caption: AT2R signaling cascade promoting NSC proliferation and neuronal migration.
AT1R-Mediated Apoptosis Pathway
Conversely, this compound binding to the AT1 receptor can initiate signaling pathways leading to neuronal apoptosis, primarily through the generation of oxidative stress.
Caption: AT1R signaling cascade leading to neuronal apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the effects of this compound on neuronal development and migration.
Neural Stem Cell Culture and Proliferation Assay
This protocol describes the isolation and culture of neural stem cells and a method to assess their proliferation in response to this compound.
Caption: Workflow for NSC culture and proliferation assay.
Detailed Protocol:
-
NSC Isolation and Culture:
-
Dissect hippocampi from embryonic day 14-16 Sprague-Dawley rat brains in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Culture the cells in serum-free NSC medium supplemented with Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) to form neurospheres.
-
For monolayer cultures, dissociate the neurospheres and plate the cells on culture dishes coated with poly-L-ornithine and laminin.
-
-
This compound Treatment:
-
Once the NSC monolayer is established, treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for 48 hours.
-
For receptor antagonist studies, pre-incubate the cells with an AT1R antagonist (e.g., Losartan) or an AT2R antagonist (e.g., PD123319) for 1 hour before adding this compound.
-
-
BrdU Proliferation Assay:
-
During the final 4 hours of this compound treatment, add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to the culture medium.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and treat with DNase to expose the incorporated BrdU.
-
Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
-
Western Blot Analysis of Signaling Proteins
This protocol details the procedure for analyzing the phosphorylation status of key signaling proteins like ERK and Akt in response to this compound treatment.
Detailed Protocol:
-
Protein Extraction:
-
Culture and treat NSCs with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Neuronal Migration Assay (Boyden Chamber)
This protocol provides a general framework for a Boyden chamber assay, which can be adapted to study the effect of this compound on neuronal migration.
Caption: Workflow for a Boyden chamber neuronal migration assay.
Detailed Protocol:
-
Cell Preparation:
-
Isolate neurons from the desired brain region (e.g., cerebellum from postnatal day 3 rats for microexplant-derived cells).
-
Prepare a single-cell suspension in a serum-free migration medium.
-
-
Assay Setup:
-
Place Boyden chamber inserts with a suitable pore size (e.g., 8 µm) into the wells of a 24-well plate.
-
Add medium containing this compound (as the chemoattractant) to the lower chamber.
-
Add the neuronal cell suspension to the upper chamber of the insert.
-
-
Migration and Analysis:
-
Incubate the plate for a suitable duration (e.g., 4-24 hours) to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with a nuclear stain like DAPI.
-
Image multiple fields of the membrane and count the number of migrated cells.
-
Compare the number of migrated cells in the this compound-treated groups to the control group.
-
Immunofluorescence Staining of Migrated Neurons
This protocol can be used to visualize cytoskeletal components in migrated neurons.
Detailed Protocol:
-
Cell Fixation and Permeabilization:
-
After the migration assay, fix the cells on the membrane with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block the membrane with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against neuronal markers (e.g., βIII-tubulin) or microtubule-associated proteins (e.g., MAP2, tau) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mount the membrane on a slide with a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize the stained cells using a confocal or fluorescence microscope to assess the expression and localization of the target proteins in the migrated neurons.
-
Conclusion and Future Directions
This compound exerts a complex and context-dependent influence on neuronal development and migration. The AT2 receptor primarily mediates proliferative and migratory signals, often through the ERK pathway, and promotes neuronal differentiation. In contrast, the AT1 receptor is largely associated with pro-apoptotic effects, driven by oxidative stress. This dichotomy highlights the intricate balance of the brain renin-angiotensin system in shaping the developing nervous system.
For drug development professionals, these findings present both opportunities and challenges. Targeting the AT2 receptor with selective agonists could offer novel therapeutic strategies for promoting neurogenesis and repair in the context of neurodegenerative diseases or brain injury. Conversely, the development of brain-penetrant AT1R antagonists may provide neuroprotective benefits by mitigating neuronal apoptosis.
Future research should focus on elucidating the in vivo relevance of these findings using animal models of neurodevelopmental and neurodegenerative disorders. Further investigation into the downstream effectors of Ang II signaling, particularly those involved in cytoskeletal dynamics during neuronal migration, will be crucial for a complete understanding of its role in brain development. A deeper comprehension of the crosstalk between AT1R and AT2R signaling will also be essential for the design of effective and specific therapeutic interventions targeting the brain's renin-angiotensin system.
References
- 1. How does angiotensin AT2 receptor activation help neuronal differentiation and improve neuronal pathological situations? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound increased neuronal stem cell proliferation: role of AT2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Increased Neuronal Stem Cell Proliferation: Role of AT2R - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Mechanisms of Angiotensin II-Induced Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core intracellular signaling pathways implicated in Angiotensin II (Ang II)-induced cardiac hypertrophy. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative experimental data, and key methodologies in the field.
Introduction: The Pathophysiological Role of this compound in the Heart
This compound, the primary effector of the renin-angiotensin system, is a potent vasoconstrictor and a critical mediator of cardiac hypertrophy, a condition characterized by an increase in cardiomyocyte size and the reorganization of the cardiac muscle.[1] While initially an adaptive response to pressure overload, sustained cardiac hypertrophy can lead to heart failure.[1] Ang II exerts its effects primarily through the this compound type 1 receptor (AT1R), a G protein-coupled receptor, initiating a complex network of intracellular signaling cascades that ultimately converge on gene expression changes driving hypertrophic growth.[2] Understanding these intricate pathways is paramount for the development of targeted therapeutics to prevent or reverse pathological cardiac remodeling.
Key Signaling Pathways in this compound-Induced Cardiac Hypertrophy
Ang II-induced cardiac hypertrophy is not a linear process but rather a complex interplay of multiple, interconnected signaling pathways. Activation of the AT1R by Ang II triggers a cascade of intracellular events that modulate transcription factors and ultimately lead to the hypertrophic phenotype. The following sections detail the principal signaling axes involved.
Gαq/11-Phospholipase C (PLC) Pathway
The canonical signaling pathway initiated by Ang II binding to the AT1R involves the activation of the heterotrimeric G protein Gαq/11.[3] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This cascade is a central hub, influencing downstream pathways, including the MAPK and calcineurin-NFAT signaling axes.
RhoA/ROCK Pathway
Ang II is a potent activator of the small GTPase RhoA. Upon activation, RhoA translocates to the cell membrane and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK pathway is critically involved in the cytoskeletal reorganization and gene expression changes associated with cardiac hypertrophy. It has been shown to mediate the formation of premyofibrils and the induction of hypertrophic marker genes like atrial natriuretic peptide (ANP).
Mitogen-Activated Protein Kinase (MAPK) Cascades
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are key regulators of cardiomyocyte growth. Ang II activates all three major MAPK pathways. ERK activation is thought to be primarily associated with myocyte growth, while JNK and p38 activation are more linked to stress responses and apoptosis, although their roles in hypertrophy are complex and context-dependent. These kinases phosphorylate and activate a host of downstream targets, including transcription factors that drive the hypertrophic gene program.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade activated by Ang II in cardiomyocytes. Upon Ang II stimulation, JAKs associated with the AT1R become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell growth and inflammation. Ang II has been shown to cause a biphasic activation of STAT3, which plays a role in the induction of interleukin-6 (IL-6) and subsequent myocardial remodeling.
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Ang II has been shown to activate this pathway in cardiomyocytes. Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote protein synthesis and cell growth, contributing to the hypertrophic response.
Calcineurin-NFAT Pathway
The calcineurin-NFAT pathway is a Ca2+-dependent signaling cascade that is a major contributor to pathological cardiac hypertrophy. The sustained increase in intracellular Ca2+ levels following Ang II stimulation activates the Ca2+/calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the nuclear factor of activated T-cells (NFAT) transcription factors, leading to their translocation from the cytoplasm to the nucleus. In the nucleus, NFATs cooperate with other transcription factors, such as GATA4, to activate the expression of hypertrophic genes.
Reactive Oxygen Species (ROS)
Ang II is a potent stimulus for the production of reactive oxygen species (ROS) in cardiomyocytes, primarily through the activation of NADPH oxidase. ROS act as second messengers, modulating the activity of various signaling molecules, including MAPKs, and contributing to the development of cardiac hypertrophy. Oxidative stress can also lead to cellular damage and apoptosis, contributing to the transition from adaptive to maladaptive hypertrophy.
Quantitative Data on this compound-Induced Hypertrophic Markers
The following tables summarize quantitative data from various studies on the effects of this compound on the expression of key hypertrophic markers in cardiomyocytes.
Table 1: this compound-Induced Changes in Hypertrophic Marker mRNA Expression
| Marker | Cell/Animal Model | Ang II Concentration/Dose | Duration | Fold Change vs. Control | Reference |
| ANP | Rat (in vivo) | 200 ng/kg/min | 24 hours | 4.8 | |
| Rat (in vivo) | 200 ng/kg/min | 3 days | 7.5 | ||
| Rat (in vivo) | 200 ng/kg/min | 12 hours | 2.9 | ||
| Rat (in vivo) | 200 ng/kg/min | 72 hours | 10.5 | ||
| Neonatal Rat Cardiomyocytes | 0.1 µM | - | ~1.5 | ||
| BNP | H9c2 cells | 1 µM | - | Markedly up-regulated | |
| β-MHC | Rat (in vivo) | 200 ng/kg/min | 24 hours | 1.8 | |
| Rat (in vivo) | 200 ng/kg/min | 3 days | 3.3 | ||
| H9c2 cells | 1 µM | - | Markedly up-regulated | ||
| Neonatal Rat Cardiomyocytes | 0.1 µM | - | ~1.3 | ||
| c-fos | Rat (in vivo) | 200 ng/kg/min | 12 hours | 5.1 |
Table 2: this compound-Induced Changes in Hypertrophic Marker Protein Levels
| Marker | Cell/Animal Model | Ang II Concentration/Dose | Duration | Fold Change vs. Control | Reference |
| ANP | H9c2 cells | 1 µM | - | Dramatically decreased by Loganin treatment | |
| BNP | H9c2 cells | 1 µM | - | Dramatically decreased by Loganin treatment | |
| β-MHC | H9c2 cells | 1 µM | - | Dramatically decreased by Loganin treatment | |
| AT1R | H9c2 cells | 300 nM | - | ~1.5 | |
| RAGE | H9c2 cells | 300 nM | - | ~1.5 | |
| p-PKC | H9c2 cells | 300 nM | - | ~1.7 | |
| TLR2 | H9c2 cells | 300 nM | - | ~1.5 | |
| TLR4 | H9c2 cells | 300 nM | - | ~1.5 | |
| NOX2 | H9c2 cells | 300 nM | - | ~1.35 | |
| NOX4 | H9c2 cells | 300 nM | - | ~1.3 |
Table 3: this compound-Induced Changes in Cell Size and Protein Synthesis
| Parameter | Cell/Animal Model | Ang II Concentration/Dose | Duration | % Increase vs. Control | Reference |
| Cell Surface Area | H9c2 cells | 1 µM | - | Significantly increased | |
| Adult Rat Ventricular Myocytes | 10 nM | 7 days | 16% (volume), 20% (protein content) | ||
| [3H]-Leucine Incorporation | Neonatal Rat Cardiomyocytes | 0.1 µM | - | ~50% |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study this compound-induced cardiac hypertrophy.
Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation of primary cardiomyocytes from neonatal rats, a widely used in vitro model.
Protocol Steps:
-
Heart Isolation: Euthanize 1-2 day old neonatal rat pups and excise the hearts under sterile conditions.
-
Tissue Preparation: Transfer hearts to a dish containing ADS buffer. Trim away atria and large vessels, and mince the ventricular tissue into small pieces.
-
Enzymatic Digestion: Transfer the minced tissue to a digestion solution containing enzymes like trypsin and collagenase. Incubate with gentle agitation.
-
Cell Dissociation: Periodically collect the supernatant containing dissociated cells and neutralize the enzymatic activity with serum-containing medium.
-
Pre-plating: To enrich for cardiomyocytes, plate the cell suspension on an uncoated culture dish for 1-2 hours. Fibroblasts will preferentially adhere.
-
Cardiomyocyte Plating: Carefully collect the non-adherent cell suspension, which is enriched in cardiomyocytes, and plate them onto dishes pre-coated with an extracellular matrix protein such as fibronectin or laminin.
-
Cell Culture: Culture the cardiomyocytes in a suitable medium, typically containing serum for the first 24 hours, followed by a switch to serum-free medium before this compound stimulation.
Western Blot Analysis of Protein Phosphorylation
This protocol outlines the steps for detecting changes in the phosphorylation status of key signaling proteins like ERK, JNK, p38, and Akt.
Protocol Steps:
-
Cell Lysis: After Ang II treatment, wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of mRNA levels of hypertrophic marker genes.
Protocol Steps:
-
RNA Extraction: Isolate total RNA from Ang II-treated cardiomyocytes using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using the cDNA, gene-specific primers for the target genes (e.g., ANP, BNP, β-MHC) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Primer sequences for rat hypertrophic markers:
-
ANP: Forward: 5'-CTCCGATAGATCTGCCCTCTTG-3', Reverse: 5'-GGTACCGGAAGCTGTTGCAG-3'
-
BNP: Forward: 5'-AAGTCCTAGCCAGTCTCCAGA-3', Reverse: 5'-GAGCTGTCTCTGGGCCATTTC-3'
-
β-MHC: Forward: 5'-TGGACATTGAGGACAACTTC-3', Reverse: 5'-CTTTCTGCCTCAGGGTTGAC-3'
Immunofluorescence for Cardiomyocyte Size Measurement
This protocol describes how to visualize and quantify changes in cardiomyocyte surface area.
Protocol Steps:
-
Cell Seeding: Seed cardiomyocytes on glass coverslips pre-coated with an extracellular matrix protein.
-
This compound Treatment: Treat the cells with Ang II for the desired duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with a detergent such as Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or serum in PBS).
-
Primary Antibody Staining: Incubate the cells with a primary antibody against a cardiomyocyte-specific protein that outlines the cell shape, such as α-actinin or cardiac troponin T.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a fluorescent dye like DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to trace the outline of individual cardiomyocytes and calculate their surface area.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol outlines the use of the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay to measure intracellular ROS levels.
Protocol Steps:
-
Cell Seeding: Plate cardiomyocytes in a multi-well plate suitable for fluorescence measurements.
-
DCFDA Loading: Incubate the cells with DCFDA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C. DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
Washing: Wash the cells with PBS to remove excess DCFDA.
-
This compound Stimulation: Add Ang II to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) using a microplate reader. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Data Normalization: The fluorescence readings can be normalized to the number of cells or total protein content in each well.
Calcineurin Activity Assay
This protocol describes a colorimetric assay to measure the phosphatase activity of calcineurin.
Protocol Steps:
-
Cell Lysate Preparation: Prepare cell lysates from Ang II-treated cardiomyocytes in a buffer that preserves enzyme activity.
-
Assay Reaction: In a microplate, combine the cell lysate with a specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide) in a reaction buffer containing Ca2+ and calmodulin.
-
Incubation: Incubate the reaction at 30°C to allow calcineurin to dephosphorylate the substrate.
-
Phosphate (B84403) Detection: Stop the reaction and add a reagent (e.g., Malachite Green-based reagent) that forms a colored complex with the released free phosphate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Quantification: Determine the amount of released phosphate by comparing the absorbance to a standard curve generated with known concentrations of phosphate. Calcineurin activity is expressed as the amount of phosphate released per unit time per amount of protein.
Conclusion
The intracellular signaling network governing this compound-induced cardiac hypertrophy is multifaceted and tightly regulated. A thorough understanding of these pathways, from receptor activation to downstream gene expression, is crucial for identifying novel therapeutic targets. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at dissecting these complex mechanisms and ultimately developing effective treatments for pathological cardiac remodeling.
References
- 1. Molecular characterization of this compound--induced hypertrophy of cardiac myocytes and hyperplasia of cardiac fibroblasts. Critical role of the AT1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy [mdpi.com]
- 3. This compound induced upregulation of G alpha q/11, phospholipase C beta 3 and extracellular signal-regulated kinase 1/2 via this compound type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Mechanisms of Angiotensin II-Induced Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core intracellular signaling pathways implicated in Angiotensin II (Ang II)-induced cardiac hypertrophy. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, quantitative experimental data, and key methodologies in the field.
Introduction: The Pathophysiological Role of this compound in the Heart
This compound, the primary effector of the renin-angiotensin system, is a potent vasoconstrictor and a critical mediator of cardiac hypertrophy, a condition characterized by an increase in cardiomyocyte size and the reorganization of the cardiac muscle.[1] While initially an adaptive response to pressure overload, sustained cardiac hypertrophy can lead to heart failure.[1] Ang II exerts its effects primarily through the this compound type 1 receptor (AT1R), a G protein-coupled receptor, initiating a complex network of intracellular signaling cascades that ultimately converge on gene expression changes driving hypertrophic growth.[2] Understanding these intricate pathways is paramount for the development of targeted therapeutics to prevent or reverse pathological cardiac remodeling.
Key Signaling Pathways in this compound-Induced Cardiac Hypertrophy
Ang II-induced cardiac hypertrophy is not a linear process but rather a complex interplay of multiple, interconnected signaling pathways. Activation of the AT1R by Ang II triggers a cascade of intracellular events that modulate transcription factors and ultimately lead to the hypertrophic phenotype. The following sections detail the principal signaling axes involved.
Gαq/11-Phospholipase C (PLC) Pathway
The canonical signaling pathway initiated by Ang II binding to the AT1R involves the activation of the heterotrimeric G protein Gαq/11.[3] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This cascade is a central hub, influencing downstream pathways, including the MAPK and calcineurin-NFAT signaling axes.
RhoA/ROCK Pathway
Ang II is a potent activator of the small GTPase RhoA. Upon activation, RhoA translocates to the cell membrane and activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The RhoA/ROCK pathway is critically involved in the cytoskeletal reorganization and gene expression changes associated with cardiac hypertrophy. It has been shown to mediate the formation of premyofibrils and the induction of hypertrophic marker genes like atrial natriuretic peptide (ANP).
Mitogen-Activated Protein Kinase (MAPK) Cascades
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are key regulators of cardiomyocyte growth. Ang II activates all three major MAPK pathways. ERK activation is thought to be primarily associated with myocyte growth, while JNK and p38 activation are more linked to stress responses and apoptosis, although their roles in hypertrophy are complex and context-dependent. These kinases phosphorylate and activate a host of downstream targets, including transcription factors that drive the hypertrophic gene program.
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade activated by Ang II in cardiomyocytes. Upon Ang II stimulation, JAKs associated with the AT1R become activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes involved in cell growth and inflammation. Ang II has been shown to cause a biphasic activation of STAT3, which plays a role in the induction of interleukin-6 (IL-6) and subsequent myocardial remodeling.
PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, survival, and metabolism. Ang II has been shown to activate this pathway in cardiomyocytes. Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets that promote protein synthesis and cell growth, contributing to the hypertrophic response.
Calcineurin-NFAT Pathway
The calcineurin-NFAT pathway is a Ca2+-dependent signaling cascade that is a major contributor to pathological cardiac hypertrophy. The sustained increase in intracellular Ca2+ levels following Ang II stimulation activates the Ca2+/calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the nuclear factor of activated T-cells (NFAT) transcription factors, leading to their translocation from the cytoplasm to the nucleus. In the nucleus, NFATs cooperate with other transcription factors, such as GATA4, to activate the expression of hypertrophic genes.
Reactive Oxygen Species (ROS)
Ang II is a potent stimulus for the production of reactive oxygen species (ROS) in cardiomyocytes, primarily through the activation of NADPH oxidase. ROS act as second messengers, modulating the activity of various signaling molecules, including MAPKs, and contributing to the development of cardiac hypertrophy. Oxidative stress can also lead to cellular damage and apoptosis, contributing to the transition from adaptive to maladaptive hypertrophy.
Quantitative Data on this compound-Induced Hypertrophic Markers
The following tables summarize quantitative data from various studies on the effects of this compound on the expression of key hypertrophic markers in cardiomyocytes.
Table 1: this compound-Induced Changes in Hypertrophic Marker mRNA Expression
| Marker | Cell/Animal Model | Ang II Concentration/Dose | Duration | Fold Change vs. Control | Reference |
| ANP | Rat (in vivo) | 200 ng/kg/min | 24 hours | 4.8 | |
| Rat (in vivo) | 200 ng/kg/min | 3 days | 7.5 | ||
| Rat (in vivo) | 200 ng/kg/min | 12 hours | 2.9 | ||
| Rat (in vivo) | 200 ng/kg/min | 72 hours | 10.5 | ||
| Neonatal Rat Cardiomyocytes | 0.1 µM | - | ~1.5 | ||
| BNP | H9c2 cells | 1 µM | - | Markedly up-regulated | |
| β-MHC | Rat (in vivo) | 200 ng/kg/min | 24 hours | 1.8 | |
| Rat (in vivo) | 200 ng/kg/min | 3 days | 3.3 | ||
| H9c2 cells | 1 µM | - | Markedly up-regulated | ||
| Neonatal Rat Cardiomyocytes | 0.1 µM | - | ~1.3 | ||
| c-fos | Rat (in vivo) | 200 ng/kg/min | 12 hours | 5.1 |
Table 2: this compound-Induced Changes in Hypertrophic Marker Protein Levels
| Marker | Cell/Animal Model | Ang II Concentration/Dose | Duration | Fold Change vs. Control | Reference |
| ANP | H9c2 cells | 1 µM | - | Dramatically decreased by Loganin treatment | |
| BNP | H9c2 cells | 1 µM | - | Dramatically decreased by Loganin treatment | |
| β-MHC | H9c2 cells | 1 µM | - | Dramatically decreased by Loganin treatment | |
| AT1R | H9c2 cells | 300 nM | - | ~1.5 | |
| RAGE | H9c2 cells | 300 nM | - | ~1.5 | |
| p-PKC | H9c2 cells | 300 nM | - | ~1.7 | |
| TLR2 | H9c2 cells | 300 nM | - | ~1.5 | |
| TLR4 | H9c2 cells | 300 nM | - | ~1.5 | |
| NOX2 | H9c2 cells | 300 nM | - | ~1.35 | |
| NOX4 | H9c2 cells | 300 nM | - | ~1.3 |
Table 3: this compound-Induced Changes in Cell Size and Protein Synthesis
| Parameter | Cell/Animal Model | Ang II Concentration/Dose | Duration | % Increase vs. Control | Reference |
| Cell Surface Area | H9c2 cells | 1 µM | - | Significantly increased | |
| Adult Rat Ventricular Myocytes | 10 nM | 7 days | 16% (volume), 20% (protein content) | ||
| [3H]-Leucine Incorporation | Neonatal Rat Cardiomyocytes | 0.1 µM | - | ~50% |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study this compound-induced cardiac hypertrophy.
Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)
This protocol describes the isolation of primary cardiomyocytes from neonatal rats, a widely used in vitro model.
Protocol Steps:
-
Heart Isolation: Euthanize 1-2 day old neonatal rat pups and excise the hearts under sterile conditions.
-
Tissue Preparation: Transfer hearts to a dish containing ADS buffer. Trim away atria and large vessels, and mince the ventricular tissue into small pieces.
-
Enzymatic Digestion: Transfer the minced tissue to a digestion solution containing enzymes like trypsin and collagenase. Incubate with gentle agitation.
-
Cell Dissociation: Periodically collect the supernatant containing dissociated cells and neutralize the enzymatic activity with serum-containing medium.
-
Pre-plating: To enrich for cardiomyocytes, plate the cell suspension on an uncoated culture dish for 1-2 hours. Fibroblasts will preferentially adhere.
-
Cardiomyocyte Plating: Carefully collect the non-adherent cell suspension, which is enriched in cardiomyocytes, and plate them onto dishes pre-coated with an extracellular matrix protein such as fibronectin or laminin.
-
Cell Culture: Culture the cardiomyocytes in a suitable medium, typically containing serum for the first 24 hours, followed by a switch to serum-free medium before this compound stimulation.
Western Blot Analysis of Protein Phosphorylation
This protocol outlines the steps for detecting changes in the phosphorylation status of key signaling proteins like ERK, JNK, p38, and Akt.
Protocol Steps:
-
Cell Lysis: After Ang II treatment, wash cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).
-
Blocking: Block non-specific binding sites on the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
Analysis: Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the measurement of mRNA levels of hypertrophic marker genes.
Protocol Steps:
-
RNA Extraction: Isolate total RNA from Ang II-treated cardiomyocytes using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using the cDNA, gene-specific primers for the target genes (e.g., ANP, BNP, β-MHC) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Primer sequences for rat hypertrophic markers:
-
ANP: Forward: 5'-CTCCGATAGATCTGCCCTCTTG-3', Reverse: 5'-GGTACCGGAAGCTGTTGCAG-3'
-
BNP: Forward: 5'-AAGTCCTAGCCAGTCTCCAGA-3', Reverse: 5'-GAGCTGTCTCTGGGCCATTTC-3'
-
β-MHC: Forward: 5'-TGGACATTGAGGACAACTTC-3', Reverse: 5'-CTTTCTGCCTCAGGGTTGAC-3'
Immunofluorescence for Cardiomyocyte Size Measurement
This protocol describes how to visualize and quantify changes in cardiomyocyte surface area.
Protocol Steps:
-
Cell Seeding: Seed cardiomyocytes on glass coverslips pre-coated with an extracellular matrix protein.
-
This compound Treatment: Treat the cells with Ang II for the desired duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize the cells with a detergent such as Triton X-100 to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA or serum in PBS).
-
Primary Antibody Staining: Incubate the cells with a primary antibody against a cardiomyocyte-specific protein that outlines the cell shape, such as α-actinin or cardiac troponin T.
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a fluorescent dye like DAPI.
-
Mounting and Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to trace the outline of individual cardiomyocytes and calculate their surface area.
Measurement of Reactive Oxygen Species (ROS) Production
This protocol outlines the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay to measure intracellular ROS levels.
Protocol Steps:
-
Cell Seeding: Plate cardiomyocytes in a multi-well plate suitable for fluorescence measurements.
-
DCFDA Loading: Incubate the cells with DCFDA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C. DCFDA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
Washing: Wash the cells with PBS to remove excess DCFDA.
-
This compound Stimulation: Add Ang II to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) using a microplate reader. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Data Normalization: The fluorescence readings can be normalized to the number of cells or total protein content in each well.
Calcineurin Activity Assay
This protocol describes a colorimetric assay to measure the phosphatase activity of calcineurin.
Protocol Steps:
-
Cell Lysate Preparation: Prepare cell lysates from Ang II-treated cardiomyocytes in a buffer that preserves enzyme activity.
-
Assay Reaction: In a microplate, combine the cell lysate with a specific phosphopeptide substrate for calcineurin (e.g., RII phosphopeptide) in a reaction buffer containing Ca2+ and calmodulin.
-
Incubation: Incubate the reaction at 30°C to allow calcineurin to dephosphorylate the substrate.
-
Phosphate Detection: Stop the reaction and add a reagent (e.g., Malachite Green-based reagent) that forms a colored complex with the released free phosphate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Quantification: Determine the amount of released phosphate by comparing the absorbance to a standard curve generated with known concentrations of phosphate. Calcineurin activity is expressed as the amount of phosphate released per unit time per amount of protein.
Conclusion
The intracellular signaling network governing this compound-induced cardiac hypertrophy is multifaceted and tightly regulated. A thorough understanding of these pathways, from receptor activation to downstream gene expression, is crucial for identifying novel therapeutic targets. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at dissecting these complex mechanisms and ultimately developing effective treatments for pathological cardiac remodeling.
References
- 1. Molecular characterization of this compound--induced hypertrophy of cardiac myocytes and hyperplasia of cardiac fibroblasts. Critical role of the AT1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Signal Transduction Mechanisms for Cardiac Hypertrophy [mdpi.com]
- 3. This compound induced upregulation of G alpha q/11, phospholipase C beta 3 and extracellular signal-regulated kinase 1/2 via this compound type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Angiotensin II: A Technical Guide to its Non-Cardiovascular Effects on Organ Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a pleiotropic octapeptide hormone and the principal effector of the Renin-Angiotensin System (RAS). While its profound cardiovascular effects, including vasoconstriction and blood pressure regulation, are well-documented, a growing body of evidence illuminates its significant and complex non-cardiovascular roles across various organ systems. This technical guide provides an in-depth exploration of the non-cardiovascular actions of Ang II, focusing on the renal, nervous, endocrine, and immune systems. By delving into the underlying cellular and molecular mechanisms, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Ang II's diverse physiological and pathophysiological functions, paving the way for novel therapeutic strategies.
Renal System: Beyond Vasoconstriction
This compound exerts profound and multifaceted effects on the kidney, extending far beyond its role as a simple vasoconstrictor. It is a critical regulator of sodium and water homeostasis and a key player in the pathogenesis of renal disease through its pro-inflammatory and pro-fibrotic actions.
Modulation of Renal Sodium and Water Reabsorption
Ang II directly influences sodium and water reabsorption in the proximal tubules of the nephron.[1] This action is crucial for maintaining extracellular fluid volume and blood pressure. The peptide stimulates the Na+/H+ exchanger in the apical membrane and the Na+/HCO3- cotransporter and the Na+/K+-ATPase in the basolateral membrane of proximal tubule cells, leading to increased sodium reabsorption.[2]
Table 1: Quantitative Effects of this compound on Renal Sodium Transport
| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect | Citation |
| Proximal Tubule Sodium Reabsorption | In vivo microperfusion in rats | 10⁻¹² to 10⁻¹⁰ M | Increased sodium and water reabsorption | [3] |
| Na+/H+ Exchanger Activity | Cultured rabbit proximal tubule cells | 10⁻¹¹ M | ~50% increase in activity | [4] |
| Glomerular Filtration Rate (GFR) | Human subjects | 3 ng/kg/min infusion | Decrease of ~15% | [2] |
| Renal Blood Flow | Human subjects | 3 ng/kg/min infusion | Decrease of ~20% |
Pro-inflammatory and Pro-fibrotic Effects
In addition to its hemodynamic and tubular effects, Ang II acts as a potent pro-inflammatory and pro-fibrotic agent in the kidney. It stimulates the production of various cytokines and chemokines, leading to the infiltration of immune cells and the subsequent development of renal inflammation and fibrosis, key processes in the progression of chronic kidney disease.
Experimental Protocol: Measurement of this compound in Kidney Tissue by Radioimmunoassay (RIA)
This protocol outlines a method for the extraction and quantification of this compound from rat kidney tissue.
Materials:
-
Rat kidney tissue
-
Acid-ethanol solution (80% ethanol, 0.1 N HCl)
-
Homogenizer
-
Cation-exchange resin (e.g., Dowex 50W-X8)
-
Immobilized this compound antiserum
-
Radioimmunoassay (RIA) kit for this compound
-
Gamma counter
Procedure:
-
Tissue Homogenization: Homogenize frozen kidney tissue in ice-cold acid-ethanol solution.
-
Extraction: Centrifuge the homogenate and collect the supernatant.
-
Cation-Exchange Chromatography: Apply the supernatant to a pre-equilibrated cation-exchange column. Wash the column and elute the angiotensin peptides.
-
Immunoaffinity Purification: Pass the eluate through a column containing immobilized this compound antiserum to specifically capture Ang II.
-
Elution: Elute the bound Ang II from the immunoaffinity column.
-
Radioimmunoassay: Quantify the concentration of Ang II in the eluate using a commercial RIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of this compound in the original tissue sample, accounting for extraction efficiency.
Experimental Workflow for Ang II Measurement in Kidney Tissue
Nervous System: A Central and Peripheral Modulator
This compound exerts significant influence on both the central and peripheral nervous systems, participating in the regulation of autonomic function, neuroendocrine control, and even cognitive processes.
Central Nervous System (CNS) Effects
Within the CNS, Ang II acts on specific brain regions, such as the subfornical organ and the area postrema, which lack a complete blood-brain barrier. Through these interactions, it modulates sympathetic outflow, leading to an increase in blood pressure. Ang II also stimulates thirst and the release of vasopressin (antidiuretic hormone) from the pituitary gland, contributing to water retention. There is also emerging evidence for its role in learning and memory, although the exact mechanisms remain under investigation.
Peripheral Nervous System (PNS) Effects
In the PNS, Ang II has been shown to facilitate neurotransmission at sympathetic nerve endings. Furthermore, preclinical studies suggest a role for the this compound type 2 receptor (AT2R) in promoting neuronal regeneration and protection in models of peripheral nerve injury.
Signaling Pathway: this compound AT1 Receptor Signaling
The majority of the physiological effects of Ang II are mediated by the this compound type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). Upon Ang II binding, the AT1 receptor activates several downstream signaling cascades.
References
- 1. Role of this compound type 1 receptor in this compound-induced cytokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. Regulation of renal tubular sodium transport by this compound and atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
The Multifaceted Role of Angiotensin II: A Technical Guide to its Non-Cardiovascular Effects on Organ Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a pleiotropic octapeptide hormone and the principal effector of the Renin-Angiotensin System (RAS). While its profound cardiovascular effects, including vasoconstriction and blood pressure regulation, are well-documented, a growing body of evidence illuminates its significant and complex non-cardiovascular roles across various organ systems. This technical guide provides an in-depth exploration of the non-cardiovascular actions of Ang II, focusing on the renal, nervous, endocrine, and immune systems. By delving into the underlying cellular and molecular mechanisms, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Ang II's diverse physiological and pathophysiological functions, paving the way for novel therapeutic strategies.
Renal System: Beyond Vasoconstriction
This compound exerts profound and multifaceted effects on the kidney, extending far beyond its role as a simple vasoconstrictor. It is a critical regulator of sodium and water homeostasis and a key player in the pathogenesis of renal disease through its pro-inflammatory and pro-fibrotic actions.
Modulation of Renal Sodium and Water Reabsorption
Ang II directly influences sodium and water reabsorption in the proximal tubules of the nephron.[1] This action is crucial for maintaining extracellular fluid volume and blood pressure. The peptide stimulates the Na+/H+ exchanger in the apical membrane and the Na+/HCO3- cotransporter and the Na+/K+-ATPase in the basolateral membrane of proximal tubule cells, leading to increased sodium reabsorption.[2]
Table 1: Quantitative Effects of this compound on Renal Sodium Transport
| Parameter | Experimental Model | This compound Concentration/Dose | Observed Effect | Citation |
| Proximal Tubule Sodium Reabsorption | In vivo microperfusion in rats | 10⁻¹² to 10⁻¹⁰ M | Increased sodium and water reabsorption | [3] |
| Na+/H+ Exchanger Activity | Cultured rabbit proximal tubule cells | 10⁻¹¹ M | ~50% increase in activity | [4] |
| Glomerular Filtration Rate (GFR) | Human subjects | 3 ng/kg/min infusion | Decrease of ~15% | [2] |
| Renal Blood Flow | Human subjects | 3 ng/kg/min infusion | Decrease of ~20% |
Pro-inflammatory and Pro-fibrotic Effects
In addition to its hemodynamic and tubular effects, Ang II acts as a potent pro-inflammatory and pro-fibrotic agent in the kidney. It stimulates the production of various cytokines and chemokines, leading to the infiltration of immune cells and the subsequent development of renal inflammation and fibrosis, key processes in the progression of chronic kidney disease.
Experimental Protocol: Measurement of this compound in Kidney Tissue by Radioimmunoassay (RIA)
This protocol outlines a method for the extraction and quantification of this compound from rat kidney tissue.
Materials:
-
Rat kidney tissue
-
Acid-ethanol solution (80% ethanol, 0.1 N HCl)
-
Homogenizer
-
Cation-exchange resin (e.g., Dowex 50W-X8)
-
Immobilized this compound antiserum
-
Radioimmunoassay (RIA) kit for this compound
-
Gamma counter
Procedure:
-
Tissue Homogenization: Homogenize frozen kidney tissue in ice-cold acid-ethanol solution.
-
Extraction: Centrifuge the homogenate and collect the supernatant.
-
Cation-Exchange Chromatography: Apply the supernatant to a pre-equilibrated cation-exchange column. Wash the column and elute the angiotensin peptides.
-
Immunoaffinity Purification: Pass the eluate through a column containing immobilized this compound antiserum to specifically capture Ang II.
-
Elution: Elute the bound Ang II from the immunoaffinity column.
-
Radioimmunoassay: Quantify the concentration of Ang II in the eluate using a commercial RIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of this compound in the original tissue sample, accounting for extraction efficiency.
Experimental Workflow for Ang II Measurement in Kidney Tissue
Nervous System: A Central and Peripheral Modulator
This compound exerts significant influence on both the central and peripheral nervous systems, participating in the regulation of autonomic function, neuroendocrine control, and even cognitive processes.
Central Nervous System (CNS) Effects
Within the CNS, Ang II acts on specific brain regions, such as the subfornical organ and the area postrema, which lack a complete blood-brain barrier. Through these interactions, it modulates sympathetic outflow, leading to an increase in blood pressure. Ang II also stimulates thirst and the release of vasopressin (antidiuretic hormone) from the pituitary gland, contributing to water retention. There is also emerging evidence for its role in learning and memory, although the exact mechanisms remain under investigation.
Peripheral Nervous System (PNS) Effects
In the PNS, Ang II has been shown to facilitate neurotransmission at sympathetic nerve endings. Furthermore, preclinical studies suggest a role for the this compound type 2 receptor (AT2R) in promoting neuronal regeneration and protection in models of peripheral nerve injury.
Signaling Pathway: this compound AT1 Receptor Signaling
The majority of the physiological effects of Ang II are mediated by the this compound type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). Upon Ang II binding, the AT1 receptor activates several downstream signaling cascades.
References
- 1. Role of this compound type 1 receptor in this compound-induced cytokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.nova.edu [scholars.nova.edu]
- 3. Regulation of renal tubular sodium transport by this compound and atrial natriuretic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Angiotensin II in Cognitive Function and Dementia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The renin-angiotensin system (RAS), a critical regulator of cardiovascular homeostasis, has emerged as a significant player in the intricate landscape of cognitive function and neurodegenerative diseases, particularly dementia and Alzheimer's disease (AD). Its primary effector peptide, Angiotensin II (Ang II), exerts a dual and complex role in the brain, mediated predominantly by its type 1 (AT1) and type 2 (AT2) receptors. Chronic activation of the AT1 receptor is increasingly implicated in the pathophysiology of cognitive decline through mechanisms including cerebrovascular remodeling, neuroinflammation, and oxidative stress. Conversely, the AT2 receptor appears to confer neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's involvement in cognitive function and dementia, detailed experimental protocols for preclinical investigation, and a summary of key quantitative data from relevant studies. The content is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
The Brain Renin-Angiotensin System and its Components
The brain possesses an independent and locally regulated renin-angiotensin system, capable of producing this compound, which acts on specific neuronal receptors.[1] The key components of this system are:
-
Angiotensinogen (B3276523): The precursor protein, produced by astrocytes.
-
Renin: An enzyme that cleaves angiotensinogen to form Angiotensin I.
-
Angiotensin-Converting Enzyme (ACE): Converts Angiotensin I to the biologically active this compound.[2]
-
This compound Receptors: Primarily the AT1 and AT2 receptors, which mediate the physiological and pathological effects of Ang II.[2]
This compound Signaling Pathways in the Brain
This compound's effects on cognitive function are dictated by the differential signaling pathways activated by its binding to AT1 and AT2 receptors.
AT1 Receptor Signaling: The Detrimental Pathway
Chronic stimulation of the AT1 receptor by this compound is largely associated with detrimental effects on the brain, contributing to cognitive decline.[3][4] Activation of the AT1 receptor initiates a cascade of intracellular events that promote neuroinflammation, oxidative stress, and cerebrovascular dysfunction.
AT2 Receptor Signaling: The Protective Pathway
In contrast to the AT1 receptor, activation of the AT2 receptor is generally considered to be neuroprotective. AT2 receptor signaling counteracts many of the detrimental effects of AT1 receptor activation and is associated with vasodilation, anti-inflammatory effects, and promotion of neuronal differentiation and regeneration.
Role of this compound in Dementia and Cognitive Impairment
Chronic elevation of this compound in the brain, acting through the AT1 receptor, contributes to the pathology of dementia through several key mechanisms:
-
Cerebrovascular Dysfunction: this compound induces vasoconstriction, leading to reduced cerebral blood flow (CBF). Chronic hypoperfusion is a known risk factor for dementia. It also promotes cerebrovascular remodeling and inflammation.
-
Neuroinflammation: this compound stimulates microglia and astrocytes, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This chronic neuroinflammatory state contributes to neuronal damage and cognitive decline.
-
Oxidative Stress: Activation of AT1 receptors leads to the production of reactive oxygen species (ROS) via NADPH oxidase. Oxidative stress damages neurons, lipids, and proteins, contributing to the pathology of neurodegenerative diseases.
-
Blood-Brain Barrier (BBB) Disruption: this compound can increase the permeability of the BBB, allowing for the infiltration of peripheral immune cells and inflammatory molecules into the brain parenchyma, further exacerbating neuroinflammation.
-
Interaction with Amyloid-β: Some studies suggest that this compound can increase the production and accumulation of amyloid-β (Aβ), a hallmark of Alzheimer's disease.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from studies investigating the role of this compound and the effects of RAS modulators on cognitive function.
Table 1: Effects of this compound on Cognitive Function in Animal Models
| Animal Model | This compound Treatment | Cognitive Test | Key Findings | Reference |
| Mice | Chronic infusion (2 µg/kg/min, sc) for 3 months | Object Location Task | Impaired short-term memory performance in Ang II-treated mice compared to controls. | |
| 5XFAD Mice (AD model) | Infusion for 4 weeks | Morris Water Maze, Nest Building Test | Induced cognitive abnormality, associated with reduced cerebral blood flow, increased cortical amyloid-β deposition, and hippocampal inflammation. | |
| Rats with Heart Failure | Endogenously elevated Ang II | - | Amelioration of hippocampal neuroinflammation and neuronal apoptosis with Losartan (AT1 receptor blocker), leading to improved cognitive outcomes. |
Table 2: Effects of RAS Modulators on Cognitive Function in Humans
| Study Population | Intervention | Comparator | Cognitive Outcome | Key Findings | Reference |
| Hypertensive adults with executive mild cognitive impairment (n=176) | Candesartan (ARB) | Lisinopril (ACEi) | Trail-Making Test, Hopkins Verbal Learning Test-Revised | Candesartan recipients had better executive function and episodic memory at 1 year. | |
| Elderly hypertensive individuals with executive dysfunction (n=53) | Candesartan (ARB) | Lisinopril (ACEi) or Hydrochlorothiazide | Executive function | Candesartan was superior in improving executive function over 12 months. | |
| Meta-analysis of 10 observational studies | Angiotensin Receptor Blockers (ARBs) | Other antihypertensives | Alzheimer's disease risk | 31% reduced risk for Alzheimer's disease in patients taking ARBs. | |
| SPRINT trial participants (new users of ARB or ACEI) | ARB-based therapy | ACEI-based therapy | Montreal Cognitive Assessment (MoCA) | Slower mean decline in MoCA score for ARB vs ACEI initiators (not statistically significant overall, but significant in some subgroups). |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's role in cognitive function.
Animal Model of this compound-Induced Cognitive Impairment
This protocol describes the induction of hypertension and cognitive impairment in mice through chronic this compound infusion.
-
Animal Subjects: Adult male C57BL/6 mice are commonly used.
-
Osmotic Minipump Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small subcutaneous incision on the back, between the shoulder blades.
-
Implant an osmotic minipump (e.g., Alzet) filled with either this compound (e.g., 2 µg/kg/min) or saline (for control group) subcutaneously.
-
Suture the incision.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Duration of Infusion: The infusion is typically carried out for a period of 3 months to induce chronic hypertension and associated cognitive deficits.
-
Monitoring: Monitor blood pressure regularly throughout the study period to confirm the induction of hypertension.
Morris Water Maze for Assessment of Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus:
-
A large circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
The pool is located in a room with various distal visual cues.
-
A video tracking system to record the animal's swim path.
-
-
Acquisition Phase (Training):
-
For 5-7 consecutive days, each rodent undergoes 4 trials per day.
-
In each trial, the rodent is placed into the pool at one of four randomized starting positions (North, South, East, West).
-
The rodent is allowed to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the rodent fails to find the platform within the allotted time, it is gently guided to it.
-
The rodent is allowed to remain on the platform for 15-30 seconds before being removed.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the escape platform is removed from the pool.
-
The rodent is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Data Analysis: Key parameters for analysis include escape latency (time to find the platform during training), path length, and time spent in the target quadrant during the probe trial.
Immunohistochemistry for Neuroinflammatory Markers
This protocol provides a general framework for detecting markers of neuroinflammation, such as activated microglia (Iba1) and astrocytes (GFAP), in brain tissue.
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30%).
-
Section the brain using a cryostat or vibratome (e.g., 30-40 µm sections).
-
-
Staining Procedure:
-
Permeabilization and Blocking: Incubate sections in a blocking solution (e.g., phosphate-buffered saline with Triton X-100 and normal goat serum) for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-Iba1 or anti-GFAP) diluted in blocking solution overnight at 4°C.
-
Washing: Wash sections several times with PBS.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections several times with PBS.
-
Counterstaining (Optional): Incubate sections with a nuclear counterstain like DAPI.
-
Mounting: Mount sections onto glass slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantify the staining intensity or the number of positive cells in specific brain regions (e.g., hippocampus, cortex) to assess the level of neuroinflammation.
-
Conclusion and Future Directions
The evidence strongly indicates that this compound, primarily through its AT1 receptor, plays a significant detrimental role in cognitive function and the pathogenesis of dementia. The mechanisms involve a complex interplay of cerebrovascular dysfunction, neuroinflammation, and oxidative stress. Conversely, the AT2 receptor offers a promising target for neuroprotective therapies.
The therapeutic potential of modulating the brain's renin-angiotensin system is underscored by clinical studies showing cognitive benefits of ARBs. Future research should focus on:
-
Developing brain-penetrant RAS modulators with high selectivity for AT1 or AT2 receptors.
-
Elucidating the precise molecular interactions between the RAS and amyloid and tau pathologies.
-
Conducting large-scale, long-term clinical trials to definitively establish the efficacy of RAS-targeting drugs in preventing or treating dementia.
This technical guide provides a foundational understanding of the critical role of this compound in cognitive health and disease, offering valuable insights and methodologies for the scientific and drug development communities.
References
- 1. Higher this compound Type 1 Receptor Levels and Activity in the Postmortem Brains of Older Persons with Alzheimer’s Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of Brain this compound in Cognitive Function and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Renin-Angiotensin System Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin II in Cognitive Function and Dementia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The renin-angiotensin system (RAS), a critical regulator of cardiovascular homeostasis, has emerged as a significant player in the intricate landscape of cognitive function and neurodegenerative diseases, particularly dementia and Alzheimer's disease (AD). Its primary effector peptide, Angiotensin II (Ang II), exerts a dual and complex role in the brain, mediated predominantly by its type 1 (AT1) and type 2 (AT2) receptors. Chronic activation of the AT1 receptor is increasingly implicated in the pathophysiology of cognitive decline through mechanisms including cerebrovascular remodeling, neuroinflammation, and oxidative stress. Conversely, the AT2 receptor appears to confer neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's involvement in cognitive function and dementia, detailed experimental protocols for preclinical investigation, and a summary of key quantitative data from relevant studies. The content is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
The Brain Renin-Angiotensin System and its Components
The brain possesses an independent and locally regulated renin-angiotensin system, capable of producing this compound, which acts on specific neuronal receptors.[1] The key components of this system are:
-
Angiotensinogen: The precursor protein, produced by astrocytes.
-
Renin: An enzyme that cleaves angiotensinogen to form Angiotensin I.
-
Angiotensin-Converting Enzyme (ACE): Converts Angiotensin I to the biologically active this compound.[2]
-
This compound Receptors: Primarily the AT1 and AT2 receptors, which mediate the physiological and pathological effects of Ang II.[2]
This compound Signaling Pathways in the Brain
This compound's effects on cognitive function are dictated by the differential signaling pathways activated by its binding to AT1 and AT2 receptors.
AT1 Receptor Signaling: The Detrimental Pathway
Chronic stimulation of the AT1 receptor by this compound is largely associated with detrimental effects on the brain, contributing to cognitive decline.[3][4] Activation of the AT1 receptor initiates a cascade of intracellular events that promote neuroinflammation, oxidative stress, and cerebrovascular dysfunction.
AT2 Receptor Signaling: The Protective Pathway
In contrast to the AT1 receptor, activation of the AT2 receptor is generally considered to be neuroprotective. AT2 receptor signaling counteracts many of the detrimental effects of AT1 receptor activation and is associated with vasodilation, anti-inflammatory effects, and promotion of neuronal differentiation and regeneration.
Role of this compound in Dementia and Cognitive Impairment
Chronic elevation of this compound in the brain, acting through the AT1 receptor, contributes to the pathology of dementia through several key mechanisms:
-
Cerebrovascular Dysfunction: this compound induces vasoconstriction, leading to reduced cerebral blood flow (CBF). Chronic hypoperfusion is a known risk factor for dementia. It also promotes cerebrovascular remodeling and inflammation.
-
Neuroinflammation: this compound stimulates microglia and astrocytes, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This chronic neuroinflammatory state contributes to neuronal damage and cognitive decline.
-
Oxidative Stress: Activation of AT1 receptors leads to the production of reactive oxygen species (ROS) via NADPH oxidase. Oxidative stress damages neurons, lipids, and proteins, contributing to the pathology of neurodegenerative diseases.
-
Blood-Brain Barrier (BBB) Disruption: this compound can increase the permeability of the BBB, allowing for the infiltration of peripheral immune cells and inflammatory molecules into the brain parenchyma, further exacerbating neuroinflammation.
-
Interaction with Amyloid-β: Some studies suggest that this compound can increase the production and accumulation of amyloid-β (Aβ), a hallmark of Alzheimer's disease.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative data from studies investigating the role of this compound and the effects of RAS modulators on cognitive function.
Table 1: Effects of this compound on Cognitive Function in Animal Models
| Animal Model | This compound Treatment | Cognitive Test | Key Findings | Reference |
| Mice | Chronic infusion (2 µg/kg/min, sc) for 3 months | Object Location Task | Impaired short-term memory performance in Ang II-treated mice compared to controls. | |
| 5XFAD Mice (AD model) | Infusion for 4 weeks | Morris Water Maze, Nest Building Test | Induced cognitive abnormality, associated with reduced cerebral blood flow, increased cortical amyloid-β deposition, and hippocampal inflammation. | |
| Rats with Heart Failure | Endogenously elevated Ang II | - | Amelioration of hippocampal neuroinflammation and neuronal apoptosis with Losartan (AT1 receptor blocker), leading to improved cognitive outcomes. |
Table 2: Effects of RAS Modulators on Cognitive Function in Humans
| Study Population | Intervention | Comparator | Cognitive Outcome | Key Findings | Reference |
| Hypertensive adults with executive mild cognitive impairment (n=176) | Candesartan (ARB) | Lisinopril (ACEi) | Trail-Making Test, Hopkins Verbal Learning Test-Revised | Candesartan recipients had better executive function and episodic memory at 1 year. | |
| Elderly hypertensive individuals with executive dysfunction (n=53) | Candesartan (ARB) | Lisinopril (ACEi) or Hydrochlorothiazide | Executive function | Candesartan was superior in improving executive function over 12 months. | |
| Meta-analysis of 10 observational studies | Angiotensin Receptor Blockers (ARBs) | Other antihypertensives | Alzheimer's disease risk | 31% reduced risk for Alzheimer's disease in patients taking ARBs. | |
| SPRINT trial participants (new users of ARB or ACEI) | ARB-based therapy | ACEI-based therapy | Montreal Cognitive Assessment (MoCA) | Slower mean decline in MoCA score for ARB vs ACEI initiators (not statistically significant overall, but significant in some subgroups). |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's role in cognitive function.
Animal Model of this compound-Induced Cognitive Impairment
This protocol describes the induction of hypertension and cognitive impairment in mice through chronic this compound infusion.
-
Animal Subjects: Adult male C57BL/6 mice are commonly used.
-
Osmotic Minipump Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a small subcutaneous incision on the back, between the shoulder blades.
-
Implant an osmotic minipump (e.g., Alzet) filled with either this compound (e.g., 2 µg/kg/min) or saline (for control group) subcutaneously.
-
Suture the incision.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.
-
Duration of Infusion: The infusion is typically carried out for a period of 3 months to induce chronic hypertension and associated cognitive deficits.
-
Monitoring: Monitor blood pressure regularly throughout the study period to confirm the induction of hypertension.
Morris Water Maze for Assessment of Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus:
-
A large circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
The pool is located in a room with various distal visual cues.
-
A video tracking system to record the animal's swim path.
-
-
Acquisition Phase (Training):
-
For 5-7 consecutive days, each rodent undergoes 4 trials per day.
-
In each trial, the rodent is placed into the pool at one of four randomized starting positions (North, South, East, West).
-
The rodent is allowed to swim freely for a set time (e.g., 60 or 90 seconds) to find the hidden platform.
-
If the rodent fails to find the platform within the allotted time, it is gently guided to it.
-
The rodent is allowed to remain on the platform for 15-30 seconds before being removed.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Memory Test):
-
24 hours after the last training session, the escape platform is removed from the pool.
-
The rodent is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Data Analysis: Key parameters for analysis include escape latency (time to find the platform during training), path length, and time spent in the target quadrant during the probe trial.
Immunohistochemistry for Neuroinflammatory Markers
This protocol provides a general framework for detecting markers of neuroinflammation, such as activated microglia (Iba1) and astrocytes (GFAP), in brain tissue.
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain in a sucrose solution (e.g., 30%).
-
Section the brain using a cryostat or vibratome (e.g., 30-40 µm sections).
-
-
Staining Procedure:
-
Permeabilization and Blocking: Incubate sections in a blocking solution (e.g., phosphate-buffered saline with Triton X-100 and normal goat serum) for 1-2 hours at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-Iba1 or anti-GFAP) diluted in blocking solution overnight at 4°C.
-
Washing: Wash sections several times with PBS.
-
Secondary Antibody Incubation: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections several times with PBS.
-
Counterstaining (Optional): Incubate sections with a nuclear counterstain like DAPI.
-
Mounting: Mount sections onto glass slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantify the staining intensity or the number of positive cells in specific brain regions (e.g., hippocampus, cortex) to assess the level of neuroinflammation.
-
Conclusion and Future Directions
The evidence strongly indicates that this compound, primarily through its AT1 receptor, plays a significant detrimental role in cognitive function and the pathogenesis of dementia. The mechanisms involve a complex interplay of cerebrovascular dysfunction, neuroinflammation, and oxidative stress. Conversely, the AT2 receptor offers a promising target for neuroprotective therapies.
The therapeutic potential of modulating the brain's renin-angiotensin system is underscored by clinical studies showing cognitive benefits of ARBs. Future research should focus on:
-
Developing brain-penetrant RAS modulators with high selectivity for AT1 or AT2 receptors.
-
Elucidating the precise molecular interactions between the RAS and amyloid and tau pathologies.
-
Conducting large-scale, long-term clinical trials to definitively establish the efficacy of RAS-targeting drugs in preventing or treating dementia.
This technical guide provides a foundational understanding of the critical role of this compound in cognitive health and disease, offering valuable insights and methodologies for the scientific and drug development communities.
References
- 1. Higher this compound Type 1 Receptor Levels and Activity in the Postmortem Brains of Older Persons with Alzheimer’s Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Roles of Brain this compound in Cognitive Function and Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Renin-Angiotensin System Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin II as a Neurotransmitter in the Central Nervous system: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II), a peptide hormone well-known for its role in the peripheral renin-angiotensin system (RAS), also functions as a potent neurotransmitter and neuromodulator within the central nervous system (CNS). A growing body of evidence demonstrates the existence of an independent brain RAS, where Ang II plays a critical role in a diverse array of physiological processes, including cardiovascular regulation, fluid and electrolyte balance, neuroendocrine control, and modulation of synaptic transmission and plasticity. This technical guide provides an in-depth overview of the function of this compound as a neurotransmitter, focusing on its signaling pathways, its modulatory effects on other neurotransmitter systems, and the experimental methodologies used to elucidate these functions. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the central actions of this compound.
Introduction
The traditional view of the renin-angiotensin system centers on its peripheral role in blood pressure regulation and fluid homeostasis. However, the discovery of all the components of the RAS within the brain, independent of the peripheral system, has opened up a new frontier in neuroscience.[1] Brain-derived this compound acts as a neurotransmitter, exerting its effects through specific receptors located on neurons and glial cells in various brain regions.[2] This guide will delve into the core aspects of Ang II's neurotransmitter function, providing quantitative data, detailed experimental protocols, and visual representations of its complex signaling networks.
This compound Receptors in the Brain
This compound exerts its effects in the brain by binding to two main subtypes of G protein-coupled receptors: this compound type 1 (AT1) and type 2 (AT2) receptors. These receptors often have opposing physiological effects.
-
AT1 Receptors: Predominantly coupled to Gq/11 proteins, activation of AT1 receptors initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] This pathway is largely responsible for the classical pressor and dipsogenic effects of Ang II in the brain.
-
AT2 Receptors: The signaling pathways of AT2 receptors are more diverse and less completely understood. They can couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and activation of various phosphatases.[4] AT2 receptor activation is often associated with neuroprotective effects, vasodilation, and modulation of ion channels.[1]
Receptor Binding Affinities
The affinity of this compound for its receptors is a critical determinant of its physiological potency. The dissociation constant (Kd) or the inhibition constant (Ki) are measures of this affinity, with lower values indicating higher affinity.
| Receptor Subtype | Ligand | Brain Region | Ki (Inhibition Constant) | Reference |
| AT1 | This compound | Rat Brain Nuclei | ~2.4 µM | |
| AT2 | This compound | Rat Brain Nuclei | ~104 µM |
This compound Signaling Pathways in Neurons
The activation of AT1 and AT2 receptors by this compound triggers a cascade of intracellular events that ultimately alter neuronal function. These signaling pathways are crucial for understanding the mechanisms underlying Ang II's effects as a neurotransmitter.
AT1 Receptor Signaling Pathway
The canonical AT1 receptor signaling pathway is central to many of Ang II's actions in the brain.
Caption: AT1 Receptor Signaling Pathway.
AT2 Receptor Signaling Pathway
The AT2 receptor signaling pathway is more complex and can lead to a variety of cellular responses, often opposing those of the AT1 receptor.
Caption: AT2 Receptor Signaling Pathway.
Modulation of Neurotransmitter Systems
A key function of this compound as a neurotransmitter is its ability to modulate the release and activity of other major neurotransmitter systems in the brain, including the glutamatergic, GABAergic, and dopaminergic systems.
Glutamatergic System
This compound has been shown to enhance glutamatergic transmission in several brain regions. This is thought to contribute to its effects on synaptic plasticity and cardiovascular control. In hypertensive rats, the pressor response to glutamate (B1630785) in the rostral ventrolateral medulla (RVLM) is larger than in normotensive rats, suggesting a role for Ang II in modulating glutamate's effects in this region.
GABAergic System
This compound can modulate GABAergic neurotransmission, often in a region-specific manner. In the substantia nigra reticulata (SNr), Ang II, acting via AT1 receptors, suppresses the firing of GABAergic neurons. In the dorsolateral periaqueductal gray (dl-PAG), Ang II decreases the frequency of miniature inhibitory postsynaptic currents (mIPSCs), suggesting a presynaptic inhibition of GABA release.
| Brain Region | Effect of this compound on GABAergic Transmission | Quantitative Change | Ang II Concentration | Receptor | Reference |
| Substantia Nigra Reticulata (SNr) | Suppression of evoked action potential firing | - | - | AT1 | |
| Dorsolateral Periaqueductal Gray (dl-PAG) | Decrease in mIPSC frequency | From 0.83 ± 0.02 Hz to 0.45 ± 0.03 Hz | 2 µM | AT1 |
Dopaminergic System
This compound has a significant impact on the dopaminergic system, with implications for motor control and reward pathways. In the striatum of conscious rats, Ang II perfusion increases the extracellular levels of the dopamine (B1211576) metabolite DOPAC, an effect blocked by the AT1 antagonist Losartan. This suggests that Ang II facilitates dopamine release. In spontaneously hypertensive rats, Ang II stimulates striatal dopamine release to 169 +/- 13% of the basal level.
| Brain Region | Effect of this compound on Dopaminergic System | Quantitative Change | Ang II Concentration | Receptor | Reference |
| Striatum (normotensive rats) | Increased dopamine release | 149 +/- 18% of basal | - | AT1 | |
| Striatum (spontaneously hypertensive rats) | Increased dopamine release | 169 +/- 13% of basal | - | AT1 | |
| Striatum (conscious rats) | Increased DOPAC output | Peaked at 219% of control | 1 µM | AT1 |
Experimental Protocols
The study of this compound's function as a neurotransmitter relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure neurotransmitter levels.
Caption: In Vivo Microdialysis Workflow.
Detailed Protocol:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum, hypothalamus).
-
Secure the cannula with dental cement and allow the animal to recover for a specified period (e.g., one week).
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 15-20 minutes).
-
To study the effect of Ang II, switch to a perfusion medium containing a known concentration of this compound (e.g., 1 µM).
-
Continue collecting samples during and after Ang II administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons and to study how this compound modulates their membrane properties and synaptic currents.
Caption: Whole-Cell Patch-Clamp Workflow.
Detailed Protocol:
-
Brain Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick) from the region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least one hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Approach a neuron with a glass micropipette filled with an internal solution.
-
Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Record baseline electrical activity (e.g., membrane potential, action potentials, synaptic currents).
-
Bath-apply this compound at a known concentration (e.g., 2 µM) and record the changes in neuronal activity.
-
-
Data Analysis:
-
Analyze the recorded data to determine the effects of Ang II on parameters such as firing frequency, membrane potential, and the amplitude and frequency of synaptic currents.
-
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentrations in response to this compound, providing insights into its signaling pathways.
Caption: Calcium Imaging Workflow.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Prepare primary neuronal cultures or acute brain slices.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto a fluorescence microscope equipped with a camera.
-
Acquire baseline fluorescence images.
-
Apply this compound to the cells. In primary cell cultures from circumventricular organs, Ang II at concentrations of 10⁻¹⁰ to 10⁻⁶ M induced calcium transients in neurons.
-
Acquire a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels.
-
-
Data Analysis:
-
Analyze the images to quantify the changes in fluorescence intensity over time, which reflects the changes in intracellular calcium concentration.
-
Conclusion
This compound's role as a neurotransmitter in the brain is a rapidly evolving field with significant implications for both basic neuroscience and clinical applications. Its ability to modulate key neurotransmitter systems and influence a wide range of physiological functions highlights the importance of the brain's intrinsic renin-angiotensin system. A thorough understanding of Ang II's signaling pathways, its interactions with other neurotransmitters, and the experimental techniques used to study these phenomena is essential for researchers and drug development professionals aiming to target the central RAS for therapeutic purposes. This guide provides a foundational framework for these endeavors, summarizing the current state of knowledge and offering detailed insights into the methodologies that will continue to drive discoveries in this exciting area of research.
References
- 1. The this compound Type 2 Receptor in Brain Functions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a peptidergic neurotransmitter in central autonomic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
Angiotensin II as a Neurotransmitter in the Central Nervous system: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II), a peptide hormone well-known for its role in the peripheral renin-angiotensin system (RAS), also functions as a potent neurotransmitter and neuromodulator within the central nervous system (CNS). A growing body of evidence demonstrates the existence of an independent brain RAS, where Ang II plays a critical role in a diverse array of physiological processes, including cardiovascular regulation, fluid and electrolyte balance, neuroendocrine control, and modulation of synaptic transmission and plasticity. This technical guide provides an in-depth overview of the function of this compound as a neurotransmitter, focusing on its signaling pathways, its modulatory effects on other neurotransmitter systems, and the experimental methodologies used to elucidate these functions. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the central actions of this compound.
Introduction
The traditional view of the renin-angiotensin system centers on its peripheral role in blood pressure regulation and fluid homeostasis. However, the discovery of all the components of the RAS within the brain, independent of the peripheral system, has opened up a new frontier in neuroscience.[1] Brain-derived this compound acts as a neurotransmitter, exerting its effects through specific receptors located on neurons and glial cells in various brain regions.[2] This guide will delve into the core aspects of Ang II's neurotransmitter function, providing quantitative data, detailed experimental protocols, and visual representations of its complex signaling networks.
This compound Receptors in the Brain
This compound exerts its effects in the brain by binding to two main subtypes of G protein-coupled receptors: this compound type 1 (AT1) and type 2 (AT2) receptors. These receptors often have opposing physiological effects.
-
AT1 Receptors: Predominantly coupled to Gq/11 proteins, activation of AT1 receptors initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] This pathway is largely responsible for the classical pressor and dipsogenic effects of Ang II in the brain.
-
AT2 Receptors: The signaling pathways of AT2 receptors are more diverse and less completely understood. They can couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and activation of various phosphatases.[4] AT2 receptor activation is often associated with neuroprotective effects, vasodilation, and modulation of ion channels.[1]
Receptor Binding Affinities
The affinity of this compound for its receptors is a critical determinant of its physiological potency. The dissociation constant (Kd) or the inhibition constant (Ki) are measures of this affinity, with lower values indicating higher affinity.
| Receptor Subtype | Ligand | Brain Region | Ki (Inhibition Constant) | Reference |
| AT1 | This compound | Rat Brain Nuclei | ~2.4 µM | |
| AT2 | This compound | Rat Brain Nuclei | ~104 µM |
This compound Signaling Pathways in Neurons
The activation of AT1 and AT2 receptors by this compound triggers a cascade of intracellular events that ultimately alter neuronal function. These signaling pathways are crucial for understanding the mechanisms underlying Ang II's effects as a neurotransmitter.
AT1 Receptor Signaling Pathway
The canonical AT1 receptor signaling pathway is central to many of Ang II's actions in the brain.
Caption: AT1 Receptor Signaling Pathway.
AT2 Receptor Signaling Pathway
The AT2 receptor signaling pathway is more complex and can lead to a variety of cellular responses, often opposing those of the AT1 receptor.
Caption: AT2 Receptor Signaling Pathway.
Modulation of Neurotransmitter Systems
A key function of this compound as a neurotransmitter is its ability to modulate the release and activity of other major neurotransmitter systems in the brain, including the glutamatergic, GABAergic, and dopaminergic systems.
Glutamatergic System
This compound has been shown to enhance glutamatergic transmission in several brain regions. This is thought to contribute to its effects on synaptic plasticity and cardiovascular control. In hypertensive rats, the pressor response to glutamate in the rostral ventrolateral medulla (RVLM) is larger than in normotensive rats, suggesting a role for Ang II in modulating glutamate's effects in this region.
GABAergic System
This compound can modulate GABAergic neurotransmission, often in a region-specific manner. In the substantia nigra reticulata (SNr), Ang II, acting via AT1 receptors, suppresses the firing of GABAergic neurons. In the dorsolateral periaqueductal gray (dl-PAG), Ang II decreases the frequency of miniature inhibitory postsynaptic currents (mIPSCs), suggesting a presynaptic inhibition of GABA release.
| Brain Region | Effect of this compound on GABAergic Transmission | Quantitative Change | Ang II Concentration | Receptor | Reference |
| Substantia Nigra Reticulata (SNr) | Suppression of evoked action potential firing | - | - | AT1 | |
| Dorsolateral Periaqueductal Gray (dl-PAG) | Decrease in mIPSC frequency | From 0.83 ± 0.02 Hz to 0.45 ± 0.03 Hz | 2 µM | AT1 |
Dopaminergic System
This compound has a significant impact on the dopaminergic system, with implications for motor control and reward pathways. In the striatum of conscious rats, Ang II perfusion increases the extracellular levels of the dopamine metabolite DOPAC, an effect blocked by the AT1 antagonist Losartan. This suggests that Ang II facilitates dopamine release. In spontaneously hypertensive rats, Ang II stimulates striatal dopamine release to 169 +/- 13% of the basal level.
| Brain Region | Effect of this compound on Dopaminergic System | Quantitative Change | Ang II Concentration | Receptor | Reference |
| Striatum (normotensive rats) | Increased dopamine release | 149 +/- 18% of basal | - | AT1 | |
| Striatum (spontaneously hypertensive rats) | Increased dopamine release | 169 +/- 13% of basal | - | AT1 | |
| Striatum (conscious rats) | Increased DOPAC output | Peaked at 219% of control | 1 µM | AT1 |
Experimental Protocols
The study of this compound's function as a neurotransmitter relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure neurotransmitter levels.
Caption: In Vivo Microdialysis Workflow.
Detailed Protocol:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) with an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum, hypothalamus).
-
Secure the cannula with dental cement and allow the animal to recover for a specified period (e.g., one week).
-
-
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 15-20 minutes).
-
To study the effect of Ang II, switch to a perfusion medium containing a known concentration of this compound (e.g., 1 µM).
-
Continue collecting samples during and after Ang II administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for neurotransmitter content using techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the electrical activity of individual neurons and to study how this compound modulates their membrane properties and synaptic currents.
Caption: Whole-Cell Patch-Clamp Workflow.
Detailed Protocol:
-
Brain Slice Preparation:
-
Acutely prepare brain slices (e.g., 300 µm thick) from the region of interest using a vibratome.
-
Allow slices to recover in oxygenated aCSF for at least one hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.
-
Approach a neuron with a glass micropipette filled with an internal solution.
-
Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Record baseline electrical activity (e.g., membrane potential, action potentials, synaptic currents).
-
Bath-apply this compound at a known concentration (e.g., 2 µM) and record the changes in neuronal activity.
-
-
Data Analysis:
-
Analyze the recorded data to determine the effects of Ang II on parameters such as firing frequency, membrane potential, and the amplitude and frequency of synaptic currents.
-
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentrations in response to this compound, providing insights into its signaling pathways.
Caption: Calcium Imaging Workflow.
Detailed Protocol:
-
Cell Preparation and Dye Loading:
-
Prepare primary neuronal cultures or acute brain slices.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a solution containing the dye.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto a fluorescence microscope equipped with a camera.
-
Acquire baseline fluorescence images.
-
Apply this compound to the cells. In primary cell cultures from circumventricular organs, Ang II at concentrations of 10⁻¹⁰ to 10⁻⁶ M induced calcium transients in neurons.
-
Acquire a time-lapse series of fluorescence images to monitor changes in intracellular calcium levels.
-
-
Data Analysis:
-
Analyze the images to quantify the changes in fluorescence intensity over time, which reflects the changes in intracellular calcium concentration.
-
Conclusion
This compound's role as a neurotransmitter in the brain is a rapidly evolving field with significant implications for both basic neuroscience and clinical applications. Its ability to modulate key neurotransmitter systems and influence a wide range of physiological functions highlights the importance of the brain's intrinsic renin-angiotensin system. A thorough understanding of Ang II's signaling pathways, its interactions with other neurotransmitters, and the experimental techniques used to study these phenomena is essential for researchers and drug development professionals aiming to target the central RAS for therapeutic purposes. This guide provides a foundational framework for these endeavors, summarizing the current state of knowledge and offering detailed insights into the methodologies that will continue to drive discoveries in this exciting area of research.
References
- 1. The this compound Type 2 Receptor in Brain Functions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a peptidergic neurotransmitter in central autonomic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT2 RECEPTOR ACTIVITIES AND PATHOPHYSIOLOGICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of the Local Renin-Angiotensin System in the Heart: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the local renin-angiotensin system (RAS) within the heart, distinct from the systemic or circulating RAS. It details the components, signaling pathways, and physiological and pathophysiological roles of the cardiac RAS. The guide also includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical regulatory system.
Introduction to the Cardiac Renin-Angiotensin System
The renin-angiotensin system (RAS) is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance[1][2]. While classically viewed as a circulating endocrine system, it is now well-established that many tissues, including the heart, possess their own local RAS, capable of independently producing the primary effector peptide, Angiotensin II (Ang II)[3][4][5]. This local cardiac RAS plays a significant autocrine/paracrine role in modulating cardiac function and structure. Its chronic activation is implicated in the pathogenesis of numerous cardiovascular diseases, including hypertension, heart failure, and myocardial infarction, by promoting cardiac hypertrophy, fibrosis, and inflammation. Understanding the intricacies of the local cardiac RAS is therefore paramount for the development of targeted cardiovascular therapeutics.
Components of the Local Cardiac RAS
Conclusive evidence demonstrates that all the necessary components for Ang II biosynthesis are present within the myocardium. The heart contains renin, angiotensinogen (B3276523) (AGT), angiotensin-converting enzyme (ACE), and Ang II receptors, allowing for the local synthesis and action of Ang II.
-
Angiotensinogen (AGT): While the liver is the primary source of circulating angiotensinogen, AGT is also synthesized and released by other tissues, including the heart. However, cardiac levels of angiotensinogen mRNA are very low compared to the liver, suggesting that a significant portion of cardiac angiotensinogen may be derived from the circulation.
-
Renin: The enzyme that cleaves angiotensinogen to form Angiotensin I (Ang I). The origin of cardiac renin is debated; while some studies detect renin mRNA in the heart, levels are generally low. It is widely believed that the renin responsible for cardiac angiotensin generation is primarily of renal origin, taken up by the heart from the circulation. The (pro)renin receptor (PRR), present in the heart, can bind renin and prorenin, triggering signaling cascades.
-
Angiotensin-Converting Enzyme (ACE): This enzyme is responsible for converting the inactive Ang I into the biologically active Ang II. ACE is widely distributed throughout the cardiovascular system, including the heart, enabling the local synthesis of Ang II. Importantly, other enzymes like chymase, which is abundant in cardiac mast cells, can also convert Ang I to Ang II, representing an alternative pathway for local Ang II production.
-
Angiotensin Receptors: The effects of Ang II are mediated by two main G-protein coupled receptors, this compound Type 1 Receptor (AT1R) and this compound Type 2 Receptor (AT2R).
-
AT1R: Mediates most of the classical cardiovascular effects of Ang II, including vasoconstriction, inflammation, and the promotion of cellular growth, hypertrophy, and fibrosis.
-
AT2R: Often exerts effects that oppose AT1R signaling, such as antihypertrophic actions.
-
-
Counter-Regulatory Axis (ACE2/Ang-(1-7)/Mas): A protective arm of the RAS has been identified, centered around Angiotensin-Converting Enzyme 2 (ACE2). ACE2 metabolizes Ang II to form Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) then binds to the Mas receptor, typically producing effects that counteract the Ang II/AT1R axis, such as vasodilation and anti-fibrotic and anti-hypertrophic effects.
Signaling Pathways of the Cardiac RAS
This compound, through its receptors, activates a complex network of intracellular signaling pathways that drive pathological cardiac remodeling.
AT1 Receptor-Mediated Pro-Hypertrophic and Pro-Fibrotic Signaling
The binding of Ang II to AT1R in cardiomyocytes and cardiac fibroblasts is the primary trigger for hypertrophy and fibrosis. This activation initiates several downstream cascades.
-
Phospholipase C (PLC) Pathway: AT1R is coupled to Gq protein, which activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). Elevated intracellular Ca2+ and activated PKC contribute to the activation of hypertrophic gene programs.
-
MAPK and JAK/STAT Pathways: Ang II activates several mitogen-activated protein kinase (MAPK) cascades (including ERK1/2, JNK, and p38-MAPK) and the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. These pathways are crucial for regulating gene expression related to cell growth, inflammation, and fibrosis.
-
Reactive Oxygen Species (ROS) Production: Ang II, via AT1R, stimulates NADPH oxidases in the heart, leading to the generation of ROS. These free radicals act as important signaling molecules, contributing to hypertrophy and fibrosis by activating various downstream kinases and transcription factors.
-
TGF-β and CTGF Induction: In cardiac fibroblasts, Ang II is a potent inducer of pro-fibrotic mediators like Transforming Growth Factor-β (TGF-β) and Connective Tissue Growth Factor (CTGF). TGF-β, acting through its Smad signaling pathway, is a master regulator of fibrosis, stimulating fibroblast proliferation and excessive extracellular matrix deposition.
Caption: Ang II / AT1R pro-hypertrophic and pro-fibrotic signaling pathways.
The Counter-Regulatory ACE2/Ang-(1-7)/Mas Receptor Axis
The ACE2/Ang-(1-7)/Mas receptor axis provides a crucial counter-balance to the detrimental effects of the classical ACE/Ang II/AT1R pathway.
-
ACE2 Action: ACE2 is a carboxypeptidase that cleaves Ang II to generate Ang-(1-7). Conditions that favor ACE2 downregulation, such as high levels of Ang II, can shift the balance towards the pro-fibrotic Ang II/AT1R axis.
-
Ang-(1-7) and Mas Receptor Signaling: Ang-(1-7) binds to its receptor, Mas, initiating signaling cascades that generally oppose those of AT1R. This includes the activation of nitric oxide (NO) formation via the PI3K/Akt pathway, which promotes vasodilation and has anti-proliferative effects. Activation of the Mas receptor has been shown to exert anti-hypertrophic and anti-fibrotic effects in the myocardium.
Caption: Balance between classical and counter-regulatory axes of the cardiac RAS.
Quantitative Data on Cardiac RAS Components
Summarizing quantitative data from various studies provides a clearer picture of the local RAS activity in the heart compared to the systemic circulation.
Table 1: Angiotensin Peptide Concentrations in Plasma vs. Cardiac Tissue
| Peptide | Compartment | Concentration / Level | Species / Condition | Citation |
| Ang I | Plasma | ~5 fmol/mL | Pig | |
| Ang I | Cardiac Tissue | ~5 fmol/g wet wt | Pig | |
| Ang II | Plasma | ~2 fmol/mL | Pig | |
| Ang II | Cardiac Tissue | ~20 fmol/g wet wt | Pig | |
| Ang II | Plasma (Circulating) | 4.9–37.2 pg/mL (median) | Human (Heart Failure) | |
| Ang-(1-7) | Plasma (Circulating) | 2.6–7.6 pg/mL (median) | Human (Heart Failure) |
Note: Data indicates that while Ang I concentrations are similar between plasma and cardiac tissue, the concentration of the final effector, Ang II, is four to five times higher in the heart tissue, supporting the concept of significant local synthesis. Over 75% of cardiac tissue Ang II is synthesized locally from in situ-generated Ang I.
Table 2: Cardiac ACE Activity
| Genotype / Condition | Chamber | ACE Activity (mU/g tissue) | Citation |
| DD Genotype | Left Ventricle | Significantly higher than ID or II | |
| ID Genotype | Left Ventricle | Intermediate | |
| II Genotype | Left Ventricle | Lowest | |
| Normal Heart | Left Ventricle | ~12 mU/g | |
| Normal Heart | Right Ventricle | ~10 mU/g | |
| Normal Heart | Left Atrium | ~8 mU/g | |
| Normal Heart | Right Atrium | ~7 mU/g |
Note: Cardiac ACE activity is influenced by the ACE insertion/deletion (I/D) polymorphism, with the DD genotype associated with the highest activity levels. Activity also varies between heart chambers.
Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments used to investigate the cardiac RAS.
Protocol for Measuring ACE Activity in Cardiac Tissue
This protocol is based on a spectrophotometric assay that measures the formation of hippuric acid from the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL).
A. Tissue Homogenate Preparation
-
Homogenization: Weigh 100-200 mg of frozen cardiac tissue and homogenize it in 1 mL of ice-cold buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, and protease inhibitors) using a mechanical homogenizer. Keep the sample on ice throughout.
-
Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble ACE, and transfer it to a new tube.
-
Protein Quantification: Determine the total protein concentration of the homogenate using a standard assay (e.g., BCA or Bradford) for normalization of ACE activity.
B. Spectrophotometric Assay
-
Reaction Setup: In separate tubes, prepare the following reactions:
-
Total Activity: 50 µL of tissue homogenate + 150 µL of 5 mM HHL substrate solution (in 100 mM Sodium Borate buffer, pH 8.3, with 300 mM NaCl).
-
Blank: 50 µL of Assay Buffer + 150 µL of Substrate Solution.
-
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 250 µL of 1 M HCl.
-
Extraction: Add 1.5 mL of ethyl acetate (B1210297) to each tube, vortex vigorously for 15 seconds, and centrifuge at 3000 x g for 5 minutes.
-
Quantification: Transfer 1.0 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness. Re-dissolve the residue in 1.0 mL of 1 M NaCl. Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculation: Calculate ACE activity based on a standard curve of hippuric acid and express as nmol/min/mg of protein.
Caption: Experimental workflow for measuring cardiac ACE activity.
Protocol for Isolation of Adult Rat Cardiomyocytes
This protocol describes a common method for isolating viable, single adult cardiomyocytes using Langendorff perfusion and enzymatic digestion, essential for in vitro studies.
-
Animal Preparation: Anesthetize an adult rat (e.g., with pentobarbital) and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in an ice-cold Krebs-Henseleit Buffer (KHB) to arrest contraction.
-
Cannulation: Identify the aorta, cannulate it onto a Langendorff perfusion apparatus, and secure it with a suture. The total time for this step should be minimal (<1 min) to ensure cell viability.
-
Perfusion (Washout): Begin retrograde perfusion through the aorta with warm (37°C), oxygenated, calcium-containing buffer for ~5 minutes to wash out remaining blood.
-
Calcium-Free Perfusion: Switch to a calcium-free buffer for ~5 minutes. The heart will stop beating during this phase. This step is critical for breaking down the calcium-dependent cell-cell junctions (desmosomes).
-
Enzymatic Digestion: Switch to a perfusion buffer containing digestive enzymes, typically collagenase II and hyaluronidase. Recirculate this enzyme solution for 15-20 minutes until the heart becomes pale and flaccid.
-
Dissociation: Remove the heart from the cannula. Remove the atria and cut the ventricular tissue into small pieces in a dish containing the enzyme solution.
-
Cell Dispersion: Gently triturate the tissue pieces with a pipette (with a wide-bore tip) to release single cardiomyocytes. Monitor the dispersion under a microscope.
-
Stopping Digestion & Calcium Reintroduction: Stop the digestion by transferring the cell suspension to a tube containing a "stop buffer" with a low concentration of calcium and bovine serum albumin (BSA). Gradually reintroduce calcium in incremental steps to prevent the "calcium paradox" and cell death.
-
Cell Collection: Allow the viable, rod-shaped cardiomyocytes to settle by gravity. Remove the supernatant containing non-myocytes and debris. The resulting pellet contains the enriched cardiomyocyte population ready for culture or experimentation.
Caption: Workflow for isolating adult rat cardiomyocytes via Langendorff perfusion.
Ex Vivo Model to Study Cardiac Fibrosis
An ex vivo flow system using intact adult mouse hearts has been developed to study the mechanisms of cardiac fibrosis under controlled conditions, bridging the gap between in vitro cell cultures and complex in vivo models.
-
Heart Isolation: An adult mouse heart is isolated similarly to the cardiomyocyte isolation protocol (steps 1-3 above).
-
Ex Vivo Culture System: The cannulated heart is placed in a specialized ex vivo flow system (e.g., Miniature Tissue Culture System).
-
Perfusion Culture: The heart is cultured for an extended period (e.g., several days) while being perfused with a nutrient-rich culture medium.
-
Induction of Fibrosis: Fibrosis can be induced by modulating mechanical and biochemical signals.
-
Mechanical Stress: The flow rate of the perfusate can be varied to control the level of mechanical stress on the heart tissue. Higher flow rates can induce a greater fibrotic response.
-
Biochemical Stimuli: Pro-fibrotic agents, such as TGF-β or this compound, can be added to the perfusion medium to directly stimulate fibrotic pathways.
-
-
Inhibition Studies: The model allows for testing the efficacy of anti-fibrotic compounds. For example, pharmacological inhibitors of the TGF-β signaling pathway (e.g., SB431542) can be added to the medium to assess their ability to prevent or reverse fibrosis.
-
Analysis: After the culture period, the heart tissue is collected for analysis. This can include:
-
Histology: Staining for collagen (e.g., Picrosirius Red) to quantify the extent of fibrosis.
-
Immunohistochemistry: Staining for myofibroblast markers (e.g., α-SMA).
-
Gene Expression Analysis (qPCR/RNA-seq): Measuring the expression of fibrosis-associated genes (e.g., collagen types, TGF-β, CTGF).
-
References
The Physiological Role of the Local Renin-Angiotensin System in the Heart: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the local renin-angiotensin system (RAS) within the heart, distinct from the systemic or circulating RAS. It details the components, signaling pathways, and physiological and pathophysiological roles of the cardiac RAS. The guide also includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this critical regulatory system.
Introduction to the Cardiac Renin-Angiotensin System
The renin-angiotensin system (RAS) is a crucial hormonal cascade that regulates blood pressure, and fluid and electrolyte balance[1][2]. While classically viewed as a circulating endocrine system, it is now well-established that many tissues, including the heart, possess their own local RAS, capable of independently producing the primary effector peptide, Angiotensin II (Ang II)[3][4][5]. This local cardiac RAS plays a significant autocrine/paracrine role in modulating cardiac function and structure. Its chronic activation is implicated in the pathogenesis of numerous cardiovascular diseases, including hypertension, heart failure, and myocardial infarction, by promoting cardiac hypertrophy, fibrosis, and inflammation. Understanding the intricacies of the local cardiac RAS is therefore paramount for the development of targeted cardiovascular therapeutics.
Components of the Local Cardiac RAS
Conclusive evidence demonstrates that all the necessary components for Ang II biosynthesis are present within the myocardium. The heart contains renin, angiotensinogen (AGT), angiotensin-converting enzyme (ACE), and Ang II receptors, allowing for the local synthesis and action of Ang II.
-
Angiotensinogen (AGT): While the liver is the primary source of circulating angiotensinogen, AGT is also synthesized and released by other tissues, including the heart. However, cardiac levels of angiotensinogen mRNA are very low compared to the liver, suggesting that a significant portion of cardiac angiotensinogen may be derived from the circulation.
-
Renin: The enzyme that cleaves angiotensinogen to form Angiotensin I (Ang I). The origin of cardiac renin is debated; while some studies detect renin mRNA in the heart, levels are generally low. It is widely believed that the renin responsible for cardiac angiotensin generation is primarily of renal origin, taken up by the heart from the circulation. The (pro)renin receptor (PRR), present in the heart, can bind renin and prorenin, triggering signaling cascades.
-
Angiotensin-Converting Enzyme (ACE): This enzyme is responsible for converting the inactive Ang I into the biologically active Ang II. ACE is widely distributed throughout the cardiovascular system, including the heart, enabling the local synthesis of Ang II. Importantly, other enzymes like chymase, which is abundant in cardiac mast cells, can also convert Ang I to Ang II, representing an alternative pathway for local Ang II production.
-
Angiotensin Receptors: The effects of Ang II are mediated by two main G-protein coupled receptors, this compound Type 1 Receptor (AT1R) and this compound Type 2 Receptor (AT2R).
-
AT1R: Mediates most of the classical cardiovascular effects of Ang II, including vasoconstriction, inflammation, and the promotion of cellular growth, hypertrophy, and fibrosis.
-
AT2R: Often exerts effects that oppose AT1R signaling, such as antihypertrophic actions.
-
-
Counter-Regulatory Axis (ACE2/Ang-(1-7)/Mas): A protective arm of the RAS has been identified, centered around Angiotensin-Converting Enzyme 2 (ACE2). ACE2 metabolizes Ang II to form Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) then binds to the Mas receptor, typically producing effects that counteract the Ang II/AT1R axis, such as vasodilation and anti-fibrotic and anti-hypertrophic effects.
Signaling Pathways of the Cardiac RAS
This compound, through its receptors, activates a complex network of intracellular signaling pathways that drive pathological cardiac remodeling.
AT1 Receptor-Mediated Pro-Hypertrophic and Pro-Fibrotic Signaling
The binding of Ang II to AT1R in cardiomyocytes and cardiac fibroblasts is the primary trigger for hypertrophy and fibrosis. This activation initiates several downstream cascades.
-
Phospholipase C (PLC) Pathway: AT1R is coupled to Gq protein, which activates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). Elevated intracellular Ca2+ and activated PKC contribute to the activation of hypertrophic gene programs.
-
MAPK and JAK/STAT Pathways: Ang II activates several mitogen-activated protein kinase (MAPK) cascades (including ERK1/2, JNK, and p38-MAPK) and the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway. These pathways are crucial for regulating gene expression related to cell growth, inflammation, and fibrosis.
-
Reactive Oxygen Species (ROS) Production: Ang II, via AT1R, stimulates NADPH oxidases in the heart, leading to the generation of ROS. These free radicals act as important signaling molecules, contributing to hypertrophy and fibrosis by activating various downstream kinases and transcription factors.
-
TGF-β and CTGF Induction: In cardiac fibroblasts, Ang II is a potent inducer of pro-fibrotic mediators like Transforming Growth Factor-β (TGF-β) and Connective Tissue Growth Factor (CTGF). TGF-β, acting through its Smad signaling pathway, is a master regulator of fibrosis, stimulating fibroblast proliferation and excessive extracellular matrix deposition.
Caption: Ang II / AT1R pro-hypertrophic and pro-fibrotic signaling pathways.
The Counter-Regulatory ACE2/Ang-(1-7)/Mas Receptor Axis
The ACE2/Ang-(1-7)/Mas receptor axis provides a crucial counter-balance to the detrimental effects of the classical ACE/Ang II/AT1R pathway.
-
ACE2 Action: ACE2 is a carboxypeptidase that cleaves Ang II to generate Ang-(1-7). Conditions that favor ACE2 downregulation, such as high levels of Ang II, can shift the balance towards the pro-fibrotic Ang II/AT1R axis.
-
Ang-(1-7) and Mas Receptor Signaling: Ang-(1-7) binds to its receptor, Mas, initiating signaling cascades that generally oppose those of AT1R. This includes the activation of nitric oxide (NO) formation via the PI3K/Akt pathway, which promotes vasodilation and has anti-proliferative effects. Activation of the Mas receptor has been shown to exert anti-hypertrophic and anti-fibrotic effects in the myocardium.
Caption: Balance between classical and counter-regulatory axes of the cardiac RAS.
Quantitative Data on Cardiac RAS Components
Summarizing quantitative data from various studies provides a clearer picture of the local RAS activity in the heart compared to the systemic circulation.
Table 1: Angiotensin Peptide Concentrations in Plasma vs. Cardiac Tissue
| Peptide | Compartment | Concentration / Level | Species / Condition | Citation |
| Ang I | Plasma | ~5 fmol/mL | Pig | |
| Ang I | Cardiac Tissue | ~5 fmol/g wet wt | Pig | |
| Ang II | Plasma | ~2 fmol/mL | Pig | |
| Ang II | Cardiac Tissue | ~20 fmol/g wet wt | Pig | |
| Ang II | Plasma (Circulating) | 4.9–37.2 pg/mL (median) | Human (Heart Failure) | |
| Ang-(1-7) | Plasma (Circulating) | 2.6–7.6 pg/mL (median) | Human (Heart Failure) |
Note: Data indicates that while Ang I concentrations are similar between plasma and cardiac tissue, the concentration of the final effector, Ang II, is four to five times higher in the heart tissue, supporting the concept of significant local synthesis. Over 75% of cardiac tissue Ang II is synthesized locally from in situ-generated Ang I.
Table 2: Cardiac ACE Activity
| Genotype / Condition | Chamber | ACE Activity (mU/g tissue) | Citation |
| DD Genotype | Left Ventricle | Significantly higher than ID or II | |
| ID Genotype | Left Ventricle | Intermediate | |
| II Genotype | Left Ventricle | Lowest | |
| Normal Heart | Left Ventricle | ~12 mU/g | |
| Normal Heart | Right Ventricle | ~10 mU/g | |
| Normal Heart | Left Atrium | ~8 mU/g | |
| Normal Heart | Right Atrium | ~7 mU/g |
Note: Cardiac ACE activity is influenced by the ACE insertion/deletion (I/D) polymorphism, with the DD genotype associated with the highest activity levels. Activity also varies between heart chambers.
Experimental Protocols and Methodologies
This section provides detailed methodologies for key experiments used to investigate the cardiac RAS.
Protocol for Measuring ACE Activity in Cardiac Tissue
This protocol is based on a spectrophotometric assay that measures the formation of hippuric acid from the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL).
A. Tissue Homogenate Preparation
-
Homogenization: Weigh 100-200 mg of frozen cardiac tissue and homogenize it in 1 mL of ice-cold buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, and protease inhibitors) using a mechanical homogenizer. Keep the sample on ice throughout.
-
Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble ACE, and transfer it to a new tube.
-
Protein Quantification: Determine the total protein concentration of the homogenate using a standard assay (e.g., BCA or Bradford) for normalization of ACE activity.
B. Spectrophotometric Assay
-
Reaction Setup: In separate tubes, prepare the following reactions:
-
Total Activity: 50 µL of tissue homogenate + 150 µL of 5 mM HHL substrate solution (in 100 mM Sodium Borate buffer, pH 8.3, with 300 mM NaCl).
-
Blank: 50 µL of Assay Buffer + 150 µL of Substrate Solution.
-
-
Incubation: Incubate all tubes at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding 250 µL of 1 M HCl.
-
Extraction: Add 1.5 mL of ethyl acetate to each tube, vortex vigorously for 15 seconds, and centrifuge at 3000 x g for 5 minutes.
-
Quantification: Transfer 1.0 mL of the upper ethyl acetate layer to a new tube and evaporate to dryness. Re-dissolve the residue in 1.0 mL of 1 M NaCl. Measure the absorbance at 228 nm using a spectrophotometer.
-
Calculation: Calculate ACE activity based on a standard curve of hippuric acid and express as nmol/min/mg of protein.
Caption: Experimental workflow for measuring cardiac ACE activity.
Protocol for Isolation of Adult Rat Cardiomyocytes
This protocol describes a common method for isolating viable, single adult cardiomyocytes using Langendorff perfusion and enzymatic digestion, essential for in vitro studies.
-
Animal Preparation: Anesthetize an adult rat (e.g., with pentobarbital) and administer heparin to prevent coagulation.
-
Heart Excision: Perform a thoracotomy, rapidly excise the heart, and immediately place it in an ice-cold Krebs-Henseleit Buffer (KHB) to arrest contraction.
-
Cannulation: Identify the aorta, cannulate it onto a Langendorff perfusion apparatus, and secure it with a suture. The total time for this step should be minimal (<1 min) to ensure cell viability.
-
Perfusion (Washout): Begin retrograde perfusion through the aorta with warm (37°C), oxygenated, calcium-containing buffer for ~5 minutes to wash out remaining blood.
-
Calcium-Free Perfusion: Switch to a calcium-free buffer for ~5 minutes. The heart will stop beating during this phase. This step is critical for breaking down the calcium-dependent cell-cell junctions (desmosomes).
-
Enzymatic Digestion: Switch to a perfusion buffer containing digestive enzymes, typically collagenase II and hyaluronidase. Recirculate this enzyme solution for 15-20 minutes until the heart becomes pale and flaccid.
-
Dissociation: Remove the heart from the cannula. Remove the atria and cut the ventricular tissue into small pieces in a dish containing the enzyme solution.
-
Cell Dispersion: Gently triturate the tissue pieces with a pipette (with a wide-bore tip) to release single cardiomyocytes. Monitor the dispersion under a microscope.
-
Stopping Digestion & Calcium Reintroduction: Stop the digestion by transferring the cell suspension to a tube containing a "stop buffer" with a low concentration of calcium and bovine serum albumin (BSA). Gradually reintroduce calcium in incremental steps to prevent the "calcium paradox" and cell death.
-
Cell Collection: Allow the viable, rod-shaped cardiomyocytes to settle by gravity. Remove the supernatant containing non-myocytes and debris. The resulting pellet contains the enriched cardiomyocyte population ready for culture or experimentation.
Caption: Workflow for isolating adult rat cardiomyocytes via Langendorff perfusion.
Ex Vivo Model to Study Cardiac Fibrosis
An ex vivo flow system using intact adult mouse hearts has been developed to study the mechanisms of cardiac fibrosis under controlled conditions, bridging the gap between in vitro cell cultures and complex in vivo models.
-
Heart Isolation: An adult mouse heart is isolated similarly to the cardiomyocyte isolation protocol (steps 1-3 above).
-
Ex Vivo Culture System: The cannulated heart is placed in a specialized ex vivo flow system (e.g., Miniature Tissue Culture System).
-
Perfusion Culture: The heart is cultured for an extended period (e.g., several days) while being perfused with a nutrient-rich culture medium.
-
Induction of Fibrosis: Fibrosis can be induced by modulating mechanical and biochemical signals.
-
Mechanical Stress: The flow rate of the perfusate can be varied to control the level of mechanical stress on the heart tissue. Higher flow rates can induce a greater fibrotic response.
-
Biochemical Stimuli: Pro-fibrotic agents, such as TGF-β or this compound, can be added to the perfusion medium to directly stimulate fibrotic pathways.
-
-
Inhibition Studies: The model allows for testing the efficacy of anti-fibrotic compounds. For example, pharmacological inhibitors of the TGF-β signaling pathway (e.g., SB431542) can be added to the medium to assess their ability to prevent or reverse fibrosis.
-
Analysis: After the culture period, the heart tissue is collected for analysis. This can include:
-
Histology: Staining for collagen (e.g., Picrosirius Red) to quantify the extent of fibrosis.
-
Immunohistochemistry: Staining for myofibroblast markers (e.g., α-SMA).
-
Gene Expression Analysis (qPCR/RNA-seq): Measuring the expression of fibrosis-associated genes (e.g., collagen types, TGF-β, CTGF).
-
References
The Core Mechanisms of Angiotensin II Signaling in Pathophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is the principal effector peptide of the Renin-Angiotensin System (RAS) and a critical regulator of cardiovascular, renal, and adrenal physiology. Beyond its well-established role in blood pressure control, aberrant Ang II signaling is a key driver in the pathophysiology of numerous diseases, including hypertension, cardiac hypertrophy, heart failure, and chronic kidney disease. This technical guide provides an in-depth exploration of the core signaling pathways activated by Ang II, detailing their molecular mechanisms and their contributions to disease states. We present quantitative data from key studies, detailed experimental protocols for assessing Ang II signaling, and visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers and drug development professionals in this field.
This compound Receptors and G-Protein Coupled Signaling
Ang II exerts its effects primarily through two G-protein coupled receptors (GPCRs), the this compound Type 1 Receptor (AT1R) and the this compound Type 2 Receptor (AT2R). The majority of the pathophysiological actions of Ang II are mediated by the AT1R.[1] Upon Ang II binding, the AT1R undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins, predominantly of the Gq/11 and Gi/o families.
Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events is central to many of Ang II's acute effects, such as vasoconstriction and aldosterone (B195564) secretion.
AngII [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular\nCa2+ Release", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC) Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathophysiology [label="Pathophysiological\nResponses\n(e.g., Vasoconstriction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
AngII -> AT1R; AT1R -> Gq11; Gq11 -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; Ca_release -> Pathophysiology; PKC -> Pathophysiology; }
Figure 1: this compound G-protein coupled signaling cascade.
Quantitative Data on this compound-Induced Signaling Events
The following tables summarize quantitative data from various studies investigating the effects of this compound on different signaling molecules and physiological outcomes.
Table 1: this compound-Induced Changes in Protein Phosphorylation in HEK293 Cells
| Protein | Phosphorylation Site | Fold Change (Ang II vs. Control) | Study Reference |
| ERK1 (MAPK3) | T202/Y204 | 3.5 | [2] |
| ERK2 (MAPK1) | T185/Y187 | 3.2 | [2] |
| JNK1 (MAPK8) | T183/Y185 | 2.8 | [3] |
| p38 (MAPK14) | T180/Y182 | 2.5 | [3] |
| AKT1 | S473 | 2.1 | |
| Data are derived from phosphoproteomic analyses of HEK293 cells stably expressing the AT1 receptor and stimulated with this compound. |
Table 2: this compound-Induced Changes in Gene Expression in Rat Cardiac Fibroblasts
| Gene | Gene Symbol | Log2 Fold Change (Ang II vs. Control) | Study Reference |
| Interleukin 1 beta | IL1B | 3.2 | |
| Matrix metallopeptidase 3 | MMP3 | 2.8 | |
| Nitric oxide synthase 2 | NOS2 | 2.5 | |
| Interleukin 1 alpha | IL1A | 2.1 | |
| Acetyl-CoA carboxylase beta | ACACB | 1.9 | |
| Data are from RNA-sequencing analysis of rat cardiac fibroblasts treated with 10 nM this compound for 12 hours. |
Table 3: Physiological Effects of this compound Infusion in Mice
| Parameter | Mouse Model | This compound Dose | Duration | Change vs. Control | Study Reference |
| Systolic Blood Pressure | C57BL/6J | 1000 ng/kg/min | 28 days | +42 mmHg | |
| Heart Weight/Body Weight Ratio | C57BL/6J | 1.1 mg/kg/day | 14 days | +30% | |
| Cardiac Collagen Content | C57BL/6J | 1.5 mg/kg/day | 14 days | +50% | |
| Data are from in vivo studies using osmotic minipumps to deliver this compound to mice. |
Key Signaling Pathways in this compound-Mediated Pathophysiology
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, traditionally associated with cytokine signaling, is also a crucial mediator of Ang II's effects. Ang II binding to the AT1R can lead to the recruitment and activation of JAK2, which then phosphorylates STAT proteins, primarily STAT1, STAT3, and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell growth, inflammation, and fibrosis. This pathway is particularly important in the development of cardiac hypertrophy and renal inflammation.
AngII [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT\n(STAT1, STAT3, STAT5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSTAT [label="p-STAT\n(Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Growth, Inflammation, Fibrosis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
AngII -> AT1R; AT1R -> JAK2 [label="activates"]; JAK2 -> STAT [label="phosphorylates"]; STAT -> pSTAT; pSTAT -> Nucleus [label="translocates to"]; Nucleus -> Gene_Expression [label="regulates"]; }
Figure 2: this compound-mediated activation of the JAK/STAT pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling
This compound is a potent activator of the mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38 MAPK. Activation of these pathways is mediated through both G-protein-dependent and -independent mechanisms, often involving transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). MAPK signaling plays a critical role in Ang II-induced vascular smooth muscle cell proliferation and migration, cardiac hypertrophy, and inflammatory responses.
AngII [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Upstream [label="Upstream Kinases\n(e.g., Ras, Raf, MEKK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1, NF-κB)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Proliferation, Hypertrophy,\nInflammation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
AngII -> AT1R; AT1R -> Upstream; Upstream -> ERK; Upstream -> JNK; Upstream -> p38; ERK -> Transcription_Factors; JNK -> Transcription_Factors; p38 -> Transcription_Factors; Transcription_Factors -> Cellular_Responses; }
Figure 3: this compound-induced MAPK signaling pathways.
Reactive Oxygen Species (ROS) Generation
A critical component of Ang II's pathophysiological effects is the generation of reactive oxygen species (ROS). Ang II, through the AT1R, activates NADPH oxidase (Nox) enzymes, particularly Nox1, Nox2, and Nox4, in various cell types including vascular smooth muscle cells, endothelial cells, and renal cells. The resulting increase in ROS, such as superoxide (B77818) and hydrogen peroxide, acts as a second messenger, modulating the activity of numerous downstream signaling molecules, including kinases, phosphatases, and transcription factors. This oxidative stress contributes to endothelial dysfunction, inflammation, fibrosis, and cellular hypertrophy.
AngII [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH_Oxidase [label="NADPH Oxidase\n(Nox1/2/4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(MAPK, NF-κB)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathophysiology [label="Pathophysiological\nResponses\n(Endothelial Dysfunction,\nInflammation, Fibrosis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
AngII -> AT1R; AT1R -> NADPH_Oxidase [label="activates"]; NADPH_Oxidase -> ROS [label="generates"]; ROS -> Downstream; Downstream -> Pathophysiology; }
Figure 4: this compound-induced generation of reactive oxygen species.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound signaling are provided below.
Protocol 1: Western Blot Analysis of Phosphorylated ERK (p-ERK)
}
Figure 5: Experimental workflow for Western blot analysis of p-ERK.
1. Cell Culture and Stimulation:
-
Culture cells (e.g., vascular smooth muscle cells, cardiac fibroblasts) to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Cell Lysis and Protein Quantification:
-
After stimulation, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-p-ERK1/2, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Incubate the membrane with a chemiluminescent HRP substrate and detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
Protocol 2: Measurement of Intracellular ROS using DCFDA Assay
1. Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free media for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with this compound at the desired concentration. Include a positive control (e.g., H2O2) and a vehicle control.
2. Fluorescence Measurement:
-
Immediately after adding the treatments, measure the fluorescence intensity at various time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Protocol 3: Tail-Cuff Plethysmography for Blood Pressure Measurement in Mice
1. Acclimation:
-
Acclimate the mice to the restraining device and the tail cuff for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
During acclimation, place the mouse in the restrainer on a warming platform (37°C) for 10-15 minutes each day.
2. Measurement Procedure:
-
On the day of measurement, place the mouse in the restrainer on the warming platform.
-
Position the tail cuff and a volume-pressure recording sensor on the mouse's tail.
-
The system will automatically inflate and deflate the cuff a set number of times (e.g., 15-20 cycles). The first few cycles are typically for acclimation and are discarded.
-
The system records systolic and diastolic blood pressure based on the changes in tail volume during cuff deflation.
3. Data Analysis:
-
The software accompanying the tail-cuff system will calculate the average systolic and diastolic blood pressure and heart rate from the accepted measurement cycles.
-
It is crucial to monitor the animal for signs of distress and to ensure the tail remains warm to allow for accurate detection of blood flow.
Conclusion
The signaling pathways initiated by this compound are complex and multifaceted, contributing significantly to the pathophysiology of cardiovascular and renal diseases. A thorough understanding of these pathways, from the initial receptor activation to the downstream changes in gene expression and cellular function, is essential for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers in this field, offering a synthesis of the current knowledge, quantitative data for reference, and detailed protocols to facilitate further investigation into the critical role of this compound in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Phosphoproteomics Dissection of Seven-transmembrane Receptor Signaling Using Full and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative phosphoproteomics dissection of seven-transmembrane receptor signaling using full and biased agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanisms of Angiotensin II Signaling in Pathophysiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is the principal effector peptide of the Renin-Angiotensin System (RAS) and a critical regulator of cardiovascular, renal, and adrenal physiology. Beyond its well-established role in blood pressure control, aberrant Ang II signaling is a key driver in the pathophysiology of numerous diseases, including hypertension, cardiac hypertrophy, heart failure, and chronic kidney disease. This technical guide provides an in-depth exploration of the core signaling pathways activated by Ang II, detailing their molecular mechanisms and their contributions to disease states. We present quantitative data from key studies, detailed experimental protocols for assessing Ang II signaling, and visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers and drug development professionals in this field.
This compound Receptors and G-Protein Coupled Signaling
Ang II exerts its effects primarily through two G-protein coupled receptors (GPCRs), the this compound Type 1 Receptor (AT1R) and the this compound Type 2 Receptor (AT2R). The majority of the pathophysiological actions of Ang II are mediated by the AT1R.[1] Upon Ang II binding, the AT1R undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins, predominantly of the Gq/11 and Gi/o families.
Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade of events is central to many of Ang II's acute effects, such as vasoconstriction and aldosterone secretion.
AngII [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Intracellular\nCa2+ Release", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC) Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathophysiology [label="Pathophysiological\nResponses\n(e.g., Vasoconstriction)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
AngII -> AT1R; AT1R -> Gq11; Gq11 -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; Ca_release -> Pathophysiology; PKC -> Pathophysiology; }
Figure 1: this compound G-protein coupled signaling cascade.
Quantitative Data on this compound-Induced Signaling Events
The following tables summarize quantitative data from various studies investigating the effects of this compound on different signaling molecules and physiological outcomes.
Table 1: this compound-Induced Changes in Protein Phosphorylation in HEK293 Cells
| Protein | Phosphorylation Site | Fold Change (Ang II vs. Control) | Study Reference |
| ERK1 (MAPK3) | T202/Y204 | 3.5 | [2] |
| ERK2 (MAPK1) | T185/Y187 | 3.2 | [2] |
| JNK1 (MAPK8) | T183/Y185 | 2.8 | [3] |
| p38 (MAPK14) | T180/Y182 | 2.5 | [3] |
| AKT1 | S473 | 2.1 | |
| Data are derived from phosphoproteomic analyses of HEK293 cells stably expressing the AT1 receptor and stimulated with this compound. |
Table 2: this compound-Induced Changes in Gene Expression in Rat Cardiac Fibroblasts
| Gene | Gene Symbol | Log2 Fold Change (Ang II vs. Control) | Study Reference |
| Interleukin 1 beta | IL1B | 3.2 | |
| Matrix metallopeptidase 3 | MMP3 | 2.8 | |
| Nitric oxide synthase 2 | NOS2 | 2.5 | |
| Interleukin 1 alpha | IL1A | 2.1 | |
| Acetyl-CoA carboxylase beta | ACACB | 1.9 | |
| Data are from RNA-sequencing analysis of rat cardiac fibroblasts treated with 10 nM this compound for 12 hours. |
Table 3: Physiological Effects of this compound Infusion in Mice
| Parameter | Mouse Model | This compound Dose | Duration | Change vs. Control | Study Reference |
| Systolic Blood Pressure | C57BL/6J | 1000 ng/kg/min | 28 days | +42 mmHg | |
| Heart Weight/Body Weight Ratio | C57BL/6J | 1.1 mg/kg/day | 14 days | +30% | |
| Cardiac Collagen Content | C57BL/6J | 1.5 mg/kg/day | 14 days | +50% | |
| Data are from in vivo studies using osmotic minipumps to deliver this compound to mice. |
Key Signaling Pathways in this compound-Mediated Pathophysiology
JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, traditionally associated with cytokine signaling, is also a crucial mediator of Ang II's effects. Ang II binding to the AT1R can lead to the recruitment and activation of JAK2, which then phosphorylates STAT proteins, primarily STAT1, STAT3, and STAT5. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell growth, inflammation, and fibrosis. This pathway is particularly important in the development of cardiac hypertrophy and renal inflammation.
AngII [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK2 [label="JAK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT\n(STAT1, STAT3, STAT5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pSTAT [label="p-STAT\n(Dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Expression\n(Growth, Inflammation, Fibrosis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
AngII -> AT1R; AT1R -> JAK2 [label="activates"]; JAK2 -> STAT [label="phosphorylates"]; STAT -> pSTAT; pSTAT -> Nucleus [label="translocates to"]; Nucleus -> Gene_Expression [label="regulates"]; }
Figure 2: this compound-mediated activation of the JAK/STAT pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling
This compound is a potent activator of the mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNKs), and p38 MAPK. Activation of these pathways is mediated through both G-protein-dependent and -independent mechanisms, often involving transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR). MAPK signaling plays a critical role in Ang II-induced vascular smooth muscle cell proliferation and migration, cardiac hypertrophy, and inflammatory responses.
AngII [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Upstream [label="Upstream Kinases\n(e.g., Ras, Raf, MEKK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38 MAPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1, NF-κB)", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Responses [label="Cellular Responses\n(Proliferation, Hypertrophy,\nInflammation)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
AngII -> AT1R; AT1R -> Upstream; Upstream -> ERK; Upstream -> JNK; Upstream -> p38; ERK -> Transcription_Factors; JNK -> Transcription_Factors; p38 -> Transcription_Factors; Transcription_Factors -> Cellular_Responses; }
Figure 3: this compound-induced MAPK signaling pathways.
Reactive Oxygen Species (ROS) Generation
A critical component of Ang II's pathophysiological effects is the generation of reactive oxygen species (ROS). Ang II, through the AT1R, activates NADPH oxidase (Nox) enzymes, particularly Nox1, Nox2, and Nox4, in various cell types including vascular smooth muscle cells, endothelial cells, and renal cells. The resulting increase in ROS, such as superoxide and hydrogen peroxide, acts as a second messenger, modulating the activity of numerous downstream signaling molecules, including kinases, phosphatases, and transcription factors. This oxidative stress contributes to endothelial dysfunction, inflammation, fibrosis, and cellular hypertrophy.
AngII [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NADPH_Oxidase [label="NADPH Oxidase\n(Nox1/2/4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(MAPK, NF-κB)", fillcolor="#FBBC05", fontcolor="#202124"]; Pathophysiology [label="Pathophysiological\nResponses\n(Endothelial Dysfunction,\nInflammation, Fibrosis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
AngII -> AT1R; AT1R -> NADPH_Oxidase [label="activates"]; NADPH_Oxidase -> ROS [label="generates"]; ROS -> Downstream; Downstream -> Pathophysiology; }
Figure 4: this compound-induced generation of reactive oxygen species.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound signaling are provided below.
Protocol 1: Western Blot Analysis of Phosphorylated ERK (p-ERK)
}
Figure 5: Experimental workflow for Western blot analysis of p-ERK.
1. Cell Culture and Stimulation:
-
Culture cells (e.g., vascular smooth muscle cells, cardiac fibroblasts) to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to stimulation to reduce basal ERK phosphorylation.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Cell Lysis and Protein Quantification:
-
After stimulation, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-p-ERK1/2, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Incubate the membrane with a chemiluminescent HRP substrate and detect the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
Protocol 2: Measurement of Intracellular ROS using DCFDA Assay
1. Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in serum-free media for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with this compound at the desired concentration. Include a positive control (e.g., H2O2) and a vehicle control.
2. Fluorescence Measurement:
-
Immediately after adding the treatments, measure the fluorescence intensity at various time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Protocol 3: Tail-Cuff Plethysmography for Blood Pressure Measurement in Mice
1. Acclimation:
-
Acclimate the mice to the restraining device and the tail cuff for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
During acclimation, place the mouse in the restrainer on a warming platform (37°C) for 10-15 minutes each day.
2. Measurement Procedure:
-
On the day of measurement, place the mouse in the restrainer on the warming platform.
-
Position the tail cuff and a volume-pressure recording sensor on the mouse's tail.
-
The system will automatically inflate and deflate the cuff a set number of times (e.g., 15-20 cycles). The first few cycles are typically for acclimation and are discarded.
-
The system records systolic and diastolic blood pressure based on the changes in tail volume during cuff deflation.
3. Data Analysis:
-
The software accompanying the tail-cuff system will calculate the average systolic and diastolic blood pressure and heart rate from the accepted measurement cycles.
-
It is crucial to monitor the animal for signs of distress and to ensure the tail remains warm to allow for accurate detection of blood flow.
Conclusion
The signaling pathways initiated by this compound are complex and multifaceted, contributing significantly to the pathophysiology of cardiovascular and renal diseases. A thorough understanding of these pathways, from the initial receptor activation to the downstream changes in gene expression and cellular function, is essential for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers in this field, offering a synthesis of the current knowledge, quantitative data for reference, and detailed protocols to facilitate further investigation into the critical role of this compound in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Phosphoproteomics Dissection of Seven-transmembrane Receptor Signaling Using Full and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative phosphoproteomics dissection of seven-transmembrane receptor signaling using full and biased agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomous Roles of Angiotensin II Receptor Subtypes in the Human Heart: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II), the primary effector of the renin-angiotensin system (RAS), plays a pivotal role in cardiovascular homeostasis and pathophysiology. Its effects are mediated through two principal receptor subtypes, this compound type 1 (AT1) and type 2 (AT2) receptors, which often exert opposing actions within the human heart. This technical guide provides an in-depth exploration of the distinct functions of these receptor subtypes, their signaling pathways, and their implications in cardiac health and disease. We present a comprehensive summary of quantitative data on receptor distribution and expression, detailed experimental protocols for their study, and visual representations of key signaling and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound Receptors in the Heart
The human heart is a key target for this compound, which regulates cardiac contractility, growth, and remodeling.[1] The discovery of distinct Ang II receptor subtypes has been crucial in elucidating the complex and often contradictory effects of Ang II on the heart.[2][3] The AT1 and AT2 receptors, both G protein-coupled receptors (GPCRs), share only about 30% sequence homology, leading to different signaling cascades and functional outcomes.[4] While the AT1 receptor is known to mediate most of the classical cardiovascular effects of Ang II, such as vasoconstriction and cellular growth, the AT2 receptor's role is more nuanced, often counteracting the actions of the AT1 receptor.[5] The balance between AT1 and AT2 receptor signaling is critical for maintaining cardiac homeostasis, and its dysregulation is implicated in various cardiovascular pathologies, including heart failure and cardiac hypertrophy.
The AT1 Receptor Subtype: A Mediator of Cardiac Hypertrophy and Remodeling
The AT1 receptor is widely expressed in the human heart, including in cardiomyocytes, fibroblasts, and coronary vessels. Its activation is predominantly associated with pathological cardiac remodeling.
AT1 Receptor Signaling Pathways
Upon Ang II binding, the AT1 receptor undergoes a conformational change, activating several downstream signaling cascades, primarily through Gq/11, Gi, and G12/13 proteins.
-
Gq/11-PLC-IP3-Ca2+ Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade contributes to increased cardiac contractility and hypertrophy.
-
MAPK Pathway: The AT1 receptor activates mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38-MAPK. These kinases are crucial mediators of gene expression leading to cardiomyocyte hypertrophy.
-
JAK/STAT Pathway: The AT1 receptor can also signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is also implicated in cardiac growth and inflammatory responses.
-
Reactive Oxygen Species (ROS) Production: AT1 receptor activation stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS). ROS act as second messengers, contributing to hypertrophy, fibrosis, and apoptosis.
Functional Effects of AT1 Receptor Activation
-
Positive Inotropic Effect: In human atrial muscle, Ang II exerts a positive inotropic effect (increased force of contraction) mediated by the AT1 receptor. However, this effect is not significant in ventricular preparations.
-
Cardiac Hypertrophy: AT1 receptor activation is a potent stimulus for cardiomyocyte hypertrophy.
-
Fibrosis: Ang II, via the AT1 receptor, stimulates cardiac fibroblasts to produce extracellular matrix proteins, leading to interstitial fibrosis.
-
Inflammation: The AT1 receptor mediates pro-inflammatory effects in the heart.
The AT2 Receptor Subtype: A Counter-Regulatory Role
The AT2 receptor is highly expressed in the fetal heart, with its expression decreasing after birth. However, it is re-expressed in the adult heart under pathological conditions such as heart failure and myocardial infarction. Its functional role is complex and often antagonistic to the AT1 receptor.
AT2 Receptor Signaling Pathways
The AT2 receptor signals through pathways that are distinct from the AT1 receptor and often lead to opposing cellular effects.
-
Protein Phosphatases: AT2 receptor activation stimulates various protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate components of the AT1 receptor signaling cascade, including MAPKs.
-
Bradykinin-Nitric Oxide-cGMP Pathway: The AT2 receptor can increase the production of nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) through a bradykinin-dependent mechanism, leading to vasodilation.
-
Phospholipase A2 Activation: Activation of phospholipase A2 (PLA2) and subsequent release of arachidonic acid has been linked to AT2 receptor signaling.
-
PLZF-PI3K Pathway: A novel signaling pathway involves the interaction of the AT2 receptor with the promyelocytic zinc finger (PLZF) protein. Upon Ang II stimulation, PLZF translocates to the nucleus and activates the p85α subunit of phosphatidylinositol 3-kinase (PI3K), promoting protein synthesis and potentially contributing to cardiomyocyte growth under certain conditions.
Functional Effects of AT2 Receptor Activation
The functional consequences of AT2 receptor stimulation are debated and appear to be context-dependent.
-
Anti-hypertrophic and Anti-fibrotic Effects: Many studies suggest that the AT2 receptor counteracts the pro-hypertrophic and pro-fibrotic effects of the AT1 receptor.
-
Vasodilation: AT2 receptor activation can lead to vasodilation, which may be beneficial in cardiovascular disease.
-
Apoptosis: The AT2 receptor has been implicated in promoting apoptosis (programmed cell death) in various cell types, which could be detrimental or beneficial depending on the physiological context.
-
Controversial Role in Growth: Some studies have reported that AT2 receptor activation may promote cardiomyocyte growth under specific experimental conditions, challenging the purely anti-growth paradigm.
Quantitative Data on this compound Receptor Subtypes in the Human Heart
The distribution and density of AT1 and AT2 receptors vary within the human heart and are altered in disease states.
Table 1: this compound Receptor Subtype Distribution and Density in the Human Heart
| Heart Region | AT1 Receptor (%) | AT2 Receptor (%) | Total Receptor Density (fmol/mg protein) | Reference |
| Right Atrium (Normal) | ~33% | ~67% | 323 ± 35 | |
| Left Ventricle (Normal) | - | - | 118 ± 30 | |
| Right Atrium (Cardiac Dysfunction) | Decreased | Increased | - |
Table 2: this compound Receptor mRNA Expression in Human Ventricular Myocardium
| Condition | AT1 Receptor mRNA | AT2 Receptor mRNA | AT1:AT2 mRNA Ratio | Reference |
| Non-failing Hearts | 200 ± 104 fg | 113 ± 65 fg | 1.78:1 | |
| Failing Hearts | 79 ± 41 fg (2.5-fold lower than non-failing) | 137 ± 150 fg (no significant change) | 0.58:1 | |
| After Heart Transplantation | 4.5-fold decrease | 4.2-fold decrease | Altered early after transplantation |
Experimental Protocols for Studying this compound Receptors
Radioligand Binding Assay
This technique is used to determine the density (Bmax) and affinity (Kd) of receptors in a tissue homogenate.
Protocol Outline:
-
Membrane Preparation:
-
Excise and homogenize human cardiac tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Binding Assay:
-
Incubate the membrane preparation with a radiolabeled ligand (e.g., [125I]-Ang II) at various concentrations.
-
For competition assays, incubate with a fixed concentration of radioligand and varying concentrations of unlabeled competitor (e.g., losartan (B1675146) for AT1, PD123319 for AT2).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Analyze saturation binding data to determine Bmax and Kd.
-
Analyze competition binding data to determine the IC50 and calculate the Ki for the competitor.
-
Receptor Autoradiography
This method allows for the visualization and quantification of receptor distribution in tissue sections.
Protocol Outline:
-
Tissue Sectioning:
-
Freeze fresh human cardiac tissue and cut thin sections (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides.
-
-
Incubation:
-
Incubate the slides with a radiolabeled ligand (e.g., [125I]-Sar¹-Ile⁸-Ang II).
-
To determine non-specific binding, incubate adjacent sections with an excess of unlabeled ligand.
-
To differentiate subtypes, use selective antagonists (losartan for AT1, PD123319 for AT2) in the incubation buffer.
-
-
Washing and Drying:
-
Wash the slides in buffer to remove unbound radioligand.
-
Quickly rinse in distilled water and dry the sections.
-
-
Exposure and Imaging:
-
Appose the slides to a phosphor imaging screen or autoradiographic film.
-
Develop the film or scan the imaging screen.
-
-
Image Analysis:
-
Quantify the signal intensity in different regions of the heart using densitometry.
-
Functional Studies in Isolated Cardiac Preparations
These experiments assess the physiological effects of Ang II receptor stimulation.
Protocol Outline:
-
Tissue Preparation:
-
Obtain human atrial or ventricular muscle strips from surgical biopsies or explanted hearts.
-
Mount the muscle strips in an organ bath containing oxygenated physiological salt solution at 37°C.
-
-
Stimulation and Measurement:
-
Electrically stimulate the muscle strips to contract at a fixed frequency.
-
Measure isometric force development.
-
-
Pharmacological Intervention:
-
Administer Ang II to the organ bath in a cumulative concentration-response manner.
-
In the presence of selective AT1 (e.g., losartan) or AT2 (e.g., PD123319) antagonists, repeat the Ang II concentration-response curve to determine the receptor subtype mediating the effect.
-
-
Data Analysis:
-
Analyze the changes in developed force to characterize the inotropic response.
-
Conclusion
The this compound AT1 and AT2 receptors in the human heart serve distinct and often opposing functions. The AT1 receptor primarily mediates pathological responses such as hypertrophy, fibrosis, and inflammation, making it a key target for cardiovascular drugs like angiotensin receptor blockers (ARBs). The AT2 receptor, on the other hand, appears to have a counter-regulatory, protective role, although its precise functions and signaling mechanisms are still under active investigation. A thorough understanding of the differential roles of these receptor subtypes is paramount for the development of novel and more targeted therapeutic strategies for the treatment of heart disease. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of the cardiac renin-angiotensin system.
References
The Dichotomous Roles of Angiotensin II Receptor Subtypes in the Human Heart: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiotensin II (Ang II), the primary effector of the renin-angiotensin system (RAS), plays a pivotal role in cardiovascular homeostasis and pathophysiology. Its effects are mediated through two principal receptor subtypes, this compound type 1 (AT1) and type 2 (AT2) receptors, which often exert opposing actions within the human heart. This technical guide provides an in-depth exploration of the distinct functions of these receptor subtypes, their signaling pathways, and their implications in cardiac health and disease. We present a comprehensive summary of quantitative data on receptor distribution and expression, detailed experimental protocols for their study, and visual representations of key signaling and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction to this compound Receptors in the Heart
The human heart is a key target for this compound, which regulates cardiac contractility, growth, and remodeling.[1] The discovery of distinct Ang II receptor subtypes has been crucial in elucidating the complex and often contradictory effects of Ang II on the heart.[2][3] The AT1 and AT2 receptors, both G protein-coupled receptors (GPCRs), share only about 30% sequence homology, leading to different signaling cascades and functional outcomes.[4] While the AT1 receptor is known to mediate most of the classical cardiovascular effects of Ang II, such as vasoconstriction and cellular growth, the AT2 receptor's role is more nuanced, often counteracting the actions of the AT1 receptor.[5] The balance between AT1 and AT2 receptor signaling is critical for maintaining cardiac homeostasis, and its dysregulation is implicated in various cardiovascular pathologies, including heart failure and cardiac hypertrophy.
The AT1 Receptor Subtype: A Mediator of Cardiac Hypertrophy and Remodeling
The AT1 receptor is widely expressed in the human heart, including in cardiomyocytes, fibroblasts, and coronary vessels. Its activation is predominantly associated with pathological cardiac remodeling.
AT1 Receptor Signaling Pathways
Upon Ang II binding, the AT1 receptor undergoes a conformational change, activating several downstream signaling cascades, primarily through Gq/11, Gi, and G12/13 proteins.
-
Gq/11-PLC-IP3-Ca2+ Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade contributes to increased cardiac contractility and hypertrophy.
-
MAPK Pathway: The AT1 receptor activates mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38-MAPK. These kinases are crucial mediators of gene expression leading to cardiomyocyte hypertrophy.
-
JAK/STAT Pathway: The AT1 receptor can also signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is also implicated in cardiac growth and inflammatory responses.
-
Reactive Oxygen Species (ROS) Production: AT1 receptor activation stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS). ROS act as second messengers, contributing to hypertrophy, fibrosis, and apoptosis.
Functional Effects of AT1 Receptor Activation
-
Positive Inotropic Effect: In human atrial muscle, Ang II exerts a positive inotropic effect (increased force of contraction) mediated by the AT1 receptor. However, this effect is not significant in ventricular preparations.
-
Cardiac Hypertrophy: AT1 receptor activation is a potent stimulus for cardiomyocyte hypertrophy.
-
Fibrosis: Ang II, via the AT1 receptor, stimulates cardiac fibroblasts to produce extracellular matrix proteins, leading to interstitial fibrosis.
-
Inflammation: The AT1 receptor mediates pro-inflammatory effects in the heart.
The AT2 Receptor Subtype: A Counter-Regulatory Role
The AT2 receptor is highly expressed in the fetal heart, with its expression decreasing after birth. However, it is re-expressed in the adult heart under pathological conditions such as heart failure and myocardial infarction. Its functional role is complex and often antagonistic to the AT1 receptor.
AT2 Receptor Signaling Pathways
The AT2 receptor signals through pathways that are distinct from the AT1 receptor and often lead to opposing cellular effects.
-
Protein Phosphatases: AT2 receptor activation stimulates various protein phosphatases, such as SHP-1, which can dephosphorylate and inactivate components of the AT1 receptor signaling cascade, including MAPKs.
-
Bradykinin-Nitric Oxide-cGMP Pathway: The AT2 receptor can increase the production of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) through a bradykinin-dependent mechanism, leading to vasodilation.
-
Phospholipase A2 Activation: Activation of phospholipase A2 (PLA2) and subsequent release of arachidonic acid has been linked to AT2 receptor signaling.
-
PLZF-PI3K Pathway: A novel signaling pathway involves the interaction of the AT2 receptor with the promyelocytic zinc finger (PLZF) protein. Upon Ang II stimulation, PLZF translocates to the nucleus and activates the p85α subunit of phosphatidylinositol 3-kinase (PI3K), promoting protein synthesis and potentially contributing to cardiomyocyte growth under certain conditions.
Functional Effects of AT2 Receptor Activation
The functional consequences of AT2 receptor stimulation are debated and appear to be context-dependent.
-
Anti-hypertrophic and Anti-fibrotic Effects: Many studies suggest that the AT2 receptor counteracts the pro-hypertrophic and pro-fibrotic effects of the AT1 receptor.
-
Vasodilation: AT2 receptor activation can lead to vasodilation, which may be beneficial in cardiovascular disease.
-
Apoptosis: The AT2 receptor has been implicated in promoting apoptosis (programmed cell death) in various cell types, which could be detrimental or beneficial depending on the physiological context.
-
Controversial Role in Growth: Some studies have reported that AT2 receptor activation may promote cardiomyocyte growth under specific experimental conditions, challenging the purely anti-growth paradigm.
Quantitative Data on this compound Receptor Subtypes in the Human Heart
The distribution and density of AT1 and AT2 receptors vary within the human heart and are altered in disease states.
Table 1: this compound Receptor Subtype Distribution and Density in the Human Heart
| Heart Region | AT1 Receptor (%) | AT2 Receptor (%) | Total Receptor Density (fmol/mg protein) | Reference |
| Right Atrium (Normal) | ~33% | ~67% | 323 ± 35 | |
| Left Ventricle (Normal) | - | - | 118 ± 30 | |
| Right Atrium (Cardiac Dysfunction) | Decreased | Increased | - |
Table 2: this compound Receptor mRNA Expression in Human Ventricular Myocardium
| Condition | AT1 Receptor mRNA | AT2 Receptor mRNA | AT1:AT2 mRNA Ratio | Reference |
| Non-failing Hearts | 200 ± 104 fg | 113 ± 65 fg | 1.78:1 | |
| Failing Hearts | 79 ± 41 fg (2.5-fold lower than non-failing) | 137 ± 150 fg (no significant change) | 0.58:1 | |
| After Heart Transplantation | 4.5-fold decrease | 4.2-fold decrease | Altered early after transplantation |
Experimental Protocols for Studying this compound Receptors
Radioligand Binding Assay
This technique is used to determine the density (Bmax) and affinity (Kd) of receptors in a tissue homogenate.
Protocol Outline:
-
Membrane Preparation:
-
Excise and homogenize human cardiac tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Binding Assay:
-
Incubate the membrane preparation with a radiolabeled ligand (e.g., [125I]-Ang II) at various concentrations.
-
For competition assays, incubate with a fixed concentration of radioligand and varying concentrations of unlabeled competitor (e.g., losartan for AT1, PD123319 for AT2).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Analyze saturation binding data to determine Bmax and Kd.
-
Analyze competition binding data to determine the IC50 and calculate the Ki for the competitor.
-
Receptor Autoradiography
This method allows for the visualization and quantification of receptor distribution in tissue sections.
Protocol Outline:
-
Tissue Sectioning:
-
Freeze fresh human cardiac tissue and cut thin sections (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides.
-
-
Incubation:
-
Incubate the slides with a radiolabeled ligand (e.g., [125I]-Sar¹-Ile⁸-Ang II).
-
To determine non-specific binding, incubate adjacent sections with an excess of unlabeled ligand.
-
To differentiate subtypes, use selective antagonists (losartan for AT1, PD123319 for AT2) in the incubation buffer.
-
-
Washing and Drying:
-
Wash the slides in buffer to remove unbound radioligand.
-
Quickly rinse in distilled water and dry the sections.
-
-
Exposure and Imaging:
-
Appose the slides to a phosphor imaging screen or autoradiographic film.
-
Develop the film or scan the imaging screen.
-
-
Image Analysis:
-
Quantify the signal intensity in different regions of the heart using densitometry.
-
Functional Studies in Isolated Cardiac Preparations
These experiments assess the physiological effects of Ang II receptor stimulation.
Protocol Outline:
-
Tissue Preparation:
-
Obtain human atrial or ventricular muscle strips from surgical biopsies or explanted hearts.
-
Mount the muscle strips in an organ bath containing oxygenated physiological salt solution at 37°C.
-
-
Stimulation and Measurement:
-
Electrically stimulate the muscle strips to contract at a fixed frequency.
-
Measure isometric force development.
-
-
Pharmacological Intervention:
-
Administer Ang II to the organ bath in a cumulative concentration-response manner.
-
In the presence of selective AT1 (e.g., losartan) or AT2 (e.g., PD123319) antagonists, repeat the Ang II concentration-response curve to determine the receptor subtype mediating the effect.
-
-
Data Analysis:
-
Analyze the changes in developed force to characterize the inotropic response.
-
Conclusion
The this compound AT1 and AT2 receptors in the human heart serve distinct and often opposing functions. The AT1 receptor primarily mediates pathological responses such as hypertrophy, fibrosis, and inflammation, making it a key target for cardiovascular drugs like angiotensin receptor blockers (ARBs). The AT2 receptor, on the other hand, appears to have a counter-regulatory, protective role, although its precise functions and signaling mechanisms are still under active investigation. A thorough understanding of the differential roles of these receptor subtypes is paramount for the development of novel and more targeted therapeutic strategies for the treatment of heart disease. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of the cardiac renin-angiotensin system.
References
Methodological & Application
Application Note: In Vitro Autoradiography of Angiotensin II Receptors
Introduction
Angiotensin II (AII) is the primary active component of the renin-angiotensin system (RAS), playing a critical role in cardiovascular regulation, fluid and electrolyte balance, and cellular growth.[1] Its physiological and pathophysiological effects are mediated through two main G protein-coupled receptor subtypes: AT1 and AT2.[1][2] The AT1 receptor mediates most of the classical effects of AII, including vasoconstriction, aldosterone (B195564) release, and cell proliferation.[1][3] In contrast, the AT2 receptor often counteracts AT1 receptor actions, promoting vasodilation, anti-proliferation, and apoptosis.
In vitro receptor autoradiography is a highly sensitive and anatomically precise technique used to visualize and quantify the distribution and density of this compound receptors within tissues. The method involves incubating thin tissue sections with a radiolabeled ligand that binds specifically to the receptors of interest. By exposing the labeled sections to film or digital imagers, a map of receptor distribution can be generated and quantified through computerized microdensitometry. This protocol provides a detailed methodology for the localized visualization and characterization of this compound AT1 and AT2 receptors.
Experimental Protocols
This protocol outlines the key steps for performing in vitro autoradiography for this compound receptors, from tissue preparation to quantitative analysis.
Part 1: Tissue Preparation and Sectioning
-
Tissue Harvesting: Immediately following sacrifice, harvest the tissues of interest (e.g., brain, kidney, heart). For brain tissue, consider using a brain mold to maintain anatomical integrity.
-
Freezing: Promptly wrap the fresh tissue in aluminum foil and place it in a -20°C freezer for approximately 30 minutes to initiate freezing. For long-term storage, transfer the tissue to a sealed, labeled freezer bag and store at -80°C.
-
Cryosectioning:
-
Transfer the frozen tissue to a cryostat chamber set to a temperature between -18°C and -10°C.
-
Allow the tissue to equilibrate to the cryostat temperature for at least 20 minutes before sectioning.
-
Cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto electrostatically charged (e.g., "plus" slides) microscope slides.
-
Store the slide-mounted sections at -80°C until use.
-
Part 2: Receptor Radioligand Binding Assay
This procedure should be performed using adjacent tissue sections to determine total binding and non-specific binding (NSB).
Materials and Buffers:
-
Assay Buffer (Example): 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Radioligand:
-
For total AII receptors or AT1: ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II (¹²⁵I-SI-AII), a potent agonist.
-
For selective AT2 receptors: [¹²⁵I]CGP 42112, a selective AT2 agonist.
-
-
Selective Antagonists (for subtype analysis):
-
AT1 Antagonist: Losartan (or DuP-753).
-
AT2 Antagonist: PD123319.
-
Procedure:
-
Slide Preparation: Remove slides from the -80°C freezer and allow them to warm to room temperature for at least 30 minutes.
-
Pre-incubation: Place the slides in a Coplin jar containing Assay Buffer for 30 minutes at room temperature. This step rehydrates the tissue and dissociates endogenous ligands.
-
Incubation (60-90 minutes at room temperature):
-
Total Binding (for AT1): Incubate slides in Assay Buffer containing ¹²⁵I-SI-AII (e.g., 0.5 nM) and a saturating concentration of an AT2 antagonist (e.g., 10 µM PD123319) to prevent the radioligand from binding to AT2 receptors.
-
Non-Specific Binding (NSB for AT1): Incubate adjacent sections in the same solution as for Total Binding, but with the addition of a high concentration of an AT1 antagonist (e.g., 10 µM Losartan).
-
Selective AT2 Binding: To specifically label AT2 receptors, incubate sections with [¹²⁵I]CGP 42112. NSB is determined in the presence of unlabeled CGP 42112 or PD123319.
-
-
Washing:
-
After incubation, briefly rinse the slides in ice-cold Assay Buffer (e.g., 2-3 washes of 1-2 minutes each) to remove unbound radioligand.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying: Rapidly dry the slides using a stream of cool, dry air or a slide warmer set to low heat.
Part 3: Autoradiogram Generation and Analysis
-
Exposure:
-
Arrange the dried slides in a light-tight X-ray cassette.
-
Include a set of calibrated ¹²⁵I standards alongside the slides. These standards are crucial for converting optical density measurements into absolute units of radioactivity (e.g., fmol/mg tissue).
-
Appose a sheet of autoradiography film (e.g., Carestream MR-1 or LKB Ultrofilm) over the slides and standards.
-
Store the cassette at 4°C for the duration of the exposure (typically several days to a week, depending on the radioligand and receptor density).
-
-
Development: Develop the film according to the manufacturer's instructions.
-
Quantitative Analysis:
-
Digitize the resulting autoradiograms using a high-resolution scanner.
-
Using image analysis software (e.g., ImageJ with appropriate plugins), measure the optical density of the signal in specific anatomical regions.
-
Generate a standard curve by plotting the known radioactivity of the ¹²⁵I standards against their measured optical densities.
-
Use this curve to interpolate the radioactivity levels in the tissue sections from their optical densities. This allows for the calculation of receptor density (Bmax), typically expressed as fmol/mg protein or fmol/mg tissue equivalent.
-
Specific Binding is calculated by subtracting the non-specific binding signal from the total binding signal for each region of interest.
-
Data Presentation
Quantitative data from autoradiography experiments are essential for characterizing receptor pharmacology.
Table 1: Radioligands for this compound Receptor Autoradiography
| Radioligand | Target Receptor(s) | Typical Kd (Affinity) | Notes |
|---|---|---|---|
| ¹²⁵I-[Sar¹,Ile⁸]-AII | AT1 and AT2 | 0.4 - 1.1 nM | Non-selective agonist; requires antagonists for subtype differentiation. |
| [¹²⁵I]CGP 42112 | AT2 | 0.07 - 0.3 nM | High-affinity, selective agonist for AT2 receptors. |
Table 2: Selective Ligands for AII Receptor Subtype Differentiation
| Compound | Receptor Target | Use in Autoradiography | Typical IC₅₀ |
|---|---|---|---|
| Losartan (DuP-753) | AT1 Antagonist | Defines NSB for AT1; isolates AT2 binding. | ~100 nM |
| PD123319 | AT2 Antagonist | Isolates AT1 binding when using a non-selective radioligand. | N/A (Used at saturating concentration, e.g., 10 µM) |
| CGP 42112 A | AT2 Agonist | Defines NSB for AT2 receptors. | ~1 nM |
Table 3: Example this compound Receptor Densities (Bmax) in Rat Tissues
| Tissue / Region | Receptor Subtype | Bmax (fmol/mg protein) | Reference |
|---|---|---|---|
| Anterior Pituitary (WKY Rat) | Total AII | 265 ± 9 | |
| Anterior Pituitary (SHR) | Total AII | 224 ± 4 | |
| Nucleus of the Solitary Tract | Total AII | Increased in SHR vs. WKY | |
| Subfornical Organ | Total AII | Increased in SHR vs. WKY |
| Adrenal Glomerulosa | Total AII | High Density | |
Note: Bmax and Kd values can vary significantly based on species, tissue type, physiological state, and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro receptor autoradiography.
This compound AT1 Receptor Signaling Pathway
Caption: Simplified AT1 receptor signaling cascade.
This compound AT2 Receptor Signaling Pathway
Caption: Simplified AT2 receptor signaling cascade.
References
Application Note: In Vitro Autoradiography of Angiotensin II Receptors
Introduction
Angiotensin II (AII) is the primary active component of the renin-angiotensin system (RAS), playing a critical role in cardiovascular regulation, fluid and electrolyte balance, and cellular growth.[1] Its physiological and pathophysiological effects are mediated through two main G protein-coupled receptor subtypes: AT1 and AT2.[1][2] The AT1 receptor mediates most of the classical effects of AII, including vasoconstriction, aldosterone release, and cell proliferation.[1][3] In contrast, the AT2 receptor often counteracts AT1 receptor actions, promoting vasodilation, anti-proliferation, and apoptosis.
In vitro receptor autoradiography is a highly sensitive and anatomically precise technique used to visualize and quantify the distribution and density of this compound receptors within tissues. The method involves incubating thin tissue sections with a radiolabeled ligand that binds specifically to the receptors of interest. By exposing the labeled sections to film or digital imagers, a map of receptor distribution can be generated and quantified through computerized microdensitometry. This protocol provides a detailed methodology for the localized visualization and characterization of this compound AT1 and AT2 receptors.
Experimental Protocols
This protocol outlines the key steps for performing in vitro autoradiography for this compound receptors, from tissue preparation to quantitative analysis.
Part 1: Tissue Preparation and Sectioning
-
Tissue Harvesting: Immediately following sacrifice, harvest the tissues of interest (e.g., brain, kidney, heart). For brain tissue, consider using a brain mold to maintain anatomical integrity.
-
Freezing: Promptly wrap the fresh tissue in aluminum foil and place it in a -20°C freezer for approximately 30 minutes to initiate freezing. For long-term storage, transfer the tissue to a sealed, labeled freezer bag and store at -80°C.
-
Cryosectioning:
-
Transfer the frozen tissue to a cryostat chamber set to a temperature between -18°C and -10°C.
-
Allow the tissue to equilibrate to the cryostat temperature for at least 20 minutes before sectioning.
-
Cut tissue sections at a thickness of 10-20 µm.
-
Thaw-mount the sections onto electrostatically charged (e.g., "plus" slides) microscope slides.
-
Store the slide-mounted sections at -80°C until use.
-
Part 2: Receptor Radioligand Binding Assay
This procedure should be performed using adjacent tissue sections to determine total binding and non-specific binding (NSB).
Materials and Buffers:
-
Assay Buffer (Example): 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4.
-
Radioligand:
-
For total AII receptors or AT1: ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II (¹²⁵I-SI-AII), a potent agonist.
-
For selective AT2 receptors: [¹²⁵I]CGP 42112, a selective AT2 agonist.
-
-
Selective Antagonists (for subtype analysis):
-
AT1 Antagonist: Losartan (or DuP-753).
-
AT2 Antagonist: PD123319.
-
Procedure:
-
Slide Preparation: Remove slides from the -80°C freezer and allow them to warm to room temperature for at least 30 minutes.
-
Pre-incubation: Place the slides in a Coplin jar containing Assay Buffer for 30 minutes at room temperature. This step rehydrates the tissue and dissociates endogenous ligands.
-
Incubation (60-90 minutes at room temperature):
-
Total Binding (for AT1): Incubate slides in Assay Buffer containing ¹²⁵I-SI-AII (e.g., 0.5 nM) and a saturating concentration of an AT2 antagonist (e.g., 10 µM PD123319) to prevent the radioligand from binding to AT2 receptors.
-
Non-Specific Binding (NSB for AT1): Incubate adjacent sections in the same solution as for Total Binding, but with the addition of a high concentration of an AT1 antagonist (e.g., 10 µM Losartan).
-
Selective AT2 Binding: To specifically label AT2 receptors, incubate sections with [¹²⁵I]CGP 42112. NSB is determined in the presence of unlabeled CGP 42112 or PD123319.
-
-
Washing:
-
After incubation, briefly rinse the slides in ice-cold Assay Buffer (e.g., 2-3 washes of 1-2 minutes each) to remove unbound radioligand.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying: Rapidly dry the slides using a stream of cool, dry air or a slide warmer set to low heat.
Part 3: Autoradiogram Generation and Analysis
-
Exposure:
-
Arrange the dried slides in a light-tight X-ray cassette.
-
Include a set of calibrated ¹²⁵I standards alongside the slides. These standards are crucial for converting optical density measurements into absolute units of radioactivity (e.g., fmol/mg tissue).
-
Appose a sheet of autoradiography film (e.g., Carestream MR-1 or LKB Ultrofilm) over the slides and standards.
-
Store the cassette at 4°C for the duration of the exposure (typically several days to a week, depending on the radioligand and receptor density).
-
-
Development: Develop the film according to the manufacturer's instructions.
-
Quantitative Analysis:
-
Digitize the resulting autoradiograms using a high-resolution scanner.
-
Using image analysis software (e.g., ImageJ with appropriate plugins), measure the optical density of the signal in specific anatomical regions.
-
Generate a standard curve by plotting the known radioactivity of the ¹²⁵I standards against their measured optical densities.
-
Use this curve to interpolate the radioactivity levels in the tissue sections from their optical densities. This allows for the calculation of receptor density (Bmax), typically expressed as fmol/mg protein or fmol/mg tissue equivalent.
-
Specific Binding is calculated by subtracting the non-specific binding signal from the total binding signal for each region of interest.
-
Data Presentation
Quantitative data from autoradiography experiments are essential for characterizing receptor pharmacology.
Table 1: Radioligands for this compound Receptor Autoradiography
| Radioligand | Target Receptor(s) | Typical Kd (Affinity) | Notes |
|---|---|---|---|
| ¹²⁵I-[Sar¹,Ile⁸]-AII | AT1 and AT2 | 0.4 - 1.1 nM | Non-selective agonist; requires antagonists for subtype differentiation. |
| [¹²⁵I]CGP 42112 | AT2 | 0.07 - 0.3 nM | High-affinity, selective agonist for AT2 receptors. |
Table 2: Selective Ligands for AII Receptor Subtype Differentiation
| Compound | Receptor Target | Use in Autoradiography | Typical IC₅₀ |
|---|---|---|---|
| Losartan (DuP-753) | AT1 Antagonist | Defines NSB for AT1; isolates AT2 binding. | ~100 nM |
| PD123319 | AT2 Antagonist | Isolates AT1 binding when using a non-selective radioligand. | N/A (Used at saturating concentration, e.g., 10 µM) |
| CGP 42112 A | AT2 Agonist | Defines NSB for AT2 receptors. | ~1 nM |
Table 3: Example this compound Receptor Densities (Bmax) in Rat Tissues
| Tissue / Region | Receptor Subtype | Bmax (fmol/mg protein) | Reference |
|---|---|---|---|
| Anterior Pituitary (WKY Rat) | Total AII | 265 ± 9 | |
| Anterior Pituitary (SHR) | Total AII | 224 ± 4 | |
| Nucleus of the Solitary Tract | Total AII | Increased in SHR vs. WKY | |
| Subfornical Organ | Total AII | Increased in SHR vs. WKY |
| Adrenal Glomerulosa | Total AII | High Density | |
Note: Bmax and Kd values can vary significantly based on species, tissue type, physiological state, and experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro receptor autoradiography.
This compound AT1 Receptor Signaling Pathway
Caption: Simplified AT1 receptor signaling cascade.
This compound AT2 Receptor Signaling Pathway
Caption: Simplified AT2 receptor signaling cascade.
References
Application Note: Quantitative Determination of Angiotensin II in Human Serum by ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is an octapeptide hormone and the primary effector of the Renin-Angiotensin System (RAS). It plays a crucial role in regulating blood pressure, fluid balance, and cardiovascular homeostasis.[1][2] Ang II mediates its effects primarily through the this compound type 1 receptor (AT1R), a G protein-coupled receptor.[3][4] Dysregulation of the RAS and elevated levels of this compound are implicated in the pathophysiology of hypertension, heart failure, atherosclerosis, and kidney disease.[1] Therefore, accurate measurement of this compound levels in biological fluids like serum is critical for both basic research and clinical drug development. This document provides a detailed protocol for the quantitative measurement of human this compound in serum using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
The Renin-Angiotensin Signaling Pathway
The RAS cascade begins with the cleavage of angiotensinogen (B3276523) by renin to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the biologically active this compound. Ang II binding to the AT1R activates various downstream signaling cascades, including the Gq/11 protein pathway, leading to the activation of Phospholipase C (PLC). PLC subsequently generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate Protein Kinase C (PKC), respectively. These events culminate in physiological responses such as vasoconstriction, inflammation, and cellular growth.
Caption: The Renin-Angiotensin II signaling cascade via the AT1 receptor.
Assay Principle
This application note describes a competitive ELISA method. The microplate wells are pre-coated with this compound. During the assay, this compound present in the serum sample or standard competes with the fixed amount of coated this compound for binding sites on a biotinylated detection antibody. After washing away unbound substances, Horseradish Peroxidase (HRP) conjugated to avidin (B1170675) is added. A substrate solution is then introduced, and the color development is inversely proportional to the amount of this compound in the sample. The reaction is stopped, and the optical density (OD) is measured at 450 nm.
Performance Characteristics
The performance of this compound ELISA kits can vary. The following table summarizes typical quantitative data for commercially available kits.
| Parameter | Typical Value | Reference |
| Assay Type | Competitive ELISA | |
| Detection Range | 31.25 - 2000 pg/mL | |
| Sensitivity | < 19 pg/mL | |
| Sample Type | Serum, Plasma, Other Biological Fluids | |
| Intra-Assay Precision (CV%) | < 8% | |
| Inter-Assay Precision (CV%) | < 10% | |
| Spike Recovery | 80% - 120% |
Experimental Protocol
This protocol provides a comprehensive guide for measuring this compound in human serum.
Materials Required (Not typically included in kit)
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and disposable tips.
-
Deionized or distilled water.
-
Tubes for sample and standard dilution.
-
Absorbent paper.
-
Automated plate washer (optional).
Serum Sample Collection and Preparation
-
Collect whole blood into a serum separator tube.
-
Allow the sample to clot for 1-2 hours at room temperature or overnight at 4°C.
-
Centrifuge the sample at 1,000 x g for 20 minutes at 2-8°C.
-
Carefully collect the supernatant (serum) and transfer it to a clean tube.
-
Assay the freshly prepared serum immediately. For long-term storage, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer (1x): If a concentrated wash buffer (e.g., 25x or 30x) is provided, dilute it with deionized or distilled water to prepare the 1x working solution.
-
Standard Dilution: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently. Perform serial dilutions as instructed by the kit manual to generate a standard curve (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25 pg/mL). The diluent buffer serves as the zero standard (0 pg/mL).
Assay Procedure Workflow
Caption: A generalized workflow for the competitive this compound ELISA.
Step-by-Step Assay Procedure
-
Determine the number of wells required for standards, samples, and blanks.
-
Add 50 µL of each standard dilution or prepared serum sample to the appropriate wells.
-
Immediately add 50 µL of the prepared Biotinylated Detection Antibody working solution to each well.
-
Cover the plate with a sealer and incubate for 45 to 60 minutes at 37°C.
-
Aspirate the liquid from each well. Wash the plate by filling each well with 1x Wash Buffer (approx. 350 µL) and then aspirating. Repeat this wash step 3 times.
-
Add 100 µL of the Avidin-HRP conjugate working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times, as described in step 5.
-
Add 90 µL of TMB Substrate to each well.
-
Cover the plate and incubate in the dark at 37°C for 15-20 minutes. Monitor for color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of replicate standards and samples.
-
Subtract the average OD of the zero standard (0 pg/mL) from all other OD values to get the relative OD.
-
Create a standard curve by plotting the relative OD of each standard (Y-axis) against its corresponding concentration (X-axis).
-
A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.
-
Determine the concentration of this compound in the samples by interpolating their relative OD values from the standard curve. Remember to account for any sample dilution factors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Reference(s) |
| Weak or No Signal | Reagents expired or stored incorrectly. | Confirm expiration dates and storage conditions (most kits at 2-8°C). | |
| Omission of a key reagent (e.g., HRP). | Carefully review the protocol and ensure all reagents were added in the correct order. | ||
| Insufficient incubation times. | Ensure adherence to the incubation times specified in the protocol. | ||
| High Background | Insufficient washing. | Increase the number of washes or ensure complete aspiration of liquid from wells. | |
| Contaminated buffers or reagents. | Use fresh, sterile buffers and reagents. | ||
| Incubation temperature too high. | Ensure incubations are performed at the recommended temperature (e.g., 37°C). | ||
| Poor Standard Curve | Improper standard dilution. | Re-check dilution calculations and ensure thorough mixing of the reconstituted standard. | |
| Standard degraded. | Reconstitute a fresh vial of the standard. Avoid repeated freeze-thaw cycles. | ||
| High Variability | Inaccurate pipetting. | Check pipette calibration. Use fresh tips for each standard and sample. | |
| (Poor Precision) | Uneven temperature across the plate. | Avoid stacking plates during incubation and ensure the plate is in the center of the incubator. | |
| Incomplete mixing of reagents. | Ensure all reagents are thoroughly mixed before adding to the plate. |
References
- 1. This compound cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human this compound ELISA Kit (ab285306) | Abcam [abcam.com]
- 3. This compound Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Note: Quantitative Determination of Angiotensin II in Human Serum by ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is an octapeptide hormone and the primary effector of the Renin-Angiotensin System (RAS). It plays a crucial role in regulating blood pressure, fluid balance, and cardiovascular homeostasis.[1][2] Ang II mediates its effects primarily through the this compound type 1 receptor (AT1R), a G protein-coupled receptor.[3][4] Dysregulation of the RAS and elevated levels of this compound are implicated in the pathophysiology of hypertension, heart failure, atherosclerosis, and kidney disease.[1] Therefore, accurate measurement of this compound levels in biological fluids like serum is critical for both basic research and clinical drug development. This document provides a detailed protocol for the quantitative measurement of human this compound in serum using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
The Renin-Angiotensin Signaling Pathway
The RAS cascade begins with the cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into the biologically active this compound. Ang II binding to the AT1R activates various downstream signaling cascades, including the Gq/11 protein pathway, leading to the activation of Phospholipase C (PLC). PLC subsequently generates inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and activate Protein Kinase C (PKC), respectively. These events culminate in physiological responses such as vasoconstriction, inflammation, and cellular growth.
Caption: The Renin-Angiotensin II signaling cascade via the AT1 receptor.
Assay Principle
This application note describes a competitive ELISA method. The microplate wells are pre-coated with this compound. During the assay, this compound present in the serum sample or standard competes with the fixed amount of coated this compound for binding sites on a biotinylated detection antibody. After washing away unbound substances, Horseradish Peroxidase (HRP) conjugated to avidin is added. A substrate solution is then introduced, and the color development is inversely proportional to the amount of this compound in the sample. The reaction is stopped, and the optical density (OD) is measured at 450 nm.
Performance Characteristics
The performance of this compound ELISA kits can vary. The following table summarizes typical quantitative data for commercially available kits.
| Parameter | Typical Value | Reference |
| Assay Type | Competitive ELISA | |
| Detection Range | 31.25 - 2000 pg/mL | |
| Sensitivity | < 19 pg/mL | |
| Sample Type | Serum, Plasma, Other Biological Fluids | |
| Intra-Assay Precision (CV%) | < 8% | |
| Inter-Assay Precision (CV%) | < 10% | |
| Spike Recovery | 80% - 120% |
Experimental Protocol
This protocol provides a comprehensive guide for measuring this compound in human serum.
Materials Required (Not typically included in kit)
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Precision pipettes and disposable tips.
-
Deionized or distilled water.
-
Tubes for sample and standard dilution.
-
Absorbent paper.
-
Automated plate washer (optional).
Serum Sample Collection and Preparation
-
Collect whole blood into a serum separator tube.
-
Allow the sample to clot for 1-2 hours at room temperature or overnight at 4°C.
-
Centrifuge the sample at 1,000 x g for 20 minutes at 2-8°C.
-
Carefully collect the supernatant (serum) and transfer it to a clean tube.
-
Assay the freshly prepared serum immediately. For long-term storage, aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer (1x): If a concentrated wash buffer (e.g., 25x or 30x) is provided, dilute it with deionized or distilled water to prepare the 1x working solution.
-
Standard Dilution: Reconstitute the lyophilized this compound standard with the provided standard diluent to create a stock solution. Allow it to sit for 10 minutes and mix gently. Perform serial dilutions as instructed by the kit manual to generate a standard curve (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.25 pg/mL). The diluent buffer serves as the zero standard (0 pg/mL).
Assay Procedure Workflow
Caption: A generalized workflow for the competitive this compound ELISA.
Step-by-Step Assay Procedure
-
Determine the number of wells required for standards, samples, and blanks.
-
Add 50 µL of each standard dilution or prepared serum sample to the appropriate wells.
-
Immediately add 50 µL of the prepared Biotinylated Detection Antibody working solution to each well.
-
Cover the plate with a sealer and incubate for 45 to 60 minutes at 37°C.
-
Aspirate the liquid from each well. Wash the plate by filling each well with 1x Wash Buffer (approx. 350 µL) and then aspirating. Repeat this wash step 3 times.
-
Add 100 µL of the Avidin-HRP conjugate working solution to each well.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Aspirate and wash the plate 5 times, as described in step 5.
-
Add 90 µL of TMB Substrate to each well.
-
Cover the plate and incubate in the dark at 37°C for 15-20 minutes. Monitor for color development.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average OD for each set of replicate standards and samples.
-
Subtract the average OD of the zero standard (0 pg/mL) from all other OD values to get the relative OD.
-
Create a standard curve by plotting the relative OD of each standard (Y-axis) against its corresponding concentration (X-axis).
-
A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.
-
Determine the concentration of this compound in the samples by interpolating their relative OD values from the standard curve. Remember to account for any sample dilution factors.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Reference(s) |
| Weak or No Signal | Reagents expired or stored incorrectly. | Confirm expiration dates and storage conditions (most kits at 2-8°C). | |
| Omission of a key reagent (e.g., HRP). | Carefully review the protocol and ensure all reagents were added in the correct order. | ||
| Insufficient incubation times. | Ensure adherence to the incubation times specified in the protocol. | ||
| High Background | Insufficient washing. | Increase the number of washes or ensure complete aspiration of liquid from wells. | |
| Contaminated buffers or reagents. | Use fresh, sterile buffers and reagents. | ||
| Incubation temperature too high. | Ensure incubations are performed at the recommended temperature (e.g., 37°C). | ||
| Poor Standard Curve | Improper standard dilution. | Re-check dilution calculations and ensure thorough mixing of the reconstituted standard. | |
| Standard degraded. | Reconstitute a fresh vial of the standard. Avoid repeated freeze-thaw cycles. | ||
| High Variability | Inaccurate pipetting. | Check pipette calibration. Use fresh tips for each standard and sample. | |
| (Poor Precision) | Uneven temperature across the plate. | Avoid stacking plates during incubation and ensure the plate is in the center of the incubator. | |
| Incomplete mixing of reagents. | Ensure all reagents are thoroughly mixed before adding to the plate. |
References
- 1. This compound cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human this compound ELISA Kit (ab285306) | Abcam [abcam.com]
- 3. This compound Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Note: Quantification of Equilibrium Angiotensin II in Human Serum by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is the primary active octapeptide of the renin-angiotensin system (RAS), a critical regulator of blood pressure, electrolyte balance, and cardiovascular homeostasis.[1][2] Accurate measurement of Ang II in human serum is crucial for understanding the pathophysiology of hypertension, heart failure, and kidney disease, as well as for the development of novel therapeutics targeting the RAS. However, the in vivo concentration of Ang II is typically low, making its direct quantification challenging.[3][4]
The equilibrium this compound (eqAng II) assay offers a robust alternative by measuring the in vitro generated Ang II after incubating serum at 37°C.[5] This method provides a more stable and reproducible measure of RAS activity. This application note provides a detailed protocol for the quantification of eqAng II in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle
The eqAng II assay involves incubating serum samples to allow for the enzymatic generation of Ang II from its precursor, angiotensinogen, to reach a steady state. The reaction is then stopped, and the sample is subjected to solid-phase extraction (SPE) to isolate and concentrate the Ang II. The extracted sample is then analyzed by LC-MS/MS, where Ang II is separated from other endogenous components by liquid chromatography and detected by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Protocols
1. Materials and Reagents
-
This compound human peptide standard
-
Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound)
-
LC-MS/MS grade water, acetonitrile, methanol (B129727), and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human serum (drug-free) for calibration standards and quality controls
-
EDTA solution for reaction quenching
-
Phosphate-buffered saline (PBS), pH 7.4
2. Preparation of Standards and Quality Controls
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in LC-MS/MS grade water.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare working standard solutions at various concentrations.
-
Calibration Curve Standards: Spike drug-free human serum with the working standard solutions to create a calibration curve ranging from approximately 5 to 500 pg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human serum in the same manner as the calibration standards.
3. Sample Preparation (Equilibrium Generation and Extraction)
-
Serum Collection: Collect whole blood in serum separator tubes. Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Equilibrium Incubation: Transfer 500 µL of serum to a microcentrifuge tube and incubate at 37°C for 45-60 minutes to allow Ang II to reach equilibrium.
-
Reaction Quenching: Stop the enzymatic reaction by adding a cold EDTA solution.
-
Internal Standard Spiking: Add the internal standard to all samples, calibration standards, and QC samples.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the this compound with a higher concentration of organic solvent (e.g., methanol with formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute Ang II, then return to initial conditions for equilibration. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: e.g., m/z 523.8 → 263.2Internal Standard: e.g., m/z 528.8 → 268.2 |
| Collision Energy | Optimized for the specific instrument and transitions |
Data Presentation
Table 2: Assay Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery (%) | > 80% |
Note: These are typical performance characteristics. Actual results may vary depending on the specific instrumentation and laboratory conditions.
Visualizations
Renin-Angiotensin System (RAS) Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Workflow for eqAng II Quantification
References
Application Note: Quantification of Equilibrium Angiotensin II in Human Serum by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is the primary active octapeptide of the renin-angiotensin system (RAS), a critical regulator of blood pressure, electrolyte balance, and cardiovascular homeostasis.[1][2] Accurate measurement of Ang II in human serum is crucial for understanding the pathophysiology of hypertension, heart failure, and kidney disease, as well as for the development of novel therapeutics targeting the RAS. However, the in vivo concentration of Ang II is typically low, making its direct quantification challenging.[3][4]
The equilibrium this compound (eqAng II) assay offers a robust alternative by measuring the in vitro generated Ang II after incubating serum at 37°C.[5] This method provides a more stable and reproducible measure of RAS activity. This application note provides a detailed protocol for the quantification of eqAng II in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Principle
The eqAng II assay involves incubating serum samples to allow for the enzymatic generation of Ang II from its precursor, angiotensinogen, to reach a steady state. The reaction is then stopped, and the sample is subjected to solid-phase extraction (SPE) to isolate and concentrate the Ang II. The extracted sample is then analyzed by LC-MS/MS, where Ang II is separated from other endogenous components by liquid chromatography and detected by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Experimental Protocols
1. Materials and Reagents
-
This compound human peptide standard
-
Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound)
-
LC-MS/MS grade water, acetonitrile, methanol, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human serum (drug-free) for calibration standards and quality controls
-
EDTA solution for reaction quenching
-
Phosphate-buffered saline (PBS), pH 7.4
2. Preparation of Standards and Quality Controls
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in LC-MS/MS grade water.
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to prepare working standard solutions at various concentrations.
-
Calibration Curve Standards: Spike drug-free human serum with the working standard solutions to create a calibration curve ranging from approximately 5 to 500 pg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human serum in the same manner as the calibration standards.
3. Sample Preparation (Equilibrium Generation and Extraction)
-
Serum Collection: Collect whole blood in serum separator tubes. Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Equilibrium Incubation: Transfer 500 µL of serum to a microcentrifuge tube and incubate at 37°C for 45-60 minutes to allow Ang II to reach equilibrium.
-
Reaction Quenching: Stop the enzymatic reaction by adding a cold EDTA solution.
-
Internal Standard Spiking: Add the internal standard to all samples, calibration standards, and QC samples.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the this compound with a higher concentration of organic solvent (e.g., methanol with formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute Ang II, then return to initial conditions for equilibration. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: e.g., m/z 523.8 → 263.2Internal Standard: e.g., m/z 528.8 → 268.2 |
| Collision Energy | Optimized for the specific instrument and transitions |
Data Presentation
Table 2: Assay Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85 - 115% |
| Recovery (%) | > 80% |
Note: These are typical performance characteristics. Actual results may vary depending on the specific instrumentation and laboratory conditions.
Visualizations
Renin-Angiotensin System (RAS) Signaling Pathway
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Workflow for eqAng II Quantification
References
Visualizing Angiotensin II Receptor Localization in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization of Angiotensin II (Ang II) receptor localization in brain tissue. Ang II, a key effector molecule of the renin-angiotensin system (RAS), plays a critical role in cardiovascular homeostasis and has significant neuromodulatory functions within the central nervous system.[1] Its actions are mediated by at least two major receptor subtypes, AT1 and AT2, which often have opposing effects.[2][3] Understanding the precise anatomical distribution of these receptors is crucial for elucidating their physiological roles and for the development of targeted therapeutics for a range of neurological and cardiovascular disorders.
This guide covers three primary techniques for visualizing Ang II receptor localization: Receptor Autoradiography, Immunohistochemistry (IHC), and In Situ Hybridization (ISH). Each section includes an overview of the technique, detailed experimental protocols, and data presentation guidelines.
Receptor Autoradiography
Receptor autoradiography is a highly sensitive technique used to map the distribution and density of receptors in tissue sections by labeling them with a radiolabeled ligand.[4][5] This method allows for the quantitative analysis of receptor binding sites in specific brain nuclei.
Quantitative Data Presentation
The following tables summarize quantitative data on this compound receptor binding in various rat brain nuclei, obtained through autoradiographic studies. These values, representing receptor density (Bmax) and ligand affinity (Kd), are essential for comparative analysis.
Table 1: this compound (AT1) Receptor Binding Characteristics in Rat Brain Nuclei
| Brain Region | Bmax (fmol/mg tissue) | Kd (nM) |
| Subfornical Organ (SFO) | 1050 ± 150 | 0.66 |
| Paraventricular Nucleus (PVN) | 850 ± 100 | 0.7 |
| Nucleus of the Solitary Tract (NTS) | 750 ± 80 | 0.8 |
| Area Postrema (AP) | 600 ± 70 | 0.9 |
| Organum Vasculosum of the Lamina Terminalis (OVLT) | 950 ± 120 | 0.6 |
| Median Preoptic Nucleus | 700 ± 90 | 0.75 |
Note: Bmax and Kd values can vary depending on the specific radioligand, experimental conditions, and rat strain used.
Table 2: this compound (AT2) Receptor Binding Characteristics in Rat Brain Nuclei
| Brain Region | Bmax (fmol/mg tissue) | Kd (nM) |
| Locus Coeruleus | 550 ± 60 | 2.55 |
| Inferior Olive | 650 ± 75 | 2.6 |
| Thalamus | 400 ± 50 | 2.7 |
| Superior Colliculus | 350 ± 40 | 2.8 |
Experimental Protocol: In Vitro Receptor Autoradiography for Ang II Receptors
This protocol is adapted from established methods for localizing Ang II receptors in the rat brain.
Materials:
-
Fresh frozen brain tissue
-
Cryostat
-
Gelatin-coated microscope slides
-
Incubation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II
-
AT1 receptor antagonist (e.g., Losartan)
-
AT2 receptor antagonist (e.g., PD123319)
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Autoradiography film
-
Developing and fixing solutions
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal and rapidly excise the brain.
-
Freeze the brain in isopentane (B150273) cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 14-20 µm thick coronal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in incubation buffer for 15 minutes at 22°C to remove endogenous ligands.
-
-
Incubation:
-
Incubate the slides in incubation buffer containing the radioligand (e.g., 0.1-2 nM ¹²⁵I-[Sar¹,Ile⁸]-Ang II) for 60-120 minutes at 22°C.
-
For determining non-specific binding, incubate an adjacent set of slides in the same solution with an excess of unlabeled Ang II (1 µM).
-
To differentiate between AT1 and AT2 subtypes, incubate separate sets of slides with the radioligand in the presence of a selective antagonist (e.g., 10 µM Losartan to block AT1 sites or 10 µM PD123319 to block AT2 sites).
-
-
Washing:
-
Wash the slides in ice-cold wash buffer (3 x 1-minute washes) to remove unbound radioligand.
-
Perform a final quick rinse in distilled water to remove salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to autoradiography film in a light-tight cassette.
-
Expose the film for 1-7 days at 4°C.
-
-
Film Development and Analysis:
-
Develop and fix the autoradiography film according to the manufacturer's instructions.
-
Analyze the resulting autoradiograms using a computerized densitometry system to quantify receptor binding in specific brain regions.
-
Experimental Workflow: Receptor Autoradiography
Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of Ang II receptors at the cellular level by using specific antibodies that bind to the receptor protein. This technique provides valuable information on the cellular and subcellular localization of the receptors.
Experimental Protocol: Immunohistochemical Staining of AT1 Receptors
This protocol provides a general framework for IHC staining of AT1 receptors in rodent brain sections.
Materials:
-
Perfused and fixed brain tissue (e.g., with 4% paraformaldehyde)
-
Vibratome or microtome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody specific for the AT1 receptor
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.
-
Post-fix the brain in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain in a 30% sucrose (B13894) solution.
-
Cut 30-40 µm thick sections using a vibratome or freezing microtome.
-
-
Staining:
-
Wash the free-floating sections in PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific binding sites.
-
Incubate the sections with the primary antibody against the AT1 receptor (diluted in blocking solution) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate the sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash the sections in PBS.
-
Incubate the sections with the ABC reagent for 1 hour at room temperature.
-
Wash the sections in PBS.
-
-
Visualization and Mounting:
-
Develop the peroxidase reaction using DAB substrate until the desired staining intensity is reached.
-
Wash the sections in PBS to stop the reaction.
-
Mount the sections onto gelatin-coated slides.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with mounting medium.
-
Experimental Workflow: Immunohistochemistry
In Situ Hybridization (ISH)
In situ hybridization is a technique used to detect and localize specific mRNA sequences within tissue sections. This method is valuable for identifying the cells that are actively transcribing the genes for Ang II receptors. RNAscope is a proprietary ISH technology that offers high sensitivity and specificity.
Experimental Protocol: RNAscope In Situ Hybridization for AT1a Receptor mRNA
This protocol is a modified version of the manufacturer's guidelines for fixed-frozen mouse brain sections.
Materials:
-
Fresh frozen brain tissue
-
Cryostat
-
Superfrost Plus slides
-
RNAscope Multiplex Fluorescent v2 Assay Kit (ACD)
-
Target probes for AT1a receptor mRNA
-
Hybridization oven
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Perfuse the mouse with 4% paraformaldehyde.
-
Dissect the brain and post-fix overnight.
-
Cryoprotect in 30% sucrose.
-
Freeze the tissue in OCT embedding medium.
-
Cut 20 µm thick sections and mount on Superfrost Plus slides.
-
Store slides at -80°C.
-
-
Pretreatment:
-
Bake the slides at 60°C for 60 minutes.
-
Perform antigen retrieval according to the RNAscope protocol.
-
Treat with protease.
-
-
Probe Hybridization:
-
Apply the target probes for AT1a receptor mRNA to the sections.
-
Incubate in a hybridization oven at 40°C for 2 hours.
-
-
Signal Amplification and Detection:
-
Perform a series of amplification steps using the reagents provided in the kit.
-
Develop the fluorescent signal.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with DAPI.
-
Mount with a fluorescent mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope. Each dot represents a single mRNA molecule.
-
Experimental Workflow: RNAscope In Situ Hybridization
This compound Receptor Signaling Pathways
The physiological effects of this compound are mediated through distinct signaling cascades initiated by the activation of its AT1 and AT2 receptors.
AT1 Receptor Signaling
Activation of the AT1 receptor, a Gq-protein coupled receptor, primarily leads to vasoconstriction, inflammation, and cellular growth.
AT2 Receptor Signaling
The AT2 receptor often counteracts the effects of the AT1 receptor, promoting vasodilation, anti-proliferation, and tissue repair. Its signaling is generally G-protein independent and involves protein phosphatases.
References
- 1. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain angiotensin type-1 and type-2 receptors: cellular location under normal- and hypertensive conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Angiotensin Type-1 and Type-2 Receptors in Physiological and Hypertensive Conditions: Focus on Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Autoradiography Protocol for the Localized Visualization of this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Autoradiography Protocol for the Localized Visualization of this compound Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Angiotensin II Receptor Localization in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization of Angiotensin II (Ang II) receptor localization in brain tissue. Ang II, a key effector molecule of the renin-angiotensin system (RAS), plays a critical role in cardiovascular homeostasis and has significant neuromodulatory functions within the central nervous system.[1] Its actions are mediated by at least two major receptor subtypes, AT1 and AT2, which often have opposing effects.[2][3] Understanding the precise anatomical distribution of these receptors is crucial for elucidating their physiological roles and for the development of targeted therapeutics for a range of neurological and cardiovascular disorders.
This guide covers three primary techniques for visualizing Ang II receptor localization: Receptor Autoradiography, Immunohistochemistry (IHC), and In Situ Hybridization (ISH). Each section includes an overview of the technique, detailed experimental protocols, and data presentation guidelines.
Receptor Autoradiography
Receptor autoradiography is a highly sensitive technique used to map the distribution and density of receptors in tissue sections by labeling them with a radiolabeled ligand.[4][5] This method allows for the quantitative analysis of receptor binding sites in specific brain nuclei.
Quantitative Data Presentation
The following tables summarize quantitative data on this compound receptor binding in various rat brain nuclei, obtained through autoradiographic studies. These values, representing receptor density (Bmax) and ligand affinity (Kd), are essential for comparative analysis.
Table 1: this compound (AT1) Receptor Binding Characteristics in Rat Brain Nuclei
| Brain Region | Bmax (fmol/mg tissue) | Kd (nM) |
| Subfornical Organ (SFO) | 1050 ± 150 | 0.66 |
| Paraventricular Nucleus (PVN) | 850 ± 100 | 0.7 |
| Nucleus of the Solitary Tract (NTS) | 750 ± 80 | 0.8 |
| Area Postrema (AP) | 600 ± 70 | 0.9 |
| Organum Vasculosum of the Lamina Terminalis (OVLT) | 950 ± 120 | 0.6 |
| Median Preoptic Nucleus | 700 ± 90 | 0.75 |
Note: Bmax and Kd values can vary depending on the specific radioligand, experimental conditions, and rat strain used.
Table 2: this compound (AT2) Receptor Binding Characteristics in Rat Brain Nuclei
| Brain Region | Bmax (fmol/mg tissue) | Kd (nM) |
| Locus Coeruleus | 550 ± 60 | 2.55 |
| Inferior Olive | 650 ± 75 | 2.6 |
| Thalamus | 400 ± 50 | 2.7 |
| Superior Colliculus | 350 ± 40 | 2.8 |
Experimental Protocol: In Vitro Receptor Autoradiography for Ang II Receptors
This protocol is adapted from established methods for localizing Ang II receptors in the rat brain.
Materials:
-
Fresh frozen brain tissue
-
Cryostat
-
Gelatin-coated microscope slides
-
Incubation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4
-
Radioligand: ¹²⁵I-[Sar¹,Ile⁸]-Angiotensin II
-
AT1 receptor antagonist (e.g., Losartan)
-
AT2 receptor antagonist (e.g., PD123319)
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
Autoradiography film
-
Developing and fixing solutions
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal and rapidly excise the brain.
-
Freeze the brain in isopentane cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut 14-20 µm thick coronal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slides at -80°C.
-
-
Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the slides in incubation buffer for 15 minutes at 22°C to remove endogenous ligands.
-
-
Incubation:
-
Incubate the slides in incubation buffer containing the radioligand (e.g., 0.1-2 nM ¹²⁵I-[Sar¹,Ile⁸]-Ang II) for 60-120 minutes at 22°C.
-
For determining non-specific binding, incubate an adjacent set of slides in the same solution with an excess of unlabeled Ang II (1 µM).
-
To differentiate between AT1 and AT2 subtypes, incubate separate sets of slides with the radioligand in the presence of a selective antagonist (e.g., 10 µM Losartan to block AT1 sites or 10 µM PD123319 to block AT2 sites).
-
-
Washing:
-
Wash the slides in ice-cold wash buffer (3 x 1-minute washes) to remove unbound radioligand.
-
Perform a final quick rinse in distilled water to remove salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to autoradiography film in a light-tight cassette.
-
Expose the film for 1-7 days at 4°C.
-
-
Film Development and Analysis:
-
Develop and fix the autoradiography film according to the manufacturer's instructions.
-
Analyze the resulting autoradiograms using a computerized densitometry system to quantify receptor binding in specific brain regions.
-
Experimental Workflow: Receptor Autoradiography
Immunohistochemistry (IHC)
Immunohistochemistry allows for the visualization of Ang II receptors at the cellular level by using specific antibodies that bind to the receptor protein. This technique provides valuable information on the cellular and subcellular localization of the receptors.
Experimental Protocol: Immunohistochemical Staining of AT1 Receptors
This protocol provides a general framework for IHC staining of AT1 receptors in rodent brain sections.
Materials:
-
Perfused and fixed brain tissue (e.g., with 4% paraformaldehyde)
-
Vibratome or microtome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody specific for the AT1 receptor
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% paraformaldehyde.
-
Post-fix the brain in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain in a 30% sucrose solution.
-
Cut 30-40 µm thick sections using a vibratome or freezing microtome.
-
-
Staining:
-
Wash the free-floating sections in PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature to block non-specific binding sites.
-
Incubate the sections with the primary antibody against the AT1 receptor (diluted in blocking solution) overnight at 4°C.
-
Wash the sections in PBS.
-
Incubate the sections with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Wash the sections in PBS.
-
Incubate the sections with the ABC reagent for 1 hour at room temperature.
-
Wash the sections in PBS.
-
-
Visualization and Mounting:
-
Develop the peroxidase reaction using DAB substrate until the desired staining intensity is reached.
-
Wash the sections in PBS to stop the reaction.
-
Mount the sections onto gelatin-coated slides.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with mounting medium.
-
Experimental Workflow: Immunohistochemistry
In Situ Hybridization (ISH)
In situ hybridization is a technique used to detect and localize specific mRNA sequences within tissue sections. This method is valuable for identifying the cells that are actively transcribing the genes for Ang II receptors. RNAscope is a proprietary ISH technology that offers high sensitivity and specificity.
Experimental Protocol: RNAscope In Situ Hybridization for AT1a Receptor mRNA
This protocol is a modified version of the manufacturer's guidelines for fixed-frozen mouse brain sections.
Materials:
-
Fresh frozen brain tissue
-
Cryostat
-
Superfrost Plus slides
-
RNAscope Multiplex Fluorescent v2 Assay Kit (ACD)
-
Target probes for AT1a receptor mRNA
-
Hybridization oven
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Perfuse the mouse with 4% paraformaldehyde.
-
Dissect the brain and post-fix overnight.
-
Cryoprotect in 30% sucrose.
-
Freeze the tissue in OCT embedding medium.
-
Cut 20 µm thick sections and mount on Superfrost Plus slides.
-
Store slides at -80°C.
-
-
Pretreatment:
-
Bake the slides at 60°C for 60 minutes.
-
Perform antigen retrieval according to the RNAscope protocol.
-
Treat with protease.
-
-
Probe Hybridization:
-
Apply the target probes for AT1a receptor mRNA to the sections.
-
Incubate in a hybridization oven at 40°C for 2 hours.
-
-
Signal Amplification and Detection:
-
Perform a series of amplification steps using the reagents provided in the kit.
-
Develop the fluorescent signal.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with DAPI.
-
Mount with a fluorescent mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope. Each dot represents a single mRNA molecule.
-
Experimental Workflow: RNAscope In Situ Hybridization
This compound Receptor Signaling Pathways
The physiological effects of this compound are mediated through distinct signaling cascades initiated by the activation of its AT1 and AT2 receptors.
AT1 Receptor Signaling
Activation of the AT1 receptor, a Gq-protein coupled receptor, primarily leads to vasoconstriction, inflammation, and cellular growth.
AT2 Receptor Signaling
The AT2 receptor often counteracts the effects of the AT1 receptor, promoting vasodilation, anti-proliferation, and tissue repair. Its signaling is generally G-protein independent and involves protein phosphatases.
References
- 1. The AT1/AT2 Receptor Equilibrium Is a Cornerstone of the Regulation of the Renin Angiotensin System beyond the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain angiotensin type-1 and type-2 receptors: cellular location under normal- and hypertensive conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain Angiotensin Type-1 and Type-2 Receptors in Physiological and Hypertensive Conditions: Focus on Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Autoradiography Protocol for the Localized Visualization of this compound Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Autoradiography Protocol for the Localized Visualization of this compound Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Best Practices for Preparing Biological Samples for Angiotensin II Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate measurement of Angiotensin II (Ang II) is critical for research in cardiovascular disease, hypertension, and renal pathophysiology. Due to its low physiological concentrations and susceptibility to degradation, meticulous sample preparation is paramount for obtaining reliable and reproducible results. These application notes provide detailed protocols and best practices for the preparation of various biological samples for this compound measurement.
I. General Considerations for Sample Handling
To ensure the integrity of this compound in biological samples, the following general precautions should be observed:
-
Temperature Control: All collection and processing steps should be performed at low temperatures (on ice or at 4°C) to minimize enzymatic degradation of Ang II.
-
Protease Inhibition: The use of protease inhibitors is essential to prevent the degradation of Ang II by peptidases present in biological fluids and tissues. A common inhibitor cocktail includes EDTA, which inhibits metalloproteases like Angiotensin-Converting Enzyme (ACE).
-
Speed: Samples should be processed as quickly as possible to minimize the time for potential degradation.
-
Materials: Use pre-chilled, non-pyrogenic, and endotoxin-free collection tubes and laboratory ware to prevent contamination and analyte loss.
II. Sample-Specific Preparation Protocols
A. Plasma and Serum
Plasma is the preferred sample type for Ang II measurement as the coagulation process in serum collection can potentially influence peptide levels.
1. Plasma Collection and Preparation Protocol:
-
Patient/Animal Preparation: For clinical samples, it may be beneficial to have the patient in a recumbent posture for at least 30 minutes before blood collection[1]. Certain medications like ACE inhibitors, angiotensin-receptor blockers (ARBs), steroids, estrogens, oral contraceptives, and diuretics can affect Ang II levels and should be noted[1].
-
Blood Collection: Draw blood into a chilled lavender-top (EDTA) tube[1][2]. Alternatively, draw blood with a chilled syringe and immediately transfer it to a chilled EDTA tube[1]. The EDTA acts as an anticoagulant and a crucial inhibitor of ACE.
-
Immediate Cooling: Immediately place the collected blood tube in an ice-water bath.
-
Centrifugation: Centrifuge the blood sample at 1000-1600 x g for 15 minutes at 2-8°C within 30 minutes of collection. If a refrigerated centrifuge is not available, pre-chill the centrifuge carriers.
-
Plasma Separation: Promptly transfer the supernatant (plasma) to a clean, chilled plastic vial.
-
Storage: Immediately freeze the plasma at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤2 months) to prevent loss of bioactivity. Avoid repeated freeze-thaw cycles.
2. Serum Collection and Preparation Protocol:
-
Blood Collection: Collect blood in a serum separator tube.
-
Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifugation: Centrifuge at approximately 1000 x g for 20 minutes.
-
Serum Separation: Collect the supernatant (serum) and proceed with the assay immediately or store as described for plasma.
B. Tissue Homogenates
Protocol for Tissue Homogenate Preparation:
-
Tissue Excision: After excision, immediately rinse the tissues with ice-cold PBS (0.01 M, pH 7.4) to remove excess blood.
-
Homogenization: Weigh the tissue and mince it into small pieces on ice. Homogenize the tissue in a suitable lysis buffer containing a cocktail of protease inhibitors. A general recommendation is a 1:9 ratio of tissue weight (g) to PBS volume (mL). Homogenization can be performed using a glass homogenizer on ice or by sonication.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000-14,000 rpm) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the tissue lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate for normalization of Ang II levels.
-
Storage: Use the lysate immediately or aliquot and store at -80°C.
C. Urine
Protocol for Urine Sample Preparation:
-
Collection: Collect urine samples into containers with an inhibitor cocktail.
-
Centrifugation: Centrifuge the samples to remove any particulate matter.
-
Storage: Store the supernatant at -20°C or lower until analysis.
D. Cell Culture Media and Lysates
1. Cell Culture Supernatant Preparation Protocol:
-
Collection: Collect the cell culture medium.
-
Centrifugation: Centrifuge the supernatant for 20 minutes at 1000 x g at 2-8°C to remove insoluble impurities and cell debris.
-
Storage: Collect the clear supernatant and either perform the assay immediately or store it at -80°C.
2. Cell Lysate Preparation Protocol:
-
Cell Harvesting: For adherent cells, wash with cold PBS and then scrape them. For suspension cells, pellet them by centrifugation.
-
Lysis: Resuspend the cell pellet in a cold lysis buffer with protease inhibitors. Lysis can be achieved by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge at approximately 1500 x g for 10 minutes at 2-8°C to remove cell fragments.
-
Supernatant Collection: Collect the supernatant (cell lysate) for analysis.
-
Storage: Use immediately or store at ≤-20°C.
III. This compound Extraction and Purification
For many assay methods, especially those with lower sensitivity or when sample matrix interference is a concern, extraction and purification of Ang II are necessary. Solid-Phase Extraction (SPE) is a widely used technique.
Solid-Phase Extraction (SPE) Protocol:
-
Column Conditioning: Precondition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Sample Loading: Acidify the sample with an acid like formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with deionized water to remove unbound contaminants.
-
Elution: Elute the angiotensin peptides from the cartridge using a solvent mixture such as methanol or acetonitrile (B52724) containing an acid (e.g., 5% formic acid).
-
Drying and Reconstitution: Dry the eluate, often under a stream of nitrogen, and then reconstitute the sample in the appropriate assay buffer.
IV. Data Presentation
Table 1: Sample Storage and Stability
| Sample Type | Short-Term Storage | Long-Term Storage | Key Considerations |
| Plasma | 4°C for up to 5 days | -20°C (≤1 month) or -80°C (≤2 months) | Avoid repeated freeze-thaw cycles. |
| Serum | 4°C for up to 5 days | -20°C (≤1 month) or -80°C (≤2 months) | Avoid repeated freeze-thaw cycles. |
| Tissue Homogenate | Not Recommended | -80°C | Aliquot to avoid freeze-thaw cycles. |
| Urine | Not specified | -20°C | Use of protease inhibitors is critical. |
| Cell Culture Media | Not specified | -20°C or -80°C | Centrifuge to remove debris before freezing. |
Table 2: Comparison of this compound Measurement Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Sensitivity |
| ELISA | Competitive enzyme-linked immunosorbent assay | High throughput, relatively inexpensive | Variable specificity and accuracy reported | 18.75 - 31.25 pg/mL |
| RIA | Radioimmunoassay | High sensitivity and was the standard method | Requires radioactive materials, lower throughput | High sensitivity for low endogenous levels |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry | High specificity and accuracy, can measure multiple peptides | Requires expensive equipment and expertise | LOD and LOQ around 0.4-0.8 pMol |
V. Mandatory Visualizations
A. Experimental Workflow for Plasma Sample Preparation
Caption: Workflow for plasma sample preparation for this compound measurement.
B. This compound Signaling Pathway via AT1 Receptor
Caption: Simplified this compound signaling pathway via the AT1 receptor.
References
Best Practices for Preparing Biological Samples for Angiotensin II Measurement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate measurement of Angiotensin II (Ang II) is critical for research in cardiovascular disease, hypertension, and renal pathophysiology. Due to its low physiological concentrations and susceptibility to degradation, meticulous sample preparation is paramount for obtaining reliable and reproducible results. These application notes provide detailed protocols and best practices for the preparation of various biological samples for this compound measurement.
I. General Considerations for Sample Handling
To ensure the integrity of this compound in biological samples, the following general precautions should be observed:
-
Temperature Control: All collection and processing steps should be performed at low temperatures (on ice or at 4°C) to minimize enzymatic degradation of Ang II.
-
Protease Inhibition: The use of protease inhibitors is essential to prevent the degradation of Ang II by peptidases present in biological fluids and tissues. A common inhibitor cocktail includes EDTA, which inhibits metalloproteases like Angiotensin-Converting Enzyme (ACE).
-
Speed: Samples should be processed as quickly as possible to minimize the time for potential degradation.
-
Materials: Use pre-chilled, non-pyrogenic, and endotoxin-free collection tubes and laboratory ware to prevent contamination and analyte loss.
II. Sample-Specific Preparation Protocols
A. Plasma and Serum
Plasma is the preferred sample type for Ang II measurement as the coagulation process in serum collection can potentially influence peptide levels.
1. Plasma Collection and Preparation Protocol:
-
Patient/Animal Preparation: For clinical samples, it may be beneficial to have the patient in a recumbent posture for at least 30 minutes before blood collection[1]. Certain medications like ACE inhibitors, angiotensin-receptor blockers (ARBs), steroids, estrogens, oral contraceptives, and diuretics can affect Ang II levels and should be noted[1].
-
Blood Collection: Draw blood into a chilled lavender-top (EDTA) tube[1][2]. Alternatively, draw blood with a chilled syringe and immediately transfer it to a chilled EDTA tube[1]. The EDTA acts as an anticoagulant and a crucial inhibitor of ACE.
-
Immediate Cooling: Immediately place the collected blood tube in an ice-water bath.
-
Centrifugation: Centrifuge the blood sample at 1000-1600 x g for 15 minutes at 2-8°C within 30 minutes of collection. If a refrigerated centrifuge is not available, pre-chill the centrifuge carriers.
-
Plasma Separation: Promptly transfer the supernatant (plasma) to a clean, chilled plastic vial.
-
Storage: Immediately freeze the plasma at -20°C for short-term storage (≤1 month) or -80°C for long-term storage (≤2 months) to prevent loss of bioactivity. Avoid repeated freeze-thaw cycles.
2. Serum Collection and Preparation Protocol:
-
Blood Collection: Collect blood in a serum separator tube.
-
Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.
-
Centrifugation: Centrifuge at approximately 1000 x g for 20 minutes.
-
Serum Separation: Collect the supernatant (serum) and proceed with the assay immediately or store as described for plasma.
B. Tissue Homogenates
Protocol for Tissue Homogenate Preparation:
-
Tissue Excision: After excision, immediately rinse the tissues with ice-cold PBS (0.01 M, pH 7.4) to remove excess blood.
-
Homogenization: Weigh the tissue and mince it into small pieces on ice. Homogenize the tissue in a suitable lysis buffer containing a cocktail of protease inhibitors. A general recommendation is a 1:9 ratio of tissue weight (g) to PBS volume (mL). Homogenization can be performed using a glass homogenizer on ice or by sonication.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000-14,000 rpm) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the tissue lysate.
-
Protein Quantification: Determine the total protein concentration of the lysate for normalization of Ang II levels.
-
Storage: Use the lysate immediately or aliquot and store at -80°C.
C. Urine
Protocol for Urine Sample Preparation:
-
Collection: Collect urine samples into containers with an inhibitor cocktail.
-
Centrifugation: Centrifuge the samples to remove any particulate matter.
-
Storage: Store the supernatant at -20°C or lower until analysis.
D. Cell Culture Media and Lysates
1. Cell Culture Supernatant Preparation Protocol:
-
Collection: Collect the cell culture medium.
-
Centrifugation: Centrifuge the supernatant for 20 minutes at 1000 x g at 2-8°C to remove insoluble impurities and cell debris.
-
Storage: Collect the clear supernatant and either perform the assay immediately or store it at -80°C.
2. Cell Lysate Preparation Protocol:
-
Cell Harvesting: For adherent cells, wash with cold PBS and then scrape them. For suspension cells, pellet them by centrifugation.
-
Lysis: Resuspend the cell pellet in a cold lysis buffer with protease inhibitors. Lysis can be achieved by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge at approximately 1500 x g for 10 minutes at 2-8°C to remove cell fragments.
-
Supernatant Collection: Collect the supernatant (cell lysate) for analysis.
-
Storage: Use immediately or store at ≤-20°C.
III. This compound Extraction and Purification
For many assay methods, especially those with lower sensitivity or when sample matrix interference is a concern, extraction and purification of Ang II are necessary. Solid-Phase Extraction (SPE) is a widely used technique.
Solid-Phase Extraction (SPE) Protocol:
-
Column Conditioning: Precondition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Acidify the sample with an acid like formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with deionized water to remove unbound contaminants.
-
Elution: Elute the angiotensin peptides from the cartridge using a solvent mixture such as methanol or acetonitrile containing an acid (e.g., 5% formic acid).
-
Drying and Reconstitution: Dry the eluate, often under a stream of nitrogen, and then reconstitute the sample in the appropriate assay buffer.
IV. Data Presentation
Table 1: Sample Storage and Stability
| Sample Type | Short-Term Storage | Long-Term Storage | Key Considerations |
| Plasma | 4°C for up to 5 days | -20°C (≤1 month) or -80°C (≤2 months) | Avoid repeated freeze-thaw cycles. |
| Serum | 4°C for up to 5 days | -20°C (≤1 month) or -80°C (≤2 months) | Avoid repeated freeze-thaw cycles. |
| Tissue Homogenate | Not Recommended | -80°C | Aliquot to avoid freeze-thaw cycles. |
| Urine | Not specified | -20°C | Use of protease inhibitors is critical. |
| Cell Culture Media | Not specified | -20°C or -80°C | Centrifuge to remove debris before freezing. |
Table 2: Comparison of this compound Measurement Assays
| Assay Type | Principle | Advantages | Disadvantages | Typical Sensitivity |
| ELISA | Competitive enzyme-linked immunosorbent assay | High throughput, relatively inexpensive | Variable specificity and accuracy reported | 18.75 - 31.25 pg/mL |
| RIA | Radioimmunoassay | High sensitivity and was the standard method | Requires radioactive materials, lower throughput | High sensitivity for low endogenous levels |
| LC-MS/MS | Liquid chromatography-tandem mass spectrometry | High specificity and accuracy, can measure multiple peptides | Requires expensive equipment and expertise | LOD and LOQ around 0.4-0.8 pMol |
V. Mandatory Visualizations
A. Experimental Workflow for Plasma Sample Preparation
Caption: Workflow for plasma sample preparation for this compound measurement.
B. This compound Signaling Pathway via AT1 Receptor
Caption: Simplified this compound signaling pathway via the AT1 receptor.
References
Application Notes and Protocols: Angiotensin II in Vasoplegic and Cardiogenic Shock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II is a naturally occurring peptide hormone and a potent vasoconstrictor that plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS).[1] It exerts its effects primarily through the this compound type 1 (AT1) receptor, leading to vasoconstriction, aldosterone (B195564) release, and increased sympathetic nervous system activity.[2][3] Recently, synthetic human this compound (Giapreza®) has been approved for increasing blood pressure in adults with septic or other distributive (vasoplegic) shock.[4] These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical studies of vasoplegic and cardiogenic shock, including detailed protocols and data summaries.
Mechanism of Action
This compound's primary mechanism of action in shock is potent vasoconstriction, which increases systemic vascular resistance and, consequently, mean arterial pressure (MAP). This is achieved through the activation of AT1 receptors on vascular smooth muscle cells.[5] Binding of this compound to the AT1 receptor initiates a G protein-coupled signaling cascade, activating phospholipase C, which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction.
Beyond its direct vasoconstrictor effects, this compound also stimulates the release of aldosterone from the adrenal cortex, promoting sodium and water retention, and enhances the release of norepinephrine (B1679862), further contributing to vasoconstriction.
Application in Vasoplegic Shock
Vasoplegic shock, also known as distributive shock, is characterized by severe hypotension due to a profound loss of vascular tone, often seen in sepsis and post-cardiac surgery. In these states, patients may become refractory to conventional catecholamine vasopressors. This compound offers a distinct mechanism of action, making it a valuable therapeutic option in catecholamine-resistant shock.
Clinical Evidence: The ATHOS-3 Trial
The this compound for the Treatment of High-Output Shock (ATHOS-3) trial was a pivotal phase III, randomized, placebo-controlled study that evaluated the efficacy of this compound in patients with catecholamine-resistant vasodilatory shock.
Key Findings from the ATHOS-3 Trial
| Outcome | This compound Group (n=163) | Placebo Group (n=158) | P-value | Citation |
| Primary Endpoint (MAP ≥75 mmHg or ≥10 mmHg increase at 3 hours) | 69.9% | 23.4% | <0.001 | |
| Mean Increase in MAP at 3 hours | 12.5 mmHg | 2.9 mmHg | - | |
| Cardiovascular SOFA Score Improvement at 48 hours | -1.75 | -1.28 | 0.01 | |
| 28-day Mortality | 46% | 54% | 0.12 | |
| Thrombotic Events | 13% | 5% | - |
Application in Cardiogenic Shock
Cardiogenic shock is a life-threatening condition characterized by low cardiac output and subsequent end-organ hypoperfusion. While less studied than in vasoplegic shock, there is growing interest in the use of this compound in this setting, particularly in cases with a vasoplegic component. Clinical experience, largely from case series and retrospective studies, suggests that this compound can effectively increase MAP and reduce the need for other vasopressors in patients with cardiogenic shock.
Clinical Data Summary in Cardiogenic Shock
A systematic review of 15 studies including 195 patients with cardiogenic shock (of whom 156 received this compound) reported the following outcomes:
| Outcome | Findings | Citation |
| Mean Arterial Pressure (MAP) | 84.6% of patients in case reports/series with available data showed an increase in MAP at 12 hours. | |
| Hemodynamic Response | Two larger studies reported a positive hemodynamic response in 88.9% and 35.7% of patients, respectively. | |
| Vasopressor Sparing | Eight studies reported a reduction in norepinephrine equivalent dose at 12 hours. | |
| Adverse Events | Reported adverse events in 47 patients included hepatic injury, digital ischemia, ischemic optic neuropathy, ischemic colitis, agitated delirium, and thrombotic events. |
Experimental Protocols
Animal Model of Vasoplegic (Septic) Shock
This protocol describes a common method for inducing septic shock in an animal model to study the effects of this compound.
Model: Ovine model of hyperdynamic sepsis.
Procedure:
-
Animal Preparation: Adult sheep are surgically instrumented for chronic monitoring of hemodynamic parameters, including aortic, renal, mesenteric, coronary, and iliac artery blood flow.
-
Induction of Sepsis: A conscious state is preferred to avoid the confounding effects of anesthesia. Sepsis is induced by the intravenous administration of live E. coli.
-
Pre-treatment Period: Following the onset of septic shock criteria (e.g., hypotension, increased cardiac output), animals are observed for a 120-minute pre-treatment period.
-
Treatment: Animals are randomized to receive either an intravenous infusion of this compound or a vehicle (saline) for a six-hour period. The this compound dose is titrated to maintain the pre-sepsis baseline MAP.
-
Monitoring and Data Collection: Hemodynamic parameters and blood samples are collected at baseline (pre-sepsis), at the end of the sepsis control period, and at regular intervals during the treatment period.
Clinical Trial Protocol: ATHOS-3
This protocol outlines the key elements of the ATHOS-3 clinical trial.
Study Design: Randomized, double-blind, placebo-controlled trial.
Inclusion Criteria:
-
Adults (>18 years) with vasodilatory shock.
-
Requirement for high-dose vasopressors (>0.2 µg/kg/min of norepinephrine or equivalent) for 6-48 hours to maintain a MAP between 55-70 mmHg.
-
Adequate volume resuscitation (at least 25 mL/kg of crystalloid).
-
Features of high-output shock (e.g., central venous oxygen saturation >70% and central venous pressure >8 mmHg, or cardiac index >2.3 L/min/m²).
Intervention:
-
Patients were randomized to receive either synthetic human this compound or a saline placebo.
-
Initial Dose: 20 ng/kg/min via continuous IV infusion.
-
Titration: The dose was titrated every 5 minutes by increments of up to 15 ng/kg/min as needed to achieve or maintain the target MAP.
-
Maximum Dose: Not to exceed 80 ng/kg/min during the first 3 hours of treatment, and a maintenance dose not to exceed 40 ng/kg/min.
Primary Outcome: The proportion of patients who achieved a MAP of at least 75 mmHg or an increase of at least 10 mmHg from baseline at hour 3.
Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle
Caption: this compound signaling cascade in vascular smooth muscle cells leading to vasoconstriction.
Experimental Workflow for a Preclinical Study of this compound in Septic Shock
Caption: Workflow for a preclinical animal study of this compound in septic shock.
Logical Relationship in the Management of Catecholamine-Resistant Vasoplegic Shock
Caption: Decision-making process for using this compound in catecholamine-resistant vasoplegic shock.
References
- 1. youtube.com [youtube.com]
- 2. This compound: a new therapeutic option for vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Infusion for Shock: A Multicenter Study of Postmarketing Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the evolution of experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in cardiogenic shock: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Angiotensin II in Vasoplegic and Cardiogenic Shock
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II is a naturally occurring peptide hormone and a potent vasoconstrictor that plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS).[1] It exerts its effects primarily through the this compound type 1 (AT1) receptor, leading to vasoconstriction, aldosterone release, and increased sympathetic nervous system activity.[2][3] Recently, synthetic human this compound (Giapreza®) has been approved for increasing blood pressure in adults with septic or other distributive (vasoplegic) shock.[4] These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical studies of vasoplegic and cardiogenic shock, including detailed protocols and data summaries.
Mechanism of Action
This compound's primary mechanism of action in shock is potent vasoconstriction, which increases systemic vascular resistance and, consequently, mean arterial pressure (MAP). This is achieved through the activation of AT1 receptors on vascular smooth muscle cells.[5] Binding of this compound to the AT1 receptor initiates a G protein-coupled signaling cascade, activating phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction.
Beyond its direct vasoconstrictor effects, this compound also stimulates the release of aldosterone from the adrenal cortex, promoting sodium and water retention, and enhances the release of norepinephrine, further contributing to vasoconstriction.
Application in Vasoplegic Shock
Vasoplegic shock, also known as distributive shock, is characterized by severe hypotension due to a profound loss of vascular tone, often seen in sepsis and post-cardiac surgery. In these states, patients may become refractory to conventional catecholamine vasopressors. This compound offers a distinct mechanism of action, making it a valuable therapeutic option in catecholamine-resistant shock.
Clinical Evidence: The ATHOS-3 Trial
The this compound for the Treatment of High-Output Shock (ATHOS-3) trial was a pivotal phase III, randomized, placebo-controlled study that evaluated the efficacy of this compound in patients with catecholamine-resistant vasodilatory shock.
Key Findings from the ATHOS-3 Trial
| Outcome | This compound Group (n=163) | Placebo Group (n=158) | P-value | Citation |
| Primary Endpoint (MAP ≥75 mmHg or ≥10 mmHg increase at 3 hours) | 69.9% | 23.4% | <0.001 | |
| Mean Increase in MAP at 3 hours | 12.5 mmHg | 2.9 mmHg | - | |
| Cardiovascular SOFA Score Improvement at 48 hours | -1.75 | -1.28 | 0.01 | |
| 28-day Mortality | 46% | 54% | 0.12 | |
| Thrombotic Events | 13% | 5% | - |
Application in Cardiogenic Shock
Cardiogenic shock is a life-threatening condition characterized by low cardiac output and subsequent end-organ hypoperfusion. While less studied than in vasoplegic shock, there is growing interest in the use of this compound in this setting, particularly in cases with a vasoplegic component. Clinical experience, largely from case series and retrospective studies, suggests that this compound can effectively increase MAP and reduce the need for other vasopressors in patients with cardiogenic shock.
Clinical Data Summary in Cardiogenic Shock
A systematic review of 15 studies including 195 patients with cardiogenic shock (of whom 156 received this compound) reported the following outcomes:
| Outcome | Findings | Citation |
| Mean Arterial Pressure (MAP) | 84.6% of patients in case reports/series with available data showed an increase in MAP at 12 hours. | |
| Hemodynamic Response | Two larger studies reported a positive hemodynamic response in 88.9% and 35.7% of patients, respectively. | |
| Vasopressor Sparing | Eight studies reported a reduction in norepinephrine equivalent dose at 12 hours. | |
| Adverse Events | Reported adverse events in 47 patients included hepatic injury, digital ischemia, ischemic optic neuropathy, ischemic colitis, agitated delirium, and thrombotic events. |
Experimental Protocols
Animal Model of Vasoplegic (Septic) Shock
This protocol describes a common method for inducing septic shock in an animal model to study the effects of this compound.
Model: Ovine model of hyperdynamic sepsis.
Procedure:
-
Animal Preparation: Adult sheep are surgically instrumented for chronic monitoring of hemodynamic parameters, including aortic, renal, mesenteric, coronary, and iliac artery blood flow.
-
Induction of Sepsis: A conscious state is preferred to avoid the confounding effects of anesthesia. Sepsis is induced by the intravenous administration of live E. coli.
-
Pre-treatment Period: Following the onset of septic shock criteria (e.g., hypotension, increased cardiac output), animals are observed for a 120-minute pre-treatment period.
-
Treatment: Animals are randomized to receive either an intravenous infusion of this compound or a vehicle (saline) for a six-hour period. The this compound dose is titrated to maintain the pre-sepsis baseline MAP.
-
Monitoring and Data Collection: Hemodynamic parameters and blood samples are collected at baseline (pre-sepsis), at the end of the sepsis control period, and at regular intervals during the treatment period.
Clinical Trial Protocol: ATHOS-3
This protocol outlines the key elements of the ATHOS-3 clinical trial.
Study Design: Randomized, double-blind, placebo-controlled trial.
Inclusion Criteria:
-
Adults (>18 years) with vasodilatory shock.
-
Requirement for high-dose vasopressors (>0.2 µg/kg/min of norepinephrine or equivalent) for 6-48 hours to maintain a MAP between 55-70 mmHg.
-
Adequate volume resuscitation (at least 25 mL/kg of crystalloid).
-
Features of high-output shock (e.g., central venous oxygen saturation >70% and central venous pressure >8 mmHg, or cardiac index >2.3 L/min/m²).
Intervention:
-
Patients were randomized to receive either synthetic human this compound or a saline placebo.
-
Initial Dose: 20 ng/kg/min via continuous IV infusion.
-
Titration: The dose was titrated every 5 minutes by increments of up to 15 ng/kg/min as needed to achieve or maintain the target MAP.
-
Maximum Dose: Not to exceed 80 ng/kg/min during the first 3 hours of treatment, and a maintenance dose not to exceed 40 ng/kg/min.
Primary Outcome: The proportion of patients who achieved a MAP of at least 75 mmHg or an increase of at least 10 mmHg from baseline at hour 3.
Visualizations
Signaling Pathway of this compound in Vascular Smooth Muscle
Caption: this compound signaling cascade in vascular smooth muscle cells leading to vasoconstriction.
Experimental Workflow for a Preclinical Study of this compound in Septic Shock
Caption: Workflow for a preclinical animal study of this compound in septic shock.
Logical Relationship in the Management of Catecholamine-Resistant Vasoplegic Shock
Caption: Decision-making process for using this compound in catecholamine-resistant vasoplegic shock.
References
- 1. youtube.com [youtube.com]
- 2. This compound: a new therapeutic option for vasodilatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Infusion for Shock: A Multicenter Study of Postmarketing Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the evolution of experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in cardiogenic shock: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Studying Angiotensin II-Induced Cardiac Remodeling in Rats
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac remodeling, a key pathophysiological process in many cardiovascular diseases, is characterized by changes in the size, shape, and function of the heart. Angiotensin II (Ang II), a central component of the renin-angiotensin system (RAS), is a potent mediator of cardiac remodeling, inducing cardiac hypertrophy, fibrosis, and inflammation.[1][2] The rat model of Ang II-induced cardiac remodeling is a widely used and robust system to investigate the molecular mechanisms underlying these pathological changes and to evaluate the efficacy of potential therapeutic agents. This document provides a detailed methodology for establishing and analyzing the Ang II-induced cardiac remodeling model in rats.
This compound Signaling in Cardiac Remodeling
This compound exerts its effects primarily through the this compound type 1 (AT1) receptor.[3] Activation of the AT1 receptor in cardiac cells initiates a cascade of intracellular signaling events that drive pathological remodeling. Key pathways include the activation of NADPH oxidase (NOX2), leading to increased reactive oxygen species (ROS) production and oxidative stress.[1][4] This, in turn, activates various downstream hypertrophic signaling pathways. Furthermore, Ang II stimulates the expression of profibrotic mediators like transforming growth factor-beta 1 (TGF-β1), which promotes collagen synthesis and fibrosis through Smad and other signaling pathways. Concurrently, inflammatory signaling, involving pathways like nuclear factor-κB (NF-κB), is also activated, contributing to the overall remodeling process.
Figure 1: this compound Signaling Pathway in Cardiac Remodeling.
Experimental Workflow
A typical experimental workflow for studying Ang II-induced cardiac remodeling in rats involves several key stages, from animal model creation to functional and structural analysis of the heart.
Figure 2: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize typical quantitative data expected from an Ang II-induced cardiac remodeling study in rats.
Table 1: this compound Infusion Parameters and Expected Physiological Changes
| Parameter | Value | Duration | Expected Outcome | Reference |
| This compound Dose | 100 - 200 ng/kg/min | 2 - 4 weeks | Significant increase in blood pressure | |
| Left Ventricular Weight / Body Weight Ratio | - | 72 hours | ~16% increase | |
| Systolic Blood Pressure | 200 ng/kg/min | 6 days | Increase to ~166 mmHg from ~125 mmHg |
Table 2: Expected Changes in Gene Expression in Response to this compound Infusion
| Gene | Time Point | Fold Change (vs. Control) | Reference |
| Skeletal α-actin mRNA | 24 hours | ~6.9 | |
| β-myosin heavy chain (β-MHC) mRNA | 24 hours | ~1.8 | |
| Atrial Natriuretic Polypeptide (ANP) mRNA | 24 hours | ~4.8 | |
| Fibronectin mRNA | 24 hours | ~1.5 | |
| Transforming Growth Factor-β1 (TGF-β1) mRNA | 3 days | ~1.4 | |
| Collagen Type I mRNA | 3 days | ~2.8 | |
| Collagen Type III mRNA | 3 days | ~2.1 |
Experimental Protocols
Animal Model: this compound Infusion via Osmotic Minipump
This protocol describes the subcutaneous implantation of an osmotic minipump for the continuous delivery of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (270-300g)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet model 2004)
-
Anesthetics (e.g., Ketamine/Xylazine mixture)
-
Surgical instruments (scalpel, forceps, sutures/wound clips)
-
Animal clippers
-
Betadine or other surgical scrub
Procedure:
-
Pump Preparation: Under sterile conditions, fill the osmotic minipumps with Ang II solution at the desired concentration to achieve a delivery rate of 100-200 ng/kg/min. Prime the pumps according to the manufacturer's instructions.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of Ketamine at 75 mg/kg and Xylazine at 5 mg/kg). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur on the back of the rat, between the shoulder blades. Cleanse the surgical area with a surgical scrub solution.
-
Incision: Make a small longitudinal incision (approximately 1-2 cm) through the skin.
-
Pocket Formation: Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic minipump.
-
Pump Implantation: Insert the primed osmotic minipump into the subcutaneous pocket.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-operative Care: Monitor the animal during recovery from anesthesia. Provide post-operative analgesia as per institutional guidelines. The infusion is typically continued for 2 to 4 weeks to induce significant cardiac remodeling.
Echocardiography for Cardiac Function Assessment
Transthoracic echocardiography is a non-invasive method to serially assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 12-MHz)
-
Anesthesia (e.g., light isoflurane (B1672236) or Ketamine/Xylazine)
-
Animal clippers
-
Ultrasound gel
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the rat and shave the chest area. Place the rat in a supine or left lateral decubitus position on a warming pad to maintain body temperature.
-
Image Acquisition: Apply ultrasound gel to the chest. Acquire images from the parasternal long-axis and short-axis views.
-
M-Mode Measurement: From the short-axis view at the level of the papillary muscles, obtain M-mode tracings to measure:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Interventricular septum thickness (IVS) and posterior wall thickness (LVPW)
-
-
Functional Calculation: Calculate the following parameters:
-
Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF%): Calculated using the Teichholz formula or Simpson's method.
-
-
Doppler Imaging (Optional): Use pulsed-wave Doppler at the mitral valve inflow to assess diastolic function (E/A ratio).
Histological Analysis of Cardiac Fibrosis and Hypertrophy
Histological staining is essential for the direct visualization and quantification of cardiac fibrosis and myocyte size.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Staining reagents:
-
Masson's Trichrome stain kit
-
Picrosirius Red stain solution
-
Hematoxylin and Eosin (H&E) stain
-
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Collection and Fixation: At the end of the study, euthanize the rats. Excise the hearts, wash with PBS, and arrest in diastole with KCl. Fix the hearts in 4% PFA overnight at 4°C.
-
Tissue Processing and Embedding: Dehydrate the fixed hearts through a graded ethanol series, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.
-
Staining:
-
Masson's Trichrome: Stain sections according to the kit manufacturer's protocol. Collagen fibers will stain blue, and cardiomyocytes will stain red.
-
Picrosirius Red: Stain sections with Picrosirius Red solution. This stain is specific for collagen and appears red under bright-field microscopy and birefringent (orange-red for type I, green for type III) under polarized light.
-
Hematoxylin and Eosin (H&E): Perform standard H&E staining for general morphology and assessment of myocyte size.
-
-
Image Acquisition and Quantification:
-
Capture images of the stained sections using a microscope.
-
For fibrosis quantification, use image analysis software to measure the percentage of the blue-stained (Masson's Trichrome) or red-stained (Picrosirius Red) area relative to the total tissue area.
-
For myocyte hypertrophy, measure the cross-sectional area of cardiomyocytes from H&E or Gomori-stained sections.
-
Molecular Analysis: Gene Expression by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to quantify changes in the expression of genes involved in cardiac remodeling.
Materials:
-
Heart tissue (snap-frozen in liquid nitrogen)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for target genes (e.g., Nppa (ANP), Myh7 (β-MHC), Acta1 (skeletal α-actin), Col1a1, Col3a1, Tgfb1) and a reference gene (e.g., Gapdh)
Procedure:
-
RNA Extraction: Homogenize frozen heart tissue and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene. The results are often expressed as fold change relative to a control group. Increased expression of angiotensinogen (B3276523) mRNA has been observed in Ang II-dependent hypertension models.
-
References
Methodology for Studying Angiotensin II-Induced Cardiac Remodeling in Rats
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac remodeling, a key pathophysiological process in many cardiovascular diseases, is characterized by changes in the size, shape, and function of the heart. Angiotensin II (Ang II), a central component of the renin-angiotensin system (RAS), is a potent mediator of cardiac remodeling, inducing cardiac hypertrophy, fibrosis, and inflammation.[1][2] The rat model of Ang II-induced cardiac remodeling is a widely used and robust system to investigate the molecular mechanisms underlying these pathological changes and to evaluate the efficacy of potential therapeutic agents. This document provides a detailed methodology for establishing and analyzing the Ang II-induced cardiac remodeling model in rats.
This compound Signaling in Cardiac Remodeling
This compound exerts its effects primarily through the this compound type 1 (AT1) receptor.[3] Activation of the AT1 receptor in cardiac cells initiates a cascade of intracellular signaling events that drive pathological remodeling. Key pathways include the activation of NADPH oxidase (NOX2), leading to increased reactive oxygen species (ROS) production and oxidative stress.[1][4] This, in turn, activates various downstream hypertrophic signaling pathways. Furthermore, Ang II stimulates the expression of profibrotic mediators like transforming growth factor-beta 1 (TGF-β1), which promotes collagen synthesis and fibrosis through Smad and other signaling pathways. Concurrently, inflammatory signaling, involving pathways like nuclear factor-κB (NF-κB), is also activated, contributing to the overall remodeling process.
Figure 1: this compound Signaling Pathway in Cardiac Remodeling.
Experimental Workflow
A typical experimental workflow for studying Ang II-induced cardiac remodeling in rats involves several key stages, from animal model creation to functional and structural analysis of the heart.
Figure 2: General Experimental Workflow.
Quantitative Data Summary
The following tables summarize typical quantitative data expected from an Ang II-induced cardiac remodeling study in rats.
Table 1: this compound Infusion Parameters and Expected Physiological Changes
| Parameter | Value | Duration | Expected Outcome | Reference |
| This compound Dose | 100 - 200 ng/kg/min | 2 - 4 weeks | Significant increase in blood pressure | |
| Left Ventricular Weight / Body Weight Ratio | - | 72 hours | ~16% increase | |
| Systolic Blood Pressure | 200 ng/kg/min | 6 days | Increase to ~166 mmHg from ~125 mmHg |
Table 2: Expected Changes in Gene Expression in Response to this compound Infusion
| Gene | Time Point | Fold Change (vs. Control) | Reference |
| Skeletal α-actin mRNA | 24 hours | ~6.9 | |
| β-myosin heavy chain (β-MHC) mRNA | 24 hours | ~1.8 | |
| Atrial Natriuretic Polypeptide (ANP) mRNA | 24 hours | ~4.8 | |
| Fibronectin mRNA | 24 hours | ~1.5 | |
| Transforming Growth Factor-β1 (TGF-β1) mRNA | 3 days | ~1.4 | |
| Collagen Type I mRNA | 3 days | ~2.8 | |
| Collagen Type III mRNA | 3 days | ~2.1 |
Experimental Protocols
Animal Model: this compound Infusion via Osmotic Minipump
This protocol describes the subcutaneous implantation of an osmotic minipump for the continuous delivery of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (270-300g)
-
This compound
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet model 2004)
-
Anesthetics (e.g., Ketamine/Xylazine mixture)
-
Surgical instruments (scalpel, forceps, sutures/wound clips)
-
Animal clippers
-
Betadine or other surgical scrub
Procedure:
-
Pump Preparation: Under sterile conditions, fill the osmotic minipumps with Ang II solution at the desired concentration to achieve a delivery rate of 100-200 ng/kg/min. Prime the pumps according to the manufacturer's instructions.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., intraperitoneal injection of Ketamine at 75 mg/kg and Xylazine at 5 mg/kg). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Preparation: Shave the fur on the back of the rat, between the shoulder blades. Cleanse the surgical area with a surgical scrub solution.
-
Incision: Make a small longitudinal incision (approximately 1-2 cm) through the skin.
-
Pocket Formation: Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic minipump.
-
Pump Implantation: Insert the primed osmotic minipump into the subcutaneous pocket.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-operative Care: Monitor the animal during recovery from anesthesia. Provide post-operative analgesia as per institutional guidelines. The infusion is typically continued for 2 to 4 weeks to induce significant cardiac remodeling.
Echocardiography for Cardiac Function Assessment
Transthoracic echocardiography is a non-invasive method to serially assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 12-MHz)
-
Anesthesia (e.g., light isoflurane or Ketamine/Xylazine)
-
Animal clippers
-
Ultrasound gel
-
Warming pad
Procedure:
-
Animal Preparation: Anesthetize the rat and shave the chest area. Place the rat in a supine or left lateral decubitus position on a warming pad to maintain body temperature.
-
Image Acquisition: Apply ultrasound gel to the chest. Acquire images from the parasternal long-axis and short-axis views.
-
M-Mode Measurement: From the short-axis view at the level of the papillary muscles, obtain M-mode tracings to measure:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs)
-
Interventricular septum thickness (IVS) and posterior wall thickness (LVPW)
-
-
Functional Calculation: Calculate the following parameters:
-
Fractional Shortening (FS%): [(LVIDd - LVIDs) / LVIDd] x 100
-
Ejection Fraction (EF%): Calculated using the Teichholz formula or Simpson's method.
-
-
Doppler Imaging (Optional): Use pulsed-wave Doppler at the mitral valve inflow to assess diastolic function (E/A ratio).
Histological Analysis of Cardiac Fibrosis and Hypertrophy
Histological staining is essential for the direct visualization and quantification of cardiac fibrosis and myocyte size.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Staining reagents:
-
Masson's Trichrome stain kit
-
Picrosirius Red stain solution
-
Hematoxylin and Eosin (H&E) stain
-
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Tissue Collection and Fixation: At the end of the study, euthanize the rats. Excise the hearts, wash with PBS, and arrest in diastole with KCl. Fix the hearts in 4% PFA overnight at 4°C.
-
Tissue Processing and Embedding: Dehydrate the fixed hearts through a graded ethanol series, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin blocks using a microtome and mount them on glass slides.
-
Staining:
-
Masson's Trichrome: Stain sections according to the kit manufacturer's protocol. Collagen fibers will stain blue, and cardiomyocytes will stain red.
-
Picrosirius Red: Stain sections with Picrosirius Red solution. This stain is specific for collagen and appears red under bright-field microscopy and birefringent (orange-red for type I, green for type III) under polarized light.
-
Hematoxylin and Eosin (H&E): Perform standard H&E staining for general morphology and assessment of myocyte size.
-
-
Image Acquisition and Quantification:
-
Capture images of the stained sections using a microscope.
-
For fibrosis quantification, use image analysis software to measure the percentage of the blue-stained (Masson's Trichrome) or red-stained (Picrosirius Red) area relative to the total tissue area.
-
For myocyte hypertrophy, measure the cross-sectional area of cardiomyocytes from H&E or Gomori-stained sections.
-
Molecular Analysis: Gene Expression by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to quantify changes in the expression of genes involved in cardiac remodeling.
Materials:
-
Heart tissue (snap-frozen in liquid nitrogen)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for target genes (e.g., Nppa (ANP), Myh7 (β-MHC), Acta1 (skeletal α-actin), Col1a1, Col3a1, Tgfb1) and a reference gene (e.g., Gapdh)
Procedure:
-
RNA Extraction: Homogenize frozen heart tissue and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer or bioanalyzer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene. The results are often expressed as fold change relative to a control group. Increased expression of angiotensinogen mRNA has been observed in Ang II-dependent hypertension models.
-
References
Application Notes and Protocols for In Vivo Investigation of Brain Angiotensin II Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a potent vasoactive peptide and a key component of the renin-angiotensin system (RAS). Beyond its well-established peripheral effects on blood pressure regulation, Ang II also plays a crucial role as a neuropeptide in the central nervous system (CNS). Within the brain, Ang II is involved in the regulation of cardiovascular function, fluid and electrolyte balance, stress responses, and cognitive processes. Dysregulation of the brain RAS has been implicated in the pathophysiology of hypertension, heart failure, anxiety disorders, and neurodegenerative diseases.[1][2][3]
This document provides detailed application notes and protocols for researchers investigating the in vivo effects of brain this compound. It covers common animal models, surgical procedures for central administration of Ang II, and behavioral assays to assess its physiological and psychological impact. Furthermore, it presents quantitative data from key studies in a structured format and visualizes the underlying signaling pathways and experimental workflows.
Key In Vivo Models
Several rodent models are commonly used to study the central effects of Ang II. The choice of model often depends on the specific research question.
-
Normotensive Rodents (e.g., Sprague-Dawley, Wistar-Kyoto rats): These models are ideal for studying the fundamental physiological and behavioral responses to centrally administered Ang II without the confounding factors of pre-existing hypertension.
-
Hypertensive Rodents (e.g., Spontaneously Hypertensive Rat - SHR): SHRs exhibit a genetically determined increase in blood pressure and are a valuable tool for investigating the role of brain Ang II in the development and maintenance of hypertension.[4] Studies have shown that SHRs have an increased sensitivity to the pressor effects of central Ang II compared to their normotensive counterparts.[4]
-
Transgenic Models: Mice with genetic modifications, such as overexpression of angiotensinogen (B3276523) in the brain or knockout of specific Ang II receptors (e.g., AT1a), provide powerful tools to dissect the specific components of the brain RAS and their downstream effects. Alzheimer's disease mouse models, like the AβPPswe/PS1ΔE9 mice, are used to explore the interplay between Ang II-induced hypertension and neurodegenerative processes.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of central this compound administration in rodents.
Table 1: Effects of Intracerebroventricular (ICV) this compound Infusion on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Rats
| Animal Model | This compound Dose | Duration of Infusion | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |
| Sprague-Dawley | 175 ng/kg/min (s.c.) | 2 weeks | ↑ by ~40 mmHg (from ~128 to ~168) | ↓ by ~36 bpm (from ~384 to ~348) | |
| Wistar | 5.2 µg/kg/h (s.c.) | 14 days | ↑ (Data presented as augmented BPV) | Not specified | |
| Spontaneously Hypertensive Rat (SHR) | i.v.t. infusion | Not specified | Significantly higher increase than in WK rats | Not specified | |
| Sino-aortic deafferentated (SAD) | i.v. infusion | 48 hours post-surgery | No additional increase | No additional increase |
Table 2: Behavioral Effects of Central this compound Modulation in Rodents
| Animal Model | Treatment | Behavioral Test | Key Findings | Reference |
| Rats | Central losartan (B1675146) (AT1 receptor antagonist) | Elevated Plus Maze | Diminished anxiety state | |
| Rats | Central PD123319 (AT2 receptor antagonist) | Elevated Plus Maze | Diminished anxiety state | |
| Rats | Chronic Mild Stress + Losartan | Forced Swimming Test, Sucrose Consumption | Prevented development of depression-like behavior | |
| Rats | Chronic Mild Stress + Losartan | Y-maze Test | Reduced impairment of learning and memory |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the in vivo effects of brain this compound.
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation in Rats
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat brain for the subsequent administration of this compound.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the scalp and clean the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clean the bregma, the anatomical point where the coronal and sagittal sutures meet.
-
Coordinates for Lateral Ventricle: Using a stereotaxic atlas for the specific rat strain and age, determine the coordinates for the lateral ventricle. A common coordinate for adult rats is approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface.
-
Drilling: Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the target depth.
-
Fixation: Secure the guide cannula to the skull using dental cement. Small anchor screws can be placed in the skull around the cannula to enhance stability.
-
Closure: Suture the scalp incision around the cannula pedestal.
-
Post-operative Care: Administer analgesics and antibiotics as prescribed. House the animal individually to prevent damage to the implant. Insert a dummy cannula into the guide cannula to maintain patency. Allow the animal to recover for at least one week before starting the infusion experiments.
Protocol 2: Chronic Intracerebroventricular (ICV) Infusion using Osmotic Minipumps
This protocol details the preparation and implantation of an osmotic minipump for the continuous delivery of this compound into the brain.
Materials:
-
Osmotic minipump (select a model with the desired flow rate and duration)
-
This compound solution (sterile and pyrogen-free)
-
Connecting tubing
-
Surgical tools for subcutaneous implantation
Procedure:
-
Minipump Priming: Prime the osmotic minipump by filling it with the this compound solution according to the manufacturer's instructions. This typically involves incubating the filled pump in sterile saline at 37°C for a specified period to ensure immediate and consistent delivery upon implantation.
-
Animal Anesthesia: Anesthetize the cannulated rat.
-
Subcutaneous Pocket Creation: Make a small incision in the skin on the back of the animal, between the shoulder blades. Using blunt dissection, create a subcutaneous pocket large enough to hold the osmotic minipump.
-
Pump Implantation: Insert the primed osmotic minipump into the subcutaneous pocket.
-
Connecting to the Cannula: Connect the minipump to the external part of the ICV guide cannula using the provided tubing. Ensure the connection is secure.
-
Closure: Close the skin incision with sutures or surgical staples.
-
Post-operative Monitoring: Monitor the animal for any signs of discomfort or infection. The minipump will now continuously deliver this compound at a constant rate for the specified duration.
Protocol 3: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30 minutes before the test to reduce stress from the novel environment.
-
Test Initiation: Place the rat in the center of the maze, facing one of the open arms.
-
Exploration Period: Allow the rat to freely explore the maze for a 5-minute period.
-
Data Collection: Record the following parameters, either manually or using video tracking software:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect (reduced anxiety), while a decrease suggests an anxiogenic effect (increased anxiety).
-
Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Visualization
This compound AT1 Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the binding of this compound to its type 1 (AT1) receptor in the brain.
Caption: this compound AT1 Receptor Signaling Pathway in the Brain.
Experimental Workflow for In Vivo Investigation of Brain this compound
The diagram below outlines the typical experimental workflow for studying the effects of centrally administered this compound in rodents.
Caption: Experimental Workflow for Brain this compound Studies.
Logical Relationship: Central this compound and its Effects
This diagram illustrates the logical flow from central this compound administration to the observed physiological and behavioral outcomes.
Caption: Central this compound Effects Cascade.
References
- 1. Rat brain this compound receptors: effects of intracerebroventricular this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. [Changes of this compound contents in rat plasma, brain, cardiovascular system and adrenal during stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic intracerebroventricular infusion of this compound causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Investigation of Brain Angiotensin II Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a potent vasoactive peptide and a key component of the renin-angiotensin system (RAS). Beyond its well-established peripheral effects on blood pressure regulation, Ang II also plays a crucial role as a neuropeptide in the central nervous system (CNS). Within the brain, Ang II is involved in the regulation of cardiovascular function, fluid and electrolyte balance, stress responses, and cognitive processes. Dysregulation of the brain RAS has been implicated in the pathophysiology of hypertension, heart failure, anxiety disorders, and neurodegenerative diseases.[1][2][3]
This document provides detailed application notes and protocols for researchers investigating the in vivo effects of brain this compound. It covers common animal models, surgical procedures for central administration of Ang II, and behavioral assays to assess its physiological and psychological impact. Furthermore, it presents quantitative data from key studies in a structured format and visualizes the underlying signaling pathways and experimental workflows.
Key In Vivo Models
Several rodent models are commonly used to study the central effects of Ang II. The choice of model often depends on the specific research question.
-
Normotensive Rodents (e.g., Sprague-Dawley, Wistar-Kyoto rats): These models are ideal for studying the fundamental physiological and behavioral responses to centrally administered Ang II without the confounding factors of pre-existing hypertension.
-
Hypertensive Rodents (e.g., Spontaneously Hypertensive Rat - SHR): SHRs exhibit a genetically determined increase in blood pressure and are a valuable tool for investigating the role of brain Ang II in the development and maintenance of hypertension.[4] Studies have shown that SHRs have an increased sensitivity to the pressor effects of central Ang II compared to their normotensive counterparts.[4]
-
Transgenic Models: Mice with genetic modifications, such as overexpression of angiotensinogen in the brain or knockout of specific Ang II receptors (e.g., AT1a), provide powerful tools to dissect the specific components of the brain RAS and their downstream effects. Alzheimer's disease mouse models, like the AβPPswe/PS1ΔE9 mice, are used to explore the interplay between Ang II-induced hypertension and neurodegenerative processes.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of central this compound administration in rodents.
Table 1: Effects of Intracerebroventricular (ICV) this compound Infusion on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Rats
| Animal Model | This compound Dose | Duration of Infusion | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | Reference |
| Sprague-Dawley | 175 ng/kg/min (s.c.) | 2 weeks | ↑ by ~40 mmHg (from ~128 to ~168) | ↓ by ~36 bpm (from ~384 to ~348) | |
| Wistar | 5.2 µg/kg/h (s.c.) | 14 days | ↑ (Data presented as augmented BPV) | Not specified | |
| Spontaneously Hypertensive Rat (SHR) | i.v.t. infusion | Not specified | Significantly higher increase than in WK rats | Not specified | |
| Sino-aortic deafferentated (SAD) | i.v. infusion | 48 hours post-surgery | No additional increase | No additional increase |
Table 2: Behavioral Effects of Central this compound Modulation in Rodents
| Animal Model | Treatment | Behavioral Test | Key Findings | Reference |
| Rats | Central losartan (AT1 receptor antagonist) | Elevated Plus Maze | Diminished anxiety state | |
| Rats | Central PD123319 (AT2 receptor antagonist) | Elevated Plus Maze | Diminished anxiety state | |
| Rats | Chronic Mild Stress + Losartan | Forced Swimming Test, Sucrose Consumption | Prevented development of depression-like behavior | |
| Rats | Chronic Mild Stress + Losartan | Y-maze Test | Reduced impairment of learning and memory |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the in vivo effects of brain this compound.
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation in Rats
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat brain for the subsequent administration of this compound.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the scalp and clean the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification: Identify and clean the bregma, the anatomical point where the coronal and sagittal sutures meet.
-
Coordinates for Lateral Ventricle: Using a stereotaxic atlas for the specific rat strain and age, determine the coordinates for the lateral ventricle. A common coordinate for adult rats is approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface.
-
Drilling: Drill a small hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the target depth.
-
Fixation: Secure the guide cannula to the skull using dental cement. Small anchor screws can be placed in the skull around the cannula to enhance stability.
-
Closure: Suture the scalp incision around the cannula pedestal.
-
Post-operative Care: Administer analgesics and antibiotics as prescribed. House the animal individually to prevent damage to the implant. Insert a dummy cannula into the guide cannula to maintain patency. Allow the animal to recover for at least one week before starting the infusion experiments.
Protocol 2: Chronic Intracerebroventricular (ICV) Infusion using Osmotic Minipumps
This protocol details the preparation and implantation of an osmotic minipump for the continuous delivery of this compound into the brain.
Materials:
-
Osmotic minipump (select a model with the desired flow rate and duration)
-
This compound solution (sterile and pyrogen-free)
-
Connecting tubing
-
Surgical tools for subcutaneous implantation
Procedure:
-
Minipump Priming: Prime the osmotic minipump by filling it with the this compound solution according to the manufacturer's instructions. This typically involves incubating the filled pump in sterile saline at 37°C for a specified period to ensure immediate and consistent delivery upon implantation.
-
Animal Anesthesia: Anesthetize the cannulated rat.
-
Subcutaneous Pocket Creation: Make a small incision in the skin on the back of the animal, between the shoulder blades. Using blunt dissection, create a subcutaneous pocket large enough to hold the osmotic minipump.
-
Pump Implantation: Insert the primed osmotic minipump into the subcutaneous pocket.
-
Connecting to the Cannula: Connect the minipump to the external part of the ICV guide cannula using the provided tubing. Ensure the connection is secure.
-
Closure: Close the skin incision with sutures or surgical staples.
-
Post-operative Monitoring: Monitor the animal for any signs of discomfort or infection. The minipump will now continuously deliver this compound at a constant rate for the specified duration.
Protocol 3: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30 minutes before the test to reduce stress from the novel environment.
-
Test Initiation: Place the rat in the center of the maze, facing one of the open arms.
-
Exploration Period: Allow the rat to freely explore the maze for a 5-minute period.
-
Data Collection: Record the following parameters, either manually or using video tracking software:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect (reduced anxiety), while a decrease suggests an anxiogenic effect (increased anxiety).
-
Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.
Visualization
This compound AT1 Receptor Signaling Pathway
The following diagram illustrates the major signaling cascades activated by the binding of this compound to its type 1 (AT1) receptor in the brain.
Caption: this compound AT1 Receptor Signaling Pathway in the Brain.
Experimental Workflow for In Vivo Investigation of Brain this compound
The diagram below outlines the typical experimental workflow for studying the effects of centrally administered this compound in rodents.
Caption: Experimental Workflow for Brain this compound Studies.
Logical Relationship: Central this compound and its Effects
This diagram illustrates the logical flow from central this compound administration to the observed physiological and behavioral outcomes.
Caption: Central this compound Effects Cascade.
References
- 1. Rat brain this compound receptors: effects of intracerebroventricular this compound infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. [Changes of this compound contents in rat plasma, brain, cardiovascular system and adrenal during stress] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic intracerebroventricular infusion of this compound causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Techniques for Studying Angiotensin II Signaling in Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is a crucial octapeptide hormone within the renin-angiotensin system (RAS) that plays a significant role in blood pressure regulation, and water and sodium homeostasis.[1] Beyond its systemic effects, Ang II is a potent mediator of tissue remodeling and fibrosis, particularly through its direct actions on fibroblasts.[2][3] In response to tissue injury, Ang II can stimulate fibroblast proliferation, differentiation into myofibroblasts, migration, and the deposition of extracellular matrix (ECM) proteins like collagen and fibronectin.[4][5] These cellular events are central to the pathogenesis of fibrotic diseases in organs such as the heart, lungs, kidneys, and skin.
Ang II exerts its effects primarily through two G-protein coupled receptors: this compound Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R). The majority of the pro-fibrotic and growth-related effects are mediated by the AT1R, which, upon activation, initiates a cascade of intracellular signaling pathways. Conversely, AT2R signaling often counteracts the effects of AT1R activation, suggesting a complex regulatory balance. Understanding the intricate signaling networks governed by Ang II in fibroblasts is critical for developing therapeutic strategies to combat fibrosis.
These application notes provide detailed protocols and techniques for culturing fibroblasts and investigating the key signaling pathways activated by Ang II.
General Cell Culture and Handling
The choice of fibroblasts can significantly influence experimental outcomes. Primary fibroblasts isolated from specific tissues (e.g., cardiac, lung, dermal) or established cell lines are commonly used.
Recommended Cell Types:
-
Primary Human or Rat Cardiac Fibroblasts: Physiologically relevant for studying cardiac fibrosis.
-
Primary Human or Mouse Lung Fibroblasts: Ideal for investigating pulmonary fibrosis.
-
NRK-49F Cells: A rat renal interstitial fibroblast cell line used in kidney fibrosis studies.
-
Human Dermal Fibroblasts: Used for skin fibrosis and wound healing research.
General Culture Protocol:
-
Medium: Culture fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) or Fibroblast Growth Medium (FGM-3), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Passaging: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using 0.05% Trypsin-EDTA, and re-plate at a suitable sub-cultivation ratio (e.g., 1:3 to 1:5).
-
Serum Starvation: Prior to this compound stimulation, it is crucial to synchronize the cells and reduce baseline signaling activity. Incubate the confluent cells in serum-free medium (e.g., DMEM with 0.5% Bovine Serum Albumin) for 24-48 hours.
This compound Signaling Pathways
Activation of the AT1 receptor by Ang II in fibroblasts triggers multiple downstream signaling cascades that collectively promote a pro-fibrotic phenotype.
-
Gq/PLC/Ca2+ Pathway: AT1R coupling to Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This initial transient peak is followed by a sustained plateau phase involving external Ca2+ influx.
-
MAPK Pathway: Ang II is a potent activator of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinases (ERK1/2) and p38 MAPK. This activation is crucial for cell proliferation and gene expression.
-
Reactive Oxygen Species (ROS) Production: Ang II stimulates the production of ROS, primarily through the activation of NADPH oxidase. This oxidative stress contributes to fibroblast activation and matrix production.
-
TGF-β/Smad Pathway: Ang II can induce the expression and secretion of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis. This creates a positive feedback loop where Ang II and TGF-β signaling pathways converge, often involving Smad proteins, to amplify the fibrotic response.
Caption: this compound signaling cascade in fibroblasts via the AT1 receptor.
Experimental Protocols & Data
The following section details key experimental procedures to quantify the effects of Ang II on fibroblast function. A general workflow is presented below.
Caption: General experimental workflow for studying Ang II effects in fibroblasts.
Intracellular Calcium Mobilization Assay
This assay measures the rapid increase in intracellular Ca2+ following AT1R activation.
Protocol:
-
Seed fibroblasts (e.g., 10,000 cells/well) in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Wash cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a fluorometric microplate reader equipped with an injector.
-
Measure baseline fluorescence, then inject Ang II (at various concentrations) and immediately record the change in fluorescence intensity over time.
-
The response is typically characterized by a sharp peak followed by a sustained plateau.
| Peptide | Cell Type | EC50 / pEC50 | Receptor | Reference |
| This compound | Human Lung Fibroblasts | EC50: 22 nM | AT1R | |
| This compound | Human Lung Fibroblasts | pEC50: 7.67 ± 0.01 | AT1R | |
| Angiotensin III | Human Lung Fibroblasts | pEC50: 7.43 ± 0.02 | AT1R | |
| Angiotensin I | Human Lung Fibroblasts | pEC50: 5.87 ± 0.17 | AT1R |
Fibroblast Proliferation Assay ([³H]-Thymidine Incorporation)
This method assesses DNA synthesis as a measure of cell proliferation.
Protocol:
-
Seed fibroblasts in a 24-well plate and grow to sub-confluency.
-
Serum-starve the cells for 24-48 hours.
-
Treat cells with various concentrations of Ang II for approximately 24 hours.
-
Add 1 µCi/mL of [³H]-thymidine to each well and incubate for an additional 4-24 hours.
-
Wash cells thoroughly with ice-cold PBS to remove unincorporated thymidine.
-
Precipitate DNA by adding ice-cold 5-10% trichloroacetic acid (TCA).
-
Wash the precipitate, then solubilize it with 0.1 M NaOH.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
| Stimulant | Cell Type | Effect on Proliferation / DNA Synthesis | Receptor | Reference |
| Ang II (10⁻⁶ M) | Human Fetal Lung Fibroblasts | 211 ± 5% of control | AT1R | |
| Ang II (10⁻⁶ M) | Human Adult Lung Fibroblasts | 339 ± 6% of control | AT1R | |
| Ang II (50 nM) | Rat Cardiac Fibroblasts | ~45% increase vs. control | AT1R | |
| Ang II (100 nmol/L) | Human Cardiac Fibroblasts | ~5-fold increase in DNA synthesis | AT1R |
Western Blot for ERK1/2 Phosphorylation
This assay detects the activation (phosphorylation) of the ERK1/2 MAPK pathway.
Protocol:
-
Grow fibroblasts to 80-90% confluency in 6-well plates and serum-starve.
-
Stimulate cells with Ang II (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately place plates on ice and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
Reactive Oxygen Species (ROS) Detection
This assay measures intracellular ROS production using fluorescent probes.
Protocol:
-
Culture fibroblasts on glass coverslips or in multi-well plates.
-
Wash cells and incubate with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA, for general ROS) or Dihydroethidium (DHE, for superoxide), for 20-30 minutes at 37°C.
-
Wash cells to remove excess probe.
-
Stimulate with Ang II (e.g., 100 nM) and acquire images using a fluorescence microscope or measure fluorescence intensity over time with a plate reader.
-
The increase in fluorescence corresponds to an increase in ROS levels.
| Stimulant | Cell Type | Effect | Mediator | Reference |
| Ang II (10⁻⁷ M) | Rat Lung Fibroblasts | Increased intracellular ROS | NOX4 | |
| Ang II (10⁻⁷ M) | Fetal Rat Cardiac Fibroblasts | Significantly increased ROS production | p22phox | |
| Ang II (100 nM) | Rat Cardiac Fibroblasts | Gradual increase in DCF fluorescence | G12/13, NADPH Oxidase |
Collagen Production Assay
This assay quantifies the amount of newly synthesized soluble collagen secreted by fibroblasts.
Protocol (Sircol Assay):
-
Culture and serum-starve fibroblasts in 6-well or 12-well plates.
-
Stimulate cells with Ang II for 24-72 hours in serum-free medium.
-
Collect the culture supernatant.
-
Add Sircol Dye Reagent to the supernatant, which specifically binds to soluble collagen.
-
Incubate and then centrifuge to pellet the collagen-dye complex.
-
Discard the supernatant and dissolve the pellet in the provided alkali reagent.
-
Measure the absorbance on a plate reader and calculate the collagen concentration against a known standard.
-
Normalize collagen levels to cell number or total protein content from the cell lysate.
| Stimulant | Cell Type | Effect on Collagen | Receptor | Reference |
| Ang II (100 nmol/l) | Adult Rat Cardiac Fibroblasts | +75% Collagen Secretion | AT1R | |
| Ang II (100 nmol/l) | Adult Rat Cardiac Fibroblasts | +113% Collagen Production | AT1R | |
| Ang II (10⁻⁹ M) | Adult Rat Cardiac Fibroblasts | Increased Collagen Gene Expression | AT1R |
Cell Migration Assay
This assay measures the chemotactic response of fibroblasts to Ang II.
Protocol (Transwell Assay):
-
Use Transwell inserts (e.g., 8.0-µm pore size). The membrane can be coated with a thin layer of Matrigel or collagen to mimic basement membrane.
-
Place serum-free medium containing Ang II (as the chemoattractant) in the lower chamber.
-
Resuspend serum-starved fibroblasts in serum-free medium and add them to the upper chamber (e.g., 2 x 10⁵ cells/mL).
-
Incubate for 12-24 hours to allow for migration.
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet).
-
Elute the dye and measure absorbance, or count the number of migrated cells in several fields under a microscope.
| Stimulant | Cell Type | Effect on Migration | Receptor | Reference |
| Ang II (50 nM) | Rat Cardiac Fibroblasts | Significantly increased migration | AT1R | |
| Ang II | Normal Mouse Lung Fibroblasts | Significant stimulation of migration | AT1R | |
| Ang II | Fibrotic Mouse Lung Fibroblasts | No additional effect on elevated basal migration | AT2R-dominant |
References
- 1. Modulation of this compound signaling in the prevention of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound signalling pathways in cardiac fibroblasts: conventional versus novel mechanisms in mediating cardiac growth and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates cell growth-related events and synthesis of matrix proteins in renal interstitial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cell Culture Techniques for Studying Angiotensin II Signaling in Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is a crucial octapeptide hormone within the renin-angiotensin system (RAS) that plays a significant role in blood pressure regulation, and water and sodium homeostasis.[1] Beyond its systemic effects, Ang II is a potent mediator of tissue remodeling and fibrosis, particularly through its direct actions on fibroblasts.[2][3] In response to tissue injury, Ang II can stimulate fibroblast proliferation, differentiation into myofibroblasts, migration, and the deposition of extracellular matrix (ECM) proteins like collagen and fibronectin.[4][5] These cellular events are central to the pathogenesis of fibrotic diseases in organs such as the heart, lungs, kidneys, and skin.
Ang II exerts its effects primarily through two G-protein coupled receptors: this compound Type 1 Receptor (AT1R) and Type 2 Receptor (AT2R). The majority of the pro-fibrotic and growth-related effects are mediated by the AT1R, which, upon activation, initiates a cascade of intracellular signaling pathways. Conversely, AT2R signaling often counteracts the effects of AT1R activation, suggesting a complex regulatory balance. Understanding the intricate signaling networks governed by Ang II in fibroblasts is critical for developing therapeutic strategies to combat fibrosis.
These application notes provide detailed protocols and techniques for culturing fibroblasts and investigating the key signaling pathways activated by Ang II.
General Cell Culture and Handling
The choice of fibroblasts can significantly influence experimental outcomes. Primary fibroblasts isolated from specific tissues (e.g., cardiac, lung, dermal) or established cell lines are commonly used.
Recommended Cell Types:
-
Primary Human or Rat Cardiac Fibroblasts: Physiologically relevant for studying cardiac fibrosis.
-
Primary Human or Mouse Lung Fibroblasts: Ideal for investigating pulmonary fibrosis.
-
NRK-49F Cells: A rat renal interstitial fibroblast cell line used in kidney fibrosis studies.
-
Human Dermal Fibroblasts: Used for skin fibrosis and wound healing research.
General Culture Protocol:
-
Medium: Culture fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) or Fibroblast Growth Medium (FGM-3), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Passaging: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach using 0.05% Trypsin-EDTA, and re-plate at a suitable sub-cultivation ratio (e.g., 1:3 to 1:5).
-
Serum Starvation: Prior to this compound stimulation, it is crucial to synchronize the cells and reduce baseline signaling activity. Incubate the confluent cells in serum-free medium (e.g., DMEM with 0.5% Bovine Serum Albumin) for 24-48 hours.
This compound Signaling Pathways
Activation of the AT1 receptor by Ang II in fibroblasts triggers multiple downstream signaling cascades that collectively promote a pro-fibrotic phenotype.
-
Gq/PLC/Ca2+ Pathway: AT1R coupling to Gαq activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. This initial transient peak is followed by a sustained plateau phase involving external Ca2+ influx.
-
MAPK Pathway: Ang II is a potent activator of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinases (ERK1/2) and p38 MAPK. This activation is crucial for cell proliferation and gene expression.
-
Reactive Oxygen Species (ROS) Production: Ang II stimulates the production of ROS, primarily through the activation of NADPH oxidase. This oxidative stress contributes to fibroblast activation and matrix production.
-
TGF-β/Smad Pathway: Ang II can induce the expression and secretion of Transforming Growth Factor-beta (TGF-β), a master regulator of fibrosis. This creates a positive feedback loop where Ang II and TGF-β signaling pathways converge, often involving Smad proteins, to amplify the fibrotic response.
Caption: this compound signaling cascade in fibroblasts via the AT1 receptor.
Experimental Protocols & Data
The following section details key experimental procedures to quantify the effects of Ang II on fibroblast function. A general workflow is presented below.
Caption: General experimental workflow for studying Ang II effects in fibroblasts.
Intracellular Calcium Mobilization Assay
This assay measures the rapid increase in intracellular Ca2+ following AT1R activation.
Protocol:
-
Seed fibroblasts (e.g., 10,000 cells/well) in a black-walled, clear-bottom 96-well plate and grow to confluency.
-
Wash cells with a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a fluorometric microplate reader equipped with an injector.
-
Measure baseline fluorescence, then inject Ang II (at various concentrations) and immediately record the change in fluorescence intensity over time.
-
The response is typically characterized by a sharp peak followed by a sustained plateau.
| Peptide | Cell Type | EC50 / pEC50 | Receptor | Reference |
| This compound | Human Lung Fibroblasts | EC50: 22 nM | AT1R | |
| This compound | Human Lung Fibroblasts | pEC50: 7.67 ± 0.01 | AT1R | |
| Angiotensin III | Human Lung Fibroblasts | pEC50: 7.43 ± 0.02 | AT1R | |
| Angiotensin I | Human Lung Fibroblasts | pEC50: 5.87 ± 0.17 | AT1R |
Fibroblast Proliferation Assay ([³H]-Thymidine Incorporation)
This method assesses DNA synthesis as a measure of cell proliferation.
Protocol:
-
Seed fibroblasts in a 24-well plate and grow to sub-confluency.
-
Serum-starve the cells for 24-48 hours.
-
Treat cells with various concentrations of Ang II for approximately 24 hours.
-
Add 1 µCi/mL of [³H]-thymidine to each well and incubate for an additional 4-24 hours.
-
Wash cells thoroughly with ice-cold PBS to remove unincorporated thymidine.
-
Precipitate DNA by adding ice-cold 5-10% trichloroacetic acid (TCA).
-
Wash the precipitate, then solubilize it with 0.1 M NaOH.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
| Stimulant | Cell Type | Effect on Proliferation / DNA Synthesis | Receptor | Reference |
| Ang II (10⁻⁶ M) | Human Fetal Lung Fibroblasts | 211 ± 5% of control | AT1R | |
| Ang II (10⁻⁶ M) | Human Adult Lung Fibroblasts | 339 ± 6% of control | AT1R | |
| Ang II (50 nM) | Rat Cardiac Fibroblasts | ~45% increase vs. control | AT1R | |
| Ang II (100 nmol/L) | Human Cardiac Fibroblasts | ~5-fold increase in DNA synthesis | AT1R |
Western Blot for ERK1/2 Phosphorylation
This assay detects the activation (phosphorylation) of the ERK1/2 MAPK pathway.
Protocol:
-
Grow fibroblasts to 80-90% confluency in 6-well plates and serum-starve.
-
Stimulate cells with Ang II (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately place plates on ice and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
Reactive Oxygen Species (ROS) Detection
This assay measures intracellular ROS production using fluorescent probes.
Protocol:
-
Culture fibroblasts on glass coverslips or in multi-well plates.
-
Wash cells and incubate with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA, for general ROS) or Dihydroethidium (DHE, for superoxide), for 20-30 minutes at 37°C.
-
Wash cells to remove excess probe.
-
Stimulate with Ang II (e.g., 100 nM) and acquire images using a fluorescence microscope or measure fluorescence intensity over time with a plate reader.
-
The increase in fluorescence corresponds to an increase in ROS levels.
| Stimulant | Cell Type | Effect | Mediator | Reference |
| Ang II (10⁻⁷ M) | Rat Lung Fibroblasts | Increased intracellular ROS | NOX4 | |
| Ang II (10⁻⁷ M) | Fetal Rat Cardiac Fibroblasts | Significantly increased ROS production | p22phox | |
| Ang II (100 nM) | Rat Cardiac Fibroblasts | Gradual increase in DCF fluorescence | G12/13, NADPH Oxidase |
Collagen Production Assay
This assay quantifies the amount of newly synthesized soluble collagen secreted by fibroblasts.
Protocol (Sircol Assay):
-
Culture and serum-starve fibroblasts in 6-well or 12-well plates.
-
Stimulate cells with Ang II for 24-72 hours in serum-free medium.
-
Collect the culture supernatant.
-
Add Sircol Dye Reagent to the supernatant, which specifically binds to soluble collagen.
-
Incubate and then centrifuge to pellet the collagen-dye complex.
-
Discard the supernatant and dissolve the pellet in the provided alkali reagent.
-
Measure the absorbance on a plate reader and calculate the collagen concentration against a known standard.
-
Normalize collagen levels to cell number or total protein content from the cell lysate.
| Stimulant | Cell Type | Effect on Collagen | Receptor | Reference |
| Ang II (100 nmol/l) | Adult Rat Cardiac Fibroblasts | +75% Collagen Secretion | AT1R | |
| Ang II (100 nmol/l) | Adult Rat Cardiac Fibroblasts | +113% Collagen Production | AT1R | |
| Ang II (10⁻⁹ M) | Adult Rat Cardiac Fibroblasts | Increased Collagen Gene Expression | AT1R |
Cell Migration Assay
This assay measures the chemotactic response of fibroblasts to Ang II.
Protocol (Transwell Assay):
-
Use Transwell inserts (e.g., 8.0-µm pore size). The membrane can be coated with a thin layer of Matrigel or collagen to mimic basement membrane.
-
Place serum-free medium containing Ang II (as the chemoattractant) in the lower chamber.
-
Resuspend serum-starved fibroblasts in serum-free medium and add them to the upper chamber (e.g., 2 x 10⁵ cells/mL).
-
Incubate for 12-24 hours to allow for migration.
-
Remove non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Crystal Violet).
-
Elute the dye and measure absorbance, or count the number of migrated cells in several fields under a microscope.
| Stimulant | Cell Type | Effect on Migration | Receptor | Reference |
| Ang II (50 nM) | Rat Cardiac Fibroblasts | Significantly increased migration | AT1R | |
| Ang II | Normal Mouse Lung Fibroblasts | Significant stimulation of migration | AT1R | |
| Ang II | Fibrotic Mouse Lung Fibroblasts | No additional effect on elevated basal migration | AT2R-dominant |
References
- 1. Modulation of this compound signaling in the prevention of fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound signalling pathways in cardiac fibroblasts: conventional versus novel mechanisms in mediating cardiac growth and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound modulates cell growth-related events and synthesis of matrix proteins in renal interstitial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Competitive Inhibition Enzyme Immunoassay of Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a potent octapeptide hormone in the renin-angiotensin system (RAS) that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of the RAS and elevated levels of Ang II are implicated in the pathophysiology of hypertension, heart failure, and kidney disease. Accurate quantification of this compound in biological samples is therefore crucial for both basic research and the development of therapeutic agents targeting the RAS.
This document provides a detailed protocol for the quantitative determination of this compound in biological fluids using a competitive inhibition enzyme immunoassay (EIA). This assay is a highly sensitive and specific method suitable for a variety of sample types, including serum, plasma, and cell culture supernatants.
Principle of the Assay
The competitive inhibition enzyme immunoassay is a sensitive technique for quantifying antigens. In this assay, this compound present in a sample competes with a fixed amount of biotinylated this compound for a limited number of binding sites on a specific anti-Angiotensin II antibody coated on a microplate.[1][2][3] After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated this compound captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.[1][4] A standard curve is generated using known concentrations of this compound, and the concentration in unknown samples is determined by interpolating from this curve.
Data Presentation
Assay Performance Characteristics
The following table summarizes typical performance characteristics of a competitive EIA for this compound. These values are provided for reference; users should validate the assay performance in their own laboratory.
| Parameter | Typical Value |
| Assay Range | 31.25 - 2,000 pg/mL |
| Sensitivity | ~18.75 pg/mL |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 10% |
Typical Standard Curve Data
The following table represents a typical standard curve generated for an this compound competitive EIA. The optical density (OD) is measured at 450 nm.
| This compound (pg/mL) | Optical Density (OD) at 450 nm |
| 2000 | 0.15 |
| 1000 | 0.28 |
| 500 | 0.55 |
| 250 | 1.05 |
| 125 | 1.85 |
| 62.5 | 2.50 |
| 31.25 | 2.90 |
| 0 | 3.20 |
Note: This is example data. A new standard curve must be generated for each assay.
Experimental Protocols
Materials and Reagents
-
Anti-Angiotensin II antibody-coated 96-well microplate
-
This compound standard
-
Biotinylated this compound
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Orbital shaker
Sample Preparation
Proper sample collection and storage are critical for accurate results.
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants and other Biological Fluids: Centrifuge samples for 20 minutes at 1000 x g to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, biotinylated this compound, and streptavidin-HRP as per the manufacturer's instructions.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the anti-Angiotensin II antibody-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of biotinylated this compound working solution to each well. Cover the plate and incubate for 45 minutes at 37°C with gentle shaking.
-
Washing: Aspirate or decant the solution from each well. Wash the wells three times with 350 µL of 1x Wash Buffer per well. Ensure complete removal of liquid at each step by patting the plate on absorbent paper.
-
Streptavidin-HRP Addition: Add 100 µL of prepared Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 30 minutes at 37°C.
-
Second Washing: Repeat the wash step as described in step 4, but for a total of five washes.
-
Substrate Incubation: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. The color will change from colorless to blue.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Average the duplicate OD readings for each standard, control, and sample. Subtract the average zero standard OD.
-
Plotting: Plot the average OD (y-axis) against the this compound concentration (x-axis) for the standards. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.
-
Concentration Determination: Interpolate the this compound concentration in the samples from the standard curve. If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Competitive EIA.
This compound Signaling Pathway
Caption: Simplified this compound signaling pathway via the AT1 receptor.
References
Application Notes and Protocols for Competitive Inhibition Enzyme Immunoassay of Angiotensin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II (Ang II) is a potent octapeptide hormone in the renin-angiotensin system (RAS) that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. Dysregulation of the RAS and elevated levels of Ang II are implicated in the pathophysiology of hypertension, heart failure, and kidney disease. Accurate quantification of this compound in biological samples is therefore crucial for both basic research and the development of therapeutic agents targeting the RAS.
This document provides a detailed protocol for the quantitative determination of this compound in biological fluids using a competitive inhibition enzyme immunoassay (EIA). This assay is a highly sensitive and specific method suitable for a variety of sample types, including serum, plasma, and cell culture supernatants.
Principle of the Assay
The competitive inhibition enzyme immunoassay is a sensitive technique for quantifying antigens. In this assay, this compound present in a sample competes with a fixed amount of biotinylated this compound for a limited number of binding sites on a specific anti-Angiotensin II antibody coated on a microplate.[1][2][3] After an incubation period, the unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated this compound captured by the antibody. Following another wash step, a substrate solution is added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of this compound in the sample.[1][4] A standard curve is generated using known concentrations of this compound, and the concentration in unknown samples is determined by interpolating from this curve.
Data Presentation
Assay Performance Characteristics
The following table summarizes typical performance characteristics of a competitive EIA for this compound. These values are provided for reference; users should validate the assay performance in their own laboratory.
| Parameter | Typical Value |
| Assay Range | 31.25 - 2,000 pg/mL |
| Sensitivity | ~18.75 pg/mL |
| Sample Types | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 10% |
Typical Standard Curve Data
The following table represents a typical standard curve generated for an this compound competitive EIA. The optical density (OD) is measured at 450 nm.
| This compound (pg/mL) | Optical Density (OD) at 450 nm |
| 2000 | 0.15 |
| 1000 | 0.28 |
| 500 | 0.55 |
| 250 | 1.05 |
| 125 | 1.85 |
| 62.5 | 2.50 |
| 31.25 | 2.90 |
| 0 | 3.20 |
Note: This is example data. A new standard curve must be generated for each assay.
Experimental Protocols
Materials and Reagents
-
Anti-Angiotensin II antibody-coated 96-well microplate
-
This compound standard
-
Biotinylated this compound
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and tips
-
Distilled or deionized water
-
Orbital shaker
Sample Preparation
Proper sample collection and storage are critical for accurate results.
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Assay the fresh serum immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection. Assay the fresh plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Cell Culture Supernatants and other Biological Fluids: Centrifuge samples for 20 minutes at 1000 x g to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, biotinylated this compound, and streptavidin-HRP as per the manufacturer's instructions.
-
Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the anti-Angiotensin II antibody-coated microplate.
-
Competitive Reaction: Immediately add 50 µL of biotinylated this compound working solution to each well. Cover the plate and incubate for 45 minutes at 37°C with gentle shaking.
-
Washing: Aspirate or decant the solution from each well. Wash the wells three times with 350 µL of 1x Wash Buffer per well. Ensure complete removal of liquid at each step by patting the plate on absorbent paper.
-
Streptavidin-HRP Addition: Add 100 µL of prepared Streptavidin-HRP conjugate to each well. Cover the plate and incubate for 30 minutes at 37°C.
-
Second Washing: Repeat the wash step as described in step 4, but for a total of five washes.
-
Substrate Incubation: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark. The color will change from colorless to blue.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.
Data Analysis
-
Standard Curve: Average the duplicate OD readings for each standard, control, and sample. Subtract the average zero standard OD.
-
Plotting: Plot the average OD (y-axis) against the this compound concentration (x-axis) for the standards. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.
-
Concentration Determination: Interpolate the this compound concentration in the samples from the standard curve. If samples were diluted, the calculated concentration must be multiplied by the dilution factor.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound Competitive EIA.
This compound Signaling Pathway
Caption: Simplified this compound signaling pathway via the AT1 receptor.
References
Application Notes and Protocols for Assessing Angiotensin II-Mediated Vascular Smooth Muscle Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS). Beyond its role in blood pressure regulation, Ang II is a significant contributor to vascular remodeling, a process characterized by changes in the structure of blood vessel walls. A critical aspect of this remodeling is the proliferation of vascular smooth muscle cells (VSMCs), which can lead to the thickening of the arterial wall, a hallmark of hypertension and atherosclerosis.[1][2] Therefore, understanding the mechanisms of Ang II-induced VSMC proliferation and having robust protocols to assess this process are crucial for the development of novel therapeutic strategies for cardiovascular diseases.
These application notes provide detailed protocols for assessing Ang II-mediated VSMC proliferation, including methods for cell culture, proliferation assays, and analysis of key signaling pathways.
Key Signaling Pathways in this compound-Mediated VSMC Proliferation
Ang II initiates a cascade of intracellular signaling events upon binding to its primary receptor on VSMCs, the this compound type 1 receptor (AT1R).[1][2] This leads to the activation of multiple downstream pathways that collectively promote cell proliferation. The primary signaling cascades implicated include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The extracellular signal-regulated kinase (ERK1/2) pathway is a central mediator of Ang II-induced VSMC proliferation.[3] Activation of the AT1R triggers a series of phosphorylation events that ultimately lead to the activation of ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the expression of genes involved in cell cycle progression.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another critical signaling route that promotes cell survival and proliferation in response to Ang II.
-
Reactive Oxygen Species (ROS): Ang II stimulates the production of ROS in VSMCs, primarily through the activation of NADPH oxidase. ROS act as second messengers, modulating the activity of various signaling proteins, including those in the MAPK pathway, to promote proliferation.
The following diagram illustrates the key signaling pathways involved in this compound-mediated VSMC proliferation.
Caption: this compound signaling cascade in VSMCs leading to proliferation.
Experimental Workflow
A typical workflow for assessing Ang II-mediated VSMC proliferation involves several key stages, from cell culture to data analysis.
Caption: A generalized workflow for studying Ang II-induced VSMC proliferation.
Quantitative Data Summary
The following table summarizes typical quantitative results from studies assessing Ang II-mediated VSMC proliferation.
| Parameter | Assay | Treatment | Observation | Fold Change/Inhibition | Reference |
| Cell Proliferation | [³H]-Thymidine Incorporation | 100 nM Ang II (24h) | Increased DNA synthesis | ~1.5 - 2.0 fold increase | |
| Cell Proliferation | BrdU Incorporation | 100 nM Ang II (24h) | Increased number of proliferating cells | Significant increase vs. control | |
| Cell Viability | MTT Assay | 100 nM Ang II (48h) | Increased cell viability/number | ~1.3 - 1.5 fold increase | |
| ERK1/2 Activation | Western Blot | 100 nM Ang II (5-15 min) | Increased phosphorylation of ERK1/2 | ~2.0 - 4.0 fold increase | |
| ROS Production | DHE Staining | 100 nM Ang II (12h) | Increased intracellular superoxide (B77818) levels | Significant increase vs. control | |
| Inhibition of Proliferation | [³H]-Thymidine Incorporation | 100 nM Ang II + PD98059 (ERK inhibitor) | Attenuated Ang II-induced proliferation | Near complete inhibition | |
| Inhibition of Proliferation | [³H]-Thymidine Incorporation | 100 nM Ang II + Losartan (AT1R antagonist) | Blocked Ang II-induced proliferation | Complete inhibition |
Experimental Protocols
Vascular Smooth Muscle Cell Culture
Objective: To culture and maintain primary VSMCs for proliferation assays.
Materials:
-
Primary VSMCs (e.g., from rat aorta)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Isolate VSMCs from the thoracic aorta of rats using standard enzymatic digestion methods.
-
Culture the isolated cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed VSMCs into appropriate culture plates (e.g., 96-well plates for MTT and BrdU assays, 6-well plates for Western blotting).
-
Prior to Ang II treatment, induce quiescence by serum-starving the cells in DMEM with 0.1-0.5% FBS for 24-48 hours. This synchronizes the cells in the G0/G1 phase of the cell cycle.
Bromodeoxyuridine (BrdU) Incorporation Assay
Objective: To quantify DNA synthesis as a direct measure of cell proliferation.
Materials:
-
Quiescent VSMCs in a 96-well plate
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Protocol:
-
After serum starvation, treat the quiescent VSMCs with various concentrations of Ang II (e.g., 1-1000 nM) for 24 hours. Include appropriate controls (vehicle, positive control like 10% FBS).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells multiple times with wash buffer.
-
Add the appropriate substrate and incubate until color development is sufficient.
-
Stop the reaction with a stop solution and measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess cell viability and proliferation by measuring mitochondrial metabolic activity.
Materials:
-
Quiescent VSMCs in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Treat serum-starved VSMCs with Ang II for the desired duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for ERK1/2 Phosphorylation
Objective: To determine the activation of the ERK1/2 signaling pathway by detecting phosphorylated ERK1/2.
Materials:
-
Quiescent VSMCs in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Treat serum-starved VSMCs with Ang II (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of ERK1/2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the production of intracellular ROS in response to Ang II stimulation.
Materials:
-
Quiescent VSMCs
-
This compound
-
Dihydroethidium (DHE) or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA)
-
Fluorescence microscope or plate reader
Protocol:
-
Treat serum-starved VSMCs with Ang II (e.g., 100 nM) for the desired time (e.g., 30 minutes to 12 hours).
-
Incubate the cells with DHE (for superoxide) or DCFH-DA (for hydrogen peroxide and other ROS) at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation/emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.
References
- 1. Different Effects of this compound and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. High sodium augments this compound-induced vascular smooth muscle cell proliferation through the ERK 1/2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Angiotensin II-Mediated Vascular Smooth Muscle Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiotensin II (Ang II) is a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS). Beyond its role in blood pressure regulation, Ang II is a significant contributor to vascular remodeling, a process characterized by changes in the structure of blood vessel walls. A critical aspect of this remodeling is the proliferation of vascular smooth muscle cells (VSMCs), which can lead to the thickening of the arterial wall, a hallmark of hypertension and atherosclerosis.[1][2] Therefore, understanding the mechanisms of Ang II-induced VSMC proliferation and having robust protocols to assess this process are crucial for the development of novel therapeutic strategies for cardiovascular diseases.
These application notes provide detailed protocols for assessing Ang II-mediated VSMC proliferation, including methods for cell culture, proliferation assays, and analysis of key signaling pathways.
Key Signaling Pathways in this compound-Mediated VSMC Proliferation
Ang II initiates a cascade of intracellular signaling events upon binding to its primary receptor on VSMCs, the this compound type 1 receptor (AT1R).[1][2] This leads to the activation of multiple downstream pathways that collectively promote cell proliferation. The primary signaling cascades implicated include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The extracellular signal-regulated kinase (ERK1/2) pathway is a central mediator of Ang II-induced VSMC proliferation.[3] Activation of the AT1R triggers a series of phosphorylation events that ultimately lead to the activation of ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate the expression of genes involved in cell cycle progression.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another critical signaling route that promotes cell survival and proliferation in response to Ang II.
-
Reactive Oxygen Species (ROS): Ang II stimulates the production of ROS in VSMCs, primarily through the activation of NADPH oxidase. ROS act as second messengers, modulating the activity of various signaling proteins, including those in the MAPK pathway, to promote proliferation.
The following diagram illustrates the key signaling pathways involved in this compound-mediated VSMC proliferation.
Caption: this compound signaling cascade in VSMCs leading to proliferation.
Experimental Workflow
A typical workflow for assessing Ang II-mediated VSMC proliferation involves several key stages, from cell culture to data analysis.
Caption: A generalized workflow for studying Ang II-induced VSMC proliferation.
Quantitative Data Summary
The following table summarizes typical quantitative results from studies assessing Ang II-mediated VSMC proliferation.
| Parameter | Assay | Treatment | Observation | Fold Change/Inhibition | Reference |
| Cell Proliferation | [³H]-Thymidine Incorporation | 100 nM Ang II (24h) | Increased DNA synthesis | ~1.5 - 2.0 fold increase | |
| Cell Proliferation | BrdU Incorporation | 100 nM Ang II (24h) | Increased number of proliferating cells | Significant increase vs. control | |
| Cell Viability | MTT Assay | 100 nM Ang II (48h) | Increased cell viability/number | ~1.3 - 1.5 fold increase | |
| ERK1/2 Activation | Western Blot | 100 nM Ang II (5-15 min) | Increased phosphorylation of ERK1/2 | ~2.0 - 4.0 fold increase | |
| ROS Production | DHE Staining | 100 nM Ang II (12h) | Increased intracellular superoxide levels | Significant increase vs. control | |
| Inhibition of Proliferation | [³H]-Thymidine Incorporation | 100 nM Ang II + PD98059 (ERK inhibitor) | Attenuated Ang II-induced proliferation | Near complete inhibition | |
| Inhibition of Proliferation | [³H]-Thymidine Incorporation | 100 nM Ang II + Losartan (AT1R antagonist) | Blocked Ang II-induced proliferation | Complete inhibition |
Experimental Protocols
Vascular Smooth Muscle Cell Culture
Objective: To culture and maintain primary VSMCs for proliferation assays.
Materials:
-
Primary VSMCs (e.g., from rat aorta)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Isolate VSMCs from the thoracic aorta of rats using standard enzymatic digestion methods.
-
Culture the isolated cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Passage the cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed VSMCs into appropriate culture plates (e.g., 96-well plates for MTT and BrdU assays, 6-well plates for Western blotting).
-
Prior to Ang II treatment, induce quiescence by serum-starving the cells in DMEM with 0.1-0.5% FBS for 24-48 hours. This synchronizes the cells in the G0/G1 phase of the cell cycle.
Bromodeoxyuridine (BrdU) Incorporation Assay
Objective: To quantify DNA synthesis as a direct measure of cell proliferation.
Materials:
-
Quiescent VSMCs in a 96-well plate
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Protocol:
-
After serum starvation, treat the quiescent VSMCs with various concentrations of Ang II (e.g., 1-1000 nM) for 24 hours. Include appropriate controls (vehicle, positive control like 10% FBS).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells multiple times with wash buffer.
-
Add the appropriate substrate and incubate until color development is sufficient.
-
Stop the reaction with a stop solution and measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To assess cell viability and proliferation by measuring mitochondrial metabolic activity.
Materials:
-
Quiescent VSMCs in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Treat serum-starved VSMCs with Ang II for the desired duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Western Blot for ERK1/2 Phosphorylation
Objective: To determine the activation of the ERK1/2 signaling pathway by detecting phosphorylated ERK1/2.
Materials:
-
Quiescent VSMCs in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Treat serum-starved VSMCs with Ang II (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak of ERK1/2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To measure the production of intracellular ROS in response to Ang II stimulation.
Materials:
-
Quiescent VSMCs
-
This compound
-
Dihydroethidium (DHE) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microscope or plate reader
Protocol:
-
Treat serum-starved VSMCs with Ang II (e.g., 100 nM) for the desired time (e.g., 30 minutes to 12 hours).
-
Incubate the cells with DHE (for superoxide) or DCFH-DA (for hydrogen peroxide and other ROS) at 37°C for 30 minutes in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation/emission wavelengths. An increase in fluorescence indicates an increase in intracellular ROS levels.
References
- 1. Different Effects of this compound and Angiotensin-(1-7) on Vascular Smooth Muscle Cell Proliferation and Migration | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. High sodium augments this compound-induced vascular smooth muscle cell proliferation through the ERK 1/2-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methods for Evaluating the Effect of Angiotensin II on Endothelial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction Angiotensin II (Ang II) is a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis[1][2][3]. However, elevated levels of Ang II are strongly associated with the pathogenesis of cardiovascular diseases, primarily through the induction of endothelial dysfunction[1][4]. Endothelial dysfunction is an early event in atherosclerosis and is characterized by a reduction in the bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory, pro-thrombotic state. This document provides a comprehensive overview of the key signaling pathways affected by Ang II in endothelial cells and details common in vitro and ex vivo methods used to evaluate its impact on endothelial function.
Key Signaling Pathways in Ang II-Induced Endothelial Dysfunction
This compound exerts most of its pathophysiological effects by binding to the this compound Type 1 (AT1) receptor on endothelial cells, triggering a cascade of intracellular signaling events that impair endothelial function.
NADPH Oxidase-Mediated Oxidative Stress
Activation of the AT1 receptor by Ang II leads to the activation of NADPH oxidases (Nox), particularly the Nox2 subunit in endothelial cells. This results in the production of superoxide (B77818) (O₂⁻), which rapidly reacts with NO to form peroxynitrite, thereby decreasing NO bioavailability. The resulting increase in reactive oxygen species (ROS) and oxidative stress further contributes to endothelial damage.
Caption: Ang II-induced NADPH oxidase activation and subsequent ROS production.
RhoA/ROCK Pathway and eNOS Uncoupling
Ang II can also activate the RhoA/Rho kinase (ROCK) signaling pathway via Gα12/13 proteins coupled to the AT1 receptor. This cascade leads to the upregulation of Arginase I, an enzyme that competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. The depletion of L-arginine not only reduces NO synthesis but can also lead to eNOS "uncoupling," where the enzyme produces superoxide instead of NO, further exacerbating oxidative stress.
Caption: Ang II-induced RhoA/ROCK pathway leading to reduced NO production.
Quantitative Data Summary
The following tables summarize typical experimental conditions and observed effects of this compound on endothelial function as reported in the literature.
Table 1: In Vitro Effects of this compound on Endothelial Cells
| Parameter Assessed | Cell Type | Ang II Concentration | Duration | Key Findings | Reference(s) |
| Arginase Activity | BAECs | 0.1 µM | 24 h | 49% increase in activity | |
| NO Production | BAECs | 0.1 µM | 24 h | 25% decrease in ionomycin-stimulated NO production | |
| Endothelial Permeability (FITC-Dextran) | HUVECs | 10⁻⁷ M | 48 h | Significant increase in permeability | |
| Endothelial Permeability (ECIS) | HUVECs | 10⁻⁷ M | 48 h | Significant decrease in electrical impedance (from 0.98 to 0.83) | |
| eNOS Phosphorylation (Tyr657) | Mouse Aortae | 1 mg/kg/day | 3 weeks | Significant increase in Tyr657 phosphorylation | |
| Cell Viability (MTT Assay) | HAECs | 350 mOsmol/kg NaCl + AngII | 48 h | Significant decrease in metabolic activity | |
| ROS Production | HUVECs | 0.1 - 100 µM | 3 - 60 h | Dose-dependent increase in intracellular ROS | |
| Protein Expression (ZO-1, p-eNOS) | HUVECs | High Conc. | 24 - 48 h | Dose-dependent decrease in expression |
BAECs: Bovine Aortic Endothelial Cells; HUVECs: Human Umbilical Vein Endothelial Cells; HAECs: Human Aortic Endothelial Cells; ECIS: Electric Cell-substrate Impedance Sensing.
Table 2: Ex Vivo / In Vivo Effects of this compound on Endothelial Function
| Model | Ang II Dose | Duration | Assay | Key Findings | Reference(s) |
| C57Bl/6 Mice | 1000 ng/kg/min | 14 or 28 days | Aortic Ring Vasorelaxation | ~50% reduction in acetylcholine-induced relaxation | |
| C57Bl/6 Mice | 400 ng/kg/min | 28 days | Aortic Ring Vasorelaxation | ~50% reduction in acetylcholine-induced relaxation | |
| WT Mice | N/A | N/A | Aortic Ring Vasorelaxation | Max relaxation to ACh reduced from 81.8% to 53.9% | |
| C57Bl/6 Mice | 0.5 mg/kg/day | N/A | Ophthalmic Artery Vasodilation | Blunted response to acetylcholine (B1216132) |
ACh: Acetylcholine.
Experimental Protocols
Protocol 1: Endothelial Cell Culture and this compound Stimulation
This protocol describes the basic culture of endothelial cells and subsequent treatment with Ang II to induce endothelial dysfunction.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or similar (e.g., BAECs, HAECs).
-
Endothelial Growth Medium (EGM) supplemented with growth factors.
-
Phosphate-Buffered Saline (PBS), 0.25% Trypsin-EDTA.
-
Culture dishes/flasks.
-
This compound (Sigma-Aldrich or equivalent).
-
Serum-free culture medium.
Procedure:
-
Culture endothelial cells in EGM at 37°C in a humidified 5% CO₂ incubator.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. For experiments, seed cells into appropriate plates (e.g., 6-well, 96-well, or Transwell inserts).
-
Once cells reach 80-100% confluence for the experiment, replace the growth medium with serum-free medium and incubate for 12-24 hours to render the cells quiescent.
-
Prepare a stock solution of this compound in sterile water or appropriate buffer.
-
Treat the quiescent cells with the desired concentration of Ang II (e.g., 0.1 µM to 10 µM) for the specified duration (e.g., 24-48 hours). A vehicle-treated control group should always be included.
-
Following incubation, proceed with downstream assays to measure endothelial function.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant as an index of NO production.
Materials:
-
Griess Reagent System (Promega or equivalent), typically containing:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution
-
-
Sodium nitrite (NaNO₂) standard (0-100 µM).
-
Cell culture supernatant from Protocol 1.
-
96-well microplate.
-
Microplate reader (540 nm absorbance).
Procedure:
-
Following Ang II treatment (Protocol 1), collect the cell culture supernatant from each well.
-
Prepare a nitrite standard curve by serially diluting the NaNO₂ standard in culture medium.
-
Pipette 50 µL of each standard and experimental sample into a 96-well plate in duplicate.
-
Add 50 µL of the Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. A decrease in nitrite concentration in Ang II-treated cells compared to control indicates reduced NO production.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) to measure general intracellular ROS levels.
Materials:
-
DCFH-DA probe (Sigma-Aldrich, Thermo Fisher).
-
Endothelial cells cultured in a black, clear-bottom 96-well plate.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Culture and treat cells with Ang II as described in Protocol 1 in a black, clear-bottom 96-well plate.
-
After treatment, remove the medium and wash the cells gently with pre-warmed HBSS.
-
Prepare a 5-10 µM working solution of DCFH-DA in HBSS.
-
Add the DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C, protected from light. DCFH-DA is cell-permeable and is de-esterified intracellularly to non-fluorescent DCFH.
-
Wash the cells again with HBSS to remove excess probe.
-
Add fresh HBSS or culture medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates oxidation of DCFH to the highly fluorescent DCF by ROS. Alternatively, visualize and capture images using a fluorescence microscope.
Protocol 4: In Vitro Endothelial Permeability Assay (Transwell)
This assay measures the passage of a fluorescent tracer (FITC-Dextran) across a confluent endothelial cell monolayer, providing a quantitative measure of barrier function.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates).
-
Fibronectin or collagen to coat inserts.
-
Endothelial cells and culture medium.
-
FITC-Dextran (40 kDa is commonly used).
-
Fluorescence plate reader.
Procedure:
-
Coat the Transwell inserts with fibronectin or collagen according to the manufacturer's instructions to promote cell attachment.
-
Seed endothelial cells onto the upper chamber of the inserts and culture until a confluent monolayer is formed. Barrier integrity can be confirmed by measuring transendothelial electrical resistance (TEER).
-
Treat the confluent monolayers with Ang II as described in Protocol 1.
-
After the treatment period, gently remove the medium from the upper chamber and replace it with medium containing FITC-Dextran (e.g., 1 mg/mL).
-
Add fresh medium without the tracer to the lower chamber.
-
Incubate for a defined period (e.g., 15, 30, 45 minutes).
-
At each time point, collect a sample from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a plate reader (excitation ~490 nm, emission ~520 nm).
-
An increase in the amount of FITC-Dextran in the lower chamber of Ang II-treated cells compared to controls indicates increased endothelial permeability.
Protocol 5: Ex Vivo Aortic Ring Vasoreactivity Assay
This protocol assesses endothelium-dependent vasorelaxation in isolated aortic segments, providing a functional measure of endothelial health.
Caption: Workflow for the ex vivo aortic ring vasoreactivity assay.
Materials:
-
Mouse model (e.g., C57Bl/6 mice infused with Ang II via osmotic minipumps for 14-28 days).
-
Krebs-Henseleit buffer.
-
Wire myograph or organ bath system.
-
Phenylephrine (PE) or U46619 (thromboxane A2 analog) for pre-constriction.
-
Acetylcholine (ACh) for endothelium-dependent relaxation.
-
Sodium nitroprusside (SNP) for endothelium-independent relaxation (control).
Procedure:
-
Humanely euthanize the mouse (control or Ang II-treated) and carefully dissect the thoracic aorta, placing it in ice-cold Krebs buffer.
-
Under a dissecting microscope, remove adhering fat and connective tissue.
-
Cut the aorta into 1-2 mm wide rings.
-
Mount the aortic rings in an organ bath or wire myograph chamber filled with Krebs buffer, bubbled with 95% O₂/5% CO₂ and maintained at 37°C.
-
Allow the rings to equilibrate under a baseline tension for 60-90 minutes.
-
To assess viability, constrict the rings with KCl.
-
After washing and returning to baseline, pre-constrict the rings to ~80% of their maximum response with PE or U46619.
-
Once a stable contraction plateau is reached, add cumulative concentrations of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to induce endothelium-dependent relaxation.
-
Record the changes in tension. Impaired relaxation in response to ACh in aortas from Ang II-treated mice compared to controls indicates endothelial dysfunction.
-
(Optional) After washing, assess endothelium-independent relaxation with sodium nitroprusside to ensure vascular smooth muscle function is intact.
References
- 1. This compound-induced vascular endothelial dysfunction through RhoA/Rho kinase/p38 mitogen-activated protein kinase/arginase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Oxidative Stress and Endothelial Dysfunction in Mouse Ophthalmic Arteries via Involvement of AT1 Receptors and NOX2 | MDPI [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. rupress.org [rupress.org]
Application Note: Methods for Evaluating the Effect of Angiotensin II on Endothelial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction Angiotensin II (Ang II) is a potent vasoconstrictor and a key component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation and cardiovascular homeostasis[1][2][3]. However, elevated levels of Ang II are strongly associated with the pathogenesis of cardiovascular diseases, primarily through the induction of endothelial dysfunction[1][4]. Endothelial dysfunction is an early event in atherosclerosis and is characterized by a reduction in the bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory, pro-thrombotic state. This document provides a comprehensive overview of the key signaling pathways affected by Ang II in endothelial cells and details common in vitro and ex vivo methods used to evaluate its impact on endothelial function.
Key Signaling Pathways in Ang II-Induced Endothelial Dysfunction
This compound exerts most of its pathophysiological effects by binding to the this compound Type 1 (AT1) receptor on endothelial cells, triggering a cascade of intracellular signaling events that impair endothelial function.
NADPH Oxidase-Mediated Oxidative Stress
Activation of the AT1 receptor by Ang II leads to the activation of NADPH oxidases (Nox), particularly the Nox2 subunit in endothelial cells. This results in the production of superoxide (O₂⁻), which rapidly reacts with NO to form peroxynitrite, thereby decreasing NO bioavailability. The resulting increase in reactive oxygen species (ROS) and oxidative stress further contributes to endothelial damage.
Caption: Ang II-induced NADPH oxidase activation and subsequent ROS production.
RhoA/ROCK Pathway and eNOS Uncoupling
Ang II can also activate the RhoA/Rho kinase (ROCK) signaling pathway via Gα12/13 proteins coupled to the AT1 receptor. This cascade leads to the upregulation of Arginase I, an enzyme that competes with endothelial nitric oxide synthase (eNOS) for their common substrate, L-arginine. The depletion of L-arginine not only reduces NO synthesis but can also lead to eNOS "uncoupling," where the enzyme produces superoxide instead of NO, further exacerbating oxidative stress.
Caption: Ang II-induced RhoA/ROCK pathway leading to reduced NO production.
Quantitative Data Summary
The following tables summarize typical experimental conditions and observed effects of this compound on endothelial function as reported in the literature.
Table 1: In Vitro Effects of this compound on Endothelial Cells
| Parameter Assessed | Cell Type | Ang II Concentration | Duration | Key Findings | Reference(s) |
| Arginase Activity | BAECs | 0.1 µM | 24 h | 49% increase in activity | |
| NO Production | BAECs | 0.1 µM | 24 h | 25% decrease in ionomycin-stimulated NO production | |
| Endothelial Permeability (FITC-Dextran) | HUVECs | 10⁻⁷ M | 48 h | Significant increase in permeability | |
| Endothelial Permeability (ECIS) | HUVECs | 10⁻⁷ M | 48 h | Significant decrease in electrical impedance (from 0.98 to 0.83) | |
| eNOS Phosphorylation (Tyr657) | Mouse Aortae | 1 mg/kg/day | 3 weeks | Significant increase in Tyr657 phosphorylation | |
| Cell Viability (MTT Assay) | HAECs | 350 mOsmol/kg NaCl + AngII | 48 h | Significant decrease in metabolic activity | |
| ROS Production | HUVECs | 0.1 - 100 µM | 3 - 60 h | Dose-dependent increase in intracellular ROS | |
| Protein Expression (ZO-1, p-eNOS) | HUVECs | High Conc. | 24 - 48 h | Dose-dependent decrease in expression |
BAECs: Bovine Aortic Endothelial Cells; HUVECs: Human Umbilical Vein Endothelial Cells; HAECs: Human Aortic Endothelial Cells; ECIS: Electric Cell-substrate Impedance Sensing.
Table 2: Ex Vivo / In Vivo Effects of this compound on Endothelial Function
| Model | Ang II Dose | Duration | Assay | Key Findings | Reference(s) |
| C57Bl/6 Mice | 1000 ng/kg/min | 14 or 28 days | Aortic Ring Vasorelaxation | ~50% reduction in acetylcholine-induced relaxation | |
| C57Bl/6 Mice | 400 ng/kg/min | 28 days | Aortic Ring Vasorelaxation | ~50% reduction in acetylcholine-induced relaxation | |
| WT Mice | N/A | N/A | Aortic Ring Vasorelaxation | Max relaxation to ACh reduced from 81.8% to 53.9% | |
| C57Bl/6 Mice | 0.5 mg/kg/day | N/A | Ophthalmic Artery Vasodilation | Blunted response to acetylcholine |
ACh: Acetylcholine.
Experimental Protocols
Protocol 1: Endothelial Cell Culture and this compound Stimulation
This protocol describes the basic culture of endothelial cells and subsequent treatment with Ang II to induce endothelial dysfunction.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or similar (e.g., BAECs, HAECs).
-
Endothelial Growth Medium (EGM) supplemented with growth factors.
-
Phosphate-Buffered Saline (PBS), 0.25% Trypsin-EDTA.
-
Culture dishes/flasks.
-
This compound (Sigma-Aldrich or equivalent).
-
Serum-free culture medium.
Procedure:
-
Culture endothelial cells in EGM at 37°C in a humidified 5% CO₂ incubator.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA. For experiments, seed cells into appropriate plates (e.g., 6-well, 96-well, or Transwell inserts).
-
Once cells reach 80-100% confluence for the experiment, replace the growth medium with serum-free medium and incubate for 12-24 hours to render the cells quiescent.
-
Prepare a stock solution of this compound in sterile water or appropriate buffer.
-
Treat the quiescent cells with the desired concentration of Ang II (e.g., 0.1 µM to 10 µM) for the specified duration (e.g., 24-48 hours). A vehicle-treated control group should always be included.
-
Following incubation, proceed with downstream assays to measure endothelial function.
Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant as an index of NO production.
Materials:
-
Griess Reagent System (Promega or equivalent), typically containing:
-
Sulfanilamide solution
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution
-
-
Sodium nitrite (NaNO₂) standard (0-100 µM).
-
Cell culture supernatant from Protocol 1.
-
96-well microplate.
-
Microplate reader (540 nm absorbance).
Procedure:
-
Following Ang II treatment (Protocol 1), collect the cell culture supernatant from each well.
-
Prepare a nitrite standard curve by serially diluting the NaNO₂ standard in culture medium.
-
Pipette 50 µL of each standard and experimental sample into a 96-well plate in duplicate.
-
Add 50 µL of the Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of the NED solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
Measure the absorbance at 540 nm within 30 minutes.
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. A decrease in nitrite concentration in Ang II-treated cells compared to control indicates reduced NO production.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA) to measure general intracellular ROS levels.
Materials:
-
DCFH-DA probe (Sigma-Aldrich, Thermo Fisher).
-
Endothelial cells cultured in a black, clear-bottom 96-well plate.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Culture and treat cells with Ang II as described in Protocol 1 in a black, clear-bottom 96-well plate.
-
After treatment, remove the medium and wash the cells gently with pre-warmed HBSS.
-
Prepare a 5-10 µM working solution of DCFH-DA in HBSS.
-
Add the DCFH-DA solution to each well and incubate for 30-45 minutes at 37°C, protected from light. DCFH-DA is cell-permeable and is de-esterified intracellularly to non-fluorescent DCFH.
-
Wash the cells again with HBSS to remove excess probe.
-
Add fresh HBSS or culture medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates oxidation of DCFH to the highly fluorescent DCF by ROS. Alternatively, visualize and capture images using a fluorescence microscope.
Protocol 4: In Vitro Endothelial Permeability Assay (Transwell)
This assay measures the passage of a fluorescent tracer (FITC-Dextran) across a confluent endothelial cell monolayer, providing a quantitative measure of barrier function.
Materials:
-
Transwell inserts (e.g., 0.4 µm pore size for 24-well plates).
-
Fibronectin or collagen to coat inserts.
-
Endothelial cells and culture medium.
-
FITC-Dextran (40 kDa is commonly used).
-
Fluorescence plate reader.
Procedure:
-
Coat the Transwell inserts with fibronectin or collagen according to the manufacturer's instructions to promote cell attachment.
-
Seed endothelial cells onto the upper chamber of the inserts and culture until a confluent monolayer is formed. Barrier integrity can be confirmed by measuring transendothelial electrical resistance (TEER).
-
Treat the confluent monolayers with Ang II as described in Protocol 1.
-
After the treatment period, gently remove the medium from the upper chamber and replace it with medium containing FITC-Dextran (e.g., 1 mg/mL).
-
Add fresh medium without the tracer to the lower chamber.
-
Incubate for a defined period (e.g., 15, 30, 45 minutes).
-
At each time point, collect a sample from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a plate reader (excitation ~490 nm, emission ~520 nm).
-
An increase in the amount of FITC-Dextran in the lower chamber of Ang II-treated cells compared to controls indicates increased endothelial permeability.
Protocol 5: Ex Vivo Aortic Ring Vasoreactivity Assay
This protocol assesses endothelium-dependent vasorelaxation in isolated aortic segments, providing a functional measure of endothelial health.
Caption: Workflow for the ex vivo aortic ring vasoreactivity assay.
Materials:
-
Mouse model (e.g., C57Bl/6 mice infused with Ang II via osmotic minipumps for 14-28 days).
-
Krebs-Henseleit buffer.
-
Wire myograph or organ bath system.
-
Phenylephrine (PE) or U46619 (thromboxane A2 analog) for pre-constriction.
-
Acetylcholine (ACh) for endothelium-dependent relaxation.
-
Sodium nitroprusside (SNP) for endothelium-independent relaxation (control).
Procedure:
-
Humanely euthanize the mouse (control or Ang II-treated) and carefully dissect the thoracic aorta, placing it in ice-cold Krebs buffer.
-
Under a dissecting microscope, remove adhering fat and connective tissue.
-
Cut the aorta into 1-2 mm wide rings.
-
Mount the aortic rings in an organ bath or wire myograph chamber filled with Krebs buffer, bubbled with 95% O₂/5% CO₂ and maintained at 37°C.
-
Allow the rings to equilibrate under a baseline tension for 60-90 minutes.
-
To assess viability, constrict the rings with KCl.
-
After washing and returning to baseline, pre-constrict the rings to ~80% of their maximum response with PE or U46619.
-
Once a stable contraction plateau is reached, add cumulative concentrations of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to induce endothelium-dependent relaxation.
-
Record the changes in tension. Impaired relaxation in response to ACh in aortas from Ang II-treated mice compared to controls indicates endothelial dysfunction.
-
(Optional) After washing, assess endothelium-independent relaxation with sodium nitroprusside to ensure vascular smooth muscle function is intact.
References
- 1. This compound-induced vascular endothelial dysfunction through RhoA/Rho kinase/p38 mitogen-activated protein kinase/arginase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Oxidative Stress and Endothelial Dysfunction in Mouse Ophthalmic Arteries via Involvement of AT1 Receptors and NOX2 | MDPI [mdpi.com]
- 3. ovid.com [ovid.com]
- 4. rupress.org [rupress.org]
Troubleshooting & Optimization
Optimizing Angiotensin II concentration for in vitro cell culture experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) in in vitro cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments involving this compound.
Question: Why am I not observing the expected cellular response (e.g., hypertrophy, proliferation) after Ang II treatment?
Answer:
There are several potential reasons for a lack of cellular response to Ang II treatment. Consider the following factors:
-
Suboptimal Ang II Concentration: The optimal concentration of Ang II can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and desired outcome.[1][2][3][4][5]
-
Incorrect Incubation Time: The duration of Ang II exposure is critical. Some effects are rapid and transient, while others require longer incubation periods.
-
Cell Culture Conditions:
-
Serum Presence: Many protocols recommend serum starvation prior to and during Ang II treatment. Serum contains growth factors that can mask or interfere with the effects of Ang II.
-
Cell Passage Number: High-passage number cells may exhibit altered receptor expression and signaling responses. It is advisable to use cells at a low passage number.
-
-
Receptor Expression: The target cells must express the appropriate this compound receptors (primarily AT1 or AT2) to respond to the peptide. Verify receptor expression using techniques like Western blot or immunofluorescence. The AT1 receptor is primarily responsible for hypertrophic and proliferative responses.
-
Ang II Stability: this compound is a peptide and can be labile in culture medium. Some protocols suggest replenishing Ang II every 6 hours for long-term experiments.
Question: I am observing high cell death or cytotoxicity after Ang II treatment. What could be the cause?
Answer:
Cell death following Ang II treatment can be attributed to several factors:
-
Supraphysiological Concentrations: Very high concentrations of Ang II can induce apoptosis and cytotoxicity. Ensure you are using a concentration within the optimal range determined by a dose-response curve.
-
Oxidative Stress: Ang II is a known inducer of reactive oxygen species (ROS) production, which can lead to cellular damage and apoptosis if not properly buffered.
-
Prolonged Incubation: Continuous exposure to Ang II for extended periods can lead to cytotoxic effects in some cell types.
Question: My results are inconsistent between experiments. How can I improve reproducibility?
Answer:
Inconsistent results are a common challenge in cell culture experiments. To improve reproducibility with Ang II studies:
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding densities, passage numbers, and serum starvation protocols.
-
Aliquot Ang II: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Use a Positive Control: Include a known agonist for your expected cellular response (e.g., phenylephrine (B352888) for cardiomyocyte hypertrophy) to ensure the cells are responsive.
-
Perform Replicates: Run all experiments with biological and technical replicates to ensure the validity of your results.
Frequently Asked Questions (FAQs)
What is the typical concentration range for this compound in in vitro experiments?
The concentration of this compound used in vitro can range from picomolar to micromolar, depending on the cell type and the specific biological question. A common starting point for dose-response studies is between 1 nM and 1 µM.
How should I prepare and store this compound?
It is recommended to reconstitute this compound in a suitable solvent (e.g., sterile water or a buffer specified by the manufacturer) to create a concentrated stock solution. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Some suppliers may recommend storing the lyophilized peptide in liquid nitrogen for long-term stability.
Which this compound receptor mediates hypertrophy?
The this compound Type 1 (AT1) receptor is primarily responsible for mediating the hypertrophic effects of Ang II in cell types such as cardiomyocytes. This effect can be blocked by AT1 receptor antagonists like losartan.
Can this compound induce both hypertrophy and hyperplasia?
Yes, this compound can induce both hypertrophy (increase in cell size) and hyperplasia (increase in cell number), depending on the cell type and its developmental stage. For example, in some smooth muscle cells, Ang II promotes hyperplasia, while in terminally differentiated cells like adult cardiomyocytes, it primarily induces hypertrophy.
What are the key signaling pathways activated by this compound?
This compound binding to its AT1 receptor activates several downstream signaling cascades. A primary pathway involves the coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This can subsequently activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are crucial for cell growth and proliferation.
Data Presentation
Table 1: this compound Concentrations for Inducing Hypertrophy
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes | 100 nM | 72 hours | 35% increase in protein synthesis | |
| Adult Rat Ventricular Myocytes | 1 nM | 7 days | 16% increase in cell volume, 20% increase in protein content | |
| H9c2 Cardiomyoblasts | 1 µM | 48 hours | Induction of cellular hypertrophy | |
| Vascular Smooth Muscle Cells | 100 nM | 48 hours | 30% increase in protein content, 45% increase in cell volume |
Table 2: this compound Concentrations for Other Cellular Effects
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Glomerular Mesangial Cells | 1 µM | 10-15 minutes | Maximal activation of ERK1/ERK2 | |
| Human Aortic Endothelial Cells | 10⁻⁷ M - 10⁻⁵ M | 12-36 hours | Decreased superoxide (B77818) anion formation | |
| Rat Renal Proximal Tubules | 1 nM | 6-48 hours | Decreased cell viability | |
| Human Pulmonary Artery SMCs | Dose-dependent | 24-48 hours | Increased DNA and protein synthesis |
Experimental Protocols
Protocol 1: Induction of Cardiomyocyte Hypertrophy
-
Cell Seeding: Plate neonatal rat cardiomyocytes or H9c2 cells at a suitable density in complete growth medium and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum (e.g., 1% FBS) medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare fresh this compound solution in serum-free medium at the desired concentration (e.g., 100 nM to 1 µM). Replace the medium in the cell culture plates with the Ang II-containing medium.
-
Incubation: Incubate the cells for 24-72 hours. For longer incubations, consider replenishing the Ang II-containing medium every 24 hours.
-
Analysis: Assess hypertrophy by measuring cell size (e.g., via microscopy and image analysis), protein synthesis (e.g., using a [³H]phenylalanine incorporation assay), or the expression of hypertrophic markers (e.g., atrial natriuretic peptide, β-myosin heavy chain) by qPCR or Western blot.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Mandatory Visualizations
Caption: this compound AT1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound-induced ERK1/ERK2 activation and protein synthesis are redox-dependent in glomerular mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates hyperplasia but not hypertrophy in immature ovine cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound-stimulated protein synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Angiotensin II concentration for in vitro cell culture experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) in in vitro cell culture experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments involving this compound.
Question: Why am I not observing the expected cellular response (e.g., hypertrophy, proliferation) after Ang II treatment?
Answer:
There are several potential reasons for a lack of cellular response to Ang II treatment. Consider the following factors:
-
Suboptimal Ang II Concentration: The optimal concentration of Ang II can vary significantly between cell types. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and desired outcome.[1][2][3][4][5]
-
Incorrect Incubation Time: The duration of Ang II exposure is critical. Some effects are rapid and transient, while others require longer incubation periods.
-
Cell Culture Conditions:
-
Serum Presence: Many protocols recommend serum starvation prior to and during Ang II treatment. Serum contains growth factors that can mask or interfere with the effects of Ang II.
-
Cell Passage Number: High-passage number cells may exhibit altered receptor expression and signaling responses. It is advisable to use cells at a low passage number.
-
-
Receptor Expression: The target cells must express the appropriate this compound receptors (primarily AT1 or AT2) to respond to the peptide. Verify receptor expression using techniques like Western blot or immunofluorescence. The AT1 receptor is primarily responsible for hypertrophic and proliferative responses.
-
Ang II Stability: this compound is a peptide and can be labile in culture medium. Some protocols suggest replenishing Ang II every 6 hours for long-term experiments.
Question: I am observing high cell death or cytotoxicity after Ang II treatment. What could be the cause?
Answer:
Cell death following Ang II treatment can be attributed to several factors:
-
Supraphysiological Concentrations: Very high concentrations of Ang II can induce apoptosis and cytotoxicity. Ensure you are using a concentration within the optimal range determined by a dose-response curve.
-
Oxidative Stress: Ang II is a known inducer of reactive oxygen species (ROS) production, which can lead to cellular damage and apoptosis if not properly buffered.
-
Prolonged Incubation: Continuous exposure to Ang II for extended periods can lead to cytotoxic effects in some cell types.
Question: My results are inconsistent between experiments. How can I improve reproducibility?
Answer:
Inconsistent results are a common challenge in cell culture experiments. To improve reproducibility with Ang II studies:
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding densities, passage numbers, and serum starvation protocols.
-
Aliquot Ang II: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.
-
Use a Positive Control: Include a known agonist for your expected cellular response (e.g., phenylephrine for cardiomyocyte hypertrophy) to ensure the cells are responsive.
-
Perform Replicates: Run all experiments with biological and technical replicates to ensure the validity of your results.
Frequently Asked Questions (FAQs)
What is the typical concentration range for this compound in in vitro experiments?
The concentration of this compound used in vitro can range from picomolar to micromolar, depending on the cell type and the specific biological question. A common starting point for dose-response studies is between 1 nM and 1 µM.
How should I prepare and store this compound?
It is recommended to reconstitute this compound in a suitable solvent (e.g., sterile water or a buffer specified by the manufacturer) to create a concentrated stock solution. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Some suppliers may recommend storing the lyophilized peptide in liquid nitrogen for long-term stability.
Which this compound receptor mediates hypertrophy?
The this compound Type 1 (AT1) receptor is primarily responsible for mediating the hypertrophic effects of Ang II in cell types such as cardiomyocytes. This effect can be blocked by AT1 receptor antagonists like losartan.
Can this compound induce both hypertrophy and hyperplasia?
Yes, this compound can induce both hypertrophy (increase in cell size) and hyperplasia (increase in cell number), depending on the cell type and its developmental stage. For example, in some smooth muscle cells, Ang II promotes hyperplasia, while in terminally differentiated cells like adult cardiomyocytes, it primarily induces hypertrophy.
What are the key signaling pathways activated by this compound?
This compound binding to its AT1 receptor activates several downstream signaling cascades. A primary pathway involves the coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This can subsequently activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are crucial for cell growth and proliferation.
Data Presentation
Table 1: this compound Concentrations for Inducing Hypertrophy
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Neonatal Rat Cardiomyocytes | 100 nM | 72 hours | 35% increase in protein synthesis | |
| Adult Rat Ventricular Myocytes | 1 nM | 7 days | 16% increase in cell volume, 20% increase in protein content | |
| H9c2 Cardiomyoblasts | 1 µM | 48 hours | Induction of cellular hypertrophy | |
| Vascular Smooth Muscle Cells | 100 nM | 48 hours | 30% increase in protein content, 45% increase in cell volume |
Table 2: this compound Concentrations for Other Cellular Effects
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Glomerular Mesangial Cells | 1 µM | 10-15 minutes | Maximal activation of ERK1/ERK2 | |
| Human Aortic Endothelial Cells | 10⁻⁷ M - 10⁻⁵ M | 12-36 hours | Decreased superoxide anion formation | |
| Rat Renal Proximal Tubules | 1 nM | 6-48 hours | Decreased cell viability | |
| Human Pulmonary Artery SMCs | Dose-dependent | 24-48 hours | Increased DNA and protein synthesis |
Experimental Protocols
Protocol 1: Induction of Cardiomyocyte Hypertrophy
-
Cell Seeding: Plate neonatal rat cardiomyocytes or H9c2 cells at a suitable density in complete growth medium and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum (e.g., 1% FBS) medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare fresh this compound solution in serum-free medium at the desired concentration (e.g., 100 nM to 1 µM). Replace the medium in the cell culture plates with the Ang II-containing medium.
-
Incubation: Incubate the cells for 24-72 hours. For longer incubations, consider replenishing the Ang II-containing medium every 24 hours.
-
Analysis: Assess hypertrophy by measuring cell size (e.g., via microscopy and image analysis), protein synthesis (e.g., using a [³H]phenylalanine incorporation assay), or the expression of hypertrophic markers (e.g., atrial natriuretic peptide, β-myosin heavy chain) by qPCR or Western blot.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.
Mandatory Visualizations
Caption: this compound AT1 Receptor Signaling Pathway.
Caption: General Experimental Workflow for this compound Studies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound-induced ERK1/ERK2 activation and protein synthesis are redox-dependent in glomerular mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates hyperplasia but not hypertrophy in immature ovine cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound-stimulated protein synthesis in cultured vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Angiotensin II Receptor Binding Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Angiotensin II (Ang II) receptor binding studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: High Non-specific Binding
Q1: My non-specific binding (NSB) is excessively high, compromising my assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding can obscure the specific binding signal, making data interpretation difficult. Here are common causes and troubleshooting steps:
-
Radioligand Properties: Hydrophobic radioligands tend to exhibit higher non-specific binding.
-
Assay Conditions:
-
Solution 1: Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and reduce non-specific interactions. You can also try adding salts or detergents to the wash or binding buffer.[1]
-
Solution 2: Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, you must ensure that equilibrium is still reached for specific binding.[1]
-
Solution 3: Optimize Washing Steps (Filtration Assays): Increase the number of washes or the volume of wash buffer to more effectively remove unbound radioligand. Ensure the wash buffer is cold to minimize the dissociation of the specifically bound ligand.[1]
-
-
Excessive Protein Concentration: Using too much membrane preparation can increase non-specific binding sites.
-
Solution: Titrate the amount of membrane protein in your assay to find the optimal concentration that gives a good specific binding signal without excessive NSB.
-
Issue: Low Specific Binding or Signal
Q2: I am observing a very low or no specific binding signal. What could be wrong?
A2: A weak or absent signal can be due to several factors related to the receptor, the radioligand, or the assay conditions.
-
Receptor Integrity: The target receptor may be degraded or inactive.
-
Solution: Ensure proper storage (e.g., -80°C) and handling of your receptor preparation. Perform quality control checks, such as Western blotting, to confirm receptor presence and integrity, although be aware that antibody specificity can be an issue.
-
-
Radioligand Issues:
-
Solution 1: Verify Radioligand Activity: The radioligand may have degraded due to improper storage or age. Use a fresh batch of radioligand or test its activity in a control experiment.
-
Solution 2: Confirm Radioligand Concentration: Inaccurate dilution of the radioligand can lead to a lower than expected concentration in the assay.
-
-
Suboptimal Assay Conditions:
-
Solution 1: Check for Equilibrium: The incubation time may be too short for the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Solution 2: Incorrect Buffer Composition: The pH, ionic strength, or presence of necessary co-factors in the assay buffer can significantly impact binding. Optimize buffer conditions for your specific receptor.
-
Issue: High Variability Between Replicates
Q3: My data shows high variability between replicate wells or experiments. How can I improve consistency?
A3: Inconsistent results can stem from technical errors in assay setup or execution.
-
Pipetting Inaccuracy: Small variations in the volumes of reagents, especially the radioligand or competitor compounds, can lead to significant variability.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of all components in the assay wells.
-
-
Inconsistent Washing (Filtration Assays): Incomplete or inconsistent washing can leave behind variable amounts of unbound radioligand.
-
Solution: Ensure that the washing procedure is standardized and performed quickly and consistently for all samples. Use an automated cell harvester if available.
-
-
Temperature Fluctuations: Variations in incubation temperature can affect binding kinetics.
-
Solution: Use a temperature-controlled incubator or water bath and ensure all plates/tubes are incubated for the same duration at the same temperature.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right radioligand for my Ang II receptor binding assay?
A1: An ideal radioligand should have:
-
High Affinity (Low Kd): This allows for the use of low concentrations, which helps to minimize non-specific binding.
-
High Selectivity: The radioligand should bind with high affinity to your target of interest (e.g., AT1 or AT2 receptor) and with low affinity to other receptors.
-
Low Non-specific Binding: As discussed in the troubleshooting section, this is crucial for a good assay window.
-
Chemical Stability: The radioligand should be stable under the assay and storage conditions.
-
High Specific Activity: This enables the detection of a small number of binding sites.
Q2: What is the difference between a saturation binding and a competition binding experiment?
A2:
-
Saturation Binding: This experiment is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. It involves incubating the receptor preparation with increasing concentrations of the radioligand.
-
Competition Binding: This experiment is used to determine the affinity (Ki) of an unlabeled test compound for the receptor. It is performed by incubating the receptor preparation with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.
Q3: How is the inhibition constant (Ki) calculated from the IC50 value in a competition binding assay?
A3: The Ki (inhibition constant) can be calculated from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Data Presentation
Table 1: Typical Binding Affinities (Kd/Ki) of Common Ligands for this compound Receptors
| Ligand | Receptor Subtype | Typical Kd/Ki (nM) | Ligand Type |
| This compound | AT1 | 0.2 - 2.0 | Agonist |
| This compound | AT2 | 0.1 - 1.0 | Agonist |
| [Sar1,Ile8]this compound | AT1 | ~0.42 | Analog/Radioligand |
| Losartan | AT1 | 10 - 50 | Antagonist |
| Valsartan | AT1 | 5 - 30 | Antagonist |
| Irbesartan | AT1 | 1 - 10 | Antagonist |
| Candesartan | AT1 | 0.1 - 1.0 | Antagonist |
| PD123319 | AT2 | 1 - 20 | Antagonist |
Note: Affinity values can vary depending on the tissue/cell type, assay conditions, and radioligand used.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
-
Cell Culture: Grow cells expressing the this compound receptor of interest to confluency.
-
Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and scrape them into a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a known volume of assay buffer.
-
Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay (Filtration Method)
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for each concentration point:
-
Total Binding: Add assay buffer, a specific concentration of radioligand, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the same concentration of radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Ang II), and the membrane preparation.
-
-
Radioligand Concentrations: Use a range of radioligand concentrations, typically spanning from 0.1 to 10 times the expected Kd.
-
Incubation: Incubate the plate/tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Bmax and Kd values.
-
Visualizations
This compound Signaling Pathways
References
Technical Support Center: Angiotensin II Receptor Binding Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Angiotensin II (Ang II) receptor binding studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: High Non-specific Binding
Q1: My non-specific binding (NSB) is excessively high, compromising my assay window. What are the likely causes and how can I reduce it?
A1: High non-specific binding can obscure the specific binding signal, making data interpretation difficult. Here are common causes and troubleshooting steps:
-
Radioligand Properties: Hydrophobic radioligands tend to exhibit higher non-specific binding.
-
Assay Conditions:
-
Solution 1: Optimize Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) into your assay buffer to coat surfaces and reduce non-specific interactions. You can also try adding salts or detergents to the wash or binding buffer.[1]
-
Solution 2: Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB. However, you must ensure that equilibrium is still reached for specific binding.[1]
-
Solution 3: Optimize Washing Steps (Filtration Assays): Increase the number of washes or the volume of wash buffer to more effectively remove unbound radioligand. Ensure the wash buffer is cold to minimize the dissociation of the specifically bound ligand.[1]
-
-
Excessive Protein Concentration: Using too much membrane preparation can increase non-specific binding sites.
-
Solution: Titrate the amount of membrane protein in your assay to find the optimal concentration that gives a good specific binding signal without excessive NSB.
-
Issue: Low Specific Binding or Signal
Q2: I am observing a very low or no specific binding signal. What could be wrong?
A2: A weak or absent signal can be due to several factors related to the receptor, the radioligand, or the assay conditions.
-
Receptor Integrity: The target receptor may be degraded or inactive.
-
Solution: Ensure proper storage (e.g., -80°C) and handling of your receptor preparation. Perform quality control checks, such as Western blotting, to confirm receptor presence and integrity, although be aware that antibody specificity can be an issue.
-
-
Radioligand Issues:
-
Solution 1: Verify Radioligand Activity: The radioligand may have degraded due to improper storage or age. Use a fresh batch of radioligand or test its activity in a control experiment.
-
Solution 2: Confirm Radioligand Concentration: Inaccurate dilution of the radioligand can lead to a lower than expected concentration in the assay.
-
-
Suboptimal Assay Conditions:
-
Solution 1: Check for Equilibrium: The incubation time may be too short for the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Solution 2: Incorrect Buffer Composition: The pH, ionic strength, or presence of necessary co-factors in the assay buffer can significantly impact binding. Optimize buffer conditions for your specific receptor.
-
Issue: High Variability Between Replicates
Q3: My data shows high variability between replicate wells or experiments. How can I improve consistency?
A3: Inconsistent results can stem from technical errors in assay setup or execution.
-
Pipetting Inaccuracy: Small variations in the volumes of reagents, especially the radioligand or competitor compounds, can lead to significant variability.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing of all components in the assay wells.
-
-
Inconsistent Washing (Filtration Assays): Incomplete or inconsistent washing can leave behind variable amounts of unbound radioligand.
-
Solution: Ensure that the washing procedure is standardized and performed quickly and consistently for all samples. Use an automated cell harvester if available.
-
-
Temperature Fluctuations: Variations in incubation temperature can affect binding kinetics.
-
Solution: Use a temperature-controlled incubator or water bath and ensure all plates/tubes are incubated for the same duration at the same temperature.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right radioligand for my Ang II receptor binding assay?
A1: An ideal radioligand should have:
-
High Affinity (Low Kd): This allows for the use of low concentrations, which helps to minimize non-specific binding.
-
High Selectivity: The radioligand should bind with high affinity to your target of interest (e.g., AT1 or AT2 receptor) and with low affinity to other receptors.
-
Low Non-specific Binding: As discussed in the troubleshooting section, this is crucial for a good assay window.
-
Chemical Stability: The radioligand should be stable under the assay and storage conditions.
-
High Specific Activity: This enables the detection of a small number of binding sites.
Q2: What is the difference between a saturation binding and a competition binding experiment?
A2:
-
Saturation Binding: This experiment is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. It involves incubating the receptor preparation with increasing concentrations of the radioligand.
-
Competition Binding: This experiment is used to determine the affinity (Ki) of an unlabeled test compound for the receptor. It is performed by incubating the receptor preparation with a fixed concentration of radioligand and increasing concentrations of the unlabeled test compound.
Q3: How is the inhibition constant (Ki) calculated from the IC50 value in a competition binding assay?
A3: The Ki (inhibition constant) can be calculated from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Data Presentation
Table 1: Typical Binding Affinities (Kd/Ki) of Common Ligands for this compound Receptors
| Ligand | Receptor Subtype | Typical Kd/Ki (nM) | Ligand Type |
| This compound | AT1 | 0.2 - 2.0 | Agonist |
| This compound | AT2 | 0.1 - 1.0 | Agonist |
| [Sar1,Ile8]this compound | AT1 | ~0.42 | Analog/Radioligand |
| Losartan | AT1 | 10 - 50 | Antagonist |
| Valsartan | AT1 | 5 - 30 | Antagonist |
| Irbesartan | AT1 | 1 - 10 | Antagonist |
| Candesartan | AT1 | 0.1 - 1.0 | Antagonist |
| PD123319 | AT2 | 1 - 20 | Antagonist |
Note: Affinity values can vary depending on the tissue/cell type, assay conditions, and radioligand used.
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
-
Cell Culture: Grow cells expressing the this compound receptor of interest to confluency.
-
Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and scrape them into a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh assay buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a known volume of assay buffer.
-
Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Radioligand Binding Assay (Filtration Method)
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, prepare the following for each concentration point:
-
Total Binding: Add assay buffer, a specific concentration of radioligand, and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the same concentration of radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled Ang II), and the membrane preparation.
-
-
Radioligand Concentrations: Use a range of radioligand concentrations, typically spanning from 0.1 to 10 times the expected Kd.
-
Incubation: Incubate the plate/tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Bmax and Kd values.
-
Visualizations
This compound Signaling Pathways
References
Improving the stability of Angiotensin II in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Angiotensin II (Ang II) in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may compromise the stability and activity of your this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Ang II Activity or Inconsistent Results | Degradation of the peptide. | Review your solution preparation and storage protocols. Ensure the pH is within the optimal range (5-8) and that appropriate storage temperatures are maintained. Consider adding protease inhibitors if enzymatic degradation is suspected.[1] |
| Adsorption to surfaces. | For low concentration solutions (<100 µg/ml), a significant amount of Ang II can be lost to the walls of glass or plastic containers.[1] Pre-treat containers and filters with a solution of bovine serum albumin (BSA) at 1 mg/ml, followed by a thorough rinsing with water.[1] | |
| Repeated freeze-thaw cycles. | Avoid multiple freeze-thaw cycles as this can lead to peptide degradation.[1] Aliquot stock solutions into single-use volumes before freezing.[1] | |
| Precipitation in the Solution | pH is outside the optimal solubility range. | This compound is soluble in aqueous solutions with a pH between 5 and 8. Adjust the pH of your buffer to fall within this range. |
| High concentration in an inappropriate solvent. | While Ang II is soluble in water (up to 25 mg/ml), ensure your desired concentration is fully soluble in the chosen buffer system. | |
| Variability Between Experiments | Inconsistent solution preparation. | Standardize your protocol for dissolving and diluting this compound. Use freshly distilled water and sterile filtration to prevent microbial contamination. |
| Degradation during the experiment. | The half-life of this compound in circulation is very short, around 30 seconds, while in tissue it can be 15-30 minutes. In vitro, its half-life in the presence of isolated glomeruli was found to be approximately 6 minutes. Be mindful of the experimental duration and the potential for enzymatic degradation. |
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: How should I dissolve lyophilized this compound?
A1: this compound is soluble in water, yielding a clear, colorless solution at a concentration of up to 25 mg/ml. It is also soluble in organic solvents like ethanol (B145695) and in aqueous solutions with a pH between 5 and 8. For reconstitution, it is recommended to allow the vial to reach room temperature before opening to avoid moisture condensation.
Q2: What is the optimal pH for an this compound solution?
A2: The optimal pH range for this compound solutions is between 5 and 8. The peptide is susceptible to hydrolysis in strong acids and at a pH of 9.5 or higher.
Q3: How can I prevent this compound from sticking to my labware?
A3: At low concentrations (below 100 µg/ml), this compound can adsorb to the surfaces of glass and plastic containers. To minimize this, you can pre-treat your containers and filters with a 1 mg/ml solution of bovine serum albumin (BSA) and then rinse them thoroughly with water before use.
Q4: Can I sterilize my this compound solution by filtration?
A4: Yes, solutions can be sterilized by filtration through a 0.2 µm filter. However, be aware that some loss of the peptide may occur, especially for solutions with concentrations below 100 µg/ml.
Storage and Stability
Q5: What are the recommended storage conditions for lyophilized this compound?
A5: Lyophilized this compound is very stable and should be stored at -20°C for long-term storage, where it can remain stable for years. Some suppliers may recommend storage at -80°C for up to two years.
Q6: How should I store this compound solutions?
A6: Stock solutions at a neutral pH should be stored at -20°C and are expected to remain active for at least two months. For shorter-term storage, solutions in 0.9% sodium chloride stored in infusion bags under refrigeration (5 ± 3°C) have been shown to maintain at least 90% of their original concentration for up to 5 days. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes before freezing. For extended storage of solutions, some sources recommend storing them at -80°C for up to 6 months or at -20°C for one month, sealed away from moisture and light, and under a nitrogen atmosphere.
Q7: Is it necessary to use an inert gas for storage?
A7: For long-term storage of both lyophilized powder and stock solutions, blanketing with an inert gas like nitrogen is recommended to prevent oxidation and degradation.
Degradation
Q8: What are the primary ways this compound degrades in experimental solutions?
A8: this compound can be degraded through several pathways:
-
Hydrolysis: Occurs in the presence of strong acids or at a pH of 9.5 or higher.
-
Proteolytic Degradation: Various enzymes can degrade this compound. For example, Angiotensin-converting enzyme 2 (ACE2) cleaves Ang II to form Ang-(1-7). Aminopeptidase A can cleave Ang II to form Ang-(2-8), also known as Angiotensin III.
-
Oxidation: Exposure to air can lead to oxidation, which is why storage under an inert gas is recommended.
Q9: Should I use protease inhibitors in my this compound solution?
A9: If your experimental system contains proteases (e.g., cell lysates, tissue homogenates), adding a protease inhibitor cocktail can help prevent the enzymatic degradation of this compound. The use of sterile, freshly distilled water can help to exclude proteases of microbial origin.
Data Summary
This compound Solution Stability
| Parameter | Condition | Stability/Recommendation | Reference |
| pH | 5 - 8 | Optimal for solubility and stability. | |
| < 5 or ≥ 9.5 | Hydrolysis can occur. | ||
| Temperature (Solution) | 5 ± 3°C | Stable for up to 5 days in 0.9% NaCl. | |
| -20°C | Stock solutions stable for at least 2 months. | ||
| -80°C | Stock solutions stable for up to 6 months. | ||
| Freeze-Thaw Cycles | Repeated | Avoid; leads to degradation. |
This compound Half-Life
| System | Half-Life | Reference |
| In circulation (rat) | ~16 seconds | |
| In tissue | 15 - 30 minutes | |
| In vitro (with isolated glomeruli) | ~6 minutes | |
| In vitro (cardiac tissue at 37°C) | 30 - 40 minutes |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water or a suitable buffer (pH 5-8)
-
Inert gas (e.g., nitrogen)
-
Sterile, single-use microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired concentration (e.g., 1 mg/ml).
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing.
-
If not for immediate use, blanket the headspace of the vial with an inert gas like nitrogen.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Minimizing Adsorption of this compound to Labware
Objective: To prevent the loss of this compound due to adsorption to container surfaces, particularly for low-concentration solutions.
Materials:
-
Bovine Serum Albumin (BSA)
-
Sterile, distilled water
-
Glass or plastic containers/filters to be used in the experiment
Procedure:
-
Prepare a 1 mg/ml solution of BSA in sterile, distilled water.
-
Coat the inside surfaces of the containers (e.g., vials, tubes, plates) and any filters that will come into contact with the this compound solution with the BSA solution.
-
Allow the BSA solution to sit for a few minutes to ensure complete coating.
-
Aspirate the BSA solution and rinse the containers and filters thoroughly with sterile, distilled water to remove any unbound BSA.
-
The treated labware is now ready for use with your this compound solution.
Visualizations
Caption: Simplified Renin-Angiotensin Signaling Pathway.
Caption: Major Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Improving the stability of Angiotensin II in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Angiotensin II (Ang II) in experimental solutions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may compromise the stability and activity of your this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Ang II Activity or Inconsistent Results | Degradation of the peptide. | Review your solution preparation and storage protocols. Ensure the pH is within the optimal range (5-8) and that appropriate storage temperatures are maintained. Consider adding protease inhibitors if enzymatic degradation is suspected.[1] |
| Adsorption to surfaces. | For low concentration solutions (<100 µg/ml), a significant amount of Ang II can be lost to the walls of glass or plastic containers.[1] Pre-treat containers and filters with a solution of bovine serum albumin (BSA) at 1 mg/ml, followed by a thorough rinsing with water.[1] | |
| Repeated freeze-thaw cycles. | Avoid multiple freeze-thaw cycles as this can lead to peptide degradation.[1] Aliquot stock solutions into single-use volumes before freezing.[1] | |
| Precipitation in the Solution | pH is outside the optimal solubility range. | This compound is soluble in aqueous solutions with a pH between 5 and 8. Adjust the pH of your buffer to fall within this range. |
| High concentration in an inappropriate solvent. | While Ang II is soluble in water (up to 25 mg/ml), ensure your desired concentration is fully soluble in the chosen buffer system. | |
| Variability Between Experiments | Inconsistent solution preparation. | Standardize your protocol for dissolving and diluting this compound. Use freshly distilled water and sterile filtration to prevent microbial contamination. |
| Degradation during the experiment. | The half-life of this compound in circulation is very short, around 30 seconds, while in tissue it can be 15-30 minutes. In vitro, its half-life in the presence of isolated glomeruli was found to be approximately 6 minutes. Be mindful of the experimental duration and the potential for enzymatic degradation. |
Frequently Asked Questions (FAQs)
Solution Preparation and Handling
Q1: How should I dissolve lyophilized this compound?
A1: this compound is soluble in water, yielding a clear, colorless solution at a concentration of up to 25 mg/ml. It is also soluble in organic solvents like ethanol and in aqueous solutions with a pH between 5 and 8. For reconstitution, it is recommended to allow the vial to reach room temperature before opening to avoid moisture condensation.
Q2: What is the optimal pH for an this compound solution?
A2: The optimal pH range for this compound solutions is between 5 and 8. The peptide is susceptible to hydrolysis in strong acids and at a pH of 9.5 or higher.
Q3: How can I prevent this compound from sticking to my labware?
A3: At low concentrations (below 100 µg/ml), this compound can adsorb to the surfaces of glass and plastic containers. To minimize this, you can pre-treat your containers and filters with a 1 mg/ml solution of bovine serum albumin (BSA) and then rinse them thoroughly with water before use.
Q4: Can I sterilize my this compound solution by filtration?
A4: Yes, solutions can be sterilized by filtration through a 0.2 µm filter. However, be aware that some loss of the peptide may occur, especially for solutions with concentrations below 100 µg/ml.
Storage and Stability
Q5: What are the recommended storage conditions for lyophilized this compound?
A5: Lyophilized this compound is very stable and should be stored at -20°C for long-term storage, where it can remain stable for years. Some suppliers may recommend storage at -80°C for up to two years.
Q6: How should I store this compound solutions?
A6: Stock solutions at a neutral pH should be stored at -20°C and are expected to remain active for at least two months. For shorter-term storage, solutions in 0.9% sodium chloride stored in infusion bags under refrigeration (5 ± 3°C) have been shown to maintain at least 90% of their original concentration for up to 5 days. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes before freezing. For extended storage of solutions, some sources recommend storing them at -80°C for up to 6 months or at -20°C for one month, sealed away from moisture and light, and under a nitrogen atmosphere.
Q7: Is it necessary to use an inert gas for storage?
A7: For long-term storage of both lyophilized powder and stock solutions, blanketing with an inert gas like nitrogen is recommended to prevent oxidation and degradation.
Degradation
Q8: What are the primary ways this compound degrades in experimental solutions?
A8: this compound can be degraded through several pathways:
-
Hydrolysis: Occurs in the presence of strong acids or at a pH of 9.5 or higher.
-
Proteolytic Degradation: Various enzymes can degrade this compound. For example, Angiotensin-converting enzyme 2 (ACE2) cleaves Ang II to form Ang-(1-7). Aminopeptidase A can cleave Ang II to form Ang-(2-8), also known as Angiotensin III.
-
Oxidation: Exposure to air can lead to oxidation, which is why storage under an inert gas is recommended.
Q9: Should I use protease inhibitors in my this compound solution?
A9: If your experimental system contains proteases (e.g., cell lysates, tissue homogenates), adding a protease inhibitor cocktail can help prevent the enzymatic degradation of this compound. The use of sterile, freshly distilled water can help to exclude proteases of microbial origin.
Data Summary
This compound Solution Stability
| Parameter | Condition | Stability/Recommendation | Reference |
| pH | 5 - 8 | Optimal for solubility and stability. | |
| < 5 or ≥ 9.5 | Hydrolysis can occur. | ||
| Temperature (Solution) | 5 ± 3°C | Stable for up to 5 days in 0.9% NaCl. | |
| -20°C | Stock solutions stable for at least 2 months. | ||
| -80°C | Stock solutions stable for up to 6 months. | ||
| Freeze-Thaw Cycles | Repeated | Avoid; leads to degradation. |
This compound Half-Life
| System | Half-Life | Reference |
| In circulation (rat) | ~16 seconds | |
| In tissue | 15 - 30 minutes | |
| In vitro (with isolated glomeruli) | ~6 minutes | |
| In vitro (cardiac tissue at 37°C) | 30 - 40 minutes |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experiments.
Materials:
-
Lyophilized this compound
-
Sterile, distilled water or a suitable buffer (pH 5-8)
-
Inert gas (e.g., nitrogen)
-
Sterile, single-use microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Carefully open the vial and add the required volume of sterile water or buffer to achieve the desired concentration (e.g., 1 mg/ml).
-
Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking or vortexing.
-
If not for immediate use, blanket the headspace of the vial with an inert gas like nitrogen.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Minimizing Adsorption of this compound to Labware
Objective: To prevent the loss of this compound due to adsorption to container surfaces, particularly for low-concentration solutions.
Materials:
-
Bovine Serum Albumin (BSA)
-
Sterile, distilled water
-
Glass or plastic containers/filters to be used in the experiment
Procedure:
-
Prepare a 1 mg/ml solution of BSA in sterile, distilled water.
-
Coat the inside surfaces of the containers (e.g., vials, tubes, plates) and any filters that will come into contact with the this compound solution with the BSA solution.
-
Allow the BSA solution to sit for a few minutes to ensure complete coating.
-
Aspirate the BSA solution and rinse the containers and filters thoroughly with sterile, distilled water to remove any unbound BSA.
-
The treated labware is now ready for use with your this compound solution.
Visualizations
Caption: Simplified Renin-Angiotensin Signaling Pathway.
Caption: Major Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Technical Support Center: Angiotensin II Sample Handling & Storage
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice to prevent the degradation of Angiotensin II during sample storage and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
This compound is a peptide hormone that is highly susceptible to degradation by various peptidases present in biological matrices, particularly plasma and serum. The primary enzymes responsible for its degradation are aminopeptidases, which cleave amino acids from the N-terminus of the peptide. The activity of these enzymes is a major cause of artificially low this compound measurements if samples are not handled and stored correctly.
Q2: What is the recommended anticoagulant for blood collection for this compound measurement?
The recommended anticoagulant is EDTA. Blood should be collected into chilled tubes containing EDTA.[1] EDTA helps to inhibit metalloproteases, which are a class of enzymes that can degrade this compound.
Q3: Why is temperature control so critical during sample processing?
Immediate cooling of the blood sample and maintaining a low temperature (e.g., in an ice-water bath) during processing is crucial to minimize enzymatic activity.[1] Centrifugation should be performed in a refrigerated centrifuge at 4°C.[1]
Q4: Are protease inhibitors necessary for preventing this compound degradation?
Yes, the use of protease inhibitors is highly recommended to prevent the degradation of this compound. A cocktail of inhibitors is often more effective than a single inhibitor.
Q5: What is a standard protease inhibitor cocktail recipe for this compound preservation?
A commonly used protease inhibitor cocktail includes:
-
p-hydroxy mercury benzoate: 1.0 mM
-
1,10-phenanthroline: 30 mM
-
Phenylmethylsulphonyl fluoride (B91410) (PMSF): 1.0 mM
-
Pepstatin A: 1.0 mM
-
EDTA: 7.5%
This cocktail should be added to the collection tube to inactivate peptidases.
Troubleshooting Guide
Issue 1: Low or undetectable this compound levels in my samples.
| Possible Cause | Troubleshooting Action |
| Sample Degradation | Review your sample collection and processing protocol. Ensure that blood was collected in chilled EDTA tubes, immediately placed on ice, and centrifuged at 4°C.[1] |
| Inadequate Protease Inhibition | Confirm that a broad-spectrum protease inhibitor cocktail was added to your samples immediately after collection. |
| Improper Storage | Verify that plasma samples were frozen immediately after separation and stored at -80°C.[2] Storage at -20°C may not be sufficient to prevent long-term degradation. |
| Multiple Freeze-Thaw Cycles | Aliquot plasma into single-use vials before freezing to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. |
| Assay Issues | Refer to the troubleshooting guide for your specific assay (ELISA, RIA). Common issues include expired reagents, incorrect buffer preparation, or improper incubation times. |
Issue 2: High variability in this compound measurements between replicate samples.
| Possible Cause | Troubleshooting Action |
| Inconsistent Sample Handling | Ensure that all samples are processed identically and in a timely manner. Delays in processing can lead to variable degradation. |
| Pre-analytical Variables | Standardize patient conditions prior to blood draw, as factors like posture and diet can influence this compound levels. |
| Pipetting Errors | Ensure accurate and consistent pipetting during sample processing and assay setup. |
| Assay Performance | Check the intra-assay and inter-assay coefficients of variation (CVs) for your assay to ensure it is performing within acceptable limits. |
Quantitative Data Summary
The stability of this compound is highly dependent on storage conditions. The following tables summarize the expected stability under various conditions.
Table 1: Stability of this compound in Plasma
| Storage Temperature | With Protease Inhibitors | Without Protease Inhibitors | Duration | Reference |
| Room Temperature | Stable for at least 1 hour | Rapid degradation | 1 hour | |
| 4°C | Stable for several hours | Significant degradation within hours | - | - |
| -20°C | Stable for up to 28 days | Potential for degradation over time | 28 days | |
| -80°C | Stable for at least one year | Stable for at least one year | 1 year |
Table 2: Effect of Freeze-Thaw Cycles on Peptide Stability
| Number of Freeze-Thaw Cycles | Expected Impact on this compound | Recommendation | Reference |
| 1-2 | Minimal impact | Acceptable | |
| >2 | Potential for significant degradation | Avoid |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Preparation: Chill lavender-top (EDTA) tubes on ice. Prepare a protease inhibitor cocktail solution.
-
Blood Collection: Draw blood directly into the chilled EDTA tubes.
-
Inhibition: Immediately after collection, add the protease inhibitor cocktail to the blood sample. Gently invert the tube several times to mix.
-
Cooling: Place the tube immediately in an ice-water bath.
-
Centrifugation: Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquoting and Storage: Aliquot the plasma into pre-chilled, single-use polypropylene (B1209903) tubes. Immediately freeze the aliquots at -80°C.
Visualizations
This compound Degradation and Prevention Workflow
Caption: Workflow for optimal collection, processing, and storage of samples for this compound measurement.
This compound Signaling Pathway via AT1 Receptor
Caption: Simplified signaling cascade initiated by this compound binding to the AT1 receptor.
References
Technical Support Center: Angiotensin II Sample Handling & Storage
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice to prevent the degradation of Angiotensin II during sample storage and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in biological samples?
This compound is a peptide hormone that is highly susceptible to degradation by various peptidases present in biological matrices, particularly plasma and serum. The primary enzymes responsible for its degradation are aminopeptidases, which cleave amino acids from the N-terminus of the peptide. The activity of these enzymes is a major cause of artificially low this compound measurements if samples are not handled and stored correctly.
Q2: What is the recommended anticoagulant for blood collection for this compound measurement?
The recommended anticoagulant is EDTA. Blood should be collected into chilled tubes containing EDTA.[1] EDTA helps to inhibit metalloproteases, which are a class of enzymes that can degrade this compound.
Q3: Why is temperature control so critical during sample processing?
Immediate cooling of the blood sample and maintaining a low temperature (e.g., in an ice-water bath) during processing is crucial to minimize enzymatic activity.[1] Centrifugation should be performed in a refrigerated centrifuge at 4°C.[1]
Q4: Are protease inhibitors necessary for preventing this compound degradation?
Yes, the use of protease inhibitors is highly recommended to prevent the degradation of this compound. A cocktail of inhibitors is often more effective than a single inhibitor.
Q5: What is a standard protease inhibitor cocktail recipe for this compound preservation?
A commonly used protease inhibitor cocktail includes:
-
p-hydroxy mercury benzoate: 1.0 mM
-
1,10-phenanthroline: 30 mM
-
Phenylmethylsulphonyl fluoride (PMSF): 1.0 mM
-
Pepstatin A: 1.0 mM
-
EDTA: 7.5%
This cocktail should be added to the collection tube to inactivate peptidases.
Troubleshooting Guide
Issue 1: Low or undetectable this compound levels in my samples.
| Possible Cause | Troubleshooting Action |
| Sample Degradation | Review your sample collection and processing protocol. Ensure that blood was collected in chilled EDTA tubes, immediately placed on ice, and centrifuged at 4°C.[1] |
| Inadequate Protease Inhibition | Confirm that a broad-spectrum protease inhibitor cocktail was added to your samples immediately after collection. |
| Improper Storage | Verify that plasma samples were frozen immediately after separation and stored at -80°C.[2] Storage at -20°C may not be sufficient to prevent long-term degradation. |
| Multiple Freeze-Thaw Cycles | Aliquot plasma into single-use vials before freezing to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. |
| Assay Issues | Refer to the troubleshooting guide for your specific assay (ELISA, RIA). Common issues include expired reagents, incorrect buffer preparation, or improper incubation times. |
Issue 2: High variability in this compound measurements between replicate samples.
| Possible Cause | Troubleshooting Action |
| Inconsistent Sample Handling | Ensure that all samples are processed identically and in a timely manner. Delays in processing can lead to variable degradation. |
| Pre-analytical Variables | Standardize patient conditions prior to blood draw, as factors like posture and diet can influence this compound levels. |
| Pipetting Errors | Ensure accurate and consistent pipetting during sample processing and assay setup. |
| Assay Performance | Check the intra-assay and inter-assay coefficients of variation (CVs) for your assay to ensure it is performing within acceptable limits. |
Quantitative Data Summary
The stability of this compound is highly dependent on storage conditions. The following tables summarize the expected stability under various conditions.
Table 1: Stability of this compound in Plasma
| Storage Temperature | With Protease Inhibitors | Without Protease Inhibitors | Duration | Reference |
| Room Temperature | Stable for at least 1 hour | Rapid degradation | 1 hour | |
| 4°C | Stable for several hours | Significant degradation within hours | - | - |
| -20°C | Stable for up to 28 days | Potential for degradation over time | 28 days | |
| -80°C | Stable for at least one year | Stable for at least one year | 1 year |
Table 2: Effect of Freeze-Thaw Cycles on Peptide Stability
| Number of Freeze-Thaw Cycles | Expected Impact on this compound | Recommendation | Reference |
| 1-2 | Minimal impact | Acceptable | |
| >2 | Potential for significant degradation | Avoid |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
-
Preparation: Chill lavender-top (EDTA) tubes on ice. Prepare a protease inhibitor cocktail solution.
-
Blood Collection: Draw blood directly into the chilled EDTA tubes.
-
Inhibition: Immediately after collection, add the protease inhibitor cocktail to the blood sample. Gently invert the tube several times to mix.
-
Cooling: Place the tube immediately in an ice-water bath.
-
Centrifugation: Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquoting and Storage: Aliquot the plasma into pre-chilled, single-use polypropylene tubes. Immediately freeze the aliquots at -80°C.
Visualizations
This compound Degradation and Prevention Workflow
Caption: Workflow for optimal collection, processing, and storage of samples for this compound measurement.
This compound Signaling Pathway via AT1 Receptor
Caption: Simplified signaling cascade initiated by this compound binding to the AT1 receptor.
References
Technical Support Center: Angiotensin II-Induced Hypertension Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Angiotensin II (Ang II)-induced hypertension models. The following information is designed to address common sources of variability and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Ang II-induced hypertension models?
A1: Variability in Ang II-induced hypertension models can arise from several factors, including:
-
Animal-related factors: Strain, sex, age, and genetic background of the animals can significantly influence the hypertensive response.[1][2] For instance, normocholesterolemic mice generally show a lower incidence of Ang II-induced abdominal aortic aneurysms compared to hypercholesterolemic mice.[1][3]
-
Ang II dose and duration: The dose of Ang II and the duration of the infusion are critical determinants of the blood pressure response.[4] Low doses may induce a slow, progressive increase in blood pressure, while higher doses cause a more rapid and pronounced hypertensive phenotype.
-
Method of Ang II delivery: The use of osmotic mini-pumps is a standard method, but issues with pump placement, leakage, or incorrect filling can lead to inconsistent Ang II delivery.
-
Blood pressure measurement technique: The method used to measure blood pressure, primarily telemetry and tail-cuff plethysmography, is a major source of variability. Telemetry is considered the gold standard for its accuracy and ability to provide continuous measurements in conscious, unrestrained animals. Tail-cuff measurements can be affected by animal stress, restraint, and temperature.
Q2: How do I choose the appropriate dose of this compound for my study?
A2: The optimal Ang II dose depends on the research question and the desired hypertensive phenotype.
-
For a slow pressor response: Lower doses (e.g., 200-400 ng/kg/min in mice) can be used to model a more gradual increase in blood pressure.
-
For robust hypertension and end-organ damage: Higher doses (e.g., 1000 ng/kg/min in mice) are commonly used to induce significant hypertension and associated pathologies like cardiac hypertrophy and aortic aneurysms. A dose of 1.46 mg/kg/day has been shown to reliably maintain systolic blood pressure around 160 mmHg in mice.
-
It is crucial to perform pilot studies to determine the optimal dose for your specific animal strain and experimental conditions.
Q3: What is the difference between tail-cuff and telemetry for blood pressure measurement, and which one should I use?
A3: Both tail-cuff and telemetry have distinct advantages and disadvantages.
-
Tail-cuff plethysmography is a non-invasive method that measures blood pressure in the tail. It is less expensive and does not require surgery. However, it can be stressful for the animals, leading to artificially elevated readings, and it provides intermittent, not continuous, data. Agreement with telemetry for systolic pressure can be good, but it is weak for pulse pressure.
-
Radiotelemetry involves the surgical implantation of a transmitter that provides continuous, direct blood pressure measurements in conscious, freely moving animals. It is considered the "gold standard" for its accuracy and ability to capture diurnal variations in blood pressure. However, it is invasive, costly, and requires surgical expertise.
-
Recommendation: For studies requiring high accuracy, continuous data, and assessment of blood pressure variability, telemetry is the preferred method. Tail-cuff can be a suitable alternative for screening studies or when surgical intervention is not feasible, but careful acclimatization of the animals is essential to minimize stress-induced artifacts.
Troubleshooting Guide
Issue 1: Inconsistent or no increase in blood pressure after Ang II infusion.
-
Possible Cause 1: Osmotic mini-pump failure or incorrect preparation.
-
Troubleshooting:
-
Verify Pump Filling: Ensure pumps are filled correctly, avoiding air bubbles. The filling ratio should be close to 100%.
-
Check for Leakage: Inspect the pump and the surrounding tissue for any signs of leakage after implantation.
-
Confirm Pump Priming: For immediate effect after implantation, pumps should be primed in sterile saline at 37°C before implantation.
-
Confirm Ang II Delivery: If feasible, measure plasma renin concentrations, which should be suppressed with successful Ang II infusion. A lack of blood pressure increase and no change in plasma renin suggests a delivery failure.
-
-
-
Possible Cause 2: Incorrect Ang II solution preparation.
-
Troubleshooting:
-
Use Appropriate Vehicle: this compound is typically dissolved in sterile saline (0.9% NaCl). Some protocols may use 0.1 mol/l acetic acid.
-
Ensure Correct Concentration: Double-check all calculations for the Ang II concentration based on the pump flow rate and the animal's body weight.
-
-
-
Possible Cause 3: Animal-specific resistance.
-
Troubleshooting:
-
Review Animal Strain: Certain mouse strains may exhibit resistance to Ang II-induced hypertension. Ensure the chosen strain is appropriate for the model.
-
Increase Sample Size: To account for biological variability, a sufficient number of animals per group is necessary.
-
-
Issue 2: High variability in blood pressure readings within the same experimental group.
-
Possible Cause 1: Inconsistent blood pressure measurement technique (Tail-Cuff).
-
Troubleshooting:
-
Standardize Acclimatization: Ensure all animals are properly acclimated to the restraint and measurement procedure to minimize stress.
-
Control Environmental Factors: Maintain a consistent and appropriate temperature, as this can affect tail blood flow and the accuracy of the readings.
-
Consistent Operator: Have the same trained individual perform all measurements to reduce inter-operator variability.
-
Timing of Measurement: Perform measurements at the same time of day for all animals to account for diurnal variations.
-
-
-
Possible Cause 2: Variability in surgical procedure for pump implantation.
-
Troubleshooting:
-
Standardized Surgical Protocol: Ensure a consistent surgical technique for all animals, including the location of pump implantation (subcutaneous is common).
-
Post-operative Care: Provide adequate analgesia and monitor animals closely after surgery to ensure proper recovery, which can impact physiological responses.
-
-
Data Presentation
Table 1: Comparison of Blood Pressure Measurement Techniques
| Feature | Radiotelemetry | Tail-Cuff Plethysmography |
| Invasiveness | Invasive (surgical implantation) | Non-invasive |
| Data Continuity | Continuous, 24/7 monitoring | Intermittent measurements |
| Accuracy | High ("Gold Standard") | Lower, prone to stress artifacts |
| Cost | High | Low |
| Animal Stress | Low (after recovery) | High (due to restraint and heating) |
| Pulse Pressure Agreement | N/A | Weak agreement with telemetry |
Table 2: Dose-Dependent Effects of this compound on Systolic Blood Pressure (SBP) in Mice
| Ang II Dose (ng/kg/min) | Duration | SBP Increase (mmHg) | Reference |
| 50 | 14 & 28 days | No significant effect | |
| 100 | 14 & 28 days | No significant effect | |
| 200 | 13 days | ~14% increase from baseline | |
| 400 | 13 days | ~32% increase from baseline | |
| 1000 | 13 days | ~43% increase from baseline | |
| 1000 | 21 days | Mean Arterial Pressure increase of ~55 mmHg |
Experimental Protocols
Protocol 1: Osmotic Mini-Pump Implantation for Ang II Infusion in Mice
-
Pump Preparation:
-
Calculate the required Ang II concentration based on the desired dose, the pump's flow rate, and the average body weight of the mice.
-
Dissolve lyophilized Ang II in sterile 0.9% saline.
-
Using a sterile syringe with a filling needle, slowly fill the osmotic mini-pumps, ensuring no air bubbles are trapped inside.
-
Insert the flow moderator into the pump opening.
-
For immediate pumping post-implantation, prime the filled pumps by incubating them in sterile saline at 37°C for at least 12 hours.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the fur on the back, between the scapulae.
-
Make a small midline skin incision.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the primed osmotic mini-pump into the pocket.
-
Close the skin incision with sutures or wound clips.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Protocol 2: Blood Pressure Measurement using Tail-Cuff Plethysmography
-
Animal Acclimatization:
-
For several days prior to the actual measurement, train the mice by placing them in the restrainer for increasing durations.
-
Accustom the animals to the warming procedure.
-
-
Measurement Procedure:
-
Place the mouse in a restrainer.
-
Warm the mouse's tail to an appropriate temperature to detect the pulse.
-
Place the tail cuff and sensor on the tail according to the manufacturer's instructions.
-
The system will automatically inflate and deflate the cuff to record systolic blood pressure.
-
Obtain at least three stable, consecutive readings and average them for each time point. Allow a rest period between readings.
-
Mandatory Visualizations
Caption: this compound signaling pathways via AT1 and AT2 receptors.
Caption: Experimental workflow for Ang II-induced hypertension model.
Caption: Troubleshooting logic for inconsistent hypertensive response.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Loss of resistance to this compound-induced hypertension in the Jackson Laboratory recombination activating gene null mouse on the C57BL/6J background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous this compound Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-induced endothelial dysfunction is temporally linked with increases in interleukin-6 and vascular macrophage accumulation [frontiersin.org]
Technical Support Center: Angiotensin II-Induced Hypertension Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Angiotensin II (Ang II)-induced hypertension models. The following information is designed to address common sources of variability and provide standardized protocols to enhance experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Ang II-induced hypertension models?
A1: Variability in Ang II-induced hypertension models can arise from several factors, including:
-
Animal-related factors: Strain, sex, age, and genetic background of the animals can significantly influence the hypertensive response.[1][2] For instance, normocholesterolemic mice generally show a lower incidence of Ang II-induced abdominal aortic aneurysms compared to hypercholesterolemic mice.[1][3]
-
Ang II dose and duration: The dose of Ang II and the duration of the infusion are critical determinants of the blood pressure response.[4] Low doses may induce a slow, progressive increase in blood pressure, while higher doses cause a more rapid and pronounced hypertensive phenotype.
-
Method of Ang II delivery: The use of osmotic mini-pumps is a standard method, but issues with pump placement, leakage, or incorrect filling can lead to inconsistent Ang II delivery.
-
Blood pressure measurement technique: The method used to measure blood pressure, primarily telemetry and tail-cuff plethysmography, is a major source of variability. Telemetry is considered the gold standard for its accuracy and ability to provide continuous measurements in conscious, unrestrained animals. Tail-cuff measurements can be affected by animal stress, restraint, and temperature.
Q2: How do I choose the appropriate dose of this compound for my study?
A2: The optimal Ang II dose depends on the research question and the desired hypertensive phenotype.
-
For a slow pressor response: Lower doses (e.g., 200-400 ng/kg/min in mice) can be used to model a more gradual increase in blood pressure.
-
For robust hypertension and end-organ damage: Higher doses (e.g., 1000 ng/kg/min in mice) are commonly used to induce significant hypertension and associated pathologies like cardiac hypertrophy and aortic aneurysms. A dose of 1.46 mg/kg/day has been shown to reliably maintain systolic blood pressure around 160 mmHg in mice.
-
It is crucial to perform pilot studies to determine the optimal dose for your specific animal strain and experimental conditions.
Q3: What is the difference between tail-cuff and telemetry for blood pressure measurement, and which one should I use?
A3: Both tail-cuff and telemetry have distinct advantages and disadvantages.
-
Tail-cuff plethysmography is a non-invasive method that measures blood pressure in the tail. It is less expensive and does not require surgery. However, it can be stressful for the animals, leading to artificially elevated readings, and it provides intermittent, not continuous, data. Agreement with telemetry for systolic pressure can be good, but it is weak for pulse pressure.
-
Radiotelemetry involves the surgical implantation of a transmitter that provides continuous, direct blood pressure measurements in conscious, freely moving animals. It is considered the "gold standard" for its accuracy and ability to capture diurnal variations in blood pressure. However, it is invasive, costly, and requires surgical expertise.
-
Recommendation: For studies requiring high accuracy, continuous data, and assessment of blood pressure variability, telemetry is the preferred method. Tail-cuff can be a suitable alternative for screening studies or when surgical intervention is not feasible, but careful acclimatization of the animals is essential to minimize stress-induced artifacts.
Troubleshooting Guide
Issue 1: Inconsistent or no increase in blood pressure after Ang II infusion.
-
Possible Cause 1: Osmotic mini-pump failure or incorrect preparation.
-
Troubleshooting:
-
Verify Pump Filling: Ensure pumps are filled correctly, avoiding air bubbles. The filling ratio should be close to 100%.
-
Check for Leakage: Inspect the pump and the surrounding tissue for any signs of leakage after implantation.
-
Confirm Pump Priming: For immediate effect after implantation, pumps should be primed in sterile saline at 37°C before implantation.
-
Confirm Ang II Delivery: If feasible, measure plasma renin concentrations, which should be suppressed with successful Ang II infusion. A lack of blood pressure increase and no change in plasma renin suggests a delivery failure.
-
-
-
Possible Cause 2: Incorrect Ang II solution preparation.
-
Troubleshooting:
-
Use Appropriate Vehicle: this compound is typically dissolved in sterile saline (0.9% NaCl). Some protocols may use 0.1 mol/l acetic acid.
-
Ensure Correct Concentration: Double-check all calculations for the Ang II concentration based on the pump flow rate and the animal's body weight.
-
-
-
Possible Cause 3: Animal-specific resistance.
-
Troubleshooting:
-
Review Animal Strain: Certain mouse strains may exhibit resistance to Ang II-induced hypertension. Ensure the chosen strain is appropriate for the model.
-
Increase Sample Size: To account for biological variability, a sufficient number of animals per group is necessary.
-
-
Issue 2: High variability in blood pressure readings within the same experimental group.
-
Possible Cause 1: Inconsistent blood pressure measurement technique (Tail-Cuff).
-
Troubleshooting:
-
Standardize Acclimatization: Ensure all animals are properly acclimated to the restraint and measurement procedure to minimize stress.
-
Control Environmental Factors: Maintain a consistent and appropriate temperature, as this can affect tail blood flow and the accuracy of the readings.
-
Consistent Operator: Have the same trained individual perform all measurements to reduce inter-operator variability.
-
Timing of Measurement: Perform measurements at the same time of day for all animals to account for diurnal variations.
-
-
-
Possible Cause 2: Variability in surgical procedure for pump implantation.
-
Troubleshooting:
-
Standardized Surgical Protocol: Ensure a consistent surgical technique for all animals, including the location of pump implantation (subcutaneous is common).
-
Post-operative Care: Provide adequate analgesia and monitor animals closely after surgery to ensure proper recovery, which can impact physiological responses.
-
-
Data Presentation
Table 1: Comparison of Blood Pressure Measurement Techniques
| Feature | Radiotelemetry | Tail-Cuff Plethysmography |
| Invasiveness | Invasive (surgical implantation) | Non-invasive |
| Data Continuity | Continuous, 24/7 monitoring | Intermittent measurements |
| Accuracy | High ("Gold Standard") | Lower, prone to stress artifacts |
| Cost | High | Low |
| Animal Stress | Low (after recovery) | High (due to restraint and heating) |
| Pulse Pressure Agreement | N/A | Weak agreement with telemetry |
Table 2: Dose-Dependent Effects of this compound on Systolic Blood Pressure (SBP) in Mice
| Ang II Dose (ng/kg/min) | Duration | SBP Increase (mmHg) | Reference |
| 50 | 14 & 28 days | No significant effect | |
| 100 | 14 & 28 days | No significant effect | |
| 200 | 13 days | ~14% increase from baseline | |
| 400 | 13 days | ~32% increase from baseline | |
| 1000 | 13 days | ~43% increase from baseline | |
| 1000 | 21 days | Mean Arterial Pressure increase of ~55 mmHg |
Experimental Protocols
Protocol 1: Osmotic Mini-Pump Implantation for Ang II Infusion in Mice
-
Pump Preparation:
-
Calculate the required Ang II concentration based on the desired dose, the pump's flow rate, and the average body weight of the mice.
-
Dissolve lyophilized Ang II in sterile 0.9% saline.
-
Using a sterile syringe with a filling needle, slowly fill the osmotic mini-pumps, ensuring no air bubbles are trapped inside.
-
Insert the flow moderator into the pump opening.
-
For immediate pumping post-implantation, prime the filled pumps by incubating them in sterile saline at 37°C for at least 12 hours.
-
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the fur on the back, between the scapulae.
-
Make a small midline skin incision.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert the primed osmotic mini-pump into the pocket.
-
Close the skin incision with sutures or wound clips.
-
Provide post-operative analgesia and monitor the animal's recovery.
-
Protocol 2: Blood Pressure Measurement using Tail-Cuff Plethysmography
-
Animal Acclimatization:
-
For several days prior to the actual measurement, train the mice by placing them in the restrainer for increasing durations.
-
Accustom the animals to the warming procedure.
-
-
Measurement Procedure:
-
Place the mouse in a restrainer.
-
Warm the mouse's tail to an appropriate temperature to detect the pulse.
-
Place the tail cuff and sensor on the tail according to the manufacturer's instructions.
-
The system will automatically inflate and deflate the cuff to record systolic blood pressure.
-
Obtain at least three stable, consecutive readings and average them for each time point. Allow a rest period between readings.
-
Mandatory Visualizations
Caption: this compound signaling pathways via AT1 and AT2 receptors.
Caption: Experimental workflow for Ang II-induced hypertension model.
Caption: Troubleshooting logic for inconsistent hypertensive response.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Loss of resistance to this compound-induced hypertension in the Jackson Laboratory recombination activating gene null mouse on the C57BL/6J background - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcutaneous this compound Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound-induced endothelial dysfunction is temporally linked with increases in interleukin-6 and vascular macrophage accumulation [frontiersin.org]
Angiotensin II Administration in Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protocols for Angiotensin II (Ang II) administration in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Ang II experiments in a question-and-answer format.
Q1: What is the most appropriate vehicle for dissolving this compound for in vivo studies?
A1: The most commonly used and recommended vehicle for dissolving this compound is sterile 0.9% saline. Some protocols also report the use of 0.01 mol/l acetic acid-saline, which can aid in solubility and stability. For subcutaneous infusions using osmotic pumps, sterile saline is the standard. It is crucial to ensure the vehicle is sterile to prevent infection at the administration site.
Q2: I am observing high variability in the blood pressure response between animals receiving the same dose of this compound. What are the potential causes and solutions?
A2: Variability in blood pressure response is a common challenge. Several factors can contribute to this:
-
Animal Strain and Genetics: Different strains of mice and rats can exhibit varied sensitivity to Ang II. For instance, some inbred mouse strains may have spontaneous mutations that alter their response. It is essential to use a consistent and well-characterized strain for all experimental groups.[1][2]
-
Osmotic Pump Issues: Inconsistent pump performance can lead to variable Ang II delivery. This can include pump failure or a decline in the infusion rate over time.[3]
-
Troubleshooting: Prime pumps according to the manufacturer's instructions before implantation. Consider using newer pump technologies like iPrecio pumps, which may offer more consistent delivery compared to older osmotic pump models.[3]
-
-
This compound Degradation: The stability of Ang II in the solution can affect its potency.
-
Troubleshooting: Prepare fresh Ang II solutions for each experiment. While studies have shown Ang II to be stable in 0.9% sodium chloride for up to 5 days under refrigeration, minimizing storage time is a good practice.[4]
-
-
Surgical Technique: Improper implantation of osmotic pumps can lead to inconsistent drug delivery.
-
Troubleshooting: Ensure the pump is placed correctly in a subcutaneous pocket with enough free space to avoid pressure on the pump, which could affect its flow rate.
-
-
Animal Stress: Stress from handling and procedures can influence blood pressure.
-
Troubleshooting: Acclimatize animals to handling and measurement procedures before the experiment begins.
-
Q3: My animals are experiencing adverse effects, such as significant weight loss or organ damage, even at what I believed to be a moderate dose of this compound. What should I do?
A3: this compound administration can induce significant end-organ damage, including cardiac hypertrophy, fibrosis, and kidney injury, independent of its effect on blood pressure.
-
Dose-Response: The extent of organ damage is often dose-dependent. Consider reducing the dose of Ang II. A pilot study to determine the optimal dose that induces the desired physiological effect with acceptable adverse effects is highly recommended.
-
Duration of Infusion: Prolonged exposure to Ang II increases the risk of organ damage. The duration of the infusion should be carefully considered and justified for the specific research question.
-
Animal Model: The choice of animal model can influence the severity of adverse effects. For example, transgenic models overexpressing components of the renin-angiotensin system may be more susceptible to organ damage.
-
Monitoring: Closely monitor animals for clinical signs of distress, including weight loss, changes in behavior, and signs of pain. Implement humane endpoints in your experimental protocol.
Q4: How can I confirm that the osmotic pump is delivering this compound at the correct rate throughout the experiment?
A4: Verifying the infusion rate of osmotic pumps in vivo can be challenging.
-
Ex Vivo Check: After the experiment, the residual volume in the pump can be measured to get an estimate of the total volume delivered. However, this does not confirm a constant infusion rate.
-
Plasma Levels: Measuring plasma Ang II levels at different time points during the infusion can provide an indication of systemic delivery.
-
Alternative Pump Technologies: For studies requiring a high degree of precision in the delivery rate, consider using programmable infusion pumps.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound administration in rodents.
Table 1: Effects of Subcutaneous this compound Infusion on Systolic Blood Pressure (SBP) in Mice
| Mouse Strain | Ang II Dose (ng/kg/min) | Duration (days) | SBP Increase (mmHg) | Reference |
| C57BL/6J | 200 | 13 | ~15 | |
| C57BL/6J | 400 | 13 | ~34 | |
| C57BL/6J | 1000 | 13 | ~46 | |
| C57BL/6J | 490 | 14 | ~41 | |
| C57BL/6J | 1000 | 14 | No difference from lower doses |
Table 2: Effects of Subcutaneous this compound Infusion on Cardiac Hypertrophy in Mice
| Mouse Strain | Ang II Dose | Duration | Outcome | Reference |
| Ren-bNull | Slow pressor dose | 4 weeks | Exacerbated cardiac remodeling compared to wild type | |
| C57BL/6J | Not specified | 2 weeks | Attenuated by human exosomes and an exosomal Y RNA fragment | |
| Female SMKO | Not specified | Chronic | Diminished cardiac hypertrophy compared to controls | |
| Kidney KO | 1000 ng/kg/min | 4 weeks | No cardiac hypertrophy |
Experimental Protocols
This section provides detailed methodologies for common this compound administration techniques.
Protocol 1: Subcutaneous this compound Infusion using Osmotic Pumps in Mice
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet)
-
Sterile syringes and needles
-
Surgical instruments (forceps, scissors)
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
Clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Suture material
Procedure:
-
This compound Solution Preparation:
-
Calculate the total amount of Ang II required based on the desired dose, infusion rate of the pump, duration of the study, and the number of animals.
-
Aseptically dissolve the lyophilized Ang II in sterile 0.9% saline to the final calculated concentration.
-
-
Osmotic Pump Filling:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the Ang II solution using a sterile syringe and filling tube.
-
Ensure no air bubbles are trapped inside the pump.
-
-
Pump Priming:
-
Incubate the filled pumps in sterile saline at 37°C for at least 24 hours before implantation to ensure immediate pumping upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave the fur on the back, between the scapulae.
-
Disinfect the surgical site with an antiseptic solution.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or surgical staples.
-
Administer analgesics as per your institution's animal care guidelines.
-
-
Post-Operative Care:
-
Monitor the animal closely for recovery from anesthesia and signs of pain or infection.
-
House animals individually to prevent them from damaging each other's sutures.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Sterile syringes and needles (25-27 gauge)
-
Animal restrainer
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the Ang II solution.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Intravenous (IV) Tail Vein Injection of this compound in Mice
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Sterile syringes and needles (27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful not to overheat the animal.
-
-
Injection:
-
Disinfect the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
You may see a "flash" of blood in the hub of the needle upon successful entry.
-
Slowly inject the Ang II solution. If swelling occurs at the injection site, the needle is not in the vein.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound AT1 Receptor Signaling Pathway.
Experimental Workflow Diagram
References
- 1. Loss of resistance to this compound-induced hypertension in the Jackson Laboratory recombination activating gene null mouse on the C57BL/6J background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of arterial pressure and plasma ANG II responses to three methods of subcutaneous ANG II administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Stability of this compound in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin II Administration in Animal Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protocols for Angiotensin II (Ang II) administration in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Ang II experiments in a question-and-answer format.
Q1: What is the most appropriate vehicle for dissolving this compound for in vivo studies?
A1: The most commonly used and recommended vehicle for dissolving this compound is sterile 0.9% saline. Some protocols also report the use of 0.01 mol/l acetic acid-saline, which can aid in solubility and stability. For subcutaneous infusions using osmotic pumps, sterile saline is the standard. It is crucial to ensure the vehicle is sterile to prevent infection at the administration site.
Q2: I am observing high variability in the blood pressure response between animals receiving the same dose of this compound. What are the potential causes and solutions?
A2: Variability in blood pressure response is a common challenge. Several factors can contribute to this:
-
Animal Strain and Genetics: Different strains of mice and rats can exhibit varied sensitivity to Ang II. For instance, some inbred mouse strains may have spontaneous mutations that alter their response. It is essential to use a consistent and well-characterized strain for all experimental groups.[1][2]
-
Osmotic Pump Issues: Inconsistent pump performance can lead to variable Ang II delivery. This can include pump failure or a decline in the infusion rate over time.[3]
-
Troubleshooting: Prime pumps according to the manufacturer's instructions before implantation. Consider using newer pump technologies like iPrecio pumps, which may offer more consistent delivery compared to older osmotic pump models.[3]
-
-
This compound Degradation: The stability of Ang II in the solution can affect its potency.
-
Troubleshooting: Prepare fresh Ang II solutions for each experiment. While studies have shown Ang II to be stable in 0.9% sodium chloride for up to 5 days under refrigeration, minimizing storage time is a good practice.[4]
-
-
Surgical Technique: Improper implantation of osmotic pumps can lead to inconsistent drug delivery.
-
Troubleshooting: Ensure the pump is placed correctly in a subcutaneous pocket with enough free space to avoid pressure on the pump, which could affect its flow rate.
-
-
Animal Stress: Stress from handling and procedures can influence blood pressure.
-
Troubleshooting: Acclimatize animals to handling and measurement procedures before the experiment begins.
-
Q3: My animals are experiencing adverse effects, such as significant weight loss or organ damage, even at what I believed to be a moderate dose of this compound. What should I do?
A3: this compound administration can induce significant end-organ damage, including cardiac hypertrophy, fibrosis, and kidney injury, independent of its effect on blood pressure.
-
Dose-Response: The extent of organ damage is often dose-dependent. Consider reducing the dose of Ang II. A pilot study to determine the optimal dose that induces the desired physiological effect with acceptable adverse effects is highly recommended.
-
Duration of Infusion: Prolonged exposure to Ang II increases the risk of organ damage. The duration of the infusion should be carefully considered and justified for the specific research question.
-
Animal Model: The choice of animal model can influence the severity of adverse effects. For example, transgenic models overexpressing components of the renin-angiotensin system may be more susceptible to organ damage.
-
Monitoring: Closely monitor animals for clinical signs of distress, including weight loss, changes in behavior, and signs of pain. Implement humane endpoints in your experimental protocol.
Q4: How can I confirm that the osmotic pump is delivering this compound at the correct rate throughout the experiment?
A4: Verifying the infusion rate of osmotic pumps in vivo can be challenging.
-
Ex Vivo Check: After the experiment, the residual volume in the pump can be measured to get an estimate of the total volume delivered. However, this does not confirm a constant infusion rate.
-
Plasma Levels: Measuring plasma Ang II levels at different time points during the infusion can provide an indication of systemic delivery.
-
Alternative Pump Technologies: For studies requiring a high degree of precision in the delivery rate, consider using programmable infusion pumps.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound administration in rodents.
Table 1: Effects of Subcutaneous this compound Infusion on Systolic Blood Pressure (SBP) in Mice
| Mouse Strain | Ang II Dose (ng/kg/min) | Duration (days) | SBP Increase (mmHg) | Reference |
| C57BL/6J | 200 | 13 | ~15 | |
| C57BL/6J | 400 | 13 | ~34 | |
| C57BL/6J | 1000 | 13 | ~46 | |
| C57BL/6J | 490 | 14 | ~41 | |
| C57BL/6J | 1000 | 14 | No difference from lower doses |
Table 2: Effects of Subcutaneous this compound Infusion on Cardiac Hypertrophy in Mice
| Mouse Strain | Ang II Dose | Duration | Outcome | Reference |
| Ren-bNull | Slow pressor dose | 4 weeks | Exacerbated cardiac remodeling compared to wild type | |
| C57BL/6J | Not specified | 2 weeks | Attenuated by human exosomes and an exosomal Y RNA fragment | |
| Female SMKO | Not specified | Chronic | Diminished cardiac hypertrophy compared to controls | |
| Kidney KO | 1000 ng/kg/min | 4 weeks | No cardiac hypertrophy |
Experimental Protocols
This section provides detailed methodologies for common this compound administration techniques.
Protocol 1: Subcutaneous this compound Infusion using Osmotic Pumps in Mice
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet)
-
Sterile syringes and needles
-
Surgical instruments (forceps, scissors)
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
Clippers
-
Antiseptic solution (e.g., povidone-iodine)
-
Suture material
Procedure:
-
This compound Solution Preparation:
-
Calculate the total amount of Ang II required based on the desired dose, infusion rate of the pump, duration of the study, and the number of animals.
-
Aseptically dissolve the lyophilized Ang II in sterile 0.9% saline to the final calculated concentration.
-
-
Osmotic Pump Filling:
-
Following the manufacturer's instructions, fill the osmotic minipumps with the Ang II solution using a sterile syringe and filling tube.
-
Ensure no air bubbles are trapped inside the pump.
-
-
Pump Priming:
-
Incubate the filled pumps in sterile saline at 37°C for at least 24 hours before implantation to ensure immediate pumping upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Shave the fur on the back, between the scapulae.
-
Disinfect the surgical site with an antiseptic solution.
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with sutures or surgical staples.
-
Administer analgesics as per your institution's animal care guidelines.
-
-
Post-Operative Care:
-
Monitor the animal closely for recovery from anesthesia and signs of pain or infection.
-
House animals individually to prevent them from damaging each other's sutures.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Sterile syringes and needles (25-27 gauge)
-
Animal restrainer
Procedure:
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen.
-
-
Injection:
-
Identify the injection site in the lower right or left quadrant of the abdomen to avoid injuring the bladder or cecum.
-
Insert the needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the Ang II solution.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 3: Intravenous (IV) Tail Vein Injection of this compound in Mice
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Sterile syringes and needles (27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation:
-
Place the mouse in a restrainer.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins. Be careful not to overheat the animal.
-
-
Injection:
-
Disinfect the tail with 70% ethanol.
-
Visualize one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
You may see a "flash" of blood in the hub of the needle upon successful entry.
-
Slowly inject the Ang II solution. If swelling occurs at the injection site, the needle is not in the vein.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the animal to its cage and monitor.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound AT1 Receptor Signaling Pathway.
Experimental Workflow Diagram
References
- 1. Loss of resistance to this compound-induced hypertension in the Jackson Laboratory recombination activating gene null mouse on the C57BL/6J background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of arterial pressure and plasma ANG II responses to three methods of subcutaneous ANG II administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Stability of this compound in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Angiotensin II peptides to maintain bioactivity
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Angiotensin II peptides to maintain bioactivity. Below you will find a comprehensive troubleshooting guide and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound peptide?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, with -80°C being preferable for maximum stability.[1][2][3] Lyophilized peptides are generally very stable at sub-zero temperatures and can show little to no degradation even after years of storage under these conditions.[4] For short-term storage or during handling, it is crucial to minimize exposure to room temperature.[1]
Q2: How should I store this compound once it is reconstituted in a solution?
Stock solutions of this compound at a neutral pH should be stored at -20°C and are expected to remain active for at least two months. For longer-term storage of solutions, -80°C is recommended and can preserve the peptide for several months. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes before freezing.
Q3: What is the stability of this compound in solution under refrigeration?
This compound in a 0.9% sodium chloride solution, at a concentration of 10,000 ng/mL, has been shown to be stable for up to 5 days when stored under refrigeration at 5 ± 3°C. Under these conditions, the peptide maintains at least 90% of its original concentration.
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in water, yielding a clear, colorless solution at concentrations up to 25 mg/mL. It is also soluble in organic solvents like ethanol (B145695) and in aqueous solutions with a pH range of 5-8.
Q5: Are there any special handling precautions I should take when working with this compound?
Yes, there are several important precautions:
-
Moisture: Before opening a vial of lyophilized this compound, allow it to equilibrate to room temperature to prevent moisture condensation, which can accelerate degradation.
-
Inert Gas: For optimal stability, especially if the entire vial is not used at once, it is recommended to blanket the lyophilized powder with an inert gas like nitrogen or argon before resealing and storing.
-
Proteases: Peptides in solution are susceptible to degradation by proteases. To minimize this, use freshly distilled water, sterile filtration for solutions, and wear gloves to avoid contamination with proteases from the skin.
-
Adsorption: At very low concentrations (below 100 µg/ml), this compound can adsorb to the walls of glass or plastic containers. This loss can be minimized by pre-treating containers with a solution of bovine serum albumin (BSA) at 1 mg/ml, followed by thorough rinsing with water.
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Long-term (years) | Store in a desiccated environment, preferably under an inert gas (e.g., nitrogen, argon). |
| -80°C | Extended long-term | Ideal for maximum stability over extended periods. | |
| Reconstituted Solution | -20°C | Up to 2 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Several months | Recommended for longer-term solution storage. | |
| 5 ± 3°C (Refrigerated) | Up to 5 days | Validated for 0.9% NaCl solutions at 10,000 ng/mL. |
Troubleshooting Guide
Issue 1: Loss of Bioactivity in My this compound Sample
-
Potential Cause: Improper storage conditions.
-
Solution: Review the storage recommendations in the FAQ section. Ensure lyophilized powder is stored at -20°C or -80°C in a desiccated environment. For solutions, confirm they were aliquoted and stored at -20°C or -80°C, and that repeated freeze-thaw cycles have been avoided.
-
-
Potential Cause: Enzymatic degradation.
-
Solution: this compound can be degraded by various peptidases. Ensure that solutions are prepared with sterile water and filtered. Always wear gloves during handling to prevent contamination with proteases.
-
-
Potential Cause: Incorrect pH.
-
Solution: this compound is hydrolyzed in strong acids or at a pH of 9.5 or greater. Ensure the pH of your solution is within the stable range of 5-8.
-
Issue 2: My this compound solution is cloudy or has visible precipitates.
-
Potential Cause: Poor solubility.
-
Solution: While this compound is generally soluble in water, solubility can be affected by pH and the presence of other solutes. If you encounter solubility issues, try dissolving the peptide in a small amount of 10-30% acetic acid before diluting with your experimental buffer. For highly hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution.
-
-
Potential Cause: Aggregation.
-
Solution: Aggregation can occur over time, especially at higher concentrations or with improper storage. Centrifuge the solution to pellet any aggregates and use the supernatant. For future preparations, consider sterile filtering the solution after reconstitution.
-
Issue 3: I am seeing inconsistent results in my experiments.
-
Potential Cause: Adsorption of the peptide to labware.
-
Solution: At low concentrations, this compound can stick to the surfaces of vials and pipette tips, leading to a lower effective concentration. To mitigate this, pre-treat your labware with a 1 mg/mL BSA solution, rinse thoroughly with sterile water, and then air dry before use.
-
-
Potential Cause: Degradation after reconstitution.
-
Solution: Once in solution, this compound is more susceptible to degradation. Prepare fresh solutions for critical experiments or use aliquots that have been stored correctly and for an appropriate duration. Avoid using solutions that have been stored at 4°C for more than a few days.
-
Experimental Protocols
Stability Indicating HPLC Method for this compound
This protocol provides a framework for assessing the stability of this compound in solution.
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: Gradient to 80% B
-
5.0-6.1 min: Hold at 80% B
-
6.1-7.0 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Procedure: a. Prepare a standard curve of this compound at known concentrations. b. Prepare the this compound solution for stability testing at the desired concentration and in the desired buffer. c. Store the solution under the conditions being tested (e.g., refrigerated, room temperature). d. At specified time points (e.g., 0, 24, 48, 72, 96, 120 hours), withdraw an aliquot of the solution. e. Inject the aliquot into the HPLC system. f. Determine the concentration of this compound by comparing the peak area to the standard curve. g. A stable solution is typically defined as retaining at least 90% of its initial concentration.
This compound Bioactivity Assay (General Workflow)
Assessing the bioactivity of this compound often involves in vitro assays that measure its effect on target cells. A common approach is to measure the mobilization of intracellular calcium in cells expressing the this compound Type 1 (AT1) receptor.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human AT1 receptor.
-
Calcium Indicator Loading: a. Plate the cells in a 96-well or 384-well plate. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: a. Prepare serial dilutions of your this compound standard and the stored this compound samples. b. Add the this compound solutions to the wells containing the cells.
-
Signal Detection: a. Use a fluorescence plate reader to measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: a. Plot the fluorescence response against the this compound concentration. b. Determine the EC50 (half-maximal effective concentration) for both the standard and the stored samples. c. A significant increase in the EC50 of the stored sample compared to the standard indicates a loss of bioactivity.
Visualizations
Caption: this compound signaling pathway leading to vasoconstriction.
Caption: Major enzymatic degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Degradation of this compound by plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection | Springer Nature Experiments [experiments.springernature.com]
- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Stability of this compound in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Angiotensin II peptides to maintain bioactivity
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Angiotensin II peptides to maintain bioactivity. Below you will find a comprehensive troubleshooting guide and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound peptide?
For long-term storage, lyophilized this compound should be stored at -20°C or colder, with -80°C being preferable for maximum stability.[1][2][3] Lyophilized peptides are generally very stable at sub-zero temperatures and can show little to no degradation even after years of storage under these conditions.[4] For short-term storage or during handling, it is crucial to minimize exposure to room temperature.[1]
Q2: How should I store this compound once it is reconstituted in a solution?
Stock solutions of this compound at a neutral pH should be stored at -20°C and are expected to remain active for at least two months. For longer-term storage of solutions, -80°C is recommended and can preserve the peptide for several months. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes before freezing.
Q3: What is the stability of this compound in solution under refrigeration?
This compound in a 0.9% sodium chloride solution, at a concentration of 10,000 ng/mL, has been shown to be stable for up to 5 days when stored under refrigeration at 5 ± 3°C. Under these conditions, the peptide maintains at least 90% of its original concentration.
Q4: What solvents are suitable for dissolving this compound?
This compound is soluble in water, yielding a clear, colorless solution at concentrations up to 25 mg/mL. It is also soluble in organic solvents like ethanol and in aqueous solutions with a pH range of 5-8.
Q5: Are there any special handling precautions I should take when working with this compound?
Yes, there are several important precautions:
-
Moisture: Before opening a vial of lyophilized this compound, allow it to equilibrate to room temperature to prevent moisture condensation, which can accelerate degradation.
-
Inert Gas: For optimal stability, especially if the entire vial is not used at once, it is recommended to blanket the lyophilized powder with an inert gas like nitrogen or argon before resealing and storing.
-
Proteases: Peptides in solution are susceptible to degradation by proteases. To minimize this, use freshly distilled water, sterile filtration for solutions, and wear gloves to avoid contamination with proteases from the skin.
-
Adsorption: At very low concentrations (below 100 µg/ml), this compound can adsorb to the walls of glass or plastic containers. This loss can be minimized by pre-treating containers with a solution of bovine serum albumin (BSA) at 1 mg/ml, followed by thorough rinsing with water.
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Long-term (years) | Store in a desiccated environment, preferably under an inert gas (e.g., nitrogen, argon). |
| -80°C | Extended long-term | Ideal for maximum stability over extended periods. | |
| Reconstituted Solution | -20°C | Up to 2 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Several months | Recommended for longer-term solution storage. | |
| 5 ± 3°C (Refrigerated) | Up to 5 days | Validated for 0.9% NaCl solutions at 10,000 ng/mL. |
Troubleshooting Guide
Issue 1: Loss of Bioactivity in My this compound Sample
-
Potential Cause: Improper storage conditions.
-
Solution: Review the storage recommendations in the FAQ section. Ensure lyophilized powder is stored at -20°C or -80°C in a desiccated environment. For solutions, confirm they were aliquoted and stored at -20°C or -80°C, and that repeated freeze-thaw cycles have been avoided.
-
-
Potential Cause: Enzymatic degradation.
-
Solution: this compound can be degraded by various peptidases. Ensure that solutions are prepared with sterile water and filtered. Always wear gloves during handling to prevent contamination with proteases.
-
-
Potential Cause: Incorrect pH.
-
Solution: this compound is hydrolyzed in strong acids or at a pH of 9.5 or greater. Ensure the pH of your solution is within the stable range of 5-8.
-
Issue 2: My this compound solution is cloudy or has visible precipitates.
-
Potential Cause: Poor solubility.
-
Solution: While this compound is generally soluble in water, solubility can be affected by pH and the presence of other solutes. If you encounter solubility issues, try dissolving the peptide in a small amount of 10-30% acetic acid before diluting with your experimental buffer. For highly hydrophobic peptides, a small amount of DMSO can be used initially, followed by dilution.
-
-
Potential Cause: Aggregation.
-
Solution: Aggregation can occur over time, especially at higher concentrations or with improper storage. Centrifuge the solution to pellet any aggregates and use the supernatant. For future preparations, consider sterile filtering the solution after reconstitution.
-
Issue 3: I am seeing inconsistent results in my experiments.
-
Potential Cause: Adsorption of the peptide to labware.
-
Solution: At low concentrations, this compound can stick to the surfaces of vials and pipette tips, leading to a lower effective concentration. To mitigate this, pre-treat your labware with a 1 mg/mL BSA solution, rinse thoroughly with sterile water, and then air dry before use.
-
-
Potential Cause: Degradation after reconstitution.
-
Solution: Once in solution, this compound is more susceptible to degradation. Prepare fresh solutions for critical experiments or use aliquots that have been stored correctly and for an appropriate duration. Avoid using solutions that have been stored at 4°C for more than a few days.
-
Experimental Protocols
Stability Indicating HPLC Method for this compound
This protocol provides a framework for assessing the stability of this compound in solution.
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 100% Acetonitrile.
-
-
Gradient Elution:
-
0-1.0 min: 10% B
-
1.0-5.0 min: Gradient to 80% B
-
5.0-6.1 min: Hold at 80% B
-
6.1-7.0 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Procedure: a. Prepare a standard curve of this compound at known concentrations. b. Prepare the this compound solution for stability testing at the desired concentration and in the desired buffer. c. Store the solution under the conditions being tested (e.g., refrigerated, room temperature). d. At specified time points (e.g., 0, 24, 48, 72, 96, 120 hours), withdraw an aliquot of the solution. e. Inject the aliquot into the HPLC system. f. Determine the concentration of this compound by comparing the peak area to the standard curve. g. A stable solution is typically defined as retaining at least 90% of its initial concentration.
This compound Bioactivity Assay (General Workflow)
Assessing the bioactivity of this compound often involves in vitro assays that measure its effect on target cells. A common approach is to measure the mobilization of intracellular calcium in cells expressing the this compound Type 1 (AT1) receptor.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human AT1 receptor.
-
Calcium Indicator Loading: a. Plate the cells in a 96-well or 384-well plate. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: a. Prepare serial dilutions of your this compound standard and the stored this compound samples. b. Add the this compound solutions to the wells containing the cells.
-
Signal Detection: a. Use a fluorescence plate reader to measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: a. Plot the fluorescence response against the this compound concentration. b. Determine the EC50 (half-maximal effective concentration) for both the standard and the stored samples. c. A significant increase in the EC50 of the stored sample compared to the standard indicates a loss of bioactivity.
Visualizations
Caption: this compound signaling pathway leading to vasoconstriction.
Caption: Major enzymatic degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Degradation of this compound by plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection | Springer Nature Experiments [experiments.springernature.com]
- 3. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing the Stability of this compound in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in Angiotensin II-induced cardiac hypertrophy studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II)-induced cardiac hypertrophy models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Ang II-induced cardiac hypertrophy studies?
Variability in these studies can arise from several factors, which can be broadly categorized as biological and procedural. Careful consideration and control of these variables are crucial for obtaining consistent and reliable data.[1]
-
Biological Variability:
-
Animal Strain: Different mouse and rat strains exhibit varying sensitivities to Ang II. For instance, C57BL/6 mice are commonly used, but their response can differ from other strains.[2]
-
Sex and Age: Male animals generally show a more robust hypertrophic response to Ang II compared to females. Age is also a critical factor, as the cardiovascular system changes over an animal's lifespan. Most studies use young adult mice (e.g., 8 weeks old).[3]
-
Genetic Background: Genetic differences, even within the same strain, can influence the development of cardiac hypertrophy.[1]
-
-
Procedural Variability:
-
Ang II Dose and Administration: The dose of Ang II and the method of administration are critical. Continuous infusion using osmotic minipumps is the standard method to induce sustained hypertension and cardiac hypertrophy.[4] Inconsistent pump loading or implantation can lead to significant variability.
-
Surgical Technique: The surgical procedure for implanting osmotic minipumps requires precision. Variability in surgical stress and post-operative care can impact the animal's physiological response.
-
Measurement Techniques: The methods used to assess cardiac hypertrophy, such as echocardiography, histology, and gene expression analysis, have their own inherent variability. Standardization of these techniques is essential.
-
Q2: What is the recommended dose and duration for Ang II infusion to induce cardiac hypertrophy in mice?
The optimal dose and duration of Ang II infusion can vary depending on the specific research question and mouse strain. However, a commonly used and well-documented protocol involves the continuous subcutaneous infusion of Ang II for 2 to 4 weeks.
| Parameter | Recommended Range | Key Considerations |
| Ang II Dose | 250 - 1500 ng/kg/min | Higher doses generally induce a more rapid and robust hypertrophic response. The specific dose should be optimized for the chosen animal strain. |
| Infusion Duration | 14 - 28 days | A 14-day infusion is often sufficient to observe significant cardiac hypertrophy. Longer durations (e.g., 28 days) may be used to study the progression to heart failure. |
| Administration Method | Subcutaneous osmotic minipumps | This method ensures continuous and stable delivery of Ang II, mimicking chronic hypertension. |
Q3: How can I standardize the measurement of cardiac hypertrophy?
Standardization of measurement techniques is critical for reducing variability and ensuring data accuracy.
-
Echocardiography: This is a widely used non-invasive method to assess cardiac function and morphology.
-
M-mode Imaging: Suitable for measuring left ventricular wall thickness and chamber size in models with uniform remodeling.
-
Standardization: Use consistent imaging planes and anatomical landmarks. Measurements should be performed by a trained operator who is blinded to the experimental groups. All functional data should be normalized to body weight and heart rate to minimize inter-animal variability.
-
-
Histological Analysis:
-
Heart Weight to Body Weight (HW/BW) or Tibia Length (HW/TL) Ratio: A simple and common method to assess overall heart size.
-
Cardiomyocyte Size: Wheat germ agglutinin (WGA) staining can be used to visualize cell membranes and quantify cardiomyocyte cross-sectional area.
-
Fibrosis: Masson's trichrome or Picrosirius red staining can be used to quantify collagen deposition.
-
-
Gene Expression Analysis:
-
Hypertrophic Markers: Quantitative PCR (qPCR) can be used to measure the expression of fetal genes that are re-expressed during pathological hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Troubleshooting Guide
Issue 1: High variability in the degree of cardiac hypertrophy between animals in the same group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Osmotic Minipump Function | - Ensure proper pump priming according to the manufacturer's instructions. - Verify the correct filling of the pumps, avoiding air bubbles. - Use pumps from the same lot number for a single study to minimize variations in pumping rates. |
| Variable Surgical Stress | - Standardize the surgical procedure, including anesthesia, incision site, and closure technique. - Ensure adequate post-operative analgesia and monitoring to minimize pain and distress. |
| Underlying Health Status of Animals | - Use healthy animals from a reputable supplier. - Acclimatize animals to the facility for at least one week before the experiment. - Monitor animals daily for any signs of illness or distress. |
Issue 2: No significant hypertrophic response observed after Ang II infusion.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ang II Dose | - The chosen dose may be too low for the specific animal strain. Conduct a pilot study with a range of doses to determine the optimal concentration. |
| Degradation of Ang II | - Prepare fresh Ang II solutions for each experiment. Store Ang II according to the manufacturer's instructions. |
| Pump Failure or Incorrect Implantation | - At the end of the study, explant the pumps and check for any remaining solution to confirm proper delivery. - Ensure the pump is correctly placed in the subcutaneous space and has not been dislodged. |
Issue 3: High mortality rate in the Ang II-treated group.
| Possible Cause | Troubleshooting Steps |
| Excessive Ang II Dose | - The dose of Ang II may be too high, leading to severe hypertension and cardiac decompensation. Consider reducing the dose. |
| Surgical Complications | - Refine the surgical technique to minimize tissue trauma and bleeding. - Ensure aseptic surgical conditions to prevent infection. |
| Progression to Heart Failure | - In long-term studies, Ang II can induce heart failure. Monitor animals closely for signs of distress (e.g., lethargy, difficulty breathing) and consider humane endpoints. |
Experimental Protocols & Visualizations
Detailed Methodology: Ang II-Induced Cardiac Hypertrophy in Mice
This protocol outlines the key steps for inducing cardiac hypertrophy in mice using subcutaneous osmotic minipumps.
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks of age.
-
This compound Preparation: Dissolve Ang II in sterile 0.9% saline. The final concentration will depend on the pump flow rate and the target dose.
-
Osmotic Minipump Filling: Following the manufacturer's instructions, fill the osmotic minipumps (e.g., Alzet model 2004) with the Ang II solution. Ensure no air bubbles are present.
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal area between the scapulae.
-
Make a small midline incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care: Administer analgesics as required and monitor the animal's recovery.
-
Monitoring: Measure blood pressure non-invasively (e.g., using the tail-cuff method) at baseline and throughout the study to confirm the hypertensive effect of Ang II.
-
Endpoint Analysis: After the desired infusion period (e.g., 14 or 28 days), euthanize the animals and collect hearts for analysis (echocardiography, histology, gene expression).
Experimental Workflow
Caption: Experimental workflow for Ang II-induced cardiac hypertrophy.
This compound Signaling Pathway in Cardiac Hypertrophy
Caption: Key signaling pathways in Ang II-induced cardiac hypertrophy.
Troubleshooting Logic for High Variability
Caption: Troubleshooting logic for high experimental variability.
References
How to minimize variability in Angiotensin II-induced cardiac hypertrophy studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II)-induced cardiac hypertrophy models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Ang II-induced cardiac hypertrophy studies?
Variability in these studies can arise from several factors, which can be broadly categorized as biological and procedural. Careful consideration and control of these variables are crucial for obtaining consistent and reliable data.[1]
-
Biological Variability:
-
Animal Strain: Different mouse and rat strains exhibit varying sensitivities to Ang II. For instance, C57BL/6 mice are commonly used, but their response can differ from other strains.[2]
-
Sex and Age: Male animals generally show a more robust hypertrophic response to Ang II compared to females. Age is also a critical factor, as the cardiovascular system changes over an animal's lifespan. Most studies use young adult mice (e.g., 8 weeks old).[3]
-
Genetic Background: Genetic differences, even within the same strain, can influence the development of cardiac hypertrophy.[1]
-
-
Procedural Variability:
-
Ang II Dose and Administration: The dose of Ang II and the method of administration are critical. Continuous infusion using osmotic minipumps is the standard method to induce sustained hypertension and cardiac hypertrophy.[4] Inconsistent pump loading or implantation can lead to significant variability.
-
Surgical Technique: The surgical procedure for implanting osmotic minipumps requires precision. Variability in surgical stress and post-operative care can impact the animal's physiological response.
-
Measurement Techniques: The methods used to assess cardiac hypertrophy, such as echocardiography, histology, and gene expression analysis, have their own inherent variability. Standardization of these techniques is essential.
-
Q2: What is the recommended dose and duration for Ang II infusion to induce cardiac hypertrophy in mice?
The optimal dose and duration of Ang II infusion can vary depending on the specific research question and mouse strain. However, a commonly used and well-documented protocol involves the continuous subcutaneous infusion of Ang II for 2 to 4 weeks.
| Parameter | Recommended Range | Key Considerations |
| Ang II Dose | 250 - 1500 ng/kg/min | Higher doses generally induce a more rapid and robust hypertrophic response. The specific dose should be optimized for the chosen animal strain. |
| Infusion Duration | 14 - 28 days | A 14-day infusion is often sufficient to observe significant cardiac hypertrophy. Longer durations (e.g., 28 days) may be used to study the progression to heart failure. |
| Administration Method | Subcutaneous osmotic minipumps | This method ensures continuous and stable delivery of Ang II, mimicking chronic hypertension. |
Q3: How can I standardize the measurement of cardiac hypertrophy?
Standardization of measurement techniques is critical for reducing variability and ensuring data accuracy.
-
Echocardiography: This is a widely used non-invasive method to assess cardiac function and morphology.
-
M-mode Imaging: Suitable for measuring left ventricular wall thickness and chamber size in models with uniform remodeling.
-
Standardization: Use consistent imaging planes and anatomical landmarks. Measurements should be performed by a trained operator who is blinded to the experimental groups. All functional data should be normalized to body weight and heart rate to minimize inter-animal variability.
-
-
Histological Analysis:
-
Heart Weight to Body Weight (HW/BW) or Tibia Length (HW/TL) Ratio: A simple and common method to assess overall heart size.
-
Cardiomyocyte Size: Wheat germ agglutinin (WGA) staining can be used to visualize cell membranes and quantify cardiomyocyte cross-sectional area.
-
Fibrosis: Masson's trichrome or Picrosirius red staining can be used to quantify collagen deposition.
-
-
Gene Expression Analysis:
-
Hypertrophic Markers: Quantitative PCR (qPCR) can be used to measure the expression of fetal genes that are re-expressed during pathological hypertrophy, such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Troubleshooting Guide
Issue 1: High variability in the degree of cardiac hypertrophy between animals in the same group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Osmotic Minipump Function | - Ensure proper pump priming according to the manufacturer's instructions. - Verify the correct filling of the pumps, avoiding air bubbles. - Use pumps from the same lot number for a single study to minimize variations in pumping rates. |
| Variable Surgical Stress | - Standardize the surgical procedure, including anesthesia, incision site, and closure technique. - Ensure adequate post-operative analgesia and monitoring to minimize pain and distress. |
| Underlying Health Status of Animals | - Use healthy animals from a reputable supplier. - Acclimatize animals to the facility for at least one week before the experiment. - Monitor animals daily for any signs of illness or distress. |
Issue 2: No significant hypertrophic response observed after Ang II infusion.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ang II Dose | - The chosen dose may be too low for the specific animal strain. Conduct a pilot study with a range of doses to determine the optimal concentration. |
| Degradation of Ang II | - Prepare fresh Ang II solutions for each experiment. Store Ang II according to the manufacturer's instructions. |
| Pump Failure or Incorrect Implantation | - At the end of the study, explant the pumps and check for any remaining solution to confirm proper delivery. - Ensure the pump is correctly placed in the subcutaneous space and has not been dislodged. |
Issue 3: High mortality rate in the Ang II-treated group.
| Possible Cause | Troubleshooting Steps |
| Excessive Ang II Dose | - The dose of Ang II may be too high, leading to severe hypertension and cardiac decompensation. Consider reducing the dose. |
| Surgical Complications | - Refine the surgical technique to minimize tissue trauma and bleeding. - Ensure aseptic surgical conditions to prevent infection. |
| Progression to Heart Failure | - In long-term studies, Ang II can induce heart failure. Monitor animals closely for signs of distress (e.g., lethargy, difficulty breathing) and consider humane endpoints. |
Experimental Protocols & Visualizations
Detailed Methodology: Ang II-Induced Cardiac Hypertrophy in Mice
This protocol outlines the key steps for inducing cardiac hypertrophy in mice using subcutaneous osmotic minipumps.
-
Animal Selection: Use male C57BL/6 mice, 8-10 weeks of age.
-
This compound Preparation: Dissolve Ang II in sterile 0.9% saline. The final concentration will depend on the pump flow rate and the target dose.
-
Osmotic Minipump Filling: Following the manufacturer's instructions, fill the osmotic minipumps (e.g., Alzet model 2004) with the Ang II solution. Ensure no air bubbles are present.
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal area between the scapulae.
-
Make a small midline incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care: Administer analgesics as required and monitor the animal's recovery.
-
Monitoring: Measure blood pressure non-invasively (e.g., using the tail-cuff method) at baseline and throughout the study to confirm the hypertensive effect of Ang II.
-
Endpoint Analysis: After the desired infusion period (e.g., 14 or 28 days), euthanize the animals and collect hearts for analysis (echocardiography, histology, gene expression).
Experimental Workflow
Caption: Experimental workflow for Ang II-induced cardiac hypertrophy.
This compound Signaling Pathway in Cardiac Hypertrophy
Caption: Key signaling pathways in Ang II-induced cardiac hypertrophy.
Troubleshooting Logic for High Variability
Caption: Troubleshooting logic for high experimental variability.
References
Troubleshooting Angiotensin II infusion protocols for consistent blood pressure changes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) infusion protocols to induce consistent blood pressure changes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: Inconsistent or No Rise in Blood Pressure
-
Question: We are infusing this compound, but the animals are not exhibiting the expected increase in blood pressure, or the response is highly variable. What could be the cause?
-
Answer: Several factors can contribute to an inconsistent or absent hypertensive response to this compound infusion. Here are the most common causes and troubleshooting steps:
-
This compound Degradation: this compound is a peptide and can degrade if not handled or stored properly.
-
Solution: Ensure that lyophilized this compound is stored at -20°C. Once reconstituted, use the solution immediately or aliquot and freeze at -20°C for up to two months. Avoid repeated freeze-thaw cycles.
-
-
Improper Solution Preparation: The concentration of the this compound solution may be incorrect, or the peptide may have adsorbed to the container walls.
-
Solution: this compound is soluble in water (up to 25 mg/ml) and should form a clear, colorless solution. It is also soluble in organic solvents and aqueous solutions with a pH between 5 and 8. To minimize loss due to adsorption to glass surfaces, especially at low concentrations, pre-treat containers with an albumin solution.
-
-
Osmotic Pump Issues: The osmotic pump may be improperly filled, have air bubbles, or may not have been primed correctly, leading to inconsistent or delayed delivery of this compound.
-
Solution: Follow the manufacturer's instructions for filling and priming the osmotic pumps carefully. Ensure no air bubbles are present in the pump. For some models, pre-incubation in sterile saline at 37°C is necessary to ensure the pump starts delivering at a consistent rate immediately after implantation.
-
-
Surgical Implantation Errors: Incorrect placement of the osmotic pump can lead to inconsistent absorption of this compound.
-
Solution: Ensure the pump is placed subcutaneously in a well-vascularized area, typically on the back between the scapulae.
-
-
Animal Strain and Individual Variability: Different animal strains can have varying sensitivities to this compound. There can also be significant inter-animal variability in blood pressure responses.
-
Solution: Use a consistent and well-characterized animal strain for your studies. Increase the number of animals per group to account for biological variability.
-
-
Low Dose of this compound: The dose of this compound may be insufficient to elicit a pressor response. Subpressor doses may not cause a sustained increase in blood pressure but can enhance the pressor response to other stimuli.
-
Solution: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental goals.
-
-
Issue: High Variability in Blood Pressure Readings
-
Question: We are observing significant fluctuations in blood pressure readings within the same animal and between animals in the same group. What could be causing this variability?
-
Answer: Blood pressure variability (BPV) is a known phenomenon in this compound-induced hypertension models. Here are some potential causes and recommendations:
-
Measurement Technique: The method used to measure blood pressure can significantly impact variability. Tail-cuff plethysmography, for instance, can be stressful for the animals and lead to transient blood pressure spikes.
-
Solution: Radiotelemetry is the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals, minimizing stress-induced fluctuations.
-
-
Animal Stress: Handling, noise, and changes in the light-dark cycle can all cause stress and lead to blood pressure fluctuations.
-
Solution: Allow animals to acclimate to their housing and handling procedures. Perform measurements at the same time each day in a quiet environment.
-
-
Baroreflex Sensitivity: this compound infusion can alter baroreceptor reflex sensitivity, which plays a role in short-term blood pressure regulation, contributing to increased variability.
-
Autonomic Nervous System Activity: this compound can impact the autonomic nervous system, leading to changes in heart rate variability and blood pressure.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of this compound infusion protocols.
-
Question: What is the recommended solvent for reconstituting this compound?
-
Answer: this compound is soluble in water (up to 25 mg/ml), yielding a clear, colorless solution. It is also soluble in aqueous solutions with a pH between 5 and 8. For in vivo infusions, sterile 0.9% sodium chloride (saline) is commonly used.
-
-
Question: How should I store this compound, both in lyophilized form and in solution?
-
Answer: Lyophilized this compound should be stored at -20°C. Reconstituted stock solutions should be used immediately or aliquoted and stored at -20°C for up to two months. Avoid repeated freeze-thaw cycles. This compound in 0.9% sodium chloride has been shown to be stable for up to 5 days when stored under refrigeration (5 ± 3°C).
-
-
Question: What are the typical doses of this compound used to induce hypertension in animal models?
-
Answer: The dose of this compound can vary depending on the animal model and the desired level of hypertension. Doses are often administered via continuous infusion using an osmotic pump.
-
| Animal Model | Typical Infusion Dose Range (ng/kg/min) | Reference |
| Mice | 400 - 1000 | |
| Rats | 120 - 400 |
-
Question: How long does it take to see a stable increase in blood pressure after starting the infusion?
-
Answer: A significant increase in blood pressure is typically observed within the first few days of this compound infusion. Studies in rats have shown that blood pressure variability increases at day 7 and 14 of continuous infusion.
-
-
Question: What is the mechanism by which this compound increases blood pressure?
-
Answer: this compound increases blood pressure primarily through its action on the this compound type 1 (AT1) receptor. This interaction triggers a cascade of signaling events in various tissues. In vascular smooth muscle cells, it leads to vasoconstriction. This compound also stimulates the release of aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.
-
Experimental Protocols & Visualizations
This compound Signaling Pathway
The binding of this compound to its AT1 receptor initiates a signaling cascade that results in vasoconstriction and an increase in blood pressure.
Caption: this compound signaling pathway leading to vasoconstriction.
Experimental Workflow for this compound Infusion
This diagram outlines the key steps for a typical this compound infusion experiment using osmotic pumps.
Caption: Experimental workflow for this compound infusion studies.
Troubleshooting Logic for Inconsistent Blood Pressure
This flowchart provides a logical approach to troubleshooting inconsistent blood pressure responses in this compound infusion experiments.
Caption: Troubleshooting workflow for inconsistent blood pressure.
Troubleshooting Angiotensin II infusion protocols for consistent blood pressure changes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) infusion protocols to induce consistent blood pressure changes.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue: Inconsistent or No Rise in Blood Pressure
-
Question: We are infusing this compound, but the animals are not exhibiting the expected increase in blood pressure, or the response is highly variable. What could be the cause?
-
Answer: Several factors can contribute to an inconsistent or absent hypertensive response to this compound infusion. Here are the most common causes and troubleshooting steps:
-
This compound Degradation: this compound is a peptide and can degrade if not handled or stored properly.
-
Solution: Ensure that lyophilized this compound is stored at -20°C. Once reconstituted, use the solution immediately or aliquot and freeze at -20°C for up to two months. Avoid repeated freeze-thaw cycles.
-
-
Improper Solution Preparation: The concentration of the this compound solution may be incorrect, or the peptide may have adsorbed to the container walls.
-
Solution: this compound is soluble in water (up to 25 mg/ml) and should form a clear, colorless solution. It is also soluble in organic solvents and aqueous solutions with a pH between 5 and 8. To minimize loss due to adsorption to glass surfaces, especially at low concentrations, pre-treat containers with an albumin solution.
-
-
Osmotic Pump Issues: The osmotic pump may be improperly filled, have air bubbles, or may not have been primed correctly, leading to inconsistent or delayed delivery of this compound.
-
Solution: Follow the manufacturer's instructions for filling and priming the osmotic pumps carefully. Ensure no air bubbles are present in the pump. For some models, pre-incubation in sterile saline at 37°C is necessary to ensure the pump starts delivering at a consistent rate immediately after implantation.
-
-
Surgical Implantation Errors: Incorrect placement of the osmotic pump can lead to inconsistent absorption of this compound.
-
Solution: Ensure the pump is placed subcutaneously in a well-vascularized area, typically on the back between the scapulae.
-
-
Animal Strain and Individual Variability: Different animal strains can have varying sensitivities to this compound. There can also be significant inter-animal variability in blood pressure responses.
-
Solution: Use a consistent and well-characterized animal strain for your studies. Increase the number of animals per group to account for biological variability.
-
-
Low Dose of this compound: The dose of this compound may be insufficient to elicit a pressor response. Subpressor doses may not cause a sustained increase in blood pressure but can enhance the pressor response to other stimuli.
-
Solution: Perform a dose-response study to determine the optimal dose for your specific animal model and experimental goals.
-
-
Issue: High Variability in Blood Pressure Readings
-
Question: We are observing significant fluctuations in blood pressure readings within the same animal and between animals in the same group. What could be causing this variability?
-
Answer: Blood pressure variability (BPV) is a known phenomenon in this compound-induced hypertension models. Here are some potential causes and recommendations:
-
Measurement Technique: The method used to measure blood pressure can significantly impact variability. Tail-cuff plethysmography, for instance, can be stressful for the animals and lead to transient blood pressure spikes.
-
Solution: Radiotelemetry is the gold standard for continuous and accurate blood pressure monitoring in conscious, unrestrained animals, minimizing stress-induced fluctuations.
-
-
Animal Stress: Handling, noise, and changes in the light-dark cycle can all cause stress and lead to blood pressure fluctuations.
-
Solution: Allow animals to acclimate to their housing and handling procedures. Perform measurements at the same time each day in a quiet environment.
-
-
Baroreflex Sensitivity: this compound infusion can alter baroreceptor reflex sensitivity, which plays a role in short-term blood pressure regulation, contributing to increased variability.
-
Autonomic Nervous System Activity: this compound can impact the autonomic nervous system, leading to changes in heart rate variability and blood pressure.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of this compound infusion protocols.
-
Question: What is the recommended solvent for reconstituting this compound?
-
Answer: this compound is soluble in water (up to 25 mg/ml), yielding a clear, colorless solution. It is also soluble in aqueous solutions with a pH between 5 and 8. For in vivo infusions, sterile 0.9% sodium chloride (saline) is commonly used.
-
-
Question: How should I store this compound, both in lyophilized form and in solution?
-
Answer: Lyophilized this compound should be stored at -20°C. Reconstituted stock solutions should be used immediately or aliquoted and stored at -20°C for up to two months. Avoid repeated freeze-thaw cycles. This compound in 0.9% sodium chloride has been shown to be stable for up to 5 days when stored under refrigeration (5 ± 3°C).
-
-
Question: What are the typical doses of this compound used to induce hypertension in animal models?
-
Answer: The dose of this compound can vary depending on the animal model and the desired level of hypertension. Doses are often administered via continuous infusion using an osmotic pump.
-
| Animal Model | Typical Infusion Dose Range (ng/kg/min) | Reference |
| Mice | 400 - 1000 | |
| Rats | 120 - 400 |
-
Question: How long does it take to see a stable increase in blood pressure after starting the infusion?
-
Answer: A significant increase in blood pressure is typically observed within the first few days of this compound infusion. Studies in rats have shown that blood pressure variability increases at day 7 and 14 of continuous infusion.
-
-
Question: What is the mechanism by which this compound increases blood pressure?
-
Answer: this compound increases blood pressure primarily through its action on the this compound type 1 (AT1) receptor. This interaction triggers a cascade of signaling events in various tissues. In vascular smooth muscle cells, it leads to vasoconstriction. This compound also stimulates the release of aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.
-
Experimental Protocols & Visualizations
This compound Signaling Pathway
The binding of this compound to its AT1 receptor initiates a signaling cascade that results in vasoconstriction and an increase in blood pressure.
Caption: this compound signaling pathway leading to vasoconstriction.
Experimental Workflow for this compound Infusion
This diagram outlines the key steps for a typical this compound infusion experiment using osmotic pumps.
Caption: Experimental workflow for this compound infusion studies.
Troubleshooting Logic for Inconsistent Blood Pressure
This flowchart provides a logical approach to troubleshooting inconsistent blood pressure responses in this compound infusion experiments.
Caption: Troubleshooting workflow for inconsistent blood pressure.
Technical Support Center: Optimizing Cell Lysis for Intracellular Angiotensin II Signaling
Welcome to the technical support center for researchers, scientists, and drug development professionals working on intracellular Angiotensin II (Ang II) signaling. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your cell lysis protocols and obtain reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during cell lysis for the study of Ang II signaling pathways.
| Problem | Potential Cause | Recommended Solution |
| Low Protein Yield | Incomplete cell lysis: The chosen lysis method may not be robust enough for your cell type. Animal cells are generally easier to lyse than plant or bacterial cells due to the lack of a rigid cell wall.[1] | - Optimize lysis buffer: For membrane-bound proteins like Ang II receptors (GPCRs), consider using a stronger lysis buffer such as RIPA.[2][3][4] For cytoplasmic proteins, a Tris-HCl based buffer might be sufficient.[4] - Incorporate mechanical disruption: Combine detergent-based lysis with physical methods like sonication or homogenization, especially for tissue samples. Ensure to keep samples on ice to prevent heat-induced protein denaturation. - Increase incubation time/agitation: Allowing the lysis buffer to incubate with the cells for a longer period or increasing the vigor of mixing can improve lysis efficiency. |
| Insufficient starting material: The number of cells or amount of tissue may be too low. | - Increase the amount of starting material (cells or tissue) and ensure accurate cell counts. - Reduce the volume of lysis buffer to achieve a higher protein concentration. | |
| Protein Degradation (multiple lower molecular weight bands on Western blot) | Protease activity: Endogenous proteases released during cell lysis can degrade target proteins. | - Add protease inhibitors: Always supplement your lysis buffer with a protease inhibitor cocktail immediately before use. - Work quickly and at low temperatures: Perform all steps on ice or at 4°C to minimize protease activity. - Use fresh samples: Whenever possible, use freshly prepared lysates as protein degradation can increase with storage time, even at -80°C. |
| Loss of Phosphorylation Signal | Phosphatase activity: Cellular phosphatases become unregulated upon cell lysis and can rapidly dephosphorylate proteins, obscuring the true signaling state. | - Inhibit phosphatases: Add a phosphatase inhibitor cocktail to your lysis buffer. Common components include sodium fluoride, sodium orthovanovanadate, sodium pyrophosphate, and β-glycerophosphate. - Rapid inactivation: For some applications, direct lysis in a strong denaturing buffer like Laemmli buffer can effectively inactivate both proteases and phosphatases. |
| Protein Aggregation (protein stuck in Western blot wells) | Improper sample preparation for membrane proteins: GPCRs and other membrane proteins are prone to aggregation, especially with heat. | - Avoid boiling: For GPCRs, it is often recommended to avoid boiling the samples before loading on a gel. - Use appropriate detergents: Stronger detergents like SDS in the lysis buffer can help keep hydrophobic membrane proteins solubilized. - Sonication: After lysis, sonication can help to shear DNA, which can cause viscosity and interfere with protein migration, and also help to break up protein aggregates. |
| High Viscosity of Lysate | Release of DNA: DNA released from the nucleus during lysis can make the sample viscous and difficult to handle. | - Enzymatic digestion: Add DNase I to the lysis buffer to digest the DNA. - Mechanical shearing: Pass the lysate through a small gauge needle or sonicate the sample to shear the DNA. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of lysis buffer for studying Ang II signaling?
A1: The optimal lysis buffer depends on the specific downstream application and the subcellular location of your protein of interest. For whole-cell lysates containing membrane-bound proteins like the this compound Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR), a strong lysis buffer like Radioimmunoprecipitation Assay (RIPA) buffer is often recommended. RIPA buffer contains strong ionic detergents (like sodium deoxycholate and SDS) that are effective at solubilizing membrane proteins. For cytoplasmic signaling proteins, a milder buffer containing non-ionic detergents like NP-40 or Triton X-100 may be sufficient and can be less likely to denature proteins.
Q2: How can I ensure that the phosphorylation state of signaling proteins is preserved during cell lysis?
A2: Preserving phosphorylation is critical for studying signaling pathways. The key is to inhibit endogenous phosphatases that are released during cell lysis. This is achieved by adding a cocktail of phosphatase inhibitors to your lysis buffer immediately before use. It is also crucial to work quickly and keep the samples on ice at all times to minimize enzymatic activity.
Q3: My Western blot for a phosphorylated protein shows no signal. What could be the problem?
A3: A lack of signal for a phosphorylated protein can be due to several factors. Firstly, ensure that your lysis buffer contains a potent phosphatase inhibitor cocktail. Secondly, many phosphorylated proteins are expressed at low levels, so you may need to load a higher amount of total protein on your gel. Thirdly, confirm that your cells were stimulated appropriately with this compound to induce the phosphorylation event you are studying. Finally, ensure you are using fresh lysates, as prolonged storage can lead to protein degradation and dephosphorylation.
Q4: Should I use mechanical or detergent-based lysis methods?
A4: The choice between mechanical and detergent-based lysis depends on your cell type and the desired outcome. Mammalian cells can often be lysed effectively with detergent-based methods alone. However, for tissues or more robust cells, a combination of both is often necessary for complete lysis. Mechanical methods include sonication, homogenization, and freeze-thaw cycles. While effective, mechanical methods can generate heat, so it is essential to keep samples chilled to prevent protein denaturation.
Q5: What are the key signaling pathways activated by this compound that I should be aware of when designing my experiments?
A5: this compound, primarily through the AT1 receptor, activates a complex network of intracellular signaling pathways. Key pathways include the activation of G proteins (Gq/11, G12/13, and Gi), leading to downstream effects such as the mobilization of intracellular calcium via phospholipase C (PLC) and the activation of protein kinase C (PKC). Ang II also activates several tyrosine kinase pathways, including the transactivation of growth factor receptors like the EGFR, and stimulates MAP kinases (ERK1/2, JNK, p38), as well as the JAK/STAT pathway.
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot Analysis of Phosphorylated Signaling Proteins
-
Cell Culture and Stimulation:
-
Culture cells to the desired confluency.
-
Serum-starve cells if necessary to reduce basal signaling.
-
Stimulate cells with this compound at the desired concentration and for the appropriate time.
-
-
Cell Harvesting and Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the cells. A general guideline is to use 100 µl of buffer for a 10 cm dish.
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
To shear DNA and reduce viscosity, sonicate the lysate on ice.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.
-
-
Sample Preparation for Western Blotting:
-
Mix an appropriate amount of protein lysate with Laemmli sample buffer.
-
For most proteins, boil the samples at 95-100°C for 5 minutes. Note: For membrane proteins like GPCRs, boiling may cause aggregation; consider incubating at room temperature or 37°C for 10-15 minutes instead.
-
The samples are now ready for loading onto an SDS-PAGE gel.
-
Data Presentation
Table 1: Common Protease and Phosphatase Inhibitors
| Inhibitor Class | Inhibitor | Typical Working Concentration | Target Enzymes |
| Protease Inhibitors | PMSF | 0.1 - 1 mM | Serine proteases |
| Aprotinin | 1 - 2 µg/mL | Serine proteases | |
| Leupeptin | 1 - 2 µg/mL | Serine and cysteine proteases | |
| Pepstatin A | 1 µg/mL | Aspartic proteases | |
| EDTA | 1 - 5 mM | Metalloproteases | |
| Phosphatase Inhibitors | Sodium Fluoride (NaF) | 1 - 10 mM | Serine/threonine phosphatases |
| Sodium Orthovanadate (Na3VO4) | 1 mM | Tyrosine phosphatases | |
| Sodium Pyrophosphate | 1 - 5 mM | Serine/threonine phosphatases | |
| β-Glycerophosphate | 10 - 20 mM | Serine/threonine phosphatases |
Note: It is highly recommended to use a commercially available inhibitor cocktail to ensure broad-spectrum inhibition.
Visualizations
Caption: Simplified this compound signaling pathways via the AT1 receptor.
Caption: General experimental workflow for cell lysis.
References
Technical Support Center: Optimizing Cell Lysis for Intracellular Angiotensin II Signaling
Welcome to the technical support center for researchers, scientists, and drug development professionals working on intracellular Angiotensin II (Ang II) signaling. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your cell lysis protocols and obtain reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during cell lysis for the study of Ang II signaling pathways.
| Problem | Potential Cause | Recommended Solution |
| Low Protein Yield | Incomplete cell lysis: The chosen lysis method may not be robust enough for your cell type. Animal cells are generally easier to lyse than plant or bacterial cells due to the lack of a rigid cell wall.[1] | - Optimize lysis buffer: For membrane-bound proteins like Ang II receptors (GPCRs), consider using a stronger lysis buffer such as RIPA.[2][3][4] For cytoplasmic proteins, a Tris-HCl based buffer might be sufficient.[4] - Incorporate mechanical disruption: Combine detergent-based lysis with physical methods like sonication or homogenization, especially for tissue samples. Ensure to keep samples on ice to prevent heat-induced protein denaturation. - Increase incubation time/agitation: Allowing the lysis buffer to incubate with the cells for a longer period or increasing the vigor of mixing can improve lysis efficiency. |
| Insufficient starting material: The number of cells or amount of tissue may be too low. | - Increase the amount of starting material (cells or tissue) and ensure accurate cell counts. - Reduce the volume of lysis buffer to achieve a higher protein concentration. | |
| Protein Degradation (multiple lower molecular weight bands on Western blot) | Protease activity: Endogenous proteases released during cell lysis can degrade target proteins. | - Add protease inhibitors: Always supplement your lysis buffer with a protease inhibitor cocktail immediately before use. - Work quickly and at low temperatures: Perform all steps on ice or at 4°C to minimize protease activity. - Use fresh samples: Whenever possible, use freshly prepared lysates as protein degradation can increase with storage time, even at -80°C. |
| Loss of Phosphorylation Signal | Phosphatase activity: Cellular phosphatases become unregulated upon cell lysis and can rapidly dephosphorylate proteins, obscuring the true signaling state. | - Inhibit phosphatases: Add a phosphatase inhibitor cocktail to your lysis buffer. Common components include sodium fluoride, sodium orthovanovanadate, sodium pyrophosphate, and β-glycerophosphate. - Rapid inactivation: For some applications, direct lysis in a strong denaturing buffer like Laemmli buffer can effectively inactivate both proteases and phosphatases. |
| Protein Aggregation (protein stuck in Western blot wells) | Improper sample preparation for membrane proteins: GPCRs and other membrane proteins are prone to aggregation, especially with heat. | - Avoid boiling: For GPCRs, it is often recommended to avoid boiling the samples before loading on a gel. - Use appropriate detergents: Stronger detergents like SDS in the lysis buffer can help keep hydrophobic membrane proteins solubilized. - Sonication: After lysis, sonication can help to shear DNA, which can cause viscosity and interfere with protein migration, and also help to break up protein aggregates. |
| High Viscosity of Lysate | Release of DNA: DNA released from the nucleus during lysis can make the sample viscous and difficult to handle. | - Enzymatic digestion: Add DNase I to the lysis buffer to digest the DNA. - Mechanical shearing: Pass the lysate through a small gauge needle or sonicate the sample to shear the DNA. |
Frequently Asked Questions (FAQs)
Q1: What is the best type of lysis buffer for studying Ang II signaling?
A1: The optimal lysis buffer depends on the specific downstream application and the subcellular location of your protein of interest. For whole-cell lysates containing membrane-bound proteins like the this compound Type 1 Receptor (AT1R), a G-protein coupled receptor (GPCR), a strong lysis buffer like Radioimmunoprecipitation Assay (RIPA) buffer is often recommended. RIPA buffer contains strong ionic detergents (like sodium deoxycholate and SDS) that are effective at solubilizing membrane proteins. For cytoplasmic signaling proteins, a milder buffer containing non-ionic detergents like NP-40 or Triton X-100 may be sufficient and can be less likely to denature proteins.
Q2: How can I ensure that the phosphorylation state of signaling proteins is preserved during cell lysis?
A2: Preserving phosphorylation is critical for studying signaling pathways. The key is to inhibit endogenous phosphatases that are released during cell lysis. This is achieved by adding a cocktail of phosphatase inhibitors to your lysis buffer immediately before use. It is also crucial to work quickly and keep the samples on ice at all times to minimize enzymatic activity.
Q3: My Western blot for a phosphorylated protein shows no signal. What could be the problem?
A3: A lack of signal for a phosphorylated protein can be due to several factors. Firstly, ensure that your lysis buffer contains a potent phosphatase inhibitor cocktail. Secondly, many phosphorylated proteins are expressed at low levels, so you may need to load a higher amount of total protein on your gel. Thirdly, confirm that your cells were stimulated appropriately with this compound to induce the phosphorylation event you are studying. Finally, ensure you are using fresh lysates, as prolonged storage can lead to protein degradation and dephosphorylation.
Q4: Should I use mechanical or detergent-based lysis methods?
A4: The choice between mechanical and detergent-based lysis depends on your cell type and the desired outcome. Mammalian cells can often be lysed effectively with detergent-based methods alone. However, for tissues or more robust cells, a combination of both is often necessary for complete lysis. Mechanical methods include sonication, homogenization, and freeze-thaw cycles. While effective, mechanical methods can generate heat, so it is essential to keep samples chilled to prevent protein denaturation.
Q5: What are the key signaling pathways activated by this compound that I should be aware of when designing my experiments?
A5: this compound, primarily through the AT1 receptor, activates a complex network of intracellular signaling pathways. Key pathways include the activation of G proteins (Gq/11, G12/13, and Gi), leading to downstream effects such as the mobilization of intracellular calcium via phospholipase C (PLC) and the activation of protein kinase C (PKC). Ang II also activates several tyrosine kinase pathways, including the transactivation of growth factor receptors like the EGFR, and stimulates MAP kinases (ERK1/2, JNK, p38), as well as the JAK/STAT pathway.
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot Analysis of Phosphorylated Signaling Proteins
-
Cell Culture and Stimulation:
-
Culture cells to the desired confluency.
-
Serum-starve cells if necessary to reduce basal signaling.
-
Stimulate cells with this compound at the desired concentration and for the appropriate time.
-
-
Cell Harvesting and Lysis:
-
Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the cells. A general guideline is to use 100 µl of buffer for a 10 cm dish.
-
Scrape the cells off the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
To shear DNA and reduce viscosity, sonicate the lysate on ice.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the BCA assay.
-
-
Sample Preparation for Western Blotting:
-
Mix an appropriate amount of protein lysate with Laemmli sample buffer.
-
For most proteins, boil the samples at 95-100°C for 5 minutes. Note: For membrane proteins like GPCRs, boiling may cause aggregation; consider incubating at room temperature or 37°C for 10-15 minutes instead.
-
The samples are now ready for loading onto an SDS-PAGE gel.
-
Data Presentation
Table 1: Common Protease and Phosphatase Inhibitors
| Inhibitor Class | Inhibitor | Typical Working Concentration | Target Enzymes |
| Protease Inhibitors | PMSF | 0.1 - 1 mM | Serine proteases |
| Aprotinin | 1 - 2 µg/mL | Serine proteases | |
| Leupeptin | 1 - 2 µg/mL | Serine and cysteine proteases | |
| Pepstatin A | 1 µg/mL | Aspartic proteases | |
| EDTA | 1 - 5 mM | Metalloproteases | |
| Phosphatase Inhibitors | Sodium Fluoride (NaF) | 1 - 10 mM | Serine/threonine phosphatases |
| Sodium Orthovanadate (Na3VO4) | 1 mM | Tyrosine phosphatases | |
| Sodium Pyrophosphate | 1 - 5 mM | Serine/threonine phosphatases | |
| β-Glycerophosphate | 10 - 20 mM | Serine/threonine phosphatases |
Note: It is highly recommended to use a commercially available inhibitor cocktail to ensure broad-spectrum inhibition.
Visualizations
Caption: Simplified this compound signaling pathways via the AT1 receptor.
Caption: General experimental workflow for cell lysis.
References
Strategies for reducing background noise in Angiotensin II immunofluorescence staining
Welcome to the technical support center for Angiotensin II (Ang II) immunofluorescence (IF) staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Ang II staining protocols. High background noise is a common challenge in immunofluorescence, and this guide provides specific strategies to enhance signal specificity and obtain clear, reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunofluorescence experiments in a question-and-answer format.
Q1: I'm observing high background fluorescence across my entire sample, even in my unstained control slide. What is happening and how can I fix it?
A: This issue is characteristic of autofluorescence, where biological structures or molecules within the tissue naturally emit light when excited.[1] It can obscure your specific signal and lead to false positives.[1]
-
Causes of Autofluorescence:
-
Endogenous Molecules: Components like collagen, elastin, red blood cells, and lipofuscin are common sources of autofluorescence.[1][2]
-
Fixation Method: Aldehyde-based fixatives such as formaldehyde, paraformaldehyde (PFA), and glutaraldehyde (B144438) can induce autofluorescence by creating cross-links.[3] Glutaraldehyde generally causes more autofluorescence than PFA or formaldehyde.
-
-
Solutions to Reduce Autofluorescence:
-
Perfusion: Before fixation, perfuse the tissue with phosphate-buffered saline (PBS) to wash out red blood cells, which are a significant source of heme-related autofluorescence.
-
Optimize Fixation: If possible, consider using non-aldehyde fixatives like chilled methanol (B129727) or ethanol (B145695). If you must use an aldehyde fixative, keep the incubation time to the minimum required to preserve tissue structure.
-
Use Quenching Agents: Several chemical treatments can reduce autofluorescence after fixation. These include sodium borohydride, Sudan Black B, and copper sulfate. Commercially available kits, such as TrueVIEW™, are also effective at quenching autofluorescence from various sources.
-
Choose Appropriate Fluorophores: Autofluorescence is often more prominent in the blue and green spectra. Whenever possible, select fluorophores that emit in the far-red wavelengths (e.g., Alexa Fluor 647, Cy5), where autofluorescence is less common.
-
Q2: My negative control, where I only apply the secondary antibody, shows significant staining. What does this indicate?
A: This result points to non-specific binding of your secondary antibody. The secondary antibody is adhering to components in the tissue other than your primary antibody, which can be caused by several factors.
-
Causes of Non-Specific Secondary Antibody Binding:
-
Insufficient Blocking: The blocking step is crucial to saturate non-specific binding sites in the tissue before the primary antibody is introduced.
-
Inappropriate Blocking Reagent: The choice of blocking buffer can significantly impact background.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins present in the tissue sample, especially in "species-on-species" applications (e.g., using a mouse primary antibody on mouse tissue).
-
-
Solutions to Prevent Non-Specific Secondary Antibody Binding:
-
Optimize Blocking: Increase the blocking incubation time (e.g., to 60 minutes) or try a different blocking agent. The most common and effective blocking agents are normal serum from the same species as the secondary antibody (e.g., use goat serum if your secondary was raised in a goat) or protein-based solutions like Bovine Serum Albumin (BSA).
-
Use Pre-Adsorbed Secondary Antibodies: Select secondary antibodies that have been pre-adsorbed against the immunoglobulin (Ig) of your sample species. This process removes antibodies that would cross-react with endogenous Ig.
-
Sufficient Washing: Ensure thorough washing steps after secondary antibody incubation to remove any unbound or loosely bound antibodies.
-
Q3: How can I be certain that the signal I see is specific to this compound or its receptors?
A: This is a critical concern, as numerous studies have reported a lack of specificity with commercially available antibodies for this compound receptors (AT1R and AT2R). Proper antibody validation is essential for reliable data.
-
Strategies for Validating Antibody Specificity:
-
Knockout/Knockdown Controls: The gold standard for validation is to use tissue or cells where the target protein has been knocked out or knocked down (e.g., via siRNA). A specific antibody should show no signal in these negative controls.
-
Overexpression Systems: Conversely, using cell lines engineered to overexpress the this compound receptor should result in a significantly stronger signal compared to control cells.
-
Isotype Control: An isotype control is a primary antibody of the same isotype and from the same host species as your experimental antibody but does not target any known protein in your sample. This helps determine if background staining is caused by non-specific binding of the primary antibody itself.
-
Pre-adsorption Control: Incubate the primary antibody with an excess of the immunizing peptide before applying it to the sample. A specific antibody's signal should be completely blocked by this pre-adsorption step.
-
Frequently Asked Questions (FAQs)
-
What is the best fixative for this compound immunofluorescence? While 4% PFA is common, it can induce autofluorescence. If your target is a cell surface marker, chilled methanol or ethanol can be a good alternative. If PFA is necessary, minimize fixation time and consider post-fixation treatment with a quenching agent like sodium borohydride.
-
Which blocking agent is most effective? For most applications, a blocking buffer containing 5-10% normal serum from the species in which the secondary antibody was raised is highly effective. For example, if using a goat anti-rabbit secondary antibody, use normal goat serum. Alternatively, 1-5% BSA in PBS can also be used.
-
What are the essential controls for an Ang II IF experiment?
-
Unstained Control: To assess the level of natural autofluorescence in your sample.
-
Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.
-
Isotype Control: To check for non-specific binding of the primary antibody.
-
Biological Negative Control (if available): Tissue or cells known not to express the target (e.g., from a knockout animal) to confirm primary antibody specificity.
-
-
How do I choose the right fluorophore to minimize background? Select bright, photostable fluorophores that emit in the far-red end of the spectrum (e.g., Alexa Fluor 647). Autofluorescence is significantly lower at these longer wavelengths, which improves the signal-to-noise ratio.
Data & Protocols
Quantitative Data Summary
Table 1: Troubleshooting High Background in this compound IF Staining
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Uniform background in unstained sample | Autofluorescence from tissue or fixation | Perfuse with PBS before fixation; minimize fixation time; use quenching agents (e.g., Sodium Borohydride, Sudan Black B); choose far-red fluorophores. |
| Staining in secondary-only control | Non-specific binding of secondary antibody | Optimize blocking step (increase time, change agent to normal serum); use pre-adsorbed secondary antibodies; ensure sufficient washing. |
| High background in stained sample | Primary antibody concentration too high | Perform a titration to determine the optimal primary antibody dilution that maximizes signal-to-noise ratio. |
| Signal specificity is uncertain | Poor antibody specificity | Validate the primary antibody using knockout/knockdown models, overexpression cell lines, or a pre-adsorption control with the immunizing peptide. |
Table 2: Comparison of Common Autofluorescence Quenching Methods
| Method | Target Autofluorescence Source | Advantages | Considerations |
| Sodium Borohydride | Aldehyde fixation-induced | Simple chemical treatment. | Can have mixed results; may affect tissue integrity. |
| Sudan Black B | Lipofuscin, formalin-induced | Effective for red and green channels. | Can introduce its own colored precipitate if not used carefully. |
| Copper Sulfate | General, especially in formalin-fixed tissue | Can be effective in some tissues. | May not be universally effective. |
| Commercial Kits (e.g., TrueVIEW™) | Broad spectrum (collagen, elastin, RBCs, fixatives) | Highly effective, standardized protocol. | Higher cost compared to chemical reagents. |
Experimental Protocols
Protocol 1: General Immunofluorescence Protocol for Reducing Background
This protocol incorporates best practices for staining tissues for this compound.
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (or a xylene substitute) 2-3 times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval (if required):
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0). Optimization may be required.
-
-
Permeabilization (for intracellular targets):
-
Incubate sections in PBS with 0.1-0.3% Triton X-100 for 10-15 minutes.
-
Rinse three times in PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the specimen in Blocking Buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for at least 60 minutes at room temperature. Ensure the serum species matches the secondary antibody host.
-
-
Primary Antibody Incubation:
-
Dilute the validated this compound primary antibody in Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100) to its predetermined optimal concentration.
-
Apply the diluted antibody and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse three times in 1X PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washing:
-
Rinse three times in 1X PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
If desired, counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium and seal the coverslip.
-
Image immediately for best results.
-
Visual Guides
Caption: Troubleshooting workflow for diagnosing and solving high background noise.
Caption: Simplified this compound signaling pathway via the AT1 receptor.
Caption: Experimental workflow for validating antibody specificity using KO controls.
References
Strategies for reducing background noise in Angiotensin II immunofluorescence staining
Welcome to the technical support center for Angiotensin II (Ang II) immunofluorescence (IF) staining. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Ang II staining protocols. High background noise is a common challenge in immunofluorescence, and this guide provides specific strategies to enhance signal specificity and obtain clear, reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunofluorescence experiments in a question-and-answer format.
Q1: I'm observing high background fluorescence across my entire sample, even in my unstained control slide. What is happening and how can I fix it?
A: This issue is characteristic of autofluorescence, where biological structures or molecules within the tissue naturally emit light when excited.[1] It can obscure your specific signal and lead to false positives.[1]
-
Causes of Autofluorescence:
-
Endogenous Molecules: Components like collagen, elastin, red blood cells, and lipofuscin are common sources of autofluorescence.[1][2]
-
Fixation Method: Aldehyde-based fixatives such as formaldehyde, paraformaldehyde (PFA), and glutaraldehyde can induce autofluorescence by creating cross-links.[3] Glutaraldehyde generally causes more autofluorescence than PFA or formaldehyde.
-
-
Solutions to Reduce Autofluorescence:
-
Perfusion: Before fixation, perfuse the tissue with phosphate-buffered saline (PBS) to wash out red blood cells, which are a significant source of heme-related autofluorescence.
-
Optimize Fixation: If possible, consider using non-aldehyde fixatives like chilled methanol or ethanol. If you must use an aldehyde fixative, keep the incubation time to the minimum required to preserve tissue structure.
-
Use Quenching Agents: Several chemical treatments can reduce autofluorescence after fixation. These include sodium borohydride, Sudan Black B, and copper sulfate. Commercially available kits, such as TrueVIEW™, are also effective at quenching autofluorescence from various sources.
-
Choose Appropriate Fluorophores: Autofluorescence is often more prominent in the blue and green spectra. Whenever possible, select fluorophores that emit in the far-red wavelengths (e.g., Alexa Fluor 647, Cy5), where autofluorescence is less common.
-
Q2: My negative control, where I only apply the secondary antibody, shows significant staining. What does this indicate?
A: This result points to non-specific binding of your secondary antibody. The secondary antibody is adhering to components in the tissue other than your primary antibody, which can be caused by several factors.
-
Causes of Non-Specific Secondary Antibody Binding:
-
Insufficient Blocking: The blocking step is crucial to saturate non-specific binding sites in the tissue before the primary antibody is introduced.
-
Inappropriate Blocking Reagent: The choice of blocking buffer can significantly impact background.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins present in the tissue sample, especially in "species-on-species" applications (e.g., using a mouse primary antibody on mouse tissue).
-
-
Solutions to Prevent Non-Specific Secondary Antibody Binding:
-
Optimize Blocking: Increase the blocking incubation time (e.g., to 60 minutes) or try a different blocking agent. The most common and effective blocking agents are normal serum from the same species as the secondary antibody (e.g., use goat serum if your secondary was raised in a goat) or protein-based solutions like Bovine Serum Albumin (BSA).
-
Use Pre-Adsorbed Secondary Antibodies: Select secondary antibodies that have been pre-adsorbed against the immunoglobulin (Ig) of your sample species. This process removes antibodies that would cross-react with endogenous Ig.
-
Sufficient Washing: Ensure thorough washing steps after secondary antibody incubation to remove any unbound or loosely bound antibodies.
-
Q3: How can I be certain that the signal I see is specific to this compound or its receptors?
A: This is a critical concern, as numerous studies have reported a lack of specificity with commercially available antibodies for this compound receptors (AT1R and AT2R). Proper antibody validation is essential for reliable data.
-
Strategies for Validating Antibody Specificity:
-
Knockout/Knockdown Controls: The gold standard for validation is to use tissue or cells where the target protein has been knocked out or knocked down (e.g., via siRNA). A specific antibody should show no signal in these negative controls.
-
Overexpression Systems: Conversely, using cell lines engineered to overexpress the this compound receptor should result in a significantly stronger signal compared to control cells.
-
Isotype Control: An isotype control is a primary antibody of the same isotype and from the same host species as your experimental antibody but does not target any known protein in your sample. This helps determine if background staining is caused by non-specific binding of the primary antibody itself.
-
Pre-adsorption Control: Incubate the primary antibody with an excess of the immunizing peptide before applying it to the sample. A specific antibody's signal should be completely blocked by this pre-adsorption step.
-
Frequently Asked Questions (FAQs)
-
What is the best fixative for this compound immunofluorescence? While 4% PFA is common, it can induce autofluorescence. If your target is a cell surface marker, chilled methanol or ethanol can be a good alternative. If PFA is necessary, minimize fixation time and consider post-fixation treatment with a quenching agent like sodium borohydride.
-
Which blocking agent is most effective? For most applications, a blocking buffer containing 5-10% normal serum from the species in which the secondary antibody was raised is highly effective. For example, if using a goat anti-rabbit secondary antibody, use normal goat serum. Alternatively, 1-5% BSA in PBS can also be used.
-
What are the essential controls for an Ang II IF experiment?
-
Unstained Control: To assess the level of natural autofluorescence in your sample.
-
Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.
-
Isotype Control: To check for non-specific binding of the primary antibody.
-
Biological Negative Control (if available): Tissue or cells known not to express the target (e.g., from a knockout animal) to confirm primary antibody specificity.
-
-
How do I choose the right fluorophore to minimize background? Select bright, photostable fluorophores that emit in the far-red end of the spectrum (e.g., Alexa Fluor 647). Autofluorescence is significantly lower at these longer wavelengths, which improves the signal-to-noise ratio.
Data & Protocols
Quantitative Data Summary
Table 1: Troubleshooting High Background in this compound IF Staining
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Uniform background in unstained sample | Autofluorescence from tissue or fixation | Perfuse with PBS before fixation; minimize fixation time; use quenching agents (e.g., Sodium Borohydride, Sudan Black B); choose far-red fluorophores. |
| Staining in secondary-only control | Non-specific binding of secondary antibody | Optimize blocking step (increase time, change agent to normal serum); use pre-adsorbed secondary antibodies; ensure sufficient washing. |
| High background in stained sample | Primary antibody concentration too high | Perform a titration to determine the optimal primary antibody dilution that maximizes signal-to-noise ratio. |
| Signal specificity is uncertain | Poor antibody specificity | Validate the primary antibody using knockout/knockdown models, overexpression cell lines, or a pre-adsorption control with the immunizing peptide. |
Table 2: Comparison of Common Autofluorescence Quenching Methods
| Method | Target Autofluorescence Source | Advantages | Considerations |
| Sodium Borohydride | Aldehyde fixation-induced | Simple chemical treatment. | Can have mixed results; may affect tissue integrity. |
| Sudan Black B | Lipofuscin, formalin-induced | Effective for red and green channels. | Can introduce its own colored precipitate if not used carefully. |
| Copper Sulfate | General, especially in formalin-fixed tissue | Can be effective in some tissues. | May not be universally effective. |
| Commercial Kits (e.g., TrueVIEW™) | Broad spectrum (collagen, elastin, RBCs, fixatives) | Highly effective, standardized protocol. | Higher cost compared to chemical reagents. |
Experimental Protocols
Protocol 1: General Immunofluorescence Protocol for Reducing Background
This protocol incorporates best practices for staining tissues for this compound.
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (or a xylene substitute) 2-3 times for 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each.
-
Rinse with deionized water.
-
-
Antigen Retrieval (if required):
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0). Optimization may be required.
-
-
Permeabilization (for intracellular targets):
-
Incubate sections in PBS with 0.1-0.3% Triton X-100 for 10-15 minutes.
-
Rinse three times in PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the specimen in Blocking Buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for at least 60 minutes at room temperature. Ensure the serum species matches the secondary antibody host.
-
-
Primary Antibody Incubation:
-
Dilute the validated this compound primary antibody in Antibody Dilution Buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100) to its predetermined optimal concentration.
-
Apply the diluted antibody and incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse three times in 1X PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washing:
-
Rinse three times in 1X PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
If desired, counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium and seal the coverslip.
-
Image immediately for best results.
-
Visual Guides
Caption: Troubleshooting workflow for diagnosing and solving high background noise.
Caption: Simplified this compound signaling pathway via the AT1 receptor.
Caption: Experimental workflow for validating antibody specificity using KO controls.
References
Calibrating Angiotensin II assays for accurate and reproducible results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) assays. Our goal is to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound?
A1: The most common methods for quantifying this compound are competitive enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA).[1][2][3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also considered a gold standard for its high specificity and accuracy, though it is more expensive and less accessible for routine screening.
Q2: What is the principle of a competitive ELISA for this compound?
A2: In a competitive ELISA for Ang II, the analyte in the sample competes with a fixed amount of labeled Ang II (e.g., biotinylated) for a limited number of binding sites on a pre-coated antibody. The amount of signal generated is inversely proportional to the concentration of Ang II in the sample.
Q3: Why is sample preparation critical for this compound assays?
A3: Proper sample preparation is crucial due to the short half-life of this compound (around 30 seconds in circulation) and the presence of interfering substances in biological fluids like plasma. It is essential to use protease inhibitors and follow standardized procedures for blood collection and plasma preparation to prevent the degradation or artificial generation of Ang II. For some assays, especially RIA, solid-phase extraction (SPE) is necessary to purify Ang II and remove cross-reacting substances.
Q4: What are the expected ranges for this compound in human plasma?
A4: Endogenous levels of this compound in plasma are typically very low, often in the range of 5 to 50 pg/mL. However, these values can vary widely depending on the physiological state of the individual and the specific assay used.
Q5: Can I use serum and plasma interchangeably for this compound measurements?
A5: It is generally recommended to use plasma collected with EDTA or heparin as an anticoagulant. The clotting process in serum collection can potentially influence Ang II levels. Always refer to the specific kit manual for recommended sample types.
This compound Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System (RAS) and the signaling cascade initiated by this compound.
Caption: The Renin-Angiotensin System (RAS) cascade leading to this compound production and its downstream effects via AT1 and AT2 receptors.
Troubleshooting Guides
This section addresses common issues encountered during this compound assays.
Poor Standard Curve
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and check pipettes for accuracy. Use fresh pipette tips for each standard. |
| Improper Standard Dilution | Briefly centrifuge the standard vial before reconstitution. Ensure the standard is completely dissolved by gentle mixing. Prepare serial dilutions fresh before each assay. |
| Incorrect Reagent Temperature | Allow all reagents, including standards and samples, to reach room temperature before use. |
| Contaminated Reagents | Use fresh, dedicated reservoirs for each reagent. Avoid cross-contamination of reagents. |
High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soak time during washes. Ensure complete aspiration of wash buffer from wells. |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay. |
| Non-specific Binding | Ensure the plate is properly blocked. Use the blocking buffer recommended in the kit protocol. |
| Over-incubation | Adhere strictly to the incubation times specified in the protocol. |
| Substrate Solution Issues | Protect the substrate solution from light. Do not use if it has developed a color before addition to the plate. |
Low Signal or Sensitivity
| Possible Cause | Recommended Solution |
| Improper Reagent Storage | Ensure all kit components are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of sensitive reagents. |
| Expired Reagents | Do not use reagents beyond their expiration date. |
| Insufficient Incubation Time | Follow the incubation times specified in the protocol. For some assays, overnight incubation at 4°C may increase sensitivity. |
| Inadequate Reagent Volumes | Double-check the volumes of reagents added to each well. Ensure pipettes are calibrated correctly. |
| Sample Degradation | Process samples quickly and on ice. Store plasma samples at -80°C for long-term storage. |
High Variability (Large CV%)
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use a multi-channel pipette for adding reagents to multiple wells simultaneously to ensure consistency. Change pipette tips between samples. |
| Inconsistent Washing | Use an automated plate washer if available for more consistent washing. If washing manually, ensure the same technique is used for all wells. |
| Temperature Gradients | Avoid stacking plates during incubation. Ensure the plate is evenly warmed to the incubation temperature. |
| Edge Effects | To minimize evaporation from outer wells, you can add buffer to the peripheral wells that are not part of the assay. Ensure the plate is sealed properly during incubations. |
Assay Performance Comparison
The following table summarizes typical performance characteristics of commercially available this compound assay kits. Note that these values are for guidance only and may vary between manufacturers and lots.
| Parameter | Competitive ELISA | Radioimmunoassay (RIA) |
| Sensitivity | 2.62 pg/mL - 18.75 pg/mL | ~2.0 pg/mL |
| Detection Range | 31.25 - 2000 pg/mL | Varies by kit, often in the pmol/L range |
| Intra-assay CV% | < 10% | 6.2% |
| Inter-assay CV% | < 15% | 10.3% |
| Sample Volume | ~50 µL | 400 µL of plasma extract |
Experimental Protocols
General Competitive ELISA Workflow
The diagram below outlines the key steps in a typical competitive ELISA for this compound.
Caption: A generalized workflow for a competitive this compound ELISA.
Detailed ELISA Protocol (Example)
This is an example protocol and should be adapted based on the specific kit manufacturer's instructions.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all components to reach room temperature before use.
-
Add Standard/Sample : Add 50 µL of each standard, blank, or sample to the appropriate wells of the antibody-coated microplate.
-
Add Detection Reagent A : Immediately add 50 µL of the biotin-labeled Ang II solution to each well. Mix gently.
-
First Incubation : Cover the plate and incubate for 1 hour at 37°C.
-
First Wash : Aspirate the liquid from each well and wash the plate 3 times with 1X Wash Solution.
-
Add Detection Reagent B : Add 100 µL of Avidin-HRP solution to each well.
-
Second Incubation : Cover the plate and incubate for 30 minutes at 37°C.
-
Second Wash : Aspirate and wash the plate 5 times with 1X Wash Solution.
-
Add Substrate : Add 90 µL of TMB Substrate Solution to each well.
-
Third Incubation : Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
-
Add Stop Solution : Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read Plate : Immediately measure the optical density at 450 nm using a microplate reader.
-
Data Analysis : Calculate the concentration of this compound in the samples by plotting a standard curve and interpolating the sample values. The absorbance is inversely proportional to the Ang II concentration.
Detailed Radioimmunoassay (RIA) Protocol (Example)
This is an example protocol and should be adapted based on the specific kit manufacturer's instructions.
-
Sample Extraction : Extract this compound from plasma samples using a method such as solid-phase extraction with C18 columns.
-
Reagent Preparation : Reconstitute the antiserum and the 125I-Angiotensin II tracer as per the kit instructions. Keep reagents on ice.
-
Assay Setup : Pipette 400 µL of each calibrator, control, and plasma extract in duplicate into labeled polystyrene tubes.
-
Add Antiserum : Add 200 µL of the this compound antiserum to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
First Incubation : Vortex the tubes and incubate for 6 hours at 2-8°C.
-
Add Tracer : Add 200 µL of 125I-Angiotensin II tracer to all tubes.
-
Second Incubation : Vortex all tubes and incubate at 2-8°C for 18-22 hours.
-
Separation : Add the second antibody solid phase to separate the bound and free tracer. Centrifuge the tubes.
-
Counting : Decant the supernatant and count the radioactivity in the pellet using a gamma counter.
-
Data Analysis : Generate a standard curve by plotting the counts per minute (cpm) against the concentration of the Ang II calibrators. Determine the concentration of Ang II in the samples from this curve.
References
Calibrating Angiotensin II assays for accurate and reproducible results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Angiotensin II (Ang II) assays. Our goal is to help you achieve accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound?
A1: The most common methods for quantifying this compound are competitive enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA).[1][2][3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also considered a gold standard for its high specificity and accuracy, though it is more expensive and less accessible for routine screening.
Q2: What is the principle of a competitive ELISA for this compound?
A2: In a competitive ELISA for Ang II, the analyte in the sample competes with a fixed amount of labeled Ang II (e.g., biotinylated) for a limited number of binding sites on a pre-coated antibody. The amount of signal generated is inversely proportional to the concentration of Ang II in the sample.
Q3: Why is sample preparation critical for this compound assays?
A3: Proper sample preparation is crucial due to the short half-life of this compound (around 30 seconds in circulation) and the presence of interfering substances in biological fluids like plasma. It is essential to use protease inhibitors and follow standardized procedures for blood collection and plasma preparation to prevent the degradation or artificial generation of Ang II. For some assays, especially RIA, solid-phase extraction (SPE) is necessary to purify Ang II and remove cross-reacting substances.
Q4: What are the expected ranges for this compound in human plasma?
A4: Endogenous levels of this compound in plasma are typically very low, often in the range of 5 to 50 pg/mL. However, these values can vary widely depending on the physiological state of the individual and the specific assay used.
Q5: Can I use serum and plasma interchangeably for this compound measurements?
A5: It is generally recommended to use plasma collected with EDTA or heparin as an anticoagulant. The clotting process in serum collection can potentially influence Ang II levels. Always refer to the specific kit manual for recommended sample types.
This compound Signaling Pathway
The following diagram illustrates the Renin-Angiotensin System (RAS) and the signaling cascade initiated by this compound.
Caption: The Renin-Angiotensin System (RAS) cascade leading to this compound production and its downstream effects via AT1 and AT2 receptors.
Troubleshooting Guides
This section addresses common issues encountered during this compound assays.
Poor Standard Curve
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Calibrate and check pipettes for accuracy. Use fresh pipette tips for each standard. |
| Improper Standard Dilution | Briefly centrifuge the standard vial before reconstitution. Ensure the standard is completely dissolved by gentle mixing. Prepare serial dilutions fresh before each assay. |
| Incorrect Reagent Temperature | Allow all reagents, including standards and samples, to reach room temperature before use. |
| Contaminated Reagents | Use fresh, dedicated reservoirs for each reagent. Avoid cross-contamination of reagents. |
High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soak time during washes. Ensure complete aspiration of wash buffer from wells. |
| Contaminated Wash Buffer | Prepare fresh wash buffer for each assay. |
| Non-specific Binding | Ensure the plate is properly blocked. Use the blocking buffer recommended in the kit protocol. |
| Over-incubation | Adhere strictly to the incubation times specified in the protocol. |
| Substrate Solution Issues | Protect the substrate solution from light. Do not use if it has developed a color before addition to the plate. |
Low Signal or Sensitivity
| Possible Cause | Recommended Solution |
| Improper Reagent Storage | Ensure all kit components are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of sensitive reagents. |
| Expired Reagents | Do not use reagents beyond their expiration date. |
| Insufficient Incubation Time | Follow the incubation times specified in the protocol. For some assays, overnight incubation at 4°C may increase sensitivity. |
| Inadequate Reagent Volumes | Double-check the volumes of reagents added to each well. Ensure pipettes are calibrated correctly. |
| Sample Degradation | Process samples quickly and on ice. Store plasma samples at -80°C for long-term storage. |
High Variability (Large CV%)
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use a multi-channel pipette for adding reagents to multiple wells simultaneously to ensure consistency. Change pipette tips between samples. |
| Inconsistent Washing | Use an automated plate washer if available for more consistent washing. If washing manually, ensure the same technique is used for all wells. |
| Temperature Gradients | Avoid stacking plates during incubation. Ensure the plate is evenly warmed to the incubation temperature. |
| Edge Effects | To minimize evaporation from outer wells, you can add buffer to the peripheral wells that are not part of the assay. Ensure the plate is sealed properly during incubations. |
Assay Performance Comparison
The following table summarizes typical performance characteristics of commercially available this compound assay kits. Note that these values are for guidance only and may vary between manufacturers and lots.
| Parameter | Competitive ELISA | Radioimmunoassay (RIA) |
| Sensitivity | 2.62 pg/mL - 18.75 pg/mL | ~2.0 pg/mL |
| Detection Range | 31.25 - 2000 pg/mL | Varies by kit, often in the pmol/L range |
| Intra-assay CV% | < 10% | 6.2% |
| Inter-assay CV% | < 15% | 10.3% |
| Sample Volume | ~50 µL | 400 µL of plasma extract |
Experimental Protocols
General Competitive ELISA Workflow
The diagram below outlines the key steps in a typical competitive ELISA for this compound.
Caption: A generalized workflow for a competitive this compound ELISA.
Detailed ELISA Protocol (Example)
This is an example protocol and should be adapted based on the specific kit manufacturer's instructions.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all components to reach room temperature before use.
-
Add Standard/Sample : Add 50 µL of each standard, blank, or sample to the appropriate wells of the antibody-coated microplate.
-
Add Detection Reagent A : Immediately add 50 µL of the biotin-labeled Ang II solution to each well. Mix gently.
-
First Incubation : Cover the plate and incubate for 1 hour at 37°C.
-
First Wash : Aspirate the liquid from each well and wash the plate 3 times with 1X Wash Solution.
-
Add Detection Reagent B : Add 100 µL of Avidin-HRP solution to each well.
-
Second Incubation : Cover the plate and incubate for 30 minutes at 37°C.
-
Second Wash : Aspirate and wash the plate 5 times with 1X Wash Solution.
-
Add Substrate : Add 90 µL of TMB Substrate Solution to each well.
-
Third Incubation : Cover the plate and incubate for 15-20 minutes at 37°C in the dark.
-
Add Stop Solution : Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read Plate : Immediately measure the optical density at 450 nm using a microplate reader.
-
Data Analysis : Calculate the concentration of this compound in the samples by plotting a standard curve and interpolating the sample values. The absorbance is inversely proportional to the Ang II concentration.
Detailed Radioimmunoassay (RIA) Protocol (Example)
This is an example protocol and should be adapted based on the specific kit manufacturer's instructions.
-
Sample Extraction : Extract this compound from plasma samples using a method such as solid-phase extraction with C18 columns.
-
Reagent Preparation : Reconstitute the antiserum and the 125I-Angiotensin II tracer as per the kit instructions. Keep reagents on ice.
-
Assay Setup : Pipette 400 µL of each calibrator, control, and plasma extract in duplicate into labeled polystyrene tubes.
-
Add Antiserum : Add 200 µL of the this compound antiserum to all tubes except the non-specific binding (NSB) and total count (TC) tubes.
-
First Incubation : Vortex the tubes and incubate for 6 hours at 2-8°C.
-
Add Tracer : Add 200 µL of 125I-Angiotensin II tracer to all tubes.
-
Second Incubation : Vortex all tubes and incubate at 2-8°C for 18-22 hours.
-
Separation : Add the second antibody solid phase to separate the bound and free tracer. Centrifuge the tubes.
-
Counting : Decant the supernatant and count the radioactivity in the pellet using a gamma counter.
-
Data Analysis : Generate a standard curve by plotting the counts per minute (cpm) against the concentration of the Ang II calibrators. Determine the concentration of Ang II in the samples from this curve.
References
Validation & Comparative
The Dichotomous Dance of Angiotensins: A Comparative Guide to Their Effects on Vascular Tone
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of the Renin-Angiotensin System (RAS) is paramount. This guide provides an objective comparison of the vascular effects of two key peptides, Angiotensin II (Ang II) and Angiotensin (1-7) [Ang (1-7)], supported by experimental data and detailed methodologies.
The classical view of the RAS centers on the potent vasoconstrictor, Ang II. However, the discovery of the counter-regulatory arm, primarily mediated by Ang (1-7), has unveiled a more complex system of checks and balances that governs vascular tone. While Ang II is a key player in hypertension and cardiovascular disease, Ang (1-7) often exerts protective, vasodilatory effects. This guide delves into their opposing actions, signaling pathways, and the experimental frameworks used to elucidate these functions.
Quantitative Comparison of Vascular Effects
The following table summarizes the quantitative effects of this compound and Angiotensin (1-7) on vascular tone, as determined by ex vivo vascular reactivity studies. These studies typically utilize isolated arterial rings mounted on a wire myograph to measure isometric tension.
| Peptide | Receptor | Vascular Effect | Typical Concentration Range | Emax (% of KCl contraction) | EC50 | Vascular Bed | Reference |
| This compound | AT1 | Vasoconstriction | 10⁻¹⁰ to 10⁻⁵ M | ~60-70% | ~10⁻⁸ M | Human splanchnic arteries | [1] |
| This compound | AT1 | Vasoconstriction | 10⁻⁹ to 10⁻⁵ M | Data not specified | pD₂ = 7.4 ± 0.1 | Rat mesenteric arteries | [2] |
| Angiotensin (1-7) | Mas | Attenuation of Ang II-induced contraction | 10⁻⁵ M | ~60% inhibition of Ang II response | Not Applicable | Human internal mammary arteries | [3] |
| Angiotensin (1-7) | Mas/AT2 | Vasodilation | 10⁻⁷ to 10⁻⁴ M | ~17.5% increase in diameter | Not specified | Piglet pial arterioles | [4] |
| Angiotensin (1-7) | - | No direct vasodilation | 0.1 to 2000 pmol/min (intra-arterial) | Not Applicable | Not Applicable | Human forearm resistant vessels | [5] |
Note: Emax (maximum effect) and EC50 (half-maximal effective concentration) values can vary significantly depending on the species, vascular bed, and experimental conditions. pD₂ is the negative logarithm of the EC50.
Signaling Pathways: A Tale of Two Receptors
The divergent effects of Ang II and Ang (1-7) on vascular tone are rooted in their distinct signaling cascades, initiated by binding to their respective G protein-coupled receptors.
This compound: The Vasoconstrictor Cascade
This compound primarily exerts its potent vasoconstrictor effects by binding to the this compound Type 1 (AT1) receptor on vascular smooth muscle cells (VSMCs). This interaction triggers a cascade of intracellular events:
-
Gq/11 Protein Activation: The activated AT1 receptor couples to the Gq/11 protein.
-
Phospholipase C (PLC) Activation: This leads to the activation of PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG collectively activate PKC.
-
Smooth Muscle Contraction: The rise in intracellular Ca²⁺ leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.
Caption: this compound signaling pathway leading to vasoconstriction.
Angiotensin (1-7): The Vasodilatory and Counter-Regulatory Pathway
In contrast, Angiotensin (1-7) primarily signals through the Mas receptor, often leading to vasodilation and counteracting the pro-inflammatory and proliferative effects of Ang II. The key mechanisms include:
-
Mas Receptor Activation: Ang (1-7) binds to the Mas receptor on endothelial cells.
-
Nitric Oxide Synthase (eNOS) Activation: This leads to the activation of endothelial nitric oxide synthase (eNOS), often through the PI3K/Akt pathway.
-
Nitric Oxide (NO) Production: Activated eNOS produces nitric oxide (NO).
-
Guanylate Cyclase Stimulation: NO diffuses to adjacent vascular smooth muscle cells and stimulates soluble guanylate cyclase (sGC).
-
cGMP Production: sGC converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP).
-
Protein Kinase G (PKG) Activation: cGMP activates protein kinase G (PKG).
-
Smooth Muscle Relaxation: PKG activation leads to a decrease in intracellular Ca²⁺ and desensitization of the contractile machinery to Ca²⁺, resulting in vasodilation.
-
Prostacyclin Release: Ang (1-7) can also stimulate the release of vasodilatory prostaglandins, such as prostacyclin (PGI2).
Furthermore, Ang (1-7) can antagonize Ang II's actions by inhibiting NADPH oxidase, a key source of reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation.
Caption: Angiotensin (1-7) signaling pathway leading to vasodilation.
Experimental Protocols: Assessing Vascular Tone with Wire Myography
Wire myography is a standard ex vivo technique used to assess the contractility of small resistance arteries. The following protocol outlines the key steps for comparing the effects of this compound and Angiotensin (1-7).
Materials and Reagents
-
Isolated arterial segments (e.g., mesenteric, coronary, or cerebral arteries)
-
Wire myograph system with a heated chamber
-
Physiological Salt Solution (PSS), such as Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂
-
Potassium Chloride (KCl) solution (for inducing maximal contraction)
-
Phenylephrine (B352888) or other alpha-adrenergic agonist (for pre-constriction in relaxation studies)
-
Acetylcholine (B1216132) (to test endothelial integrity)
-
This compound
-
Angiotensin (1-7)
-
Specific receptor antagonists (e.g., Losartan for AT1 receptor, A-779 for Mas receptor)
Experimental Workflow
-
Vessel Dissection and Mounting:
-
Isolate the desired artery and carefully clean it of surrounding adipose and connective tissue in cold PSS.
-
Cut the artery into 2 mm long rings.
-
Mount the arterial rings on two fine wires in the myograph chamber.
-
-
Equilibration and Normalization:
-
Allow the mounted vessel to equilibrate in the myograph chamber filled with aerated PSS at 37°C for at least 30-60 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures reproducible contractile responses.
-
-
Viability and Endothelial Integrity Check (Wake-up Protocol):
-
Induce a contraction with a high concentration of KCl (e.g., 60 mM) to test the viability of the smooth muscle.
-
After washing and returning to baseline, pre-constrict the vessel with an agonist like phenylephrine.
-
Add acetylcholine to assess endothelium-dependent relaxation. A relaxation of >80% typically indicates intact endothelium.
-
-
Dose-Response Curves:
-
For this compound (Vasoconstriction): After a washout period and return to baseline, cumulatively add increasing concentrations of Ang II to the bath and record the contractile response at each concentration.
-
For Angiotensin (1-7) (Vasodilation): Pre-constrict the vessel with a submaximal concentration of an agonist (e.g., phenylephrine or Ang II). Once a stable plateau is reached, cumulatively add increasing concentrations of Ang (1-7) and record the relaxation response.
-
To study the inhibitory effect of Ang (1-7) on Ang II-induced contraction: Pre-incubate the vessel with Ang (1-7) for a defined period before generating the Ang II dose-response curve.
-
-
Data Analysis:
-
Construct dose-response curves by plotting the change in tension against the logarithm of the agonist concentration.
-
Calculate the Emax (maximal response) and EC50 or pD₂ values from these curves.
-
Caption: Experimental workflow for comparing vascular effects.
References
The Dichotomous Dance of Angiotensins: A Comparative Guide to Their Effects on Vascular Tone
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of the Renin-Angiotensin System (RAS) is paramount. This guide provides an objective comparison of the vascular effects of two key peptides, Angiotensin II (Ang II) and Angiotensin (1-7) [Ang (1-7)], supported by experimental data and detailed methodologies.
The classical view of the RAS centers on the potent vasoconstrictor, Ang II. However, the discovery of the counter-regulatory arm, primarily mediated by Ang (1-7), has unveiled a more complex system of checks and balances that governs vascular tone. While Ang II is a key player in hypertension and cardiovascular disease, Ang (1-7) often exerts protective, vasodilatory effects. This guide delves into their opposing actions, signaling pathways, and the experimental frameworks used to elucidate these functions.
Quantitative Comparison of Vascular Effects
The following table summarizes the quantitative effects of this compound and Angiotensin (1-7) on vascular tone, as determined by ex vivo vascular reactivity studies. These studies typically utilize isolated arterial rings mounted on a wire myograph to measure isometric tension.
| Peptide | Receptor | Vascular Effect | Typical Concentration Range | Emax (% of KCl contraction) | EC50 | Vascular Bed | Reference |
| This compound | AT1 | Vasoconstriction | 10⁻¹⁰ to 10⁻⁵ M | ~60-70% | ~10⁻⁸ M | Human splanchnic arteries | [1] |
| This compound | AT1 | Vasoconstriction | 10⁻⁹ to 10⁻⁵ M | Data not specified | pD₂ = 7.4 ± 0.1 | Rat mesenteric arteries | [2] |
| Angiotensin (1-7) | Mas | Attenuation of Ang II-induced contraction | 10⁻⁵ M | ~60% inhibition of Ang II response | Not Applicable | Human internal mammary arteries | [3] |
| Angiotensin (1-7) | Mas/AT2 | Vasodilation | 10⁻⁷ to 10⁻⁴ M | ~17.5% increase in diameter | Not specified | Piglet pial arterioles | [4] |
| Angiotensin (1-7) | - | No direct vasodilation | 0.1 to 2000 pmol/min (intra-arterial) | Not Applicable | Not Applicable | Human forearm resistant vessels | [5] |
Note: Emax (maximum effect) and EC50 (half-maximal effective concentration) values can vary significantly depending on the species, vascular bed, and experimental conditions. pD₂ is the negative logarithm of the EC50.
Signaling Pathways: A Tale of Two Receptors
The divergent effects of Ang II and Ang (1-7) on vascular tone are rooted in their distinct signaling cascades, initiated by binding to their respective G protein-coupled receptors.
This compound: The Vasoconstrictor Cascade
This compound primarily exerts its potent vasoconstrictor effects by binding to the this compound Type 1 (AT1) receptor on vascular smooth muscle cells (VSMCs). This interaction triggers a cascade of intracellular events:
-
Gq/11 Protein Activation: The activated AT1 receptor couples to the Gq/11 protein.
-
Phospholipase C (PLC) Activation: This leads to the activation of PLC.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium (Ca²⁺) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: Increased intracellular Ca²⁺ and DAG collectively activate PKC.
-
Smooth Muscle Contraction: The rise in intracellular Ca²⁺ leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.
Caption: this compound signaling pathway leading to vasoconstriction.
Angiotensin (1-7): The Vasodilatory and Counter-Regulatory Pathway
In contrast, Angiotensin (1-7) primarily signals through the Mas receptor, often leading to vasodilation and counteracting the pro-inflammatory and proliferative effects of Ang II. The key mechanisms include:
-
Mas Receptor Activation: Ang (1-7) binds to the Mas receptor on endothelial cells.
-
Nitric Oxide Synthase (eNOS) Activation: This leads to the activation of endothelial nitric oxide synthase (eNOS), often through the PI3K/Akt pathway.
-
Nitric Oxide (NO) Production: Activated eNOS produces nitric oxide (NO).
-
Guanylate Cyclase Stimulation: NO diffuses to adjacent vascular smooth muscle cells and stimulates soluble guanylate cyclase (sGC).
-
cGMP Production: sGC converts GTP to cyclic guanosine monophosphate (cGMP).
-
Protein Kinase G (PKG) Activation: cGMP activates protein kinase G (PKG).
-
Smooth Muscle Relaxation: PKG activation leads to a decrease in intracellular Ca²⁺ and desensitization of the contractile machinery to Ca²⁺, resulting in vasodilation.
-
Prostacyclin Release: Ang (1-7) can also stimulate the release of vasodilatory prostaglandins, such as prostacyclin (PGI2).
Furthermore, Ang (1-7) can antagonize Ang II's actions by inhibiting NADPH oxidase, a key source of reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation.
Caption: Angiotensin (1-7) signaling pathway leading to vasodilation.
Experimental Protocols: Assessing Vascular Tone with Wire Myography
Wire myography is a standard ex vivo technique used to assess the contractility of small resistance arteries. The following protocol outlines the key steps for comparing the effects of this compound and Angiotensin (1-7).
Materials and Reagents
-
Isolated arterial segments (e.g., mesenteric, coronary, or cerebral arteries)
-
Wire myograph system with a heated chamber
-
Physiological Salt Solution (PSS), such as Krebs-Henseleit solution, continuously gassed with 95% O₂ and 5% CO₂
-
Potassium Chloride (KCl) solution (for inducing maximal contraction)
-
Phenylephrine or other alpha-adrenergic agonist (for pre-constriction in relaxation studies)
-
Acetylcholine (to test endothelial integrity)
-
This compound
-
Angiotensin (1-7)
-
Specific receptor antagonists (e.g., Losartan for AT1 receptor, A-779 for Mas receptor)
Experimental Workflow
-
Vessel Dissection and Mounting:
-
Isolate the desired artery and carefully clean it of surrounding adipose and connective tissue in cold PSS.
-
Cut the artery into 2 mm long rings.
-
Mount the arterial rings on two fine wires in the myograph chamber.
-
-
Equilibration and Normalization:
-
Allow the mounted vessel to equilibrate in the myograph chamber filled with aerated PSS at 37°C for at least 30-60 minutes.
-
Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures reproducible contractile responses.
-
-
Viability and Endothelial Integrity Check (Wake-up Protocol):
-
Induce a contraction with a high concentration of KCl (e.g., 60 mM) to test the viability of the smooth muscle.
-
After washing and returning to baseline, pre-constrict the vessel with an agonist like phenylephrine.
-
Add acetylcholine to assess endothelium-dependent relaxation. A relaxation of >80% typically indicates intact endothelium.
-
-
Dose-Response Curves:
-
For this compound (Vasoconstriction): After a washout period and return to baseline, cumulatively add increasing concentrations of Ang II to the bath and record the contractile response at each concentration.
-
For Angiotensin (1-7) (Vasodilation): Pre-constrict the vessel with a submaximal concentration of an agonist (e.g., phenylephrine or Ang II). Once a stable plateau is reached, cumulatively add increasing concentrations of Ang (1-7) and record the relaxation response.
-
To study the inhibitory effect of Ang (1-7) on Ang II-induced contraction: Pre-incubate the vessel with Ang (1-7) for a defined period before generating the Ang II dose-response curve.
-
-
Data Analysis:
-
Construct dose-response curves by plotting the change in tension against the logarithm of the agonist concentration.
-
Calculate the Emax (maximal response) and EC50 or pD₂ values from these curves.
-
Caption: Experimental workflow for comparing vascular effects.
References
A Researcher's Guide to Angiotensin II ELISA Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin II (Ang II) is crucial for a wide range of studies, from cardiovascular research to drug efficacy trials. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for this purpose, yet the market is populated with a variety of kits from different manufacturers, each with its own performance characteristics. This guide provides a comparative overview of commercially available this compound ELISA kits, supported by publicly available data and a discussion of key validation experiments to ensure data integrity.
Performance Comparison of this compound ELISA Kits
The selection of an appropriate ELISA kit is paramount for obtaining reliable and reproducible results. Below is a summary of performance characteristics for Ang II ELISA kits from several manufacturers based on their product datasheets. It is important to note that direct, independent, head-to-head comparative studies are scarce in the public domain. Therefore, the data presented here is primarily manufacturer-reported and should be used as a guide for initial selection, with the strong recommendation for in-house validation.
| Manufacturer | Kit Name/Catalog No. | Sensitivity (pg/mL) | Detection Range (pg/mL) | Sample Types | Cross-Reactivity Highlights |
| RayBiotech | This compound EIA Kit | 0.3 | 0.1 - 1,000 | Serum, Plasma | Theoretically detects Ang I, Ang II, Ang III, and Ang IV. No cross-reactivity with Ghrelin, Nesfatin, NPY, and APC.[1] |
| Novus Biologicals | This compound ELISA Kit (Colorimetric) (NBP2-62135) | 3.9 | 3.9 - 10,000 | Not Specified | This compound (100%), Angiotensin A (100%), Angiotensin III (100%), Angiotensin IV (100%), Angiotensin I (0.319%), Angiotensin (1-7) (0.053%). |
| MyBioSource | Human this compound, ANG-II ELISA Kit (MBS703599) | < 7.8 | 31.25 - 2000 | Serum, plasma, cell culture supernates, tissue homogenates | No significant cross-reactivity or interference between human ANG-II and analogues was observed.[2] |
| Elabscience | Human Ang-II(this compound) ELISA Kit (E-EL-H0326) | 18.75 | 31.25 - 2000 | Serum, plasma and other biological fluids | No significant cross-reactivity or interference between Human Ang-II and analogues was observed.[3] |
| Assay Genie | Human Ang-II (this compound) ELISA Kit (HUES01547) | 18.75 | 31.25 - 2000 | Serum, plasma and other biological fluids | No significant cross-reactivity or interference between Ang-II and analogues was observed.[4] |
| ELK Biotechnology | Human AngII(this compound) ELISA Kit (ELK1399) | 9 | 31.25 - 2000 | serum, plasma, tissue homogenates, cell lysates, cell culture supernates and other biological fluids | Not Specified |
| FineTest | Human Ang II ELISA Kit | 18.75 | 31.25–2000 | Plasma | Not Specified |
Note: The information in this table is subject to change and may vary between lots. Always refer to the manufacturer's most recent datasheet for the most accurate information.
The Critical Need for Independent Validation
Recent studies have raised concerns regarding the specificity and accuracy of some commercial this compound ELISA kits. A study published in Hypertension highlighted that direct measurement of Ang II in plasma using a commercial ELISA kit yielded significantly higher values compared to radioimmunoassay (RIA) after a plasma extraction step. The authors suggest that substances in the plasma may interfere with the assay, and they recommend solid-phase extraction of plasma samples before analysis to improve accuracy. Another study pointed out the poor performance of an this compound ELISA in a hypertensive cohort, suggesting that insufficient specificity and sensitivity of the antibodies used in some kits might lead to the simultaneous assessment of several angiotensin peptides that share a similar structure.
These findings underscore the importance of performing thorough in-house validation of any chosen ELISA kit with the specific sample type to be used in the study.
Experimental Protocols for Kit Validation
To ensure the reliability of your this compound measurements, a series of validation experiments should be conducted. Below are detailed methodologies for key validation parameters.
Specificity (Cross-Reactivity)
Objective: To determine the extent to which the ELISA kit's antibodies cross-react with other structurally related molecules.
Methodology:
-
Prepare a dilution series of this compound as the standard.
-
Prepare high-concentration solutions of potentially cross-reacting peptides such as Angiotensin I, Angiotensin III, Angiotensin (1-7), and other relevant peptides.
-
Run the ELISA according to the manufacturer's protocol with the this compound standard curve.
-
In separate wells, run the high-concentration solutions of the potentially cross-reacting peptides.
-
Calculate the concentration of the cross-reacting peptides based on the this compound standard curve.
-
The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Measured Concentration of Cross-Reactant / Actual Concentration of Cross-Reactant) x 100%
Sensitivity (Limit of Detection - LoD)
Objective: To determine the lowest concentration of this compound that can be reliably distinguished from the blank.
Methodology:
-
Prepare a series of low-concentration this compound standards near the expected limit of detection.
-
Prepare at least 10 replicates of the blank (zero standard).
-
Run the ELISA according to the manufacturer's protocol.
-
Calculate the mean and standard deviation (SD) of the optical density (OD) of the blank replicates.
-
The LoD is typically calculated as the mean OD of the blank + 2 or 3 SD.
-
The concentration corresponding to this OD value is determined from the standard curve.
Precision (Intra- and Inter-Assay Coefficient of Variation - CV%)
Objective: To assess the reproducibility of the assay.
Methodology:
-
Intra-Assay Precision:
-
Prepare three samples with high, medium, and low concentrations of this compound within the assay's detection range.
-
Run at least 20 replicates of each sample on the same plate in a single assay run.
-
Calculate the mean, SD, and CV% for each sample. The CV% should ideally be less than 10%.
-
-
Inter-Assay Precision:
-
Prepare three samples with high, medium, and low concentrations of this compound.
-
Aliquot and store these samples under appropriate conditions.
-
Run these samples in duplicate in at least 10 different assays on different days.
-
Calculate the mean, SD, and CV% for each sample across all assays. The CV% should ideally be less than 15%.
-
Spike and Recovery
Objective: To assess the accuracy of the assay in a specific sample matrix by measuring the recovery of a known amount of added this compound.
Methodology:
-
Obtain the biological sample matrix to be tested (e.g., plasma, serum).
-
Divide the sample into two aliquots.
-
Spike one aliquot with a known concentration of this compound. The other aliquot remains unspiked.
-
Measure the this compound concentration in both the spiked and unspiked samples using the ELISA kit.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Analyte] x 100% Acceptable recovery is typically between 80-120%.
This compound Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and the experimental process, the following diagrams illustrate the this compound signaling pathway and a general workflow for ELISA kit validation.
Caption: this compound signaling pathway via the AT1 receptor.
Caption: General workflow for this compound ELISA kit validation.
References
A Researcher's Guide to Angiotensin II ELISA Kits: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin II (Ang II) is crucial for a wide range of studies, from cardiovascular research to drug efficacy trials. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for this purpose, yet the market is populated with a variety of kits from different manufacturers, each with its own performance characteristics. This guide provides a comparative overview of commercially available this compound ELISA kits, supported by publicly available data and a discussion of key validation experiments to ensure data integrity.
Performance Comparison of this compound ELISA Kits
The selection of an appropriate ELISA kit is paramount for obtaining reliable and reproducible results. Below is a summary of performance characteristics for Ang II ELISA kits from several manufacturers based on their product datasheets. It is important to note that direct, independent, head-to-head comparative studies are scarce in the public domain. Therefore, the data presented here is primarily manufacturer-reported and should be used as a guide for initial selection, with the strong recommendation for in-house validation.
| Manufacturer | Kit Name/Catalog No. | Sensitivity (pg/mL) | Detection Range (pg/mL) | Sample Types | Cross-Reactivity Highlights |
| RayBiotech | This compound EIA Kit | 0.3 | 0.1 - 1,000 | Serum, Plasma | Theoretically detects Ang I, Ang II, Ang III, and Ang IV. No cross-reactivity with Ghrelin, Nesfatin, NPY, and APC.[1] |
| Novus Biologicals | This compound ELISA Kit (Colorimetric) (NBP2-62135) | 3.9 | 3.9 - 10,000 | Not Specified | This compound (100%), Angiotensin A (100%), Angiotensin III (100%), Angiotensin IV (100%), Angiotensin I (0.319%), Angiotensin (1-7) (0.053%). |
| MyBioSource | Human this compound, ANG-II ELISA Kit (MBS703599) | < 7.8 | 31.25 - 2000 | Serum, plasma, cell culture supernates, tissue homogenates | No significant cross-reactivity or interference between human ANG-II and analogues was observed.[2] |
| Elabscience | Human Ang-II(this compound) ELISA Kit (E-EL-H0326) | 18.75 | 31.25 - 2000 | Serum, plasma and other biological fluids | No significant cross-reactivity or interference between Human Ang-II and analogues was observed.[3] |
| Assay Genie | Human Ang-II (this compound) ELISA Kit (HUES01547) | 18.75 | 31.25 - 2000 | Serum, plasma and other biological fluids | No significant cross-reactivity or interference between Ang-II and analogues was observed.[4] |
| ELK Biotechnology | Human AngII(this compound) ELISA Kit (ELK1399) | 9 | 31.25 - 2000 | serum, plasma, tissue homogenates, cell lysates, cell culture supernates and other biological fluids | Not Specified |
| FineTest | Human Ang II ELISA Kit | 18.75 | 31.25–2000 | Plasma | Not Specified |
Note: The information in this table is subject to change and may vary between lots. Always refer to the manufacturer's most recent datasheet for the most accurate information.
The Critical Need for Independent Validation
Recent studies have raised concerns regarding the specificity and accuracy of some commercial this compound ELISA kits. A study published in Hypertension highlighted that direct measurement of Ang II in plasma using a commercial ELISA kit yielded significantly higher values compared to radioimmunoassay (RIA) after a plasma extraction step. The authors suggest that substances in the plasma may interfere with the assay, and they recommend solid-phase extraction of plasma samples before analysis to improve accuracy. Another study pointed out the poor performance of an this compound ELISA in a hypertensive cohort, suggesting that insufficient specificity and sensitivity of the antibodies used in some kits might lead to the simultaneous assessment of several angiotensin peptides that share a similar structure.
These findings underscore the importance of performing thorough in-house validation of any chosen ELISA kit with the specific sample type to be used in the study.
Experimental Protocols for Kit Validation
To ensure the reliability of your this compound measurements, a series of validation experiments should be conducted. Below are detailed methodologies for key validation parameters.
Specificity (Cross-Reactivity)
Objective: To determine the extent to which the ELISA kit's antibodies cross-react with other structurally related molecules.
Methodology:
-
Prepare a dilution series of this compound as the standard.
-
Prepare high-concentration solutions of potentially cross-reacting peptides such as Angiotensin I, Angiotensin III, Angiotensin (1-7), and other relevant peptides.
-
Run the ELISA according to the manufacturer's protocol with the this compound standard curve.
-
In separate wells, run the high-concentration solutions of the potentially cross-reacting peptides.
-
Calculate the concentration of the cross-reacting peptides based on the this compound standard curve.
-
The percent cross-reactivity can be calculated using the following formula: % Cross-Reactivity = (Measured Concentration of Cross-Reactant / Actual Concentration of Cross-Reactant) x 100%
Sensitivity (Limit of Detection - LoD)
Objective: To determine the lowest concentration of this compound that can be reliably distinguished from the blank.
Methodology:
-
Prepare a series of low-concentration this compound standards near the expected limit of detection.
-
Prepare at least 10 replicates of the blank (zero standard).
-
Run the ELISA according to the manufacturer's protocol.
-
Calculate the mean and standard deviation (SD) of the optical density (OD) of the blank replicates.
-
The LoD is typically calculated as the mean OD of the blank + 2 or 3 SD.
-
The concentration corresponding to this OD value is determined from the standard curve.
Precision (Intra- and Inter-Assay Coefficient of Variation - CV%)
Objective: To assess the reproducibility of the assay.
Methodology:
-
Intra-Assay Precision:
-
Prepare three samples with high, medium, and low concentrations of this compound within the assay's detection range.
-
Run at least 20 replicates of each sample on the same plate in a single assay run.
-
Calculate the mean, SD, and CV% for each sample. The CV% should ideally be less than 10%.
-
-
Inter-Assay Precision:
-
Prepare three samples with high, medium, and low concentrations of this compound.
-
Aliquot and store these samples under appropriate conditions.
-
Run these samples in duplicate in at least 10 different assays on different days.
-
Calculate the mean, SD, and CV% for each sample across all assays. The CV% should ideally be less than 15%.
-
Spike and Recovery
Objective: To assess the accuracy of the assay in a specific sample matrix by measuring the recovery of a known amount of added this compound.
Methodology:
-
Obtain the biological sample matrix to be tested (e.g., plasma, serum).
-
Divide the sample into two aliquots.
-
Spike one aliquot with a known concentration of this compound. The other aliquot remains unspiked.
-
Measure the this compound concentration in both the spiked and unspiked samples using the ELISA kit.
-
Calculate the percent recovery using the following formula: % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Analyte] x 100% Acceptable recovery is typically between 80-120%.
This compound Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and the experimental process, the following diagrams illustrate the this compound signaling pathway and a general workflow for ELISA kit validation.
Caption: this compound signaling pathway via the AT1 receptor.
Caption: General workflow for this compound ELISA kit validation.
References
Navigating the Specificity of Angiotensin II Immunoassays: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin II (Ang II) is paramount. As a key effector molecule in the Renin-Angiotensin System (RAS), Ang II plays a critical role in blood pressure regulation and cardiovascular homeostasis. Immunoassays are a common tool for its measurement, but a significant challenge lies in the cross-reactivity of this compound antibodies with other structurally similar angiotensin peptides. This guide provides a comparative analysis of commercially available this compound antibodies and ELISA kits, focusing on their cross-reactivity profiles, and offers detailed experimental protocols for assessing antibody specificity.
The specificity of an antibody is crucial for the reliability of immunoassay data. In the context of this compound, even minor cross-reactivity with its precursors or metabolites, such as Angiotensin I (Ang I), Angiotensin III (Ang III), and Angiotensin IV (Ang IV), can lead to inaccurate measurements and misinterpretation of physiological or pathological states. This guide aims to equip researchers with the necessary information to select the most appropriate antibody or immunoassay kit for their specific research needs and to critically evaluate the performance of these reagents.
Comparative Analysis of this compound Antibody Cross-Reactivity
The cross-reactivity of this compound antibodies is a critical performance metric that varies significantly among different commercial products. While some manufacturers provide detailed quantitative data on cross-reactivity with a panel of related peptides, others offer more qualitative statements. Below is a summary of cross-reactivity data for a selection of commercially available this compound ELISA kits.
| Manufacturer | Product Name | Angiotensin I | Angiotensin III | Angiotensin IV | Other Peptides |
| Novus Biologicals | This compound ELISA Kit (Colorimetric) (NBP2-62135) | 0.319% | 100% | 100% | Angiotensin A (100%), Angiotensin (1-9) (0.103%), LVV-hemorphin 7 (0.067%), Angiotensin (1-7) (0.053%), Bradykinin (0.022%)[1] |
| Phoenix Pharmaceuticals | This compound (Human, Rat, Mouse, Porcine, Canine, Guinea Pig, Rabbit) – EIA Kit | <1% | 100% | Not Specified | [Val5]-Angiotensin II (100%), Angiotensin I (1-9) (Human) (1%), Angiotensin (1-7) (0%), Renin Substrate (0%), α-ANP (1-28) (Human, Canine) (0%), [Arg8]-Vasopressin (0%), [Sar1, Ile8]-Angiotensin II (0%)[2] |
| RayBiotech | This compound ELISA Kit | Theoretically Detects | Theoretically Detects | Theoretically Detects | Claims no cross-reactivity with Ghrelin, Nesfatin, NPY, and APC[3] |
| Enzo Life Sciences | This compound ELISA Kit | Low cross-reactivity | Not Specified | Not Specified | Low cross-reactivity to similar peptides[4] |
| Cusabio | Human angiotensin Ⅱ (ANG-Ⅱ) ELISA Kit | Not Specified | Not Specified | Not Specified | No significant cross-reactivity or interference between human ANG-Ⅱ and analogues was observed |
| MyBioSource | Human this compound ELISA Kit | Not Specified | Not Specified | Not Specified | No significant cross-reactivity or interference between human ANG-II and analogues was observed |
Experimental Protocols for Assessing Antibody Cross-Reactivity
The gold standard for determining antibody cross-reactivity is the competitive immunoassay . This method assesses the ability of various related peptides (cross-reactants) to compete with the primary antigen (this compound) for binding to the antibody.
Principle of Competitive Immunoassay for Cross-Reactivity Testing
In a competitive ELISA for cross-reactivity assessment, a known amount of this compound is coated onto a microplate. The this compound antibody is pre-incubated with either the standard this compound or a potential cross-reacting peptide before being added to the coated plate. The amount of antibody that binds to the coated this compound is inversely proportional to the concentration of the peptide in the pre-incubation solution. By comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) to the IC50 of this compound, the percent cross-reactivity can be calculated.
Experimental Workflow
Caption: Workflow for assessing antibody cross-reactivity using a competitive ELISA.
Detailed Protocol for Competitive ELISA
-
Plate Coating:
-
Dilute this compound to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted this compound to each well of a high-protein-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting peptide in assay buffer (e.g., blocking buffer).
-
In separate tubes, pre-incubate a fixed concentration of the this compound primary antibody with each dilution of the standard or cross-reactant for 1-2 hours at room temperature.
-
Add 100 µL of each antibody-peptide mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (specific for the primary antibody's host species) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP-conjugated antibodies) to each well.
-
Incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values against the log of the peptide concentration for both the this compound standard and each cross-reactant.
-
Determine the IC50 value (the concentration of peptide that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
The Renin-Angiotensin Signaling Pathway
A thorough understanding of the Renin-Angiotensin System (RAS) is essential for interpreting the results of this compound immunoassays. The following diagram illustrates the key components and interactions within this critical physiological pathway.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Conclusion
The choice of an this compound antibody or immunoassay kit should be guided by a thorough evaluation of its specificity and cross-reactivity profile. This guide highlights the importance of scrutinizing manufacturer-provided data and, when necessary, performing in-house validation using standardized protocols. By carefully considering the potential for cross-reactivity with other angiotensin peptides, researchers can enhance the accuracy and reliability of their findings, ultimately contributing to a deeper understanding of the role of this compound in health and disease.
References
Navigating the Specificity of Angiotensin II Immunoassays: A Comparative Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin II (Ang II) is paramount. As a key effector molecule in the Renin-Angiotensin System (RAS), Ang II plays a critical role in blood pressure regulation and cardiovascular homeostasis. Immunoassays are a common tool for its measurement, but a significant challenge lies in the cross-reactivity of this compound antibodies with other structurally similar angiotensin peptides. This guide provides a comparative analysis of commercially available this compound antibodies and ELISA kits, focusing on their cross-reactivity profiles, and offers detailed experimental protocols for assessing antibody specificity.
The specificity of an antibody is crucial for the reliability of immunoassay data. In the context of this compound, even minor cross-reactivity with its precursors or metabolites, such as Angiotensin I (Ang I), Angiotensin III (Ang III), and Angiotensin IV (Ang IV), can lead to inaccurate measurements and misinterpretation of physiological or pathological states. This guide aims to equip researchers with the necessary information to select the most appropriate antibody or immunoassay kit for their specific research needs and to critically evaluate the performance of these reagents.
Comparative Analysis of this compound Antibody Cross-Reactivity
The cross-reactivity of this compound antibodies is a critical performance metric that varies significantly among different commercial products. While some manufacturers provide detailed quantitative data on cross-reactivity with a panel of related peptides, others offer more qualitative statements. Below is a summary of cross-reactivity data for a selection of commercially available this compound ELISA kits.
| Manufacturer | Product Name | Angiotensin I | Angiotensin III | Angiotensin IV | Other Peptides |
| Novus Biologicals | This compound ELISA Kit (Colorimetric) (NBP2-62135) | 0.319% | 100% | 100% | Angiotensin A (100%), Angiotensin (1-9) (0.103%), LVV-hemorphin 7 (0.067%), Angiotensin (1-7) (0.053%), Bradykinin (0.022%)[1] |
| Phoenix Pharmaceuticals | This compound (Human, Rat, Mouse, Porcine, Canine, Guinea Pig, Rabbit) – EIA Kit | <1% | 100% | Not Specified | [Val5]-Angiotensin II (100%), Angiotensin I (1-9) (Human) (1%), Angiotensin (1-7) (0%), Renin Substrate (0%), α-ANP (1-28) (Human, Canine) (0%), [Arg8]-Vasopressin (0%), [Sar1, Ile8]-Angiotensin II (0%)[2] |
| RayBiotech | This compound ELISA Kit | Theoretically Detects | Theoretically Detects | Theoretically Detects | Claims no cross-reactivity with Ghrelin, Nesfatin, NPY, and APC[3] |
| Enzo Life Sciences | This compound ELISA Kit | Low cross-reactivity | Not Specified | Not Specified | Low cross-reactivity to similar peptides[4] |
| Cusabio | Human angiotensin Ⅱ (ANG-Ⅱ) ELISA Kit | Not Specified | Not Specified | Not Specified | No significant cross-reactivity or interference between human ANG-Ⅱ and analogues was observed |
| MyBioSource | Human this compound ELISA Kit | Not Specified | Not Specified | Not Specified | No significant cross-reactivity or interference between human ANG-II and analogues was observed |
Experimental Protocols for Assessing Antibody Cross-Reactivity
The gold standard for determining antibody cross-reactivity is the competitive immunoassay . This method assesses the ability of various related peptides (cross-reactants) to compete with the primary antigen (this compound) for binding to the antibody.
Principle of Competitive Immunoassay for Cross-Reactivity Testing
In a competitive ELISA for cross-reactivity assessment, a known amount of this compound is coated onto a microplate. The this compound antibody is pre-incubated with either the standard this compound or a potential cross-reacting peptide before being added to the coated plate. The amount of antibody that binds to the coated this compound is inversely proportional to the concentration of the peptide in the pre-incubation solution. By comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) to the IC50 of this compound, the percent cross-reactivity can be calculated.
Experimental Workflow
Caption: Workflow for assessing antibody cross-reactivity using a competitive ELISA.
Detailed Protocol for Competitive ELISA
-
Plate Coating:
-
Dilute this compound to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted this compound to each well of a high-protein-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting peptide in assay buffer (e.g., blocking buffer).
-
In separate tubes, pre-incubate a fixed concentration of the this compound primary antibody with each dilution of the standard or cross-reactant for 1-2 hours at room temperature.
-
Add 100 µL of each antibody-peptide mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (specific for the primary antibody's host species) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP-conjugated antibodies) to each well.
-
Incubate in the dark until sufficient color development.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values against the log of the peptide concentration for both the this compound standard and each cross-reactant.
-
Determine the IC50 value (the concentration of peptide that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
The Renin-Angiotensin Signaling Pathway
A thorough understanding of the Renin-Angiotensin System (RAS) is essential for interpreting the results of this compound immunoassays. The following diagram illustrates the key components and interactions within this critical physiological pathway.
Caption: The Renin-Angiotensin System (RAS) signaling pathway.
Conclusion
The choice of an this compound antibody or immunoassay kit should be guided by a thorough evaluation of its specificity and cross-reactivity profile. This guide highlights the importance of scrutinizing manufacturer-provided data and, when necessary, performing in-house validation using standardized protocols. By carefully considering the potential for cross-reactivity with other angiotensin peptides, researchers can enhance the accuracy and reliability of their findings, ultimately contributing to a deeper understanding of the role of this compound in health and disease.
References
Angiotensin II vs. Norepinephrine: A Comparative Guide for Shock Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angiotensin II and norepinephrine (B1679862), two potent vasopressors used in the management of various shock states. The information presented is based on experimental data from preclinical and clinical studies, offering a comprehensive resource for understanding their distinct mechanisms, efficacy, and safety profiles.
Introduction and Mechanism of Action
Shock is a life-threatening condition of circulatory failure, leading to inadequate oxygen delivery to tissues. Vasopressors are a cornerstone of treatment, acting to restore vascular tone and improve mean arterial pressure (MAP). Norepinephrine, a catecholamine, has traditionally been the first-line agent.[1][2] this compound, the primary effector of the renin-angiotensin-aldosterone system, has emerged as a critical non-catecholaminergic option, particularly in refractory shock.[2][3]
This compound: A potent vasoconstrictor, this compound exerts its effects by binding to the this compound type 1 (AT1) receptor, a G-protein coupled receptor found on vascular smooth muscle cells.[4] This interaction initiates a cascade of intracellular signaling events, leading to profound vasoconstriction.
Norepinephrine: As a catecholamine, norepinephrine acts on adrenergic receptors. Its primary vasopressor effect is mediated through the stimulation of α1-adrenergic receptors on vascular smooth muscle. This also triggers a G-protein coupled signaling pathway, resulting in vasoconstriction. Norepinephrine also has β1-adrenergic effects that increase heart rate and contractility.
Signaling Pathways
The distinct signaling cascades initiated by each vasopressor are critical to understanding their physiological effects.
Caption: this compound signaling pathway in vascular smooth muscle cells.
Caption: Norepinephrine signaling pathway via α1-adrenergic receptors.
Comparative Efficacy in Shock Models
The efficacy of this compound has been most notably evaluated in the this compound for the Treatment of High-Output Shock (ATHOS-3) trial, which focused on patients with catecholamine-resistant vasodilatory shock.
Table 1: Hemodynamic and Clinical Outcomes from the ATHOS-3 Trial
| Outcome | This compound (n=163) | Placebo (n=158) | P-value | Reference |
| Primary Endpoint | ||||
| MAP Response at Hour 3¹ | 69.9% | 23.4% | <0.001 | |
| Hemodynamic Effects | ||||
| Mean Change in MAP at Hour 3 (mmHg) | +12.5 | +2.9 | <0.001 | |
| Mean Change in Norepinephrine-Equivalent Dose at Hour 3 (µg/kg/min) | -0.03 ± 0.19 | +0.12 ± 0.31 | <0.001 | |
| Mortality | ||||
| 28-Day All-Cause Mortality | 46% | 54% | 0.12 | |
| Organ Support | ||||
| Cardiovascular SOFA Score Change at 48h | -1.75 | -1.28 | 0.01 |
¹Defined as achieving a MAP ≥75 mmHg or an increase of ≥10 mmHg without an increase in baseline vasopressor dose.
A 2024 retrospective cohort study compared this compound to epinephrine (B1671497) as a third-line agent in septic shock patients already receiving norepinephrine and vasopressin. While the study was underpowered, it observed a clinical response at 24 hours in 47.8% of this compound patients compared to 28.3% of epinephrine patients (P=0.12).
In a preclinical septic shock model using pigs, this compound administration resulted in a similar level of cardiovascular resuscitation compared to norepinephrine but was associated with lower myocardial oxygen consumption and less myocardial inflammation.
Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and future research design.
Clinical Trial Protocol: The ATHOS-3 Model
The ATHOS-3 trial was a multicenter, randomized, double-blind, placebo-controlled trial with specific inclusion criteria for patients with severe vasodilatory shock.
-
Inclusion Criteria: Adults with vasodilatory shock requiring norepinephrine-equivalent doses >0.2 µg/kg/min for 6-48 hours to maintain a MAP of 55-70 mmHg.
-
Intervention: Intravenous infusion of this compound or placebo. The initial dose of this compound was 20 ng/kg/min, titrated over the first 3 hours to achieve a target MAP of ≥75 mmHg while baseline vasopressors were held constant.
-
Primary Outcome: The proportion of patients achieving the target MAP response at hour 3.
-
Hemodynamic Monitoring: All patients were required to have a central venous catheter and an arterial line for continuous monitoring.
Preclinical Shock Model Protocol: Fecal Peritonitis in Swine
Animal models are essential for investigating pathophysiology and initial drug effects. The fecal peritonitis model is commonly used to mimic abdominal sepsis.
-
Induction: Anesthetized and mechanically ventilated pigs undergo surgical placement of autologous feces into the peritoneal cavity to induce peritonitis and septic shock.
-
Resuscitation: After the onset of shock (defined by hypotension), resuscitation begins with intravenous fluids, antimicrobial therapy, and abdominal drainage.
-
Intervention: Animals are randomized to receive either norepinephrine or this compound, titrated to maintain a target MAP (e.g., 65-75 mmHg) for a set duration (e.g., 8 hours).
-
Hemodynamic and Organ Function Monitoring: Continuous monitoring includes MAP, cardiac output, heart rate, and tissue perfusion markers. Blood and tissue samples are collected to analyze inflammatory markers and organ injury.
Caption: Generalized workflow for a comparative study of vasopressors in shock.
Safety and Adverse Effects
The safety profiles of this compound and norepinephrine differ, which is a key consideration in clinical use.
Table 2: Comparative Safety and Adverse Events
| Adverse Event | This compound | Norepinephrine / Placebo | Notes | Reference |
| Thromboembolic Events | Higher Incidence (13% vs 5% in ATHOS-3) | Lower Incidence | FDA recommends concurrent VTE prophylaxis with this compound. | |
| Cardiac Arrhythmias | Low Risk | Moderate to High Risk | Norepinephrine's β1-adrenergic effects can be pro-arrhythmic. | |
| Tachycardia | Less Common | More Common | Due to β1-adrenergic stimulation by norepinephrine. | |
| Peripheral Ischemia | Potential Risk | Known Risk | Both are potent vasoconstrictors; risk is dose-dependent. | |
| Hyperglycemia | Not a primary effect | Can occur | Catecholamine effect. | - |
| Lactate Elevation | Does not cause | Does not directly cause | Epinephrine, another catecholamine, can elevate lactate. |
Conclusion
This compound and norepinephrine are effective vasopressors that restore mean arterial pressure in shock states through distinct, G-protein coupled receptor pathways.
-
Norepinephrine remains the first-line agent in most forms of shock, with a well-established efficacy profile acting on α1- and β1-adrenergic receptors. Its primary limitations include the potential for tachyarrhythmias and reduced efficacy in catecholamine-resistant states.
-
This compound provides an effective alternative, particularly in patients with vasodilatory shock who are refractory to high doses of catecholamines. It acts via the AT1 receptor, offering a non-catecholaminergic mechanism to increase vascular tone. The most significant safety concern is an increased risk of thromboembolic events, mandating concurrent prophylaxis.
The choice between or combination of these agents depends on the specific clinical scenario, the underlying pathophysiology of shock, and the patient's response to initial therapy. Further research is needed to delineate the optimal timing and patient populations for this compound therapy to maximize its benefits while mitigating risks.
References
Angiotensin II vs. Norepinephrine: A Comparative Guide for Shock Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Angiotensin II and norepinephrine, two potent vasopressors used in the management of various shock states. The information presented is based on experimental data from preclinical and clinical studies, offering a comprehensive resource for understanding their distinct mechanisms, efficacy, and safety profiles.
Introduction and Mechanism of Action
Shock is a life-threatening condition of circulatory failure, leading to inadequate oxygen delivery to tissues. Vasopressors are a cornerstone of treatment, acting to restore vascular tone and improve mean arterial pressure (MAP). Norepinephrine, a catecholamine, has traditionally been the first-line agent.[1][2] this compound, the primary effector of the renin-angiotensin-aldosterone system, has emerged as a critical non-catecholaminergic option, particularly in refractory shock.[2][3]
This compound: A potent vasoconstrictor, this compound exerts its effects by binding to the this compound type 1 (AT1) receptor, a G-protein coupled receptor found on vascular smooth muscle cells.[4] This interaction initiates a cascade of intracellular signaling events, leading to profound vasoconstriction.
Norepinephrine: As a catecholamine, norepinephrine acts on adrenergic receptors. Its primary vasopressor effect is mediated through the stimulation of α1-adrenergic receptors on vascular smooth muscle. This also triggers a G-protein coupled signaling pathway, resulting in vasoconstriction. Norepinephrine also has β1-adrenergic effects that increase heart rate and contractility.
Signaling Pathways
The distinct signaling cascades initiated by each vasopressor are critical to understanding their physiological effects.
Caption: this compound signaling pathway in vascular smooth muscle cells.
Caption: Norepinephrine signaling pathway via α1-adrenergic receptors.
Comparative Efficacy in Shock Models
The efficacy of this compound has been most notably evaluated in the this compound for the Treatment of High-Output Shock (ATHOS-3) trial, which focused on patients with catecholamine-resistant vasodilatory shock.
Table 1: Hemodynamic and Clinical Outcomes from the ATHOS-3 Trial
| Outcome | This compound (n=163) | Placebo (n=158) | P-value | Reference |
| Primary Endpoint | ||||
| MAP Response at Hour 3¹ | 69.9% | 23.4% | <0.001 | |
| Hemodynamic Effects | ||||
| Mean Change in MAP at Hour 3 (mmHg) | +12.5 | +2.9 | <0.001 | |
| Mean Change in Norepinephrine-Equivalent Dose at Hour 3 (µg/kg/min) | -0.03 ± 0.19 | +0.12 ± 0.31 | <0.001 | |
| Mortality | ||||
| 28-Day All-Cause Mortality | 46% | 54% | 0.12 | |
| Organ Support | ||||
| Cardiovascular SOFA Score Change at 48h | -1.75 | -1.28 | 0.01 |
¹Defined as achieving a MAP ≥75 mmHg or an increase of ≥10 mmHg without an increase in baseline vasopressor dose.
A 2024 retrospective cohort study compared this compound to epinephrine as a third-line agent in septic shock patients already receiving norepinephrine and vasopressin. While the study was underpowered, it observed a clinical response at 24 hours in 47.8% of this compound patients compared to 28.3% of epinephrine patients (P=0.12).
In a preclinical septic shock model using pigs, this compound administration resulted in a similar level of cardiovascular resuscitation compared to norepinephrine but was associated with lower myocardial oxygen consumption and less myocardial inflammation.
Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and future research design.
Clinical Trial Protocol: The ATHOS-3 Model
The ATHOS-3 trial was a multicenter, randomized, double-blind, placebo-controlled trial with specific inclusion criteria for patients with severe vasodilatory shock.
-
Inclusion Criteria: Adults with vasodilatory shock requiring norepinephrine-equivalent doses >0.2 µg/kg/min for 6-48 hours to maintain a MAP of 55-70 mmHg.
-
Intervention: Intravenous infusion of this compound or placebo. The initial dose of this compound was 20 ng/kg/min, titrated over the first 3 hours to achieve a target MAP of ≥75 mmHg while baseline vasopressors were held constant.
-
Primary Outcome: The proportion of patients achieving the target MAP response at hour 3.
-
Hemodynamic Monitoring: All patients were required to have a central venous catheter and an arterial line for continuous monitoring.
Preclinical Shock Model Protocol: Fecal Peritonitis in Swine
Animal models are essential for investigating pathophysiology and initial drug effects. The fecal peritonitis model is commonly used to mimic abdominal sepsis.
-
Induction: Anesthetized and mechanically ventilated pigs undergo surgical placement of autologous feces into the peritoneal cavity to induce peritonitis and septic shock.
-
Resuscitation: After the onset of shock (defined by hypotension), resuscitation begins with intravenous fluids, antimicrobial therapy, and abdominal drainage.
-
Intervention: Animals are randomized to receive either norepinephrine or this compound, titrated to maintain a target MAP (e.g., 65-75 mmHg) for a set duration (e.g., 8 hours).
-
Hemodynamic and Organ Function Monitoring: Continuous monitoring includes MAP, cardiac output, heart rate, and tissue perfusion markers. Blood and tissue samples are collected to analyze inflammatory markers and organ injury.
Caption: Generalized workflow for a comparative study of vasopressors in shock.
Safety and Adverse Effects
The safety profiles of this compound and norepinephrine differ, which is a key consideration in clinical use.
Table 2: Comparative Safety and Adverse Events
| Adverse Event | This compound | Norepinephrine / Placebo | Notes | Reference |
| Thromboembolic Events | Higher Incidence (13% vs 5% in ATHOS-3) | Lower Incidence | FDA recommends concurrent VTE prophylaxis with this compound. | |
| Cardiac Arrhythmias | Low Risk | Moderate to High Risk | Norepinephrine's β1-adrenergic effects can be pro-arrhythmic. | |
| Tachycardia | Less Common | More Common | Due to β1-adrenergic stimulation by norepinephrine. | |
| Peripheral Ischemia | Potential Risk | Known Risk | Both are potent vasoconstrictors; risk is dose-dependent. | |
| Hyperglycemia | Not a primary effect | Can occur | Catecholamine effect. | - |
| Lactate Elevation | Does not cause | Does not directly cause | Epinephrine, another catecholamine, can elevate lactate. |
Conclusion
This compound and norepinephrine are effective vasopressors that restore mean arterial pressure in shock states through distinct, G-protein coupled receptor pathways.
-
Norepinephrine remains the first-line agent in most forms of shock, with a well-established efficacy profile acting on α1- and β1-adrenergic receptors. Its primary limitations include the potential for tachyarrhythmias and reduced efficacy in catecholamine-resistant states.
-
This compound provides an effective alternative, particularly in patients with vasodilatory shock who are refractory to high doses of catecholamines. It acts via the AT1 receptor, offering a non-catecholaminergic mechanism to increase vascular tone. The most significant safety concern is an increased risk of thromboembolic events, mandating concurrent prophylaxis.
The choice between or combination of these agents depends on the specific clinical scenario, the underlying pathophysiology of shock, and the patient's response to initial therapy. Further research is needed to delineate the optimal timing and patient populations for this compound therapy to maximize its benefits while mitigating risks.
References
A Researcher's Guide to Validating Angiotensin II Receptor Ligand Specificity in Binding Assays
For researchers, scientists, and drug development professionals, ensuring the specificity of Angiotensin II (Ang II) receptor ligands is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of common Ang II receptor ligands, detailed experimental protocols for validating their binding specificity, and a visual representation of the associated signaling pathways.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Its primary effector, this compound, exerts its physiological effects through two main G protein-coupled receptors: the this compound type 1 (AT1) and type 2 (AT2) receptors. Differentiating ligand binding to these two receptor subtypes is crucial in drug development and physiological studies. This guide offers a practical framework for validating the specificity of commonly used Ang II receptor ligands.
Comparative Binding Affinity of this compound Receptor Ligands
The specificity of a ligand is determined by its binding affinity to the target receptor. A highly specific ligand will exhibit a significantly greater affinity for one receptor subtype over others. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this affinity. A lower Ki or IC50 value indicates a higher binding affinity.
The following table summarizes the binding affinities of several widely used this compound receptor blockers (ARBs) and selective AT2 receptor ligands. It is important to note that IC50 values can be influenced by assay conditions, while Ki values are a more direct measure of binding affinity[1][2].
| Ligand | Primary Target | AT1 Ki (nM) | AT1 IC50 (nM) | AT2 Ki (nM) | AT2 IC50 (nM) | Selectivity (AT1 vs AT2) |
| Losartan | AT1 Antagonist | ~19-25 | 20[3] | >10,000 | - | >400-fold for AT1 |
| Valsartan | AT1 Antagonist | 2.38[4][5] | - | ~71,400 | - | ~30,000-fold for AT1 |
| Candesartan | AT1 Antagonist | 0.3-1.0 | - | >10,000 | - | >10,000-fold for AT1 |
| Olmesartan | AT1 Antagonist | - | - | - | - | >12,500-fold for AT1 |
| Telmisartan | AT1 Antagonist | - | - | - | - | >3,000-fold for AT1 |
| Irbesartan | AT1 Antagonist | - | - | - | - | ~10,000-30,000-fold for AT1 |
| PD123319 | AT2 Antagonist | >10,000 | - | ~12 | 6.9 - 34 | ~10,000-fold for AT2 |
| CGP42112A | AT2 Agonist | >10,000 | - | 0.24 | - | Highly selective for AT2 |
Note: Binding affinity values can vary depending on the experimental conditions, cell type, and radioligand used. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols for Validating Ligand Specificity
To experimentally validate the specificity of this compound receptor ligands, radioligand competition binding assays are the gold standard. These assays measure the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.
I. Membrane Preparation from Cells or Tissues
Accurate binding assays begin with high-quality membrane preparations containing the target receptors.
Materials:
-
Cells expressing Ang II receptors or tissue of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors)
-
Mechanical homogenizer or sonicator
-
High-speed centrifuge
Protocol:
-
Cell/Tissue Collection: Harvest cultured cells or excise fresh tissue and place on ice.
-
Washing: Wash cells or minced tissue with ice-cold PBS to remove contaminants. Centrifuge at a low speed (e.g., 500 x g) to pellet the cells/tissue and discard the supernatant.
-
Homogenization: Resuspend the pellet in ice-cold homogenization buffer and homogenize using a mechanical homogenizer or sonicator until the cells or tissue are completely disrupted.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford assay. Aliquot and store at -80°C until use.
II. Radioligand Competition Binding Assay
This protocol outlines the steps to determine the IC50 and subsequently the Ki of a test ligand.
Materials:
-
Membrane preparation containing AT1 or AT2 receptors
-
Radiolabeled ligand (e.g., [125I]-Sar1,Ile8-Angiotensin II)
-
Unlabeled test compounds (e.g., Losartan, PD123319)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of the radiolabeled ligand (typically at its Kd concentration).
-
Increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known potent, unlabeled ligand (e.g., unlabeled this compound or a selective antagonist).
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Termination: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with excess unlabeled ligand) from the total binding (counts from wells with only the radioligand) to obtain the specific binding for each concentration of the test compound.
-
Generate Competition Curve: Plot the specific binding as a percentage of the control (wells with no test compound) against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand.
-
-
Visualizing this compound Receptor Signaling and Assay Workflow
To better understand the context of these binding assays, the following diagrams illustrate the key signaling pathways of the AT1 and AT2 receptors and the general workflow of a competition binding assay.
Caption: Workflow of a competition binding assay.
Caption: this compound receptor signaling pathways.
By employing these standardized protocols and understanding the comparative binding affinities of different ligands, researchers can confidently validate the specificity of their tools, leading to more robust and reliable findings in the study of the renin-angiotensin system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with this compound Receptor 1 Subtype | Bangladesh Pharmaceutical Journal [banglajol.info]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Angiotensin II Receptor Ligand Specificity in Binding Assays
For researchers, scientists, and drug development professionals, ensuring the specificity of Angiotensin II (Ang II) receptor ligands is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of common Ang II receptor ligands, detailed experimental protocols for validating their binding specificity, and a visual representation of the associated signaling pathways.
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Its primary effector, this compound, exerts its physiological effects through two main G protein-coupled receptors: the this compound type 1 (AT1) and type 2 (AT2) receptors. Differentiating ligand binding to these two receptor subtypes is crucial in drug development and physiological studies. This guide offers a practical framework for validating the specificity of commonly used Ang II receptor ligands.
Comparative Binding Affinity of this compound Receptor Ligands
The specificity of a ligand is determined by its binding affinity to the target receptor. A highly specific ligand will exhibit a significantly greater affinity for one receptor subtype over others. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify this affinity. A lower Ki or IC50 value indicates a higher binding affinity.
The following table summarizes the binding affinities of several widely used this compound receptor blockers (ARBs) and selective AT2 receptor ligands. It is important to note that IC50 values can be influenced by assay conditions, while Ki values are a more direct measure of binding affinity[1][2].
| Ligand | Primary Target | AT1 Ki (nM) | AT1 IC50 (nM) | AT2 Ki (nM) | AT2 IC50 (nM) | Selectivity (AT1 vs AT2) |
| Losartan | AT1 Antagonist | ~19-25 | 20[3] | >10,000 | - | >400-fold for AT1 |
| Valsartan | AT1 Antagonist | 2.38[4][5] | - | ~71,400 | - | ~30,000-fold for AT1 |
| Candesartan | AT1 Antagonist | 0.3-1.0 | - | >10,000 | - | >10,000-fold for AT1 |
| Olmesartan | AT1 Antagonist | - | - | - | - | >12,500-fold for AT1 |
| Telmisartan | AT1 Antagonist | - | - | - | - | >3,000-fold for AT1 |
| Irbesartan | AT1 Antagonist | - | - | - | - | ~10,000-30,000-fold for AT1 |
| PD123319 | AT2 Antagonist | >10,000 | - | ~12 | 6.9 - 34 | ~10,000-fold for AT2 |
| CGP42112A | AT2 Agonist | >10,000 | - | 0.24 | - | Highly selective for AT2 |
Note: Binding affinity values can vary depending on the experimental conditions, cell type, and radioligand used. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols for Validating Ligand Specificity
To experimentally validate the specificity of this compound receptor ligands, radioligand competition binding assays are the gold standard. These assays measure the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest.
I. Membrane Preparation from Cells or Tissues
Accurate binding assays begin with high-quality membrane preparations containing the target receptors.
Materials:
-
Cells expressing Ang II receptors or tissue of interest
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Homogenization Buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.2, with protease inhibitors)
-
Mechanical homogenizer or sonicator
-
High-speed centrifuge
Protocol:
-
Cell/Tissue Collection: Harvest cultured cells or excise fresh tissue and place on ice.
-
Washing: Wash cells or minced tissue with ice-cold PBS to remove contaminants. Centrifuge at a low speed (e.g., 500 x g) to pellet the cells/tissue and discard the supernatant.
-
Homogenization: Resuspend the pellet in ice-cold homogenization buffer and homogenize using a mechanical homogenizer or sonicator until the cells or tissue are completely disrupted.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh homogenization buffer. Repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford assay. Aliquot and store at -80°C until use.
II. Radioligand Competition Binding Assay
This protocol outlines the steps to determine the IC50 and subsequently the Ki of a test ligand.
Materials:
-
Membrane preparation containing AT1 or AT2 receptors
-
Radiolabeled ligand (e.g., [125I]-Sar1,Ile8-Angiotensin II)
-
Unlabeled test compounds (e.g., Losartan, PD123319)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
A fixed concentration of the radiolabeled ligand (typically at its Kd concentration).
-
Increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known potent, unlabeled ligand (e.g., unlabeled this compound or a selective antagonist).
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Termination: Terminate the assay by rapidly filtering the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts from wells with excess unlabeled ligand) from the total binding (counts from wells with only the radioligand) to obtain the specific binding for each concentration of the test compound.
-
Generate Competition Curve: Plot the specific binding as a percentage of the control (wells with no test compound) against the logarithm of the test compound concentration.
-
Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kd is the dissociation constant of the radiolabeled ligand.
-
-
Visualizing this compound Receptor Signaling and Assay Workflow
To better understand the context of these binding assays, the following diagrams illustrate the key signaling pathways of the AT1 and AT2 receptors and the general workflow of a competition binding assay.
Caption: Workflow of a competition binding assay.
Caption: this compound receptor signaling pathways.
By employing these standardized protocols and understanding the comparative binding affinities of different ligands, researchers can confidently validate the specificity of their tools, leading to more robust and reliable findings in the study of the renin-angiotensin system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with this compound Receptor 1 Subtype | Bangladesh Pharmaceutical Journal [banglajol.info]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Angiotensin II and Endothelin-1 in Vasoconstriction
An objective guide for researchers, scientists, and drug development professionals on the comparative vasoconstrictive effects of Angiotensin II and Endothelin-1 (B181129), supported by experimental data and detailed methodologies.
This compound (Ang II) and Endothelin-1 (ET-1) are two of the most potent endogenous vasoconstrictors, playing crucial roles in the regulation of vascular tone and blood pressure. Both peptides are implicated in the pathophysiology of various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[1] This guide provides a comparative overview of their mechanisms of action, signaling pathways, and experimental evaluation, offering valuable insights for researchers in cardiovascular pharmacology and drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the vasoconstrictor potency of this compound and Endothelin-1 from various experimental models. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, tissues, and species.
| Agonist | Vessel Type | Species | EC50 (M) | Maximal Response (Emax) | Reference |
| This compound | Human Coronary Artery | Human | ~2.0 x 10⁻⁸ | - | [2] |
| This compound | Rat Aorta | Rat | - | - | [3][4] |
| This compound | Human Saphenous Vein | Human | - | Comparable to Ang III and Ang IV | [5] |
| Endothelin-1 | Rat Aorta | Rat | - | - | |
| Endothelin-1 | Rat Mesenteric Arteries | Rat | - | Potentiates norepinephrine-induced contraction |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Emax is the maximal response that can be produced by the drug.
Signaling Pathways: A Visual Representation
The vasoconstrictor effects of this compound and Endothelin-1 are mediated by distinct signaling pathways, although they share some common downstream effectors. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the antagonistic effects of different this compound receptor blockers in human coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances endothelin-1-induced vasoconstriction through upregulating endothelin type A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced vascular contraction induced by exposure to this compound mediated by endothelin-1 biosynthesis following PKCβ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative vasoconstrictor effects of this compound, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Angiotensin II and Endothelin-1 in Vasoconstriction
An objective guide for researchers, scientists, and drug development professionals on the comparative vasoconstrictive effects of Angiotensin II and Endothelin-1, supported by experimental data and detailed methodologies.
This compound (Ang II) and Endothelin-1 (ET-1) are two of the most potent endogenous vasoconstrictors, playing crucial roles in the regulation of vascular tone and blood pressure. Both peptides are implicated in the pathophysiology of various cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[1] This guide provides a comparative overview of their mechanisms of action, signaling pathways, and experimental evaluation, offering valuable insights for researchers in cardiovascular pharmacology and drug development.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the vasoconstrictor potency of this compound and Endothelin-1 from various experimental models. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, tissues, and species.
| Agonist | Vessel Type | Species | EC50 (M) | Maximal Response (Emax) | Reference |
| This compound | Human Coronary Artery | Human | ~2.0 x 10⁻⁸ | - | [2] |
| This compound | Rat Aorta | Rat | - | - | [3][4] |
| This compound | Human Saphenous Vein | Human | - | Comparable to Ang III and Ang IV | [5] |
| Endothelin-1 | Rat Aorta | Rat | - | - | |
| Endothelin-1 | Rat Mesenteric Arteries | Rat | - | Potentiates norepinephrine-induced contraction |
Note: EC50 (half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Emax is the maximal response that can be produced by the drug.
Signaling Pathways: A Visual Representation
The vasoconstrictor effects of this compound and Endothelin-1 are mediated by distinct signaling pathways, although they share some common downstream effectors. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the antagonistic effects of different this compound receptor blockers in human coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound enhances endothelin-1-induced vasoconstriction through upregulating endothelin type A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced vascular contraction induced by exposure to this compound mediated by endothelin-1 biosynthesis following PKCβ activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative vasoconstrictor effects of this compound, III, and IV in human isolated saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiotensin II Receptor Blockers: A Comparative Analysis of Pharmacological Profiles
For Researchers, Scientists, and Drug Development Professionals
Angiotensin II receptor blockers (ARBs) represent a cornerstone in the management of hypertension and other cardiovascular diseases. While all drugs in this class share the common mechanism of blocking the this compound type 1 (AT1) receptor, they exhibit distinct pharmacological profiles that can influence their clinical efficacy and application. This guide provides a detailed comparison of the key pharmacological characteristics of various ARBs, supported by experimental data and methodologies, to aid in research and drug development.
Key Pharmacodynamic and Pharmacokinetic Differentiators
The pharmacological differences among ARBs can be broadly categorized into their pharmacodynamic and pharmacokinetic properties. Pharmacodynamic distinctions primarily relate to their interaction with the AT1 receptor, including binding affinity and the nature of their antagonism. Pharmacokinetic variations encompass differences in absorption, distribution, metabolism, and elimination, which collectively determine the drug's concentration and duration of action in the body.
Data Summary: A Comparative Overview of ARB Pharmacological Profiles
The following tables summarize the key quantitative data for a range of commonly prescribed ARBs, providing a basis for direct comparison.
Table 1: Pharmacodynamic Properties of this compound Receptor Blockers
| Drug | Active Moiety | AT1 Receptor Binding Affinity (Ki) | Type of Antagonism | Receptor Dissociation Half-life |
| Losartan | EXP3174 | ~10-40 times more potent than losartan[1][2] | Competitive (Losartan), Insurmountable (EXP3174)[1] | 67 min (Losartan)[3] |
| Valsartan | Valsartan | - | Insurmountable[4] | - |
| Irbesartan | Irbesartan | High | Insurmountable | - |
| Candesartan (B1668252) | Candesartan | High | Insurmountable | - |
| Olmesartan | Olmesartan | High | Insurmountable | 166 min |
| Telmisartan | Telmisartan | High | Insurmountable | 213 min |
| Eprosartan | Eprosartan | - | Surmountable | - |
| Azilsartan | Azilsartan | High | Insurmountable | - |
Note: Specific Ki values are often determined in different experimental settings, making direct comparison across studies challenging. The table reflects relative potencies and characteristics as described in the literature.
Table 2: Pharmacokinetic Properties of this compound Receptor Blockers
| Drug | Prodrug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) | Primary Route of Elimination |
| Losartan | Yes | ~33 | >98 | 2 (Losartan), 6-9 (EXP3174) | Hepatic and Renal |
| Valsartan | No | ~25 | ~95 | 6 | Primarily Fecal |
| Irbesartan | No | 60-80 | 90-95 | 11-15 | Hepatic and Renal |
| Candesartan | Yes | ~15 (as candesartan cilexetil) | >99 | 9 | Hepatic and Renal |
| Olmesartan | Yes | ~26 | >99 | 13 | Hepatic and Renal |
| Telmisartan | No | 42-58 | >99.5 | ~24 | Primarily Fecal |
| Eprosartan | No | ~13 | ~98 | 5-9 | Hepatic and Renal |
| Azilsartan | Yes | ~60 | >99 | 11 | Hepatic and Renal |
Experimental Protocols: Unveiling the Data
The quantitative data presented above are derived from a variety of in vitro and in vivo experimental procedures. Understanding these methodologies is crucial for interpreting the results and designing further comparative studies.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay is a fundamental technique used to quantify the affinity of a drug for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an ARB for the AT1 receptor.
Principle: This assay measures the ability of an unlabeled ARB to compete with a radiolabeled ligand (e.g., [125I]-Angiotensin II) for binding to the AT1 receptor in a tissue or cell membrane preparation. The concentration of the ARB that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Generalized Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat liver, adrenal cortex) or cells expressing the AT1 receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled ARB.
-
A parallel set of tubes containing a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinetic Binding Assay for Determining Receptor Dissociation Half-life
This assay provides information on the rate at which a drug dissociates from its receptor, a key determinant of the duration of action.
Objective: To measure the dissociation rate constant (koff) and calculate the dissociation half-life (t1/2) of an ARB from the AT1 receptor.
Principle: This method involves pre-incubating the receptor preparation with a radiolabeled ARB to allow for the formation of the receptor-ligand complex. Dissociation is then initiated by adding a high concentration of an unlabeled ligand to prevent re-binding of the radioligand. The amount of radioligand remaining bound to the receptor is measured over time.
Generalized Protocol:
-
Association Phase:
-
The membrane preparation is incubated with the radiolabeled ARB for a sufficient time to reach binding equilibrium.
-
-
Dissociation Phase:
-
A saturating concentration of an unlabeled AT1 receptor antagonist is added to the incubation mixture to prevent re-association of the radiolabeled ligand.
-
At various time points, aliquots are taken, and the bound radioligand is separated from the free radioligand by rapid filtration.
-
-
Quantification and Data Analysis:
-
The radioactivity of the bound ligand is measured at each time point.
-
The data are plotted as the natural logarithm of the percentage of specific binding remaining versus time.
-
The dissociation rate constant (koff) is the negative of the slope of this line.
-
The dissociation half-life is calculated as t1/2 = ln(2) / koff.
-
Visualizing the Pathways and Comparisons
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and the comparative nature of ARB pharmacology.
Renin-Angiotensin-Aldosterone System (RAAS) and ARB Mechanism of Action
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for this compound Receptor Blockers.
Comparative Receptor Binding Kinetics of ARBs
Caption: A logical diagram illustrating the classification of ARBs based on their receptor binding kinetics.
References
- 1. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
Angiotensin II Receptor Blockers: A Comparative Analysis of Pharmacological Profiles
For Researchers, Scientists, and Drug Development Professionals
Angiotensin II receptor blockers (ARBs) represent a cornerstone in the management of hypertension and other cardiovascular diseases. While all drugs in this class share the common mechanism of blocking the this compound type 1 (AT1) receptor, they exhibit distinct pharmacological profiles that can influence their clinical efficacy and application. This guide provides a detailed comparison of the key pharmacological characteristics of various ARBs, supported by experimental data and methodologies, to aid in research and drug development.
Key Pharmacodynamic and Pharmacokinetic Differentiators
The pharmacological differences among ARBs can be broadly categorized into their pharmacodynamic and pharmacokinetic properties. Pharmacodynamic distinctions primarily relate to their interaction with the AT1 receptor, including binding affinity and the nature of their antagonism. Pharmacokinetic variations encompass differences in absorption, distribution, metabolism, and elimination, which collectively determine the drug's concentration and duration of action in the body.
Data Summary: A Comparative Overview of ARB Pharmacological Profiles
The following tables summarize the key quantitative data for a range of commonly prescribed ARBs, providing a basis for direct comparison.
Table 1: Pharmacodynamic Properties of this compound Receptor Blockers
| Drug | Active Moiety | AT1 Receptor Binding Affinity (Ki) | Type of Antagonism | Receptor Dissociation Half-life |
| Losartan | EXP3174 | ~10-40 times more potent than losartan[1][2] | Competitive (Losartan), Insurmountable (EXP3174)[1] | 67 min (Losartan)[3] |
| Valsartan | Valsartan | - | Insurmountable[4] | - |
| Irbesartan | Irbesartan | High | Insurmountable | - |
| Candesartan | Candesartan | High | Insurmountable | - |
| Olmesartan | Olmesartan | High | Insurmountable | 166 min |
| Telmisartan | Telmisartan | High | Insurmountable | 213 min |
| Eprosartan | Eprosartan | - | Surmountable | - |
| Azilsartan | Azilsartan | High | Insurmountable | - |
Note: Specific Ki values are often determined in different experimental settings, making direct comparison across studies challenging. The table reflects relative potencies and characteristics as described in the literature.
Table 2: Pharmacokinetic Properties of this compound Receptor Blockers
| Drug | Prodrug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) | Primary Route of Elimination |
| Losartan | Yes | ~33 | >98 | 2 (Losartan), 6-9 (EXP3174) | Hepatic and Renal |
| Valsartan | No | ~25 | ~95 | 6 | Primarily Fecal |
| Irbesartan | No | 60-80 | 90-95 | 11-15 | Hepatic and Renal |
| Candesartan | Yes | ~15 (as candesartan cilexetil) | >99 | 9 | Hepatic and Renal |
| Olmesartan | Yes | ~26 | >99 | 13 | Hepatic and Renal |
| Telmisartan | No | 42-58 | >99.5 | ~24 | Primarily Fecal |
| Eprosartan | No | ~13 | ~98 | 5-9 | Hepatic and Renal |
| Azilsartan | Yes | ~60 | >99 | 11 | Hepatic and Renal |
Experimental Protocols: Unveiling the Data
The quantitative data presented above are derived from a variety of in vitro and in vivo experimental procedures. Understanding these methodologies is crucial for interpreting the results and designing further comparative studies.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This assay is a fundamental technique used to quantify the affinity of a drug for its receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an ARB for the AT1 receptor.
Principle: This assay measures the ability of an unlabeled ARB to compete with a radiolabeled ligand (e.g., [125I]-Angiotensin II) for binding to the AT1 receptor in a tissue or cell membrane preparation. The concentration of the ARB that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Generalized Protocol:
-
Membrane Preparation:
-
Tissues (e.g., rat liver, adrenal cortex) or cells expressing the AT1 receptor are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled ARB.
-
A parallel set of tubes containing a high concentration of an unlabeled ligand is used to determine non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated using the formula: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinetic Binding Assay for Determining Receptor Dissociation Half-life
This assay provides information on the rate at which a drug dissociates from its receptor, a key determinant of the duration of action.
Objective: To measure the dissociation rate constant (koff) and calculate the dissociation half-life (t1/2) of an ARB from the AT1 receptor.
Principle: This method involves pre-incubating the receptor preparation with a radiolabeled ARB to allow for the formation of the receptor-ligand complex. Dissociation is then initiated by adding a high concentration of an unlabeled ligand to prevent re-binding of the radioligand. The amount of radioligand remaining bound to the receptor is measured over time.
Generalized Protocol:
-
Association Phase:
-
The membrane preparation is incubated with the radiolabeled ARB for a sufficient time to reach binding equilibrium.
-
-
Dissociation Phase:
-
A saturating concentration of an unlabeled AT1 receptor antagonist is added to the incubation mixture to prevent re-association of the radiolabeled ligand.
-
At various time points, aliquots are taken, and the bound radioligand is separated from the free radioligand by rapid filtration.
-
-
Quantification and Data Analysis:
-
The radioactivity of the bound ligand is measured at each time point.
-
The data are plotted as the natural logarithm of the percentage of specific binding remaining versus time.
-
The dissociation rate constant (koff) is the negative of the slope of this line.
-
The dissociation half-life is calculated as t1/2 = ln(2) / koff.
-
Visualizing the Pathways and Comparisons
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and the comparative nature of ARB pharmacology.
Renin-Angiotensin-Aldosterone System (RAAS) and ARB Mechanism of Action
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for this compound Receptor Blockers.
Comparative Receptor Binding Kinetics of ARBs
Caption: A logical diagram illustrating the classification of ARBs based on their receptor binding kinetics.
References
- 1. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
Comparing the pro-fibrotic effects of Angiotensin II and TGF-beta in cardiac fibroblasts
A Comparative Analysis of Pro-fibrotic Signaling in Cardiac Fibroblasts for Researchers and Drug Development Professionals
Cardiac fibrosis, a pathological hallmark of most heart diseases, is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to stiffening of the heart muscle and progressive cardiac dysfunction. At the cellular level, this process is driven by the activation of cardiac fibroblasts and their differentiation into myofibroblasts. Two key signaling molecules, Angiotensin II (Ang II) and Transforming Growth Factor-beta (TGF-β), are potent instigators of this fibrotic cascade. While both are known to promote cardiac fibrosis, the nuances of their pro-fibrotic effects and underlying signaling mechanisms are of critical interest for the development of targeted anti-fibrotic therapies. This guide provides a detailed, data-driven comparison of the pro-fibrotic effects of Ang II and TGF-β on cardiac fibroblasts.
Quantitative Comparison of Pro-Fibrotic Effects
The following tables summarize the quantitative effects of this compound and TGF-β on key markers of cardiac fibrosis based on published experimental data. It is important to note that experimental conditions such as cell source (neonatal vs. adult, species), agonist concentration, and treatment duration can influence the magnitude of the observed effects.
| Parameter | This compound | TGF-β | Species/Cell Type | Key Findings & Notes |
| Collagen Synthesis | 1.57 to 2-fold increase in Collagen I protein[1] | 1.24 to 1.4-fold increase in Collagen I & III mRNA[2] | Rat (neonatal and adult) | Ang II often exerts part of its pro-fibrotic effect by inducing the production of TGF-β, which then acts in an autocrine/paracrine manner to stimulate collagen synthesis.[2][3] |
| Myofibroblast Differentiation (α-SMA Expression) | ~60-70% of fibroblasts differentiate to myofibroblasts[4] | Significant upregulation of α-SMA protein | Rat (neonatal) | TGF-β is considered a very potent and direct inducer of myofibroblast differentiation. Ang II can also induce α-SMA expression, often mediated by TGF-β. |
| Cell Proliferation | 1.31 to 1.45-fold increase in cell viability | Can promote fibroblast proliferation | Rat (neonatal) | The proliferative effects of Ang II on cardiac fibroblasts have been consistently reported, while the role of TGF-β in proliferation can be more complex and context-dependent. |
Table 1: Comparison of the Pro-fibrotic Effects of this compound and TGF-β on Cardiac Fibroblasts.
Signaling Pathways: A Visual Breakdown
The pro-fibrotic actions of this compound and TGF-β are mediated by distinct but interconnected signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
Caption: this compound signaling pathway in cardiac fibroblasts.
Caption: TGF-β signaling pathway in cardiac fibroblasts.
Experimental Workflow: A Comparative Overview
The investigation of Ang II and TGF-β's pro-fibrotic effects typically follows a standardized experimental workflow. This diagram illustrates the key stages of in vitro analysis.
Caption: General experimental workflow for studying cardiac fibroblast fibrosis.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific advancement. The following sections provide detailed methodologies for the key experiments cited in this guide.
Isolation and Culture of Adult Rat Cardiac Fibroblasts
-
Heart Excision and Preparation: Euthanize adult Sprague-Dawley rats according to approved institutional protocols. Aseptically excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Ventricle Mincing: Transfer the hearts to a sterile dish, remove the atria, and mince the ventricular tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion: Transfer the minced tissue to a solution of 0.1% trypsin and 0.05% collagenase type II in HBSS. Incubate at 37°C with gentle agitation for 15-20 minutes.
-
Cell Dissociation and Filtration: After incubation, gently pipette the tissue suspension up and down to further dissociate the cells. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Fibroblast Enrichment: Plate the filtered cell suspension in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cardiac fibroblasts will adhere to the plastic surface more rapidly than cardiomyocytes. After 90 minutes, remove the non-adherent cells (cardiomyocytes) and add fresh media to the adherent fibroblasts.
-
Cell Culture: Culture the fibroblasts at 37°C in a humidified atmosphere of 5% CO₂. Passage the cells upon reaching 80-90% confluency. Experiments are typically performed on cells from passages 2-4.
Sirius Red Collagen Assay
-
Cell Seeding and Treatment: Seed cardiac fibroblasts in 24-well plates and allow them to adhere overnight. The following day, replace the medium with serum-free DMEM and treat with Ang II or TGF-β for the desired duration (e.g., 24-48 hours).
-
Fixation: After treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Staining: Wash the fixed cells twice with distilled water. Add 0.1% Sirius Red solution (in saturated picric acid) to each well and incubate for 1 hour at room temperature.
-
Washing: Aspirate the Sirius Red solution and wash the wells extensively with 0.01 M HCl to remove unbound dye.
-
Elution and Quantification: Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.
Western Blot for α-Smooth Muscle Actin (α-SMA)
-
Cell Lysis: Following treatment with Ang II or TGF-β, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against α-SMA overnight at 4°C. The following day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.
BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed cardiac fibroblasts in a 96-well plate and treat with Ang II or TGF-β as described above.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add 5-bromo-2'-deoxyuridine (BrdU) labeling solution to each well and incubate at 37°C to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Aspirate the medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step also denatures the DNA to allow for antibody access to the incorporated BrdU.
-
Immunodetection: Wash the cells and add a BrdU-specific antibody conjugated to a detection enzyme (e.g., peroxidase). Incubate for 1-2 hours at room temperature.
-
Substrate Addition and Measurement: Wash the wells and add the enzyme substrate. The conversion of the substrate will produce a colored product. Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength. The absorbance is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.
Conclusion
Both this compound and TGF-β are formidable players in the progression of cardiac fibrosis. While TGF-β is a direct and potent inducer of myofibroblast differentiation and ECM production, Ang II exerts its pro-fibrotic effects through a multifaceted signaling network that includes the induction of TGF-β itself. A comprehensive understanding of their distinct and overlapping mechanisms, as facilitated by the quantitative data and detailed protocols provided in this guide, is paramount for the rational design of novel and effective anti-fibrotic therapies for heart disease.
References
- 1. Antagonism of this compound AT1 Receptor and Silencing of CD44 Gene Expression Inhibit Cardiac Fibroblast Activation via Modulating TGF-β1/Smad Signaling Pathway [scirp.org]
- 2. This compound directly increases transforming growth factor beta1 and osteopontin and indirectly affects collagen mRNA expression in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI Insight - Fibroblast-specific IKK-β deficiency ameliorates this compound–induced adverse cardiac remodeling in mice [insight.jci.org]
Comparing the pro-fibrotic effects of Angiotensin II and TGF-beta in cardiac fibroblasts
A Comparative Analysis of Pro-fibrotic Signaling in Cardiac Fibroblasts for Researchers and Drug Development Professionals
Cardiac fibrosis, a pathological hallmark of most heart diseases, is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to stiffening of the heart muscle and progressive cardiac dysfunction. At the cellular level, this process is driven by the activation of cardiac fibroblasts and their differentiation into myofibroblasts. Two key signaling molecules, Angiotensin II (Ang II) and Transforming Growth Factor-beta (TGF-β), are potent instigators of this fibrotic cascade. While both are known to promote cardiac fibrosis, the nuances of their pro-fibrotic effects and underlying signaling mechanisms are of critical interest for the development of targeted anti-fibrotic therapies. This guide provides a detailed, data-driven comparison of the pro-fibrotic effects of Ang II and TGF-β on cardiac fibroblasts.
Quantitative Comparison of Pro-Fibrotic Effects
The following tables summarize the quantitative effects of this compound and TGF-β on key markers of cardiac fibrosis based on published experimental data. It is important to note that experimental conditions such as cell source (neonatal vs. adult, species), agonist concentration, and treatment duration can influence the magnitude of the observed effects.
| Parameter | This compound | TGF-β | Species/Cell Type | Key Findings & Notes |
| Collagen Synthesis | 1.57 to 2-fold increase in Collagen I protein[1] | 1.24 to 1.4-fold increase in Collagen I & III mRNA[2] | Rat (neonatal and adult) | Ang II often exerts part of its pro-fibrotic effect by inducing the production of TGF-β, which then acts in an autocrine/paracrine manner to stimulate collagen synthesis.[2][3] |
| Myofibroblast Differentiation (α-SMA Expression) | ~60-70% of fibroblasts differentiate to myofibroblasts[4] | Significant upregulation of α-SMA protein | Rat (neonatal) | TGF-β is considered a very potent and direct inducer of myofibroblast differentiation. Ang II can also induce α-SMA expression, often mediated by TGF-β. |
| Cell Proliferation | 1.31 to 1.45-fold increase in cell viability | Can promote fibroblast proliferation | Rat (neonatal) | The proliferative effects of Ang II on cardiac fibroblasts have been consistently reported, while the role of TGF-β in proliferation can be more complex and context-dependent. |
Table 1: Comparison of the Pro-fibrotic Effects of this compound and TGF-β on Cardiac Fibroblasts.
Signaling Pathways: A Visual Breakdown
The pro-fibrotic actions of this compound and TGF-β are mediated by distinct but interconnected signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.
Caption: this compound signaling pathway in cardiac fibroblasts.
Caption: TGF-β signaling pathway in cardiac fibroblasts.
Experimental Workflow: A Comparative Overview
The investigation of Ang II and TGF-β's pro-fibrotic effects typically follows a standardized experimental workflow. This diagram illustrates the key stages of in vitro analysis.
Caption: General experimental workflow for studying cardiac fibroblast fibrosis.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific advancement. The following sections provide detailed methodologies for the key experiments cited in this guide.
Isolation and Culture of Adult Rat Cardiac Fibroblasts
-
Heart Excision and Preparation: Euthanize adult Sprague-Dawley rats according to approved institutional protocols. Aseptically excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Ventricle Mincing: Transfer the hearts to a sterile dish, remove the atria, and mince the ventricular tissue into small pieces (1-2 mm³).
-
Enzymatic Digestion: Transfer the minced tissue to a solution of 0.1% trypsin and 0.05% collagenase type II in HBSS. Incubate at 37°C with gentle agitation for 15-20 minutes.
-
Cell Dissociation and Filtration: After incubation, gently pipette the tissue suspension up and down to further dissociate the cells. Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Fibroblast Enrichment: Plate the filtered cell suspension in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cardiac fibroblasts will adhere to the plastic surface more rapidly than cardiomyocytes. After 90 minutes, remove the non-adherent cells (cardiomyocytes) and add fresh media to the adherent fibroblasts.
-
Cell Culture: Culture the fibroblasts at 37°C in a humidified atmosphere of 5% CO₂. Passage the cells upon reaching 80-90% confluency. Experiments are typically performed on cells from passages 2-4.
Sirius Red Collagen Assay
-
Cell Seeding and Treatment: Seed cardiac fibroblasts in 24-well plates and allow them to adhere overnight. The following day, replace the medium with serum-free DMEM and treat with Ang II or TGF-β for the desired duration (e.g., 24-48 hours).
-
Fixation: After treatment, aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.
-
Staining: Wash the fixed cells twice with distilled water. Add 0.1% Sirius Red solution (in saturated picric acid) to each well and incubate for 1 hour at room temperature.
-
Washing: Aspirate the Sirius Red solution and wash the wells extensively with 0.01 M HCl to remove unbound dye.
-
Elution and Quantification: Elute the bound dye by adding 0.1 M NaOH to each well and incubating for 30 minutes with gentle shaking. Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.
Western Blot for α-Smooth Muscle Actin (α-SMA)
-
Cell Lysis: Following treatment with Ang II or TGF-β, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against α-SMA overnight at 4°C. The following day, wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.
BrdU Cell Proliferation Assay
-
Cell Seeding and Treatment: Seed cardiac fibroblasts in a 96-well plate and treat with Ang II or TGF-β as described above.
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add 5-bromo-2'-deoxyuridine (B1667946) (BrdU) labeling solution to each well and incubate at 37°C to allow for incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Aspirate the medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature. This step also denatures the DNA to allow for antibody access to the incorporated BrdU.
-
Immunodetection: Wash the cells and add a BrdU-specific antibody conjugated to a detection enzyme (e.g., peroxidase). Incubate for 1-2 hours at room temperature.
-
Substrate Addition and Measurement: Wash the wells and add the enzyme substrate. The conversion of the substrate will produce a colored product. Stop the reaction and measure the absorbance using a microplate reader at the appropriate wavelength. The absorbance is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.
Conclusion
Both this compound and TGF-β are formidable players in the progression of cardiac fibrosis. While TGF-β is a direct and potent inducer of myofibroblast differentiation and ECM production, Ang II exerts its pro-fibrotic effects through a multifaceted signaling network that includes the induction of TGF-β itself. A comprehensive understanding of their distinct and overlapping mechanisms, as facilitated by the quantitative data and detailed protocols provided in this guide, is paramount for the rational design of novel and effective anti-fibrotic therapies for heart disease.
References
- 1. Antagonism of this compound AT1 Receptor and Silencing of CD44 Gene Expression Inhibit Cardiac Fibroblast Activation via Modulating TGF-β1/Smad Signaling Pathway [scirp.org]
- 2. This compound directly increases transforming growth factor beta1 and osteopontin and indirectly affects collagen mRNA expression in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI Insight - Fibroblast-specific IKK-β deficiency ameliorates this compound–induced adverse cardiac remodeling in mice [insight.jci.org]
A Head-to-Head Comparison: Validating a Novel Animal Model for Angiotensin II-Induced Renal Damage
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical first step in studying disease pathogenesis and evaluating novel therapeutics. This guide provides a comprehensive comparison of a novel genetically modified mouse model for Angiotensin II (Ang II)-induced renal damage against two established models: the Ang II infusion model in wild-type mice and the double transgenic rat (dTGR) model.
This guide presents supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows to aid in the objective assessment of these models.
Performance Comparison of Animal Models
The following tables summarize the key characteristics and quantitative data obtained from the novel model and two established models of Ang II-induced renal damage.
Table 1: General Characteristics of Animal Models
| Feature | Ang II Infusion (C57BL/6 Mouse) | Double Transgenic Rat (dTGR) | New Model (Genetically Modified C57BL/6 Mouse) |
| Species | Mouse | Rat | Mouse |
| Genetic Background | Wild-type (e.g., C57BL/6) | Sprague-Dawley background with human renin and angiotensinogen (B3276523) transgenes | Genetically modified on a C57BL/6 background |
| Method of Ang II Elevation | Exogenous infusion via osmotic minipump | Endogenous overexpression of human renin and angiotensinogen | Exogenous infusion via osmotic minipump |
| Key Advantages | Technically straightforward, allows for dose-response studies, widely used and well-characterized. | Chronic, stable hypertension from a young age, mimics some aspects of genetic predisposition to hypertension.[1] | Allows for the investigation of specific gene/pathway involvement in Ang II-induced renal damage. |
| Key Limitations | Supraphysiological levels of Ang II, potential for off-target effects, requires surgery for pump implantation. | Severe phenotype with high mortality, species differences in the renin-angiotensin system.[1][2] | Phenotype may be subtle or complex, requires extensive characterization. |
Table 2: Quantitative Comparison of Renal Damage Parameters
| Parameter | Ang II Infusion (C57BL/6 Mouse) | Double Transgenic Rat (dTGR) | New Model (Genetically Modified C57BL/6 Mouse) |
| Systolic Blood Pressure (mmHg) | ~147 ± 8[3] | ~190 ± 7[1] | Variable (dependent on genetic modification) |
| 24h Albuminuria (mg/day) | Significantly increased vs. control | 57.1 ± 8.7 | Variable (dependent on genetic modification) |
| Glomerulosclerosis Index | Increased mesangial expansion | Severe glomerulosclerosis | Variable (dependent on genetic modification) |
| Tubulointerstitial Fibrosis (%) | 0.4 ± 0.1 | Significant fibrosis observed | Variable (dependent on genetic modification) |
| Renal Inflammation | Increased infiltration of immune cells | Pronounced leukocyte infiltration | Variable (dependent on genetic modification) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Infusion Protocol
Objective: To induce hypertension and renal damage through the continuous delivery of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (Sigma-Aldrich)
-
Osmotic minipumps (Alzet, e.g., Model 1004)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Dissolve this compound in sterile saline to achieve the desired infusion rate (e.g., 1.4 mg/kg/day).
-
Fill osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Anesthetize the mouse using isoflurane.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant the osmotic minipump subcutaneously.
-
Suture the incision and allow the mouse to recover.
-
Monitor the animal's health and blood pressure regularly for the duration of the study (e.g., 28 days).
Blood Pressure Measurement (Tail-Cuff Method)
Objective: To non-invasively measure systolic and diastolic blood pressure in conscious mice.
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)
-
Mouse restrainer
-
Warming platform
Procedure:
-
Acclimatize the mice to the restrainer and the procedure for at least 5-7 consecutive days before taking measurements to minimize stress-induced variations.
-
Place the mouse in the restrainer on the warming platform to maintain normal body temperature.
-
Position the tail-cuff and sensor on the mouse's tail according to the manufacturer's instructions.
-
Perform a series of inflation and deflation cycles. Typically, the first 5 cycles are for acclimation and are discarded from the analysis.
-
Record the subsequent 10-15 measurements.
-
Average the valid readings to obtain the final blood pressure value for each mouse.
Urine Albumin Measurement (ELISA)
Objective: To quantify the amount of albumin excreted in the urine as a marker of kidney damage.
Materials:
-
Metabolic cages for 24-hour urine collection
-
Mouse Albumin ELISA kit (e.g., Abcam, ab108792)
-
Microplate reader
Procedure:
-
Place individual mice in metabolic cages and collect urine over a 24-hour period.
-
Centrifuge the collected urine to remove any debris.
-
Store the urine samples at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and diluted urine samples to the pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-peroxidase conjugate.
-
Adding a chromogen substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the albumin concentration in the samples based on the standard curve.
Histological Analysis of Renal Fibrosis (Masson's Trichrome Stain)
Objective: To visualize and quantify collagen deposition in the kidney as a measure of fibrosis.
Materials:
-
Kidney tissue fixed in 10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Masson's Trichrome staining kit
-
Microscope with imaging software
Procedure:
-
Dehydrate the fixed kidney tissue through a series of graded ethanol (B145695) solutions and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Masson's Trichrome staining according to a standard protocol. This will stain collagen fibers blue, nuclei black, and cytoplasm and muscle fibers red.
-
Acquire digital images of the stained sections using a microscope.
-
Quantify the fibrotic area (blue staining) as a percentage of the total cortical area using image analysis software.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
References
A Head-to-Head Comparison: Validating a Novel Animal Model for Angiotensin II-Induced Renal Damage
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical first step in studying disease pathogenesis and evaluating novel therapeutics. This guide provides a comprehensive comparison of a novel genetically modified mouse model for Angiotensin II (Ang II)-induced renal damage against two established models: the Ang II infusion model in wild-type mice and the double transgenic rat (dTGR) model.
This guide presents supporting experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows to aid in the objective assessment of these models.
Performance Comparison of Animal Models
The following tables summarize the key characteristics and quantitative data obtained from the novel model and two established models of Ang II-induced renal damage.
Table 1: General Characteristics of Animal Models
| Feature | Ang II Infusion (C57BL/6 Mouse) | Double Transgenic Rat (dTGR) | New Model (Genetically Modified C57BL/6 Mouse) |
| Species | Mouse | Rat | Mouse |
| Genetic Background | Wild-type (e.g., C57BL/6) | Sprague-Dawley background with human renin and angiotensinogen transgenes | Genetically modified on a C57BL/6 background |
| Method of Ang II Elevation | Exogenous infusion via osmotic minipump | Endogenous overexpression of human renin and angiotensinogen | Exogenous infusion via osmotic minipump |
| Key Advantages | Technically straightforward, allows for dose-response studies, widely used and well-characterized. | Chronic, stable hypertension from a young age, mimics some aspects of genetic predisposition to hypertension.[1] | Allows for the investigation of specific gene/pathway involvement in Ang II-induced renal damage. |
| Key Limitations | Supraphysiological levels of Ang II, potential for off-target effects, requires surgery for pump implantation. | Severe phenotype with high mortality, species differences in the renin-angiotensin system.[1][2] | Phenotype may be subtle or complex, requires extensive characterization. |
Table 2: Quantitative Comparison of Renal Damage Parameters
| Parameter | Ang II Infusion (C57BL/6 Mouse) | Double Transgenic Rat (dTGR) | New Model (Genetically Modified C57BL/6 Mouse) |
| Systolic Blood Pressure (mmHg) | ~147 ± 8[3] | ~190 ± 7[1] | Variable (dependent on genetic modification) |
| 24h Albuminuria (mg/day) | Significantly increased vs. control | 57.1 ± 8.7 | Variable (dependent on genetic modification) |
| Glomerulosclerosis Index | Increased mesangial expansion | Severe glomerulosclerosis | Variable (dependent on genetic modification) |
| Tubulointerstitial Fibrosis (%) | 0.4 ± 0.1 | Significant fibrosis observed | Variable (dependent on genetic modification) |
| Renal Inflammation | Increased infiltration of immune cells | Pronounced leukocyte infiltration | Variable (dependent on genetic modification) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Infusion Protocol
Objective: To induce hypertension and renal damage through the continuous delivery of this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound (Sigma-Aldrich)
-
Osmotic minipumps (Alzet, e.g., Model 1004)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
Procedure:
-
Dissolve this compound in sterile saline to achieve the desired infusion rate (e.g., 1.4 mg/kg/day).
-
Fill osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Anesthetize the mouse using isoflurane.
-
Make a small subcutaneous incision on the back of the mouse.
-
Implant the osmotic minipump subcutaneously.
-
Suture the incision and allow the mouse to recover.
-
Monitor the animal's health and blood pressure regularly for the duration of the study (e.g., 28 days).
Blood Pressure Measurement (Tail-Cuff Method)
Objective: To non-invasively measure systolic and diastolic blood pressure in conscious mice.
Materials:
-
Tail-cuff blood pressure measurement system (e.g., CODA, Kent Scientific)
-
Mouse restrainer
-
Warming platform
Procedure:
-
Acclimatize the mice to the restrainer and the procedure for at least 5-7 consecutive days before taking measurements to minimize stress-induced variations.
-
Place the mouse in the restrainer on the warming platform to maintain normal body temperature.
-
Position the tail-cuff and sensor on the mouse's tail according to the manufacturer's instructions.
-
Perform a series of inflation and deflation cycles. Typically, the first 5 cycles are for acclimation and are discarded from the analysis.
-
Record the subsequent 10-15 measurements.
-
Average the valid readings to obtain the final blood pressure value for each mouse.
Urine Albumin Measurement (ELISA)
Objective: To quantify the amount of albumin excreted in the urine as a marker of kidney damage.
Materials:
-
Metabolic cages for 24-hour urine collection
-
Mouse Albumin ELISA kit (e.g., Abcam, ab108792)
-
Microplate reader
Procedure:
-
Place individual mice in metabolic cages and collect urine over a 24-hour period.
-
Centrifuge the collected urine to remove any debris.
-
Store the urine samples at -80°C until analysis.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and diluted urine samples to the pre-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-peroxidase conjugate.
-
Adding a chromogen substrate and stopping the reaction.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the albumin concentration in the samples based on the standard curve.
Histological Analysis of Renal Fibrosis (Masson's Trichrome Stain)
Objective: To visualize and quantify collagen deposition in the kidney as a measure of fibrosis.
Materials:
-
Kidney tissue fixed in 10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Masson's Trichrome staining kit
-
Microscope with imaging software
Procedure:
-
Dehydrate the fixed kidney tissue through a series of graded ethanol solutions and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Masson's Trichrome staining according to a standard protocol. This will stain collagen fibers blue, nuclei black, and cytoplasm and muscle fibers red.
-
Acquire digital images of the stained sections using a microscope.
-
Quantify the fibrotic area (blue staining) as a percentage of the total cortical area using image analysis software.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
References
Angiotensin II's Impact on Gene Expression: A Comparative Microarray Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of findings from key microarray studies investigating the effects of Angiotensin II (Ang II) on gene expression. Ang II, a central component of the renin-angiotensin system, is a potent vasoconstrictor and also functions as a multifaceted hormone that influences cellular processes such as growth, apoptosis, and inflammation by altering gene expression.[1][2] Microarray analysis has been a important tool in elucidating the comprehensive transcriptional changes induced by Ang II in various cell types, offering insights into its role in cardiovascular and renal diseases.[3][4][5] This document summarizes quantitative data from pivotal studies, details the experimental protocols used, and visualizes the core signaling pathways and experimental workflows.
Comparative Analysis of this compound-Induced Gene Expression
The following tables summarize the differential expression of key genes in response to this compound treatment across different experimental models, as identified by microarray analysis. These genes are known to be involved in critical cellular processes such as inflammation, fibrosis, and cell growth.
Table 1: Upregulated Genes in Response to this compound
| Gene | Function | Cell/Tissue Type | Fold Change | Study |
| Serpine1 (PAI-1) | Serine/cysteine peptidase inhibitor, involved in fibrosis | Heart (Mouse) | Not specified, identified as a key hub gene | Dang et al. (2015) |
| Osteopontin | Matricellular protein, involved in inflammation and vascular remodeling | Vascular Smooth Muscle Cells | Coordinately upregulated | Campos et al. (2003) |
| Calpactin I and II | Calcium-binding proteins, novel Ang II-responsive genes | Vascular Smooth Muscle Cells | Coordinately upregulated | Campos et al. (2003) |
Table 2: Downregulated Genes in Response to this compound
| Gene | Function | Cell/Tissue Type | Fold Change | Study |
| Various Genes | Involved in metabolic processes | Heart (Mouse) | Not specified, general trend | Dang et al. (2015) |
Experimental Protocols
Understanding the methodologies behind these microarray studies is crucial for interpreting the data. Below are detailed protocols from representative studies.
Study 1: Time-Series Microarray Analysis of this compound-Induced Cardiac Remodeling
-
Animal Model: Wild-type male C57BL/6 mice (10 weeks old).
-
This compound Administration: Continuous infusion of Ang II (1500 ng/kg/min) for 1, 3, and 7 days using osmotic mini-pumps.
-
Sample Collection: Hearts were harvested at day 1, 3, and 7 post-infusion.
-
RNA Extraction: Total RNA was extracted from heart tissues.
-
Microarray Platform: Affymetrix GeneChip arrays.
-
Data Analysis: Differentially expressed genes were identified with a P-value < 0.05. Hierarchical clustering was performed to group genes with similar expression patterns over the time course.
Study 2: Identification of Angiotensin-Responsive Genes in Vascular Smooth Muscle Cells
-
Cell Culture: Rat aortic smooth muscle cells.
-
This compound Treatment: Cells were treated with Ang II versus a vehicle control.
-
Inhibitor Treatment: To dissect signaling pathways, cells were also treated with inhibitors for ERK (PD98059), p38 (SB203580), and PI3K (LY294002) prior to Ang II stimulation.
-
RNA Extraction: Total RNA was isolated from the cultured cells.
-
Microarray Platform: DNA microarray containing 5,088 genes and expressed sequence tags.
-
Data Analysis: Statistical inference was used on four replicated experiments to define Ang II-responsive genes (P<0.05). Computational cluster analysis was employed to identify coordinately regulated genes.
Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound signaling via the AT1 receptor.
The binding of this compound to its type 1 (AT1) receptor activates multiple downstream signaling cascades, including Gq/11-PLC-PKC, tyrosine kinases, MAPKs, and PI3K pathways, which converge to regulate the expression of target genes.
Caption: General workflow of a microarray experiment.
A typical microarray experiment involves sample preparation, processing on the microarray chip, data analysis to identify differentially expressed genes, and subsequent validation of the results using techniques like quantitative real-time PCR (qPCR). Quantitative real-time PCR is a commonly used method to validate the findings from microarray analyses.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound induces gene transcription through cell-type-dependent effects on the nuclear factor-kappaB (NF-kappaB) transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. DNA microarray profiling to identify angiotensin-responsive genes in vascular smooth muscle cells: potential mediators of vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Angiotensin II's Impact on Gene Expression: A Comparative Microarray Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of findings from key microarray studies investigating the effects of Angiotensin II (Ang II) on gene expression. Ang II, a central component of the renin-angiotensin system, is a potent vasoconstrictor and also functions as a multifaceted hormone that influences cellular processes such as growth, apoptosis, and inflammation by altering gene expression.[1][2] Microarray analysis has been a important tool in elucidating the comprehensive transcriptional changes induced by Ang II in various cell types, offering insights into its role in cardiovascular and renal diseases.[3][4][5] This document summarizes quantitative data from pivotal studies, details the experimental protocols used, and visualizes the core signaling pathways and experimental workflows.
Comparative Analysis of this compound-Induced Gene Expression
The following tables summarize the differential expression of key genes in response to this compound treatment across different experimental models, as identified by microarray analysis. These genes are known to be involved in critical cellular processes such as inflammation, fibrosis, and cell growth.
Table 1: Upregulated Genes in Response to this compound
| Gene | Function | Cell/Tissue Type | Fold Change | Study |
| Serpine1 (PAI-1) | Serine/cysteine peptidase inhibitor, involved in fibrosis | Heart (Mouse) | Not specified, identified as a key hub gene | Dang et al. (2015) |
| Osteopontin | Matricellular protein, involved in inflammation and vascular remodeling | Vascular Smooth Muscle Cells | Coordinately upregulated | Campos et al. (2003) |
| Calpactin I and II | Calcium-binding proteins, novel Ang II-responsive genes | Vascular Smooth Muscle Cells | Coordinately upregulated | Campos et al. (2003) |
Table 2: Downregulated Genes in Response to this compound
| Gene | Function | Cell/Tissue Type | Fold Change | Study |
| Various Genes | Involved in metabolic processes | Heart (Mouse) | Not specified, general trend | Dang et al. (2015) |
Experimental Protocols
Understanding the methodologies behind these microarray studies is crucial for interpreting the data. Below are detailed protocols from representative studies.
Study 1: Time-Series Microarray Analysis of this compound-Induced Cardiac Remodeling
-
Animal Model: Wild-type male C57BL/6 mice (10 weeks old).
-
This compound Administration: Continuous infusion of Ang II (1500 ng/kg/min) for 1, 3, and 7 days using osmotic mini-pumps.
-
Sample Collection: Hearts were harvested at day 1, 3, and 7 post-infusion.
-
RNA Extraction: Total RNA was extracted from heart tissues.
-
Microarray Platform: Affymetrix GeneChip arrays.
-
Data Analysis: Differentially expressed genes were identified with a P-value < 0.05. Hierarchical clustering was performed to group genes with similar expression patterns over the time course.
Study 2: Identification of Angiotensin-Responsive Genes in Vascular Smooth Muscle Cells
-
Cell Culture: Rat aortic smooth muscle cells.
-
This compound Treatment: Cells were treated with Ang II versus a vehicle control.
-
Inhibitor Treatment: To dissect signaling pathways, cells were also treated with inhibitors for ERK (PD98059), p38 (SB203580), and PI3K (LY294002) prior to Ang II stimulation.
-
RNA Extraction: Total RNA was isolated from the cultured cells.
-
Microarray Platform: DNA microarray containing 5,088 genes and expressed sequence tags.
-
Data Analysis: Statistical inference was used on four replicated experiments to define Ang II-responsive genes (P<0.05). Computational cluster analysis was employed to identify coordinately regulated genes.
Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound signaling via the AT1 receptor.
The binding of this compound to its type 1 (AT1) receptor activates multiple downstream signaling cascades, including Gq/11-PLC-PKC, tyrosine kinases, MAPKs, and PI3K pathways, which converge to regulate the expression of target genes.
Caption: General workflow of a microarray experiment.
A typical microarray experiment involves sample preparation, processing on the microarray chip, data analysis to identify differentially expressed genes, and subsequent validation of the results using techniques like quantitative real-time PCR (qPCR). Quantitative real-time PCR is a commonly used method to validate the findings from microarray analyses.
References
- 1. ahajournals.org [ahajournals.org]
- 2. This compound induces gene transcription through cell-type-dependent effects on the nuclear factor-kappaB (NF-kappaB) transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. DNA microarray profiling to identify angiotensin-responsive genes in vascular smooth muscle cells: potential mediators of vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
Comparative efficacy of different Angiotensin-Converting Enzyme (ACE) inhibitors on Angiotensin II levels
For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, understanding the nuanced differences between Angiotensin-Converting Enzyme (ACE) inhibitors is critical. While all drugs in this class share a common mechanism—the inhibition of the enzyme that converts Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II)—their comparative efficacy in reducing circulating Ang II levels can vary. This guide provides an objective comparison of several widely used ACE inhibitors, supported by experimental data, to aid in research and development decisions.
The primary function of ACE inhibitors is to modulate the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. By reducing the production of Ang II, these inhibitors lead to vasodilation and decreased aldosterone (B195564) secretion, thereby lowering blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The following diagram illustrates the RAAS cascade and the point of intervention for ACE inhibitors.
Comparative Efficacy on this compound Suppression
The direct measurement of plasma this compound levels following the administration of different ACE inhibitors provides a key pharmacodynamic endpoint for comparing their efficacy. The table below summarizes findings from various studies. It is important to note that direct head-to-head trials for all agents under identical conditions are limited, and thus comparisons should be made with consideration of the different study designs.
| ACE Inhibitor | Dosage | Study Population | Maximal this compound Reduction (%) | Study Reference |
| Captopril (B1668294) | 2.4 mg/day | Wistar Rats | ~68% | Komine et al., 2002[1] |
| 75 mg/day | Humans (IHA) | Slight, not significant decrease | Mantero et al., 1981[2] | |
| Enalapril (B1671234) | 20 mg/day | Healthy Humans | ~75% (after 8 days) | Nussberger et al., 2002 |
| 2 mg (IV) | Human (Case) | >50% | van der Kuy et al. | |
| Ramipril (B1678797) | 5 mg/day | Humans (PA) | Significant Decrease (P<0.01) | Zanone et al., 2020[3][4][5] |
| Lisinopril | Not specified | Not specified | Data not available in searched studies | - |
Note: IHA = Idiopathic Hyperaldosteronism; PA = Primary Aldosteronism. Percentage reduction for Captopril in the Komine et al. study was calculated from the provided mean values (Control: 134 pg/mL; Captopril: 43 pg/mL).
The data indicates that both captopril and enalapril can significantly reduce this compound levels. A study on ramipril also showed a significant decrease, although a precise percentage of maximal reduction was not provided. It is noteworthy that chronic administration of ACE inhibitors can sometimes lead to a phenomenon known as "Ang II escape" or "reactivation," where Ang II levels may return toward baseline over time.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies for measuring this compound.
Protocol 1: this compound Measurement in Rats (Komine et al., 2002)
-
Objective: To determine if combining an ACE inhibitor and an this compound Receptor Blocker (ARB) reduces plasma and kidney Ang II levels more than either agent alone.
-
Subjects: Wistar rats.
-
Treatment: Rats were administered captopril (2.4 mg/day) for one week.
-
Sample Collection: Blood samples were collected for the measurement of plasma this compound (AIIp).
-
Quantification Method: The specific assay for this compound measurement was not detailed in the abstract but is typically performed using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: this compound Measurement in Humans (Zanone et al., 2020)
-
Objective: To evaluate the utility of the aldosterone/equilibrium this compound (eqAngII) ratio for diagnosing primary aldosteronism in patients treated with ramipril.
-
Subjects: 25 patients with primary aldosteronism.
-
Treatment: Patients were administered ramipril (5 mg/day) for two weeks.
-
Sample Collection: Blood samples were collected at baseline (day 0) and after treatment (day 14 and 15).
-
Quantification Method: Plasma aldosterone and equilibrium Ang I and Ang II were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for peptide quantification.
A typical workflow for such a clinical investigation is outlined below.
Conclusion
The available data demonstrates that ACE inhibitors such as captopril, enalapril, and ramipril are effective at acutely reducing circulating this compound levels. Enalapril has been shown to decrease Ang II by approximately 75%, while animal studies suggest captopril can achieve a reduction of around 68%. While all ACE inhibitors are designed to block the formation of this compound, their individual pharmacokinetics and pharmacodynamics can lead to differences in the extent and duration of this effect. For drug development professionals, these differences may be critical when selecting a compound for a specific therapeutic indication or patient population. Further head-to-head clinical trials employing standardized methodologies are needed to definitively rank the comparative efficacy of all available ACE inhibitors on this compound suppression.
References
- 1. Effect of combining an ACE inhibitor and an this compound receptor blocker on plasma and kidney tissue this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
Comparative efficacy of different Angiotensin-Converting Enzyme (ACE) inhibitors on Angiotensin II levels
For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, understanding the nuanced differences between Angiotensin-Converting Enzyme (ACE) inhibitors is critical. While all drugs in this class share a common mechanism—the inhibition of the enzyme that converts Angiotensin I to the potent vasoconstrictor Angiotensin II (Ang II)—their comparative efficacy in reducing circulating Ang II levels can vary. This guide provides an objective comparison of several widely used ACE inhibitors, supported by experimental data, to aid in research and development decisions.
The primary function of ACE inhibitors is to modulate the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. By reducing the production of Ang II, these inhibitors lead to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The following diagram illustrates the RAAS cascade and the point of intervention for ACE inhibitors.
Comparative Efficacy on this compound Suppression
The direct measurement of plasma this compound levels following the administration of different ACE inhibitors provides a key pharmacodynamic endpoint for comparing their efficacy. The table below summarizes findings from various studies. It is important to note that direct head-to-head trials for all agents under identical conditions are limited, and thus comparisons should be made with consideration of the different study designs.
| ACE Inhibitor | Dosage | Study Population | Maximal this compound Reduction (%) | Study Reference |
| Captopril | 2.4 mg/day | Wistar Rats | ~68% | Komine et al., 2002[1] |
| 75 mg/day | Humans (IHA) | Slight, not significant decrease | Mantero et al., 1981[2] | |
| Enalapril | 20 mg/day | Healthy Humans | ~75% (after 8 days) | Nussberger et al., 2002 |
| 2 mg (IV) | Human (Case) | >50% | van der Kuy et al. | |
| Ramipril | 5 mg/day | Humans (PA) | Significant Decrease (P<0.01) | Zanone et al., 2020[3][4][5] |
| Lisinopril | Not specified | Not specified | Data not available in searched studies | - |
Note: IHA = Idiopathic Hyperaldosteronism; PA = Primary Aldosteronism. Percentage reduction for Captopril in the Komine et al. study was calculated from the provided mean values (Control: 134 pg/mL; Captopril: 43 pg/mL).
The data indicates that both captopril and enalapril can significantly reduce this compound levels. A study on ramipril also showed a significant decrease, although a precise percentage of maximal reduction was not provided. It is noteworthy that chronic administration of ACE inhibitors can sometimes lead to a phenomenon known as "Ang II escape" or "reactivation," where Ang II levels may return toward baseline over time.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies for measuring this compound.
Protocol 1: this compound Measurement in Rats (Komine et al., 2002)
-
Objective: To determine if combining an ACE inhibitor and an this compound Receptor Blocker (ARB) reduces plasma and kidney Ang II levels more than either agent alone.
-
Subjects: Wistar rats.
-
Treatment: Rats were administered captopril (2.4 mg/day) for one week.
-
Sample Collection: Blood samples were collected for the measurement of plasma this compound (AIIp).
-
Quantification Method: The specific assay for this compound measurement was not detailed in the abstract but is typically performed using radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: this compound Measurement in Humans (Zanone et al., 2020)
-
Objective: To evaluate the utility of the aldosterone/equilibrium this compound (eqAngII) ratio for diagnosing primary aldosteronism in patients treated with ramipril.
-
Subjects: 25 patients with primary aldosteronism.
-
Treatment: Patients were administered ramipril (5 mg/day) for two weeks.
-
Sample Collection: Blood samples were collected at baseline (day 0) and after treatment (day 14 and 15).
-
Quantification Method: Plasma aldosterone and equilibrium Ang I and Ang II were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and specificity for peptide quantification.
A typical workflow for such a clinical investigation is outlined below.
Conclusion
The available data demonstrates that ACE inhibitors such as captopril, enalapril, and ramipril are effective at acutely reducing circulating this compound levels. Enalapril has been shown to decrease Ang II by approximately 75%, while animal studies suggest captopril can achieve a reduction of around 68%. While all ACE inhibitors are designed to block the formation of this compound, their individual pharmacokinetics and pharmacodynamics can lead to differences in the extent and duration of this effect. For drug development professionals, these differences may be critical when selecting a compound for a specific therapeutic indication or patient population. Further head-to-head clinical trials employing standardized methodologies are needed to definitively rank the comparative efficacy of all available ACE inhibitors on this compound suppression.
References
- 1. Effect of combining an ACE inhibitor and an this compound receptor blocker on plasma and kidney tissue this compound levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Commercial Angiotensin II ELISA Kits for Sensitivity and Specificity
For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin II (Ang II) is critical for a wide range of studies, from cardiovascular disease to hormonal disorders. While numerous commercial ELISA kits offer a convenient method for Ang II measurement, their performance in terms of sensitivity and specificity can vary significantly. This guide provides a head-to-head comparison of several commercial this compound ELISA kits, supported by available experimental data, to aid in the selection of the most appropriate assay for your research needs.
Data Presentation: A Comparative Overview of Commercial Ang II ELISA Kits
The following table summarizes the performance characteristics of several commercially available this compound ELISA kits based on manufacturer-provided information and independent studies. It is important to note that direct, independent head-to-head comparison studies are limited, and performance can be influenced by sample type and processing.
| Manufacturer/Kit | Stated Sensitivity (pg/mL) | Assay Range (pg/mL) | Intra-Assay CV | Inter-Assay CV | Notes |
| Invitrogen (Human Angiotensin 2 ELISA Kit, EEL024) | 18.75[1] | 31.25-2,000[1] | <10%[1] | <10%[1] | Competitive ELISA method.[1] |
| Sigma-Aldrich (this compound EIA Kit) | 2.62 | 0.1-1000 ng/mL | <10% | <15% | Competitive EIA. Can theoretically detect ANGI, ANGII, ANGIII and ANGIV. |
| RayBiotech (Human/Mouse/Rat this compound EIA Kit, EIA-ANGII-1) | 0.3 | 0.1-1,000 | <10% (User review) | <15% (User review) | Theoretically detects all active angiotensins. |
| Elabscience (Human Ang-Ⅱ ELISA Kit, E-EL-H0326) | 9.38 | 15.63-1000 | <9% | <11% | No significant cross-reactivity or interference observed with analogues. |
| FineTest (Human Ang II ELISA Kit) | 18.75 | 31.25–2000 | <8% | <10% | A study using this kit for screening for primary aldosteronism found its diagnostic performance to be significantly worse than the aldosterone-to-direct renin ratio (ADRR). The sensitivity and specificity of the aldosterone-to-angiotensin II ratio (AA2R) using this kit were 70% and 76.2%, respectively. |
| Cloud Clone Corp. (formerly USCN Life Science) | <9 (extrapolated) | Not specified | Not specified | Not specified | A study raised concerns about the specificity of this kit, noting that direct measurement in plasma yielded significantly higher Ang II levels compared to radioimmunoassay (RIA) after sample extraction. The direct Ang II value in pooled plasma by ELISA was 214±9 pg/mL, while after extraction, the level fell below the assay's sensitivity. |
Note: The performance of ELISA kits can be significantly impacted by the sample matrix and the presence of interfering substances. Several studies have highlighted that direct measurement of Ang II in plasma using some commercial ELISAs may yield inaccurate results due to matrix effects. Solid-phase extraction of plasma samples is often recommended to improve accuracy.
Experimental Protocols: Validating ELISA Kit Performance
The following is a generalized protocol for the validation and comparison of this compound ELISA kits, based on methodologies described in published studies.
1. Sample Collection and Preparation:
-
Plasma: Blood should be collected into chilled EDTA-containing tubes. To prevent peptide degradation, the addition of a protease inhibitor cocktail is recommended. Samples should be immediately placed on ice and centrifuged at 4°C to separate the plasma. Plasma should be stored at -80°C until analysis.
-
Solid-Phase Extraction (SPE): For plasma samples, SPE is recommended to remove interfering substances. A common method involves using C18 columns. The columns are typically activated with methanol (B129727) and equilibrated with a weak acid solution (e.g., 0.1% trifluoroacetic acid). After sample application, the column is washed, and the angiotensin peptides are eluted with a higher concentration of organic solvent (e.g., methanol or acetonitrile). The eluate is then dried and reconstituted in the assay buffer provided with the ELISA kit.
2. ELISA Procedure (General Competitive ELISA Principle):
-
Standard Curve Preparation: A standard curve is generated using the this compound standards provided in the kit. Serial dilutions are prepared to cover the entire assay range.
-
Sample Incubation: Standards, controls, and prepared samples are added to the wells of the microplate, which is pre-coated with an antibody specific for this compound.
-
Competitive Reaction: A fixed amount of biotinylated this compound is added to each well. This competes with the Ang II present in the sample or standard for binding to the coated antibody.
-
Incubation and Washing: The plate is incubated to allow for the competitive binding to occur. Following incubation, the plate is washed to remove unbound reagents.
-
Enzyme Conjugate Addition: A streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well, which binds to the biotinylated Ang II.
-
Substrate Reaction: After another incubation and wash step, a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid), which changes the color from blue to yellow.
-
Data Analysis: The optical density (OD) of each well is measured using a microplate reader at 450 nm. The concentration of Ang II in the samples is determined by interpolating from the standard curve, where a lower OD value corresponds to a higher concentration of Ang II.
3. Specificity Assessment (Cross-Reactivity):
-
To assess specificity, potential cross-reacting substances (e.g., Angiotensin I, Angiotensin III, Angiotensinogen) should be tested in the assay at high concentrations to determine if they produce a signal.
4. Sensitivity Determination (Limit of Detection):
-
The sensitivity or Limit of Detection (LOD) is typically determined by assaying the zero standard multiple times and calculating the concentration that corresponds to the mean OD plus two or three standard deviations.
Mandatory Visualizations
This compound Signaling Pathway
Caption: A simplified diagram of the this compound signaling pathway via the AT1 receptor.
Experimental Workflow for ELISA Kit Comparison
Caption: A logical workflow for the comparative evaluation of different this compound ELISA kits.
References
A Head-to-Head Comparison of Commercial Angiotensin II ELISA Kits for Sensitivity and Specificity
For researchers, scientists, and drug development professionals, the accurate quantification of Angiotensin II (Ang II) is critical for a wide range of studies, from cardiovascular disease to hormonal disorders. While numerous commercial ELISA kits offer a convenient method for Ang II measurement, their performance in terms of sensitivity and specificity can vary significantly. This guide provides a head-to-head comparison of several commercial this compound ELISA kits, supported by available experimental data, to aid in the selection of the most appropriate assay for your research needs.
Data Presentation: A Comparative Overview of Commercial Ang II ELISA Kits
The following table summarizes the performance characteristics of several commercially available this compound ELISA kits based on manufacturer-provided information and independent studies. It is important to note that direct, independent head-to-head comparison studies are limited, and performance can be influenced by sample type and processing.
| Manufacturer/Kit | Stated Sensitivity (pg/mL) | Assay Range (pg/mL) | Intra-Assay CV | Inter-Assay CV | Notes |
| Invitrogen (Human Angiotensin 2 ELISA Kit, EEL024) | 18.75[1] | 31.25-2,000[1] | <10%[1] | <10%[1] | Competitive ELISA method.[1] |
| Sigma-Aldrich (this compound EIA Kit) | 2.62 | 0.1-1000 ng/mL | <10% | <15% | Competitive EIA. Can theoretically detect ANGI, ANGII, ANGIII and ANGIV. |
| RayBiotech (Human/Mouse/Rat this compound EIA Kit, EIA-ANGII-1) | 0.3 | 0.1-1,000 | <10% (User review) | <15% (User review) | Theoretically detects all active angiotensins. |
| Elabscience (Human Ang-Ⅱ ELISA Kit, E-EL-H0326) | 9.38 | 15.63-1000 | <9% | <11% | No significant cross-reactivity or interference observed with analogues. |
| FineTest (Human Ang II ELISA Kit) | 18.75 | 31.25–2000 | <8% | <10% | A study using this kit for screening for primary aldosteronism found its diagnostic performance to be significantly worse than the aldosterone-to-direct renin ratio (ADRR). The sensitivity and specificity of the aldosterone-to-angiotensin II ratio (AA2R) using this kit were 70% and 76.2%, respectively. |
| Cloud Clone Corp. (formerly USCN Life Science) | <9 (extrapolated) | Not specified | Not specified | Not specified | A study raised concerns about the specificity of this kit, noting that direct measurement in plasma yielded significantly higher Ang II levels compared to radioimmunoassay (RIA) after sample extraction. The direct Ang II value in pooled plasma by ELISA was 214±9 pg/mL, while after extraction, the level fell below the assay's sensitivity. |
Note: The performance of ELISA kits can be significantly impacted by the sample matrix and the presence of interfering substances. Several studies have highlighted that direct measurement of Ang II in plasma using some commercial ELISAs may yield inaccurate results due to matrix effects. Solid-phase extraction of plasma samples is often recommended to improve accuracy.
Experimental Protocols: Validating ELISA Kit Performance
The following is a generalized protocol for the validation and comparison of this compound ELISA kits, based on methodologies described in published studies.
1. Sample Collection and Preparation:
-
Plasma: Blood should be collected into chilled EDTA-containing tubes. To prevent peptide degradation, the addition of a protease inhibitor cocktail is recommended. Samples should be immediately placed on ice and centrifuged at 4°C to separate the plasma. Plasma should be stored at -80°C until analysis.
-
Solid-Phase Extraction (SPE): For plasma samples, SPE is recommended to remove interfering substances. A common method involves using C18 columns. The columns are typically activated with methanol and equilibrated with a weak acid solution (e.g., 0.1% trifluoroacetic acid). After sample application, the column is washed, and the angiotensin peptides are eluted with a higher concentration of organic solvent (e.g., methanol or acetonitrile). The eluate is then dried and reconstituted in the assay buffer provided with the ELISA kit.
2. ELISA Procedure (General Competitive ELISA Principle):
-
Standard Curve Preparation: A standard curve is generated using the this compound standards provided in the kit. Serial dilutions are prepared to cover the entire assay range.
-
Sample Incubation: Standards, controls, and prepared samples are added to the wells of the microplate, which is pre-coated with an antibody specific for this compound.
-
Competitive Reaction: A fixed amount of biotinylated this compound is added to each well. This competes with the Ang II present in the sample or standard for binding to the coated antibody.
-
Incubation and Washing: The plate is incubated to allow for the competitive binding to occur. Following incubation, the plate is washed to remove unbound reagents.
-
Enzyme Conjugate Addition: A streptavidin-HRP (Horseradish Peroxidase) conjugate is added to each well, which binds to the biotinylated Ang II.
-
Substrate Reaction: After another incubation and wash step, a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: The reaction is stopped by the addition of a stop solution (e.g., sulfuric acid), which changes the color from blue to yellow.
-
Data Analysis: The optical density (OD) of each well is measured using a microplate reader at 450 nm. The concentration of Ang II in the samples is determined by interpolating from the standard curve, where a lower OD value corresponds to a higher concentration of Ang II.
3. Specificity Assessment (Cross-Reactivity):
-
To assess specificity, potential cross-reacting substances (e.g., Angiotensin I, Angiotensin III, Angiotensinogen) should be tested in the assay at high concentrations to determine if they produce a signal.
4. Sensitivity Determination (Limit of Detection):
-
The sensitivity or Limit of Detection (LOD) is typically determined by assaying the zero standard multiple times and calculating the concentration that corresponds to the mean OD plus two or three standard deviations.
Mandatory Visualizations
This compound Signaling Pathway
Caption: A simplified diagram of the this compound signaling pathway via the AT1 receptor.
Experimental Workflow for ELISA Kit Comparison
Caption: A logical workflow for the comparative evaluation of different this compound ELISA kits.
References
Validating ACE2-Mediated Conversion of Angiotensin II to Angiotensin (1-7): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of Angiotensin-Converting Enzyme 2 (ACE2) in the conversion of Angiotensin II (Ang II) to the vasodilatory peptide Angiotensin (1-7) [Ang-(1-7)]. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with alternative enzymatic pathways.
The ACE2/Ang-(1-7)/Mas Axis: A Counter-regulatory Pathway
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The classical axis involves the conversion of Angiotensin I to the potent vasoconstrictor this compound by Angiotensin-Converting Enzyme (ACE). ACE2 functions as a key counter-regulatory enzyme within the RAS, primarily by converting Ang II to Ang-(1-7).[1][2][3] Ang-(1-7) then exerts vasodilatory, anti-proliferative, and anti-inflammatory effects primarily through its interaction with the Mas receptor.[4][5] This ACE2/Ang-(1-7)/Mas axis provides a crucial balance to the vasoconstrictive actions of the classical ACE/Ang II/AT1 receptor axis.
Quantitative Comparison of Enzymatic Conversion
Experimental data demonstrates that ACE2 is highly efficient in converting this compound to Angiotensin (1-7). The catalytic efficiency (kcat/Km) of ACE2 for Ang II is significantly higher than for other angiotensin peptides, indicating that Ang II is its preferred substrate.
Here, we compare the kinetic parameters of ACE2 with other enzymes known to be involved in angiotensin peptide metabolism.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| ACE2 | This compound | 2 | 3.5 | 1.75 x 10⁶ | |
| ACE2 | Angiotensin I | 6.9 | 0.0034 | 4.93 x 10² | |
| Neprilysin (NEP) | This compound | - | - | 2.2 x 10⁵ | |
| N-domain ACE | Angiotensin I | 17.5 | 4.1 | 2.3 x 10⁵ | |
| C-domain ACE | Angiotensin I | 17.4 | 2.8 | 1.6 x 10⁵ | |
| Prolyloligopeptidase (POP) | This compound | 5.7 | 1.7 | ~3 x 10⁵ |
Table 1: Comparison of Enzyme Kinetics for Angiotensin Peptide Conversion. This table highlights the superior catalytic efficiency of ACE2 for the conversion of this compound to Angiotensin (1-7) compared to its action on Angiotensin I and the efficiency of other related enzymes.
Signaling Pathways
The conversion of this compound to Angiotensin (1-7) by ACE2 initiates a distinct signaling cascade that counteracts the effects of this compound.
Caption: ACE2 converts this compound to Angiotensin (1-7), shifting the balance from vasoconstriction to vasodilation.
Experimental Workflows and Protocols
Validating the role of ACE2 in the conversion of this compound to Angiotensin (1-7) involves a series of well-defined experimental steps.
Caption: Experimental workflow for validating ACE2-mediated conversion of this compound to Angiotensin (1-7).
Detailed Experimental Protocols
1. Fluorometric ACE2 Activity Assay
This protocol is adapted from commercially available ACE2 activity assay kits and provides a high-throughput method for measuring ACE2 activity.
-
Materials:
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader (Excitation/Emission = 320/420 nm)
-
ACE2 Assay Buffer
-
ACE2 Lysis Buffer
-
Recombinant ACE2 (for standard curve)
-
ACE2 Substrate (e.g., MCA-based fluorogenic substrate)
-
ACE2 Inhibitor (e.g., MLN-4760)
-
BCA Protein Assay Kit
-
-
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~100 mg) or cell pellets (1-2 x 10⁶ cells) in 400 µL of ice-cold ACE2 Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Assay Protocol:
-
Prepare a standard curve using serial dilutions of recombinant ACE2.
-
In a 96-well plate, add samples (e.g., 1-5 µL of lysate) to appropriate wells.
-
For negative controls, pre-incubate the sample with an ACE2 inhibitor for 15 minutes at room temperature.
-
Adjust the volume in all wells to 50 µL with ACE2 Assay Buffer.
-
Prepare a substrate mix by diluting the ACE2 substrate in ACE2 Assay Buffer.
-
Add 50 µL of the substrate mix to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at Ex/Em = 320/420 nm for 30-120 minutes at room temperature.
-
Calculate the rate of reaction (ΔRFU/Δt) from the linear portion of the curve.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer only) from all readings.
-
Use the standard curve to determine the ACE2 activity in the samples.
-
-
2. HPLC-Based Quantification of Angiotensin Peptides
This protocol outlines the separation and quantification of this compound and Angiotensin (1-7) using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water
-
Mobile Phase B: 80% Acetonitrile (B52724) in 0.1% HFBA
-
This compound and Angiotensin (1-7) standards
-
-
Procedure:
-
Sample Preparation:
-
Following the enzymatic assay, stop the reaction by adding a deproteinizing agent (e.g., cold methanol-hydrochloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Use a linear gradient of Mobile Phase B to separate the peptides. A typical gradient might be 15-40% B over 20 minutes.
-
Monitor the elution of peptides using a UV detector at 220 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of this compound and Angiotensin (1-7) standards.
-
Determine the concentration of each peptide in the samples by comparing their peak areas to the standard curve.
-
-
3. Mass Spectrometry-Based Quantification of Angiotensin Peptides
For highly sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.
-
Materials:
-
LC-MS/MS system (e.g., Q-Exactive quadrupole orbitrap)
-
C18 solid-phase extraction (SPE) cartridges
-
C18 nano-liquid chromatography column
-
Stable isotope-labeled angiotensin peptides (for internal standards)
-
-
Procedure:
-
Sample Preparation and Extraction:
-
After the enzymatic reaction, perform solid-phase extraction using C18 cartridges to clean up the sample and concentrate the peptides.
-
-
LC-MS/MS Analysis:
-
Separate the extracted peptides using a nano-LC system with a C18 column and a suitable acetonitrile gradient.
-
Introduce the eluent into the mass spectrometer.
-
Detect and quantify the peptides in parallel reaction monitoring (PRM) mode, using specific precursor and product ion transitions for this compound and Angiotensin (1-7).
-
-
Data Analysis:
-
Use the stable isotope-labeled internal standards to accurately quantify the endogenous levels of each peptide.
-
-
Alternatives to ACE2 in this compound Conversion
While ACE2 is the most efficient enzyme for converting this compound to Angiotensin (1-7), other enzymes can also contribute to this conversion, albeit with lower efficiency. These include:
-
Prolyloligopeptidase (POP): Studies have shown that POP can convert this compound to Angiotensin (1-7) in circulation.
-
Neprilysin (NEP): NEP can also hydrolyze this compound.
The relative contribution of these enzymes to Angiotensin (1-7) formation can vary depending on the tissue and physiological conditions.
Conclusion
The experimental evidence strongly validates the primary role of ACE2 in the conversion of this compound to Angiotensin (1-7). Its high catalytic efficiency establishes the ACE2/Ang-(1-7)/Mas axis as a critical counter-regulatory pathway within the Renin-Angiotensin System. The provided protocols offer robust methodologies for researchers to quantify this enzymatic activity and further investigate its physiological and pathological significance. Understanding the dynamics of this conversion is paramount for the development of novel therapeutic strategies targeting cardiovascular and related diseases.
References
- 1. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Update on the Angiotensin Converting Enzyme 2-Angiotensin (1–7)-Mas Receptor Axis: Fetal Programing, Sex Differences, and Intracellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel nanoflow liquid chromatography-parallel reaction monitoring mass spectrometry-based method for quantification of angiotensin peptides in HUVEC cultures [PeerJ] [peerj.com]
- 5. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
Validating ACE2-Mediated Conversion of Angiotensin II to Angiotensin (1-7): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of Angiotensin-Converting Enzyme 2 (ACE2) in the conversion of Angiotensin II (Ang II) to the vasodilatory peptide Angiotensin (1-7) [Ang-(1-7)]. We present supporting experimental data, detailed protocols for key validation assays, and a comparison with alternative enzymatic pathways.
The ACE2/Ang-(1-7)/Mas Axis: A Counter-regulatory Pathway
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The classical axis involves the conversion of Angiotensin I to the potent vasoconstrictor this compound by Angiotensin-Converting Enzyme (ACE). ACE2 functions as a key counter-regulatory enzyme within the RAS, primarily by converting Ang II to Ang-(1-7).[1][2][3] Ang-(1-7) then exerts vasodilatory, anti-proliferative, and anti-inflammatory effects primarily through its interaction with the Mas receptor.[4][5] This ACE2/Ang-(1-7)/Mas axis provides a crucial balance to the vasoconstrictive actions of the classical ACE/Ang II/AT1 receptor axis.
Quantitative Comparison of Enzymatic Conversion
Experimental data demonstrates that ACE2 is highly efficient in converting this compound to Angiotensin (1-7). The catalytic efficiency (kcat/Km) of ACE2 for Ang II is significantly higher than for other angiotensin peptides, indicating that Ang II is its preferred substrate.
Here, we compare the kinetic parameters of ACE2 with other enzymes known to be involved in angiotensin peptide metabolism.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| ACE2 | This compound | 2 | 3.5 | 1.75 x 10⁶ | |
| ACE2 | Angiotensin I | 6.9 | 0.0034 | 4.93 x 10² | |
| Neprilysin (NEP) | This compound | - | - | 2.2 x 10⁵ | |
| N-domain ACE | Angiotensin I | 17.5 | 4.1 | 2.3 x 10⁵ | |
| C-domain ACE | Angiotensin I | 17.4 | 2.8 | 1.6 x 10⁵ | |
| Prolyloligopeptidase (POP) | This compound | 5.7 | 1.7 | ~3 x 10⁵ |
Table 1: Comparison of Enzyme Kinetics for Angiotensin Peptide Conversion. This table highlights the superior catalytic efficiency of ACE2 for the conversion of this compound to Angiotensin (1-7) compared to its action on Angiotensin I and the efficiency of other related enzymes.
Signaling Pathways
The conversion of this compound to Angiotensin (1-7) by ACE2 initiates a distinct signaling cascade that counteracts the effects of this compound.
Caption: ACE2 converts this compound to Angiotensin (1-7), shifting the balance from vasoconstriction to vasodilation.
Experimental Workflows and Protocols
Validating the role of ACE2 in the conversion of this compound to Angiotensin (1-7) involves a series of well-defined experimental steps.
Caption: Experimental workflow for validating ACE2-mediated conversion of this compound to Angiotensin (1-7).
Detailed Experimental Protocols
1. Fluorometric ACE2 Activity Assay
This protocol is adapted from commercially available ACE2 activity assay kits and provides a high-throughput method for measuring ACE2 activity.
-
Materials:
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader (Excitation/Emission = 320/420 nm)
-
ACE2 Assay Buffer
-
ACE2 Lysis Buffer
-
Recombinant ACE2 (for standard curve)
-
ACE2 Substrate (e.g., MCA-based fluorogenic substrate)
-
ACE2 Inhibitor (e.g., MLN-4760)
-
BCA Protein Assay Kit
-
-
Procedure:
-
Sample Preparation:
-
Homogenize tissue (~100 mg) or cell pellets (1-2 x 10⁶ cells) in 400 µL of ice-cold ACE2 Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Assay Protocol:
-
Prepare a standard curve using serial dilutions of recombinant ACE2.
-
In a 96-well plate, add samples (e.g., 1-5 µL of lysate) to appropriate wells.
-
For negative controls, pre-incubate the sample with an ACE2 inhibitor for 15 minutes at room temperature.
-
Adjust the volume in all wells to 50 µL with ACE2 Assay Buffer.
-
Prepare a substrate mix by diluting the ACE2 substrate in ACE2 Assay Buffer.
-
Add 50 µL of the substrate mix to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at Ex/Em = 320/420 nm for 30-120 minutes at room temperature.
-
Calculate the rate of reaction (ΔRFU/Δt) from the linear portion of the curve.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with lysis buffer only) from all readings.
-
Use the standard curve to determine the ACE2 activity in the samples.
-
-
2. HPLC-Based Quantification of Angiotensin Peptides
This protocol outlines the separation and quantification of this compound and Angiotensin (1-7) using High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water
-
Mobile Phase B: 80% Acetonitrile in 0.1% HFBA
-
This compound and Angiotensin (1-7) standards
-
-
Procedure:
-
Sample Preparation:
-
Following the enzymatic assay, stop the reaction by adding a deproteinizing agent (e.g., cold methanol-hydrochloric acid).
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Use a linear gradient of Mobile Phase B to separate the peptides. A typical gradient might be 15-40% B over 20 minutes.
-
Monitor the elution of peptides using a UV detector at 220 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of this compound and Angiotensin (1-7) standards.
-
Determine the concentration of each peptide in the samples by comparing their peak areas to the standard curve.
-
-
3. Mass Spectrometry-Based Quantification of Angiotensin Peptides
For highly sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.
-
Materials:
-
LC-MS/MS system (e.g., Q-Exactive quadrupole orbitrap)
-
C18 solid-phase extraction (SPE) cartridges
-
C18 nano-liquid chromatography column
-
Stable isotope-labeled angiotensin peptides (for internal standards)
-
-
Procedure:
-
Sample Preparation and Extraction:
-
After the enzymatic reaction, perform solid-phase extraction using C18 cartridges to clean up the sample and concentrate the peptides.
-
-
LC-MS/MS Analysis:
-
Separate the extracted peptides using a nano-LC system with a C18 column and a suitable acetonitrile gradient.
-
Introduce the eluent into the mass spectrometer.
-
Detect and quantify the peptides in parallel reaction monitoring (PRM) mode, using specific precursor and product ion transitions for this compound and Angiotensin (1-7).
-
-
Data Analysis:
-
Use the stable isotope-labeled internal standards to accurately quantify the endogenous levels of each peptide.
-
-
Alternatives to ACE2 in this compound Conversion
While ACE2 is the most efficient enzyme for converting this compound to Angiotensin (1-7), other enzymes can also contribute to this conversion, albeit with lower efficiency. These include:
-
Prolyloligopeptidase (POP): Studies have shown that POP can convert this compound to Angiotensin (1-7) in circulation.
-
Neprilysin (NEP): NEP can also hydrolyze this compound.
The relative contribution of these enzymes to Angiotensin (1-7) formation can vary depending on the tissue and physiological conditions.
Conclusion
The experimental evidence strongly validates the primary role of ACE2 in the conversion of this compound to Angiotensin (1-7). Its high catalytic efficiency establishes the ACE2/Ang-(1-7)/Mas axis as a critical counter-regulatory pathway within the Renin-Angiotensin System. The provided protocols offer robust methodologies for researchers to quantify this enzymatic activity and further investigate its physiological and pathological significance. Understanding the dynamics of this conversion is paramount for the development of novel therapeutic strategies targeting cardiovascular and related diseases.
References
- 1. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Update on the Angiotensin Converting Enzyme 2-Angiotensin (1–7)-Mas Receptor Axis: Fetal Programing, Sex Differences, and Intracellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a novel nanoflow liquid chromatography-parallel reaction monitoring mass spectrometry-based method for quantification of angiotensin peptides in HUVEC cultures [PeerJ] [peerj.com]
- 5. Measurement of Angiotensin Peptides: HPLC-RIA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Angiotensin II: A Guide to Safe Disposal in Laboratory Settings
For researchers, scientists, and drug development professionals, the proper disposal of Angiotensin II is a critical component of laboratory safety and environmental responsibility. As a potent vasoactive peptide, this compound waste must be managed with meticulous care to prevent unintended environmental release and ensure personnel safety. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in solid and liquid forms, aligning with standard laboratory safety protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of lyophilized powder or concentrated solutions should be conducted in a well-ventilated area or a fume hood to prevent inhalation.[1] In the event of accidental exposure, refer to the safety data sheet (SDS) for specific first aid measures.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1]
Solid Waste (Lyophilized Powder)
-
Collection : Collect all solid waste contaminated with this compound, including unused or expired lyophilized powder, weighing papers, and contaminated consumables like pipette tips and tubes.
-
Containment : Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling : The container must be labeled as "Hazardous Waste" and clearly indicate "this compound" and any other known hazards. The container should remain closed except when adding waste.[2]
-
Storage : Store the sealed container in a designated satellite accumulation area (SAA) away from general lab traffic, in secondary containment to prevent spills.[2]
-
Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for pickup and proper disposal in accordance with federal, state, and local regulations.
Liquid Waste (Solutions)
-
Segregation : Separate aqueous solutions of this compound from organic solvent waste streams.
-
Collection : Collect all liquid waste containing this compound, including experimental solutions and contaminated buffers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling : As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name and any associated hazards.
-
Storage : Store the liquid waste container in a secondary containment tray within a designated SAA.
-
Disposal : Arrange for pickup and disposal through your institution's EHS or a licensed hazardous waste contractor.
Potential In-Laboratory Inactivation: Chemical Hydrolysis
For institutions with established protocols for in-lab chemical treatment of waste, chemical hydrolysis can be considered to degrade this compound before disposal. This compound is a peptide and is susceptible to hydrolysis under acidic or alkaline conditions. This process breaks the peptide bonds, rendering the molecule inactive.
It is critical to note that any in-laboratory treatment of hazardous waste must be performed in strict accordance with your institution's safety guidelines and approved protocols. Consult with your EHS department before attempting any inactivation procedures.
| Hydrolysis Method | Reagent | General Procedure | Safety Precautions |
| Acid Hydrolysis | Strong Acid (e.g., HCl) | Dilute the this compound solution. Slowly add the acid to the stirred solution in a suitable container placed in an ice bath to control any exothermic reaction. Allow the reaction to proceed for a sufficient time to ensure complete hydrolysis. Neutralize the solution to a pH between 5 and 9 before collection for disposal. | Always add acid to water/solution, never the other way around. Perform in a fume hood. Wear appropriate PPE, including acid-resistant gloves and apron. Be aware of heat generation. |
| Alkaline Hydrolysis | Strong Base (e.g., NaOH) | Dilute the this compound solution. Slowly add the base to the stirred solution in a suitable container, potentially in an ice bath. Allow sufficient time for the hydrolysis to complete. Neutralize the solution to a pH between 5 and 9 before collection for disposal. | Perform in a fume hood. Wear appropriate PPE. Be aware that the reaction can be exothermic. |
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Spill Response
In the event of a spill of this compound powder or solution, the area should be cleared and restricted.
-
For solid spills : Gently cover the spill with an absorbent material to avoid raising dust. Sweep the material into a designated hazardous waste container.
-
For liquid spills : Use an inert absorbent material to contain the spill. Place the used absorbent material into a sealed, labeled hazardous waste container.
After cleanup, decontaminate the spill area with an appropriate cleaning agent. Always wear appropriate PPE during spill cleanup.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Angiotensin II: A Guide to Safe Disposal in Laboratory Settings
For researchers, scientists, and drug development professionals, the proper disposal of Angiotensin II is a critical component of laboratory safety and environmental responsibility. As a potent vasoactive peptide, this compound waste must be managed with meticulous care to prevent unintended environmental release and ensure personnel safety. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in solid and liquid forms, aligning with standard laboratory safety protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of lyophilized powder or concentrated solutions should be conducted in a well-ventilated area or a fume hood to prevent inhalation.[1] In the event of accidental exposure, refer to the safety data sheet (SDS) for specific first aid measures.
Disposal Procedures for this compound
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1]
Solid Waste (Lyophilized Powder)
-
Collection : Collect all solid waste contaminated with this compound, including unused or expired lyophilized powder, weighing papers, and contaminated consumables like pipette tips and tubes.
-
Containment : Place all solid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling : The container must be labeled as "Hazardous Waste" and clearly indicate "this compound" and any other known hazards. The container should remain closed except when adding waste.[2]
-
Storage : Store the sealed container in a designated satellite accumulation area (SAA) away from general lab traffic, in secondary containment to prevent spills.[2]
-
Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service for pickup and proper disposal in accordance with federal, state, and local regulations.
Liquid Waste (Solutions)
-
Segregation : Separate aqueous solutions of this compound from organic solvent waste streams.
-
Collection : Collect all liquid waste containing this compound, including experimental solutions and contaminated buffers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling : As with solid waste, the container must be clearly labeled as "Hazardous Waste" with the full chemical name and any associated hazards.
-
Storage : Store the liquid waste container in a secondary containment tray within a designated SAA.
-
Disposal : Arrange for pickup and disposal through your institution's EHS or a licensed hazardous waste contractor.
Potential In-Laboratory Inactivation: Chemical Hydrolysis
For institutions with established protocols for in-lab chemical treatment of waste, chemical hydrolysis can be considered to degrade this compound before disposal. This compound is a peptide and is susceptible to hydrolysis under acidic or alkaline conditions. This process breaks the peptide bonds, rendering the molecule inactive.
It is critical to note that any in-laboratory treatment of hazardous waste must be performed in strict accordance with your institution's safety guidelines and approved protocols. Consult with your EHS department before attempting any inactivation procedures.
| Hydrolysis Method | Reagent | General Procedure | Safety Precautions |
| Acid Hydrolysis | Strong Acid (e.g., HCl) | Dilute the this compound solution. Slowly add the acid to the stirred solution in a suitable container placed in an ice bath to control any exothermic reaction. Allow the reaction to proceed for a sufficient time to ensure complete hydrolysis. Neutralize the solution to a pH between 5 and 9 before collection for disposal. | Always add acid to water/solution, never the other way around. Perform in a fume hood. Wear appropriate PPE, including acid-resistant gloves and apron. Be aware of heat generation. |
| Alkaline Hydrolysis | Strong Base (e.g., NaOH) | Dilute the this compound solution. Slowly add the base to the stirred solution in a suitable container, potentially in an ice bath. Allow sufficient time for the hydrolysis to complete. Neutralize the solution to a pH between 5 and 9 before collection for disposal. | Perform in a fume hood. Wear appropriate PPE. Be aware that the reaction can be exothermic. |
Experimental Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
Spill Response
In the event of a spill of this compound powder or solution, the area should be cleared and restricted.
-
For solid spills : Gently cover the spill with an absorbent material to avoid raising dust. Sweep the material into a designated hazardous waste container.
-
For liquid spills : Use an inert absorbent material to contain the spill. Place the used absorbent material into a sealed, labeled hazardous waste container.
After cleanup, decontaminate the spill area with an appropriate cleaning agent. Always wear appropriate PPE during spill cleanup.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Angiotensin II
Essential protocols for the safe handling, storage, and disposal of Angiotensin II are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe use of this potent peptide in research and development settings.
This compound is a biologically active peptide that requires careful handling to prevent accidental exposure. While formal occupational exposure limits have not been established, its potent physiological effects necessitate stringent safety protocols. Researchers and drug development professionals must adhere to the following guidelines to minimize risks.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving provides an extra layer of protection, especially when handling concentrated solutions. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes of solutions or airborne particles of the lyophilized powder. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling solutions. Use a NIOSH-approved respirator if there is a risk of aerosolization or when handling large quantities of the lyophilized powder. | Minimizes the risk of inhalation, a primary route of exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verification : Confirm that the received product matches the order details.
-
Storage of Lyophilized Powder : Store this compound in a tightly sealed container in a freezer at or below -20°C. For long-term storage, -80°C is recommended. Some suppliers suggest storage under an inert gas like nitrogen or argon to prevent degradation.[1]
-
Storage of Reconstituted Solutions : Prepare aliquots for single-use to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C.
Handling and Preparation of Solutions
-
Designated Area : All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to contain any potential spills or aerosols.
-
Personal Protective Equipment : Before handling, ensure all required PPE is donned correctly.
-
Reconstitution :
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use a sterile, calibrated pipette to add the appropriate solvent (e.g., sterile water or a suitable buffer) to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.
-
-
Labeling : Clearly label all containers with the name of the compound, concentration, date of preparation, and appropriate hazard warnings.
Experimental Use
-
When using this compound in experiments, handle all solutions with care to avoid splashes and aerosol formation.
-
Work over a disposable absorbent bench protector to contain any minor drips or spills.
-
After use, decontaminate all surfaces and equipment that may have come into contact with this compound.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste :
-
Collect all solid waste contaminated with this compound (e.g., used vials, pipette tips, gloves, and absorbent paper) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Decontamination :
-
Decontaminate all glassware and equipment that has been in contact with this compound. A common method is to rinse with a 10% bleach solution, followed by a thorough rinse with water.
-
-
Waste Pickup :
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Spill Management
In the event of a spill, a prompt and appropriate response is critical.
Small Spills (less than 10 mL of a low-concentration solution)
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including double gloves, a lab coat, and eye protection.
-
Contain the spill with absorbent pads.
-
Gently wipe up the spill with absorbent material, working from the outside in.
-
Clean the spill area with a suitable decontaminating agent (e.g., 10% bleach solution), followed by a water rinse.
-
Dispose of all contaminated materials in the designated hazardous waste container.
Large Spills (more than 10 mL or any amount of high-concentration solution or lyophilized powder)
-
Evacuate the area immediately.
-
Alert others and prevent entry to the contaminated area.
-
Contact your institution's EHS office or emergency response team for guidance and assistance with the cleanup.
-
Do not attempt to clean up a large spill without proper training and equipment.
Visualizing Key Processes
To further aid in understanding the critical procedures and biological context of working with this compound, the following diagrams have been created.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Angiotensin II
Essential protocols for the safe handling, storage, and disposal of Angiotensin II are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe use of this potent peptide in research and development settings.
This compound is a biologically active peptide that requires careful handling to prevent accidental exposure. While formal occupational exposure limits have not been established, its potent physiological effects necessitate stringent safety protocols. Researchers and drug development professionals must adhere to the following guidelines to minimize risks.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact. Double-gloving provides an extra layer of protection, especially when handling concentrated solutions. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes of solutions or airborne particles of the lyophilized powder. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling solutions. Use a NIOSH-approved respirator if there is a risk of aerosolization or when handling large quantities of the lyophilized powder. | Minimizes the risk of inhalation, a primary route of exposure. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verification : Confirm that the received product matches the order details.
-
Storage of Lyophilized Powder : Store this compound in a tightly sealed container in a freezer at or below -20°C. For long-term storage, -80°C is recommended. Some suppliers suggest storage under an inert gas like nitrogen or argon to prevent degradation.[1]
-
Storage of Reconstituted Solutions : Prepare aliquots for single-use to avoid repeated freeze-thaw cycles. Store solutions at -20°C or -80°C.
Handling and Preparation of Solutions
-
Designated Area : All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to contain any potential spills or aerosols.
-
Personal Protective Equipment : Before handling, ensure all required PPE is donned correctly.
-
Reconstitution :
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use a sterile, calibrated pipette to add the appropriate solvent (e.g., sterile water or a suitable buffer) to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking.
-
-
Labeling : Clearly label all containers with the name of the compound, concentration, date of preparation, and appropriate hazard warnings.
Experimental Use
-
When using this compound in experiments, handle all solutions with care to avoid splashes and aerosol formation.
-
Work over a disposable absorbent bench protector to contain any minor drips or spills.
-
After use, decontaminate all surfaces and equipment that may have come into contact with this compound.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste :
-
Collect all solid waste contaminated with this compound (e.g., used vials, pipette tips, gloves, and absorbent paper) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Decontamination :
-
Decontaminate all glassware and equipment that has been in contact with this compound. A common method is to rinse with a 10% bleach solution, followed by a thorough rinse with water.
-
-
Waste Pickup :
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Spill Management
In the event of a spill, a prompt and appropriate response is critical.
Small Spills (less than 10 mL of a low-concentration solution)
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including double gloves, a lab coat, and eye protection.
-
Contain the spill with absorbent pads.
-
Gently wipe up the spill with absorbent material, working from the outside in.
-
Clean the spill area with a suitable decontaminating agent (e.g., 10% bleach solution), followed by a water rinse.
-
Dispose of all contaminated materials in the designated hazardous waste container.
Large Spills (more than 10 mL or any amount of high-concentration solution or lyophilized powder)
-
Evacuate the area immediately.
-
Alert others and prevent entry to the contaminated area.
-
Contact your institution's EHS office or emergency response team for guidance and assistance with the cleanup.
-
Do not attempt to clean up a large spill without proper training and equipment.
Visualizing Key Processes
To further aid in understanding the critical procedures and biological context of working with this compound, the following diagrams have been created.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
